Isoquinoline-1-carbaldehyde
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
isoquinoline-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORFVOWTVOJVAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295325 | |
| Record name | isoquinoline-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4494-18-2 | |
| Record name | 4494-18-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | isoquinoline-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinoline-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Isoquinoline-1-carbaldehyde chemical properties and structure
An In-Depth Technical Guide to Isoquinoline-1-carbaldehyde: Properties, Synthesis, and Applications
Introduction
This compound, a heterocyclic aromatic aldehyde, is a pivotal building block in modern organic and medicinal chemistry.[1] Its unique structure, featuring a reactive aldehyde group appended to the C1 position of the isoquinoline scaffold, imparts a versatile chemical profile that has been exploited in the synthesis of a diverse array of complex molecules.[1][2] The isoquinoline nucleus itself is a prominent feature in numerous natural alkaloids and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5][6] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
This compound is a yellow to light-red or brown crystalline solid with a characteristic strong odor.[2] It is sparingly soluble in water but soluble in various organic solvents.[2][7] The core of its structure is the isoquinoline ring system, a bicyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring.[5] The presence of the electron-withdrawing aldehyde group at the C1 position significantly influences the electronic properties and reactivity of the entire molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO | [2][8] |
| Molecular Weight | 157.17 g/mol | [2][8] |
| CAS Number | 4494-18-2 | [2][8] |
| Appearance | Yellow to light-red/brown solid | [2] |
| Melting Point | 55-55.5 °C | [9] |
| Boiling Point | 308.6 ± 15.0 °C (Predicted) | [9] |
| pKa | 2.06 ± 0.30 (Predicted) | [2] |
| Topological Polar Surface Area | 30 Ų | [8] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
The structural framework of this compound has been elucidated through various spectroscopic techniques, which are crucial for its identification and characterization in research and industrial settings.
Spectroscopic Characterization
The unambiguous identification of this compound relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR (CDCl₃) | δ 10.39 (s, 1H, -CHO), 9.30-9.33 (m, 1H), 8.74-8.76 (m, 1H), 7.88-7.93 (m, 2H), 7.73-7.79 (m, 2H)[9][10] |
| Mass Spectrometry (ESI) | m/z 158 (M+H)⁺[9][10] |
| Infrared (IR) | Characteristic C=O stretching frequency for the aldehyde group. |
| UV-Vis | Absorption bands characteristic of the extended aromatic system. |
The following diagram illustrates a general workflow for the spectroscopic characterization of this compound.
Sources
- 1. Buy this compound | 4494-18-2 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 8. This compound | C10H7NO | CID 265306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 4494-18-2 [m.chemicalbook.com]
- 10. This compound | 4494-18-2 [chemicalbook.com]
Physical and chemical properties of Isoquinoline-1-carbaldehyde
An In-Depth Technical Guide to Isoquinoline-1-carbaldehyde: Properties, Synthesis, and Applications
Introduction
This compound, a heterocyclic aromatic aldehyde, stands as a pivotal molecular scaffold in the realms of medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a benzene ring fused to a pyridine ring with a reactive aldehyde group at the 1-position, imparts a unique combination of chemical reactivity and biological significance.[1][3] This compound serves as a versatile building block for the creation of a multitude of more complex molecules, including numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[3][4] Derivatives of the isoquinoline core are integral to drugs targeting cancer, infections, and diseases of the nervous and cardiovascular systems.[5][6]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core physical and chemical properties of this compound, outlines detailed protocols for its synthesis and characterization, discusses its chemical reactivity, and explores its applications as a key intermediate in the development of therapeutic agents. The narrative is grounded in established scientific literature and data to ensure technical accuracy and practical relevance.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in both chemical reactions and biological systems. This compound is typically a yellow to brown solid, sparingly soluble in water but readily soluble in common organic solvents.[1][7] Its properties are a direct consequence of its bicyclic aromatic structure and the electron-withdrawing nature of the carbaldehyde group.
Structure:
-
IUPAC Name: this compound[8]
-
Synonyms: 1-Formylisoquinoline, 1-Isoquinolinecarboxaldehyde[1]
-
Canonical SMILES: C1=CC=C2C(=C1)C=CN=C2C=O[1]
The table below summarizes its key physicochemical data.
| Property | Value | Source |
| Molecular Weight | 157.17 g/mol | [1][8] |
| Monoisotopic Mass | 157.052763847 Da | [1][8] |
| CAS Number | 4494-18-2 | [1][8] |
| Appearance | Yellow to Light-red to Brown Solid | [1] |
| pKa | 2.06 ± 0.30 (Predicted) | [1] |
| Topological Polar Surface Area | 30 Ų | [1][8] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, chloroform. | [1][9] |
Spectroscopic Characterization: The Molecular Fingerprint
Unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides unique structural information, collectively forming a molecular "fingerprint."
A comparative analysis of its spectroscopic data is essential for researchers to confirm the identity and purity of their samples.[10] The key signatures are found in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
| Technique | Key Observations and Characteristic Signals |
| ¹H NMR | The spectrum shows distinct signals for the aromatic protons on both the benzene and pyridine rings. A characteristic singlet for the aldehyde proton (-CHO) appears far downfield, typically around 10.39 ppm. The remaining aromatic protons appear in the range of 7.73-9.33 ppm.[11] |
| Mass Spectrometry (MS) | In Electrospray Ionization (ESI) mode, the molecular ion peak is observed at m/z 158 [M+H]⁺, confirming the molecular weight.[11] |
| IR Spectroscopy | The spectrum is characterized by a strong carbonyl (C=O) stretching band from the aldehyde group, typically appearing around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also prominent. |
| UV-Vis Spectroscopy | The extended aromatic system gives rise to strong UV absorption, with maxima typically observed in the 200-400 nm range. |
Experimental Protocol: Spectroscopic Analysis
The following provides a generalized, step-by-step methodology for the spectroscopic analysis of this compound.
Objective: To confirm the structure and assess the purity of a synthesized or procured sample.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: Bruker DRX 600 MHz spectrometer or equivalent.[10]
-
Solvent: Deuterated chloroform (CDCl₃).[10]
-
Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).[10]
-
Procedure:
-
Dissolve a small amount (approx. 5-10 mg) of the compound in ~0.6 mL of CDCl₃ in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Place the tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.[10]
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.
-
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
Instrument: FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Procedure:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.[10]
-
-
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of this compound.
Synthesis and Chemical Reactivity
The chemical behavior of this compound is dominated by the interplay between the electron-deficient pyridine ring and the electrophilic aldehyde group. Nucleophilic substitution reactions are highly favored at the C-1 position of the isoquinoline core.[12][13]
Synthesis Protocol: Oxidation of 1-Methylisoquinoline
A common and effective laboratory-scale synthesis involves the selective oxidation of 1-methylisoquinoline using selenium dioxide.[11]
Reaction: 1-Methylisoquinoline + SeO₂ → this compound
Materials & Reagents:
-
1-Methylisoquinoline
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Diatomaceous earth (Celite®)
-
Silica gel for column chromatography
-
Solvents: n-hexane, ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-methylisoquinoline (e.g., 300 mg, 2.10 mmol) in 1,4-dioxane (20 mL).[11]
-
Add selenium dioxide (e.g., 323 mg, 2.91 mmol) to the solution.[11]
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain for 1.5 hours.[11]
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove solid byproducts.[11]
-
Rinse the pad with a small amount of dioxane.
-
Concentrate the filtrate under reduced pressure to remove the solvent.[11]
-
Purify the resulting residue by silica gel column chromatography, using a mixture of n-hexane and ethyl acetate (e.g., 5:1 v/v) as the eluent.[11]
-
Collect the fractions containing the target product and combine them.
-
Evaporate the solvent to yield this compound as a white solid (typical yield: ~77%).[11]
-
Confirm the structure of the purified product using the spectroscopic methods described previously.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Applications in Drug Development and Research
The true value of this compound lies in its role as a versatile intermediate for constructing complex, biologically active molecules.[3] The aldehyde functional group is readily transformed, allowing for the introduction of diverse functionalities and the assembly of larger molecular frameworks.
Key Therapeutic Areas:
-
Anticancer Agents: The isoquinoline scaffold is present in many anticancer compounds.[5] this compound serves as a precursor for derivatives that have shown cytotoxicity against various cancer cell lines, including HeLa, A549, and HCT116.[3]
-
Antiviral Compounds: The aldehyde can be used to synthesize derivatives with potential applications in inhibiting viral replication pathways, including those relevant to SARS-CoV-2.[3]
-
Neurological Drugs: It is a key building block for synthesizing inhibitors of sodium/potassium-ATPase.[3] This enzyme is critical for maintaining the electrochemical gradients necessary for nerve impulse transmission.[3]
Logical Flow from Precursor to Application
Caption: First aid procedures for different exposure routes to this compound. [14]
Conclusion
This compound is more than a simple chemical compound; it is an enabling tool for innovation in synthetic and medicinal chemistry. Its well-defined physical properties, predictable reactivity, and established spectroscopic signatures make it a reliable and valuable reagent in the laboratory. The ability to readily synthesize this molecule and subsequently functionalize it into a vast library of derivatives underscores its importance as a privileged scaffold in the quest for novel therapeutics. For researchers and drug development professionals, a thorough understanding of its characteristics, from safe handling to synthetic application, is fundamental to unlocking its full potential in creating the next generation of bioactive compounds.
References
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of this compound and Its Isomers.
- Smolecule. (n.d.). Buy this compound | 4494-18-2.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ChemicalBook. (2024). This compound | 4494-18-2.
- BenchChem. (2023). Safe handling and storage procedures for 6-Chlorothis compound.
- Guidechem. (n.d.). This compound 4494-18-2 wiki.
- Sigma-Aldrich. (2024). Safety Data Sheet for this compound.
- Carl ROTH. (n.d.). Safety data sheet.
- BLD Pharm. (n.d.). 4494-18-2|this compound.
- Wikipedia. (n.d.). Isoquinoline.
- Science of Synthesis. (n.d.). Isoquinoline.
- Ataman Kimya. (n.d.). ISOQUINOLINE.
- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
- Unknown. (2020). CamScanner 08-26-2020 10.49.53.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
- Royal Society of Chemistry. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
- Unknown. (2024). Isoquinoline derivatives and its medicinal activity.
- International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.
- PubMed. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
Sources
- 1. Page loading... [guidechem.com]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. Buy this compound | 4494-18-2 [smolecule.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. This compound | C10H7NO | CID 265306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | 4494-18-2 [chemicalbook.com]
- 12. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 13. gcwgandhinagar.com [gcwgandhinagar.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Spectroscopic Guide to Isoquinoline-1-carbaldehyde for Researchers and Drug Development Professionals
Introduction: The Significance of Isoquinoline-1-carbaldehyde
This compound, with the molecular formula C₁₀H₇NO, is a heterocyclic aromatic aldehyde. Its structure features a benzene ring fused to a pyridine ring, with an aldehyde group at the C1 position. This arrangement imparts a unique electronic and steric environment, making it a valuable synthon for the creation of more complex molecules with diverse biological activities. The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The aldehyde functionality at the 1-position serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and multicomponent reactions, enabling the synthesis of diverse compound libraries for drug discovery. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom in the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic proton and the aromatic protons of the isoquinoline ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the aldehyde group, leading to a general downfield shift of the protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-C(O) | 10.39 | s (singlet) |
| H-3 | 9.30-9.33 | m (multiplet) |
| H-8 | 8.74-8.76 | m (multiplet) |
| Aromatic | 7.88-7.93 | m (multiplet) |
| Aromatic | 7.73-7.79 | m (multiplet) |
Data acquired in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Interpretation and Causality:
The most downfield signal at 10.39 ppm is a sharp singlet, unequivocally assigned to the aldehydic proton.[1] Its significant deshielding is a direct consequence of the strong electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the C=O bond.
The protons on the pyridine ring (H-3) and the benzene ring (H-8) are the next most deshielded aromatic protons, appearing as multiplets in the ranges of 9.30-9.33 ppm and 8.74-8.76 ppm, respectively.[1] This is due to their proximity to the electronegative nitrogen atom and the aldehyde group. The remaining aromatic protons resonate as complex multiplets between 7.73 and 7.93 ppm.[1] The complexity of these signals arises from the overlapping coupling patterns between adjacent protons on the benzene and pyridine rings.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
While ¹H NMR provides information about the protons, ¹³C NMR spectroscopy reveals the carbon framework of the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~193 |
| C-1 | ~152 |
| Aromatic/Heteroaromatic | 117 - 147 |
Interpretation and Causality:
The carbonyl carbon of the aldehyde is expected to be the most downfield signal, typically appearing around 193 ppm. This significant deshielding is characteristic of aldehydic carbonyl carbons. The carbon atom to which the aldehyde is attached (C-1) is also expected to be significantly deshielded due to the direct attachment of the electron-withdrawing aldehyde group and its position adjacent to the nitrogen atom. The remaining aromatic and heteroaromatic carbons will resonate in the typical downfield region for such systems, generally between 117 and 147 ppm. The precise assignment of these carbons would require two-dimensional NMR experiments such as HSQC and HMBC.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic stretching vibration of the carbonyl group.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | ~1700 | Strong |
| C-H (aromatic) | 3100-3000 | Medium-Weak |
| C=C/C=N (aromatic) | 1600-1450 | Medium-Strong |
Interpretation and Causality:
The most prominent and diagnostic peak in the IR spectrum is the strong absorption band around 1700 cm⁻¹. This band is attributed to the C=O stretching vibration of the aldehyde functional group. Its position is indicative of a conjugated aldehyde, where the carbonyl group is in conjugation with the aromatic isoquinoline ring system. This conjugation slightly lowers the frequency compared to a non-conjugated aldehyde.
The region between 3100 and 3000 cm⁻¹ will show weaker bands corresponding to the C-H stretching vibrations of the aromatic protons. The multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | m/z (Observed) | Assignment |
| ESI (+) | 158 | [M+H]⁺ |
Interpretation and Causality:
In positive-ion Electrospray Ionization (ESI) mass spectrometry, this compound is expected to be readily protonated, primarily at the basic nitrogen atom of the isoquinoline ring. This results in a prominent peak at an m/z value of 158, corresponding to the protonated molecule ([M+H]⁺).[1] This observation confirms the molecular weight of the compound to be 157 g/mol . Further fragmentation analysis (MS/MS) could provide more detailed structural information by observing the characteristic losses of small neutral molecules like CO and HCN.
Experimental Protocols: A Guide to Data Acquisition
To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. A spectral width of 200-220 ppm is typically used.
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-300).
Visualizing the Spectroscopic Workflow
A systematic approach is crucial for the comprehensive spectroscopic characterization of a molecule like this compound. The following workflow outlines the logical progression of experiments and data analysis.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion: A Foundation for Future Discoveries
The spectroscopic data presented in this guide provide a robust foundation for the confident identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS profiles is indispensable for researchers and drug development professionals working with this versatile building block. The detailed protocols and interpretations offered herein are intended to facilitate high-quality research and accelerate the discovery of novel therapeutics and materials derived from this important scaffold.
References
Sources
The Isoquinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The isoquinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid structure, combined with the hydrogen-bonding capability of the nitrogen atom, provides a versatile template for the design of therapeutic agents targeting a wide array of biological macromolecules. From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, nature has long harnessed the power of the isoquinoline core. Modern synthetic chemistry has further expanded this chemical space, leading to the development of novel therapeutics for a multitude of diseases, including cancer, infectious diseases, and neurological disorders. This in-depth technical guide provides a comprehensive overview of the medicinal chemistry applications of isoquinoline scaffolds. We will delve into the diverse biological activities, explore key synthetic strategies, analyze structure-activity relationships, and examine the pharmacokinetic profiles of prominent isoquinoline-based drugs. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the art and science of drug discovery and development, offering insights into the causality behind experimental choices and providing a foundation for the rational design of next-generation isoquinoline-based therapeutics.
The Biological Landscape of Isoquinoline Derivatives
The isoquinoline nucleus is a recurring motif in a vast number of biologically active natural products and synthetic compounds.[1] This structural framework has demonstrated a remarkable capacity to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.
Anticancer Activity: A Multi-pronged Assault
Isoquinoline derivatives have emerged as a particularly fruitful area of research in oncology.[2][3][4] Their antiproliferative effects are often multifaceted, targeting various hallmarks of cancer.
-
Topoisomerase Inhibition: A significant number of isoquinoline-based compounds exert their anticancer effects by inhibiting topoisomerases, enzymes crucial for DNA replication and repair.[2][3] For instance, the indenoisoquinoline class of compounds has been extensively studied as potent topoisomerase I (Top1) inhibitors.[5][6] These agents stabilize the Top1-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis.[5]
-
Tubulin Polymerization Inhibition: The microtubule network is another critical target for anticancer drug development. Certain tetrahydroisoquinoline-stilbene derivatives have shown exceptional cytotoxicity by inhibiting tubulin polymerization, thereby disrupting mitosis and inducing cell cycle arrest.[3][7]
-
Kinase Inhibition: The aberrant activity of protein kinases is a common driver of cancer. Isoquinoline scaffolds have been successfully employed to design inhibitors of various kinases involved in cell signaling pathways, such as the PI3K/Akt/mTOR pathway.[2][3]
-
Modulation of Nucleic Acid Stability: Some isoquinoline alkaloids can directly interact with DNA, altering its conformation and interfering with the binding of proteins involved in replication, transcription, and repair processes.[1]
Antimicrobial and Antiviral Potential
The isoquinoline scaffold is also a valuable pharmacophore for the development of anti-infective agents.
-
Antibacterial and Antifungal Activity: Numerous isoquinoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][8][9] The presence of the nitrogen atom in the isoquinoline ring is thought to play a crucial role in their antimicrobial action, potentially through interactions with essential microbial enzymes or cell wall components.[1]
-
Antiviral Activity: Isoquinoline-based compounds have shown promise as antiviral agents, particularly against HIV.[8] A key target for these compounds is the HIV reverse transcriptase, an enzyme essential for the replication of the viral genome.[10]
Neuropharmacological Applications
The structural similarity of some isoquinoline alkaloids to endogenous neurotransmitters has led to their exploration for treating neurological and psychiatric disorders.
-
Opioid Receptor Modulation: The most well-known examples are the benzylisoquinoline alkaloids morphine and codeine, which are potent analgesics that act on opioid receptors in the central nervous system.[1][11]
-
Dopaminergic and Adrenergic Receptor Interactions: Other isoquinoline derivatives, such as apomorphine, interact with dopaminergic and adrenergic receptors, leading to their investigation for conditions like Parkinson's disease.[1]
Other Therapeutic Applications
The pharmacological versatility of the isoquinoline scaffold extends to a variety of other therapeutic areas, including:
Synthetic Strategies for Accessing the Isoquinoline Core
The construction of the isoquinoline framework is a well-established area of organic synthesis, with several classical and modern methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Classical Name Reactions
-
Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline.[13][14][15] The use of condensing agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) is common.[13][14]
-
Causality: This method is particularly useful for synthesizing 1-substituted isoquinolines. The nature of the acyl group on the starting β-phenylethylamide determines the substituent at the C1 position. Electron-donating groups on the phenyl ring facilitate the electrophilic aromatic substitution step, leading to higher yields.[13]
-
-
Pictet-Spengler Reaction: This reaction provides a direct route to tetrahydroisoquinolines through the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone.[16][17][18][19]
-
Causality: The Pictet-Spengler reaction is a powerful tool for creating the tetrahydroisoquinoline core, which is prevalent in many natural products. The reaction proceeds via an initial imine formation followed by an intramolecular electrophilic attack on the aromatic ring. The presence of electron-donating groups on the aromatic ring enhances its nucleophilicity, allowing the reaction to proceed under milder conditions.
-
-
Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal to yield an isoquinoline.[2][8][9][20]
-
Causality: The Pomeranz-Fritsch reaction is advantageous for preparing isoquinolines that are unsubstituted at the C1 position. The reaction mechanism involves the formation of a Schiff base followed by an intramolecular electrophilic cyclization.[2]
-
Modern Synthetic Methodologies
In addition to these classical methods, modern organic synthesis has introduced new and efficient ways to construct the isoquinoline scaffold. Transition-metal-catalyzed reactions, in particular, have gained prominence due to their high efficiency and functional group tolerance.[21][22][23] These methods often involve C-H activation and annulation strategies, providing novel avenues for the synthesis of complex isoquinoline derivatives.[21][22]
Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity
The systematic modification of the isoquinoline scaffold and the analysis of the resulting changes in biological activity are central to the process of drug discovery. SAR studies provide crucial insights into the key structural features required for potent and selective interaction with a biological target.
SAR of Isoquinoline-Based Topoisomerase I Inhibitors
The indenoisoquinoline class of Top1 inhibitors has been the subject of extensive SAR studies.[5][6][13][20] These studies have revealed several key structural requirements for potent activity.
-
The Indenoisoquinoline Core: The planar, pentacyclic ring system is essential for intercalation into the DNA base pairs at the site of Top1 cleavage.
-
Substituents on the Isoquinoline Moiety: The position and nature of substituents on the isoquinoline ring significantly impact activity. For example, in a series of azaindenoisoquinolines, the placement of a nitrogen atom at the 7-position was found to be optimal for Top1 inhibitory activity and cytotoxicity.[5][6] The introduction of a methoxy group at the 9-position has also been shown to enhance activity.[5]
-
The Lactam Ring: The lactam ring is a critical feature of the indenoisoquinoline pharmacophore.
-
Side Chains: The nature of the side chain attached to the lactam nitrogen can influence solubility and cell permeability, thereby affecting overall biological activity. Bulky and electron-withdrawing substituents in certain positions of the side chain have been shown to increase potency.[20]
Table 1: Representative SAR Data for Indenoisoquinoline Topoisomerase I Inhibitors
| Compound | R1 | R2 | R3 | Top1 Inhibition (Relative to Camptothecin) | Cytotoxicity (IC50, µM) | Reference |
| 1 | H | H | H | + | >10 | [5] |
| 2 | 7-aza | H | H | +++ | 0.5 | [5] |
| 3 | 8-aza | H | H | + | >10 | [5] |
| 4 | 9-aza | H | H | +/- | >10 | [5] |
| 5 | 10-aza | H | H | + | >10 | [5] |
| 6 | 7-aza | 9-OCH₃ | H | ++++ | 0.1 | [5] |
Data is illustrative and compiled from multiple sources for comparative purposes.
SAR of Isoquinoline-Based Anticancer Agents
The SAR of isoquinoline derivatives as anticancer agents is highly dependent on the specific mechanism of action. For compounds targeting tubulin polymerization, for instance, the presence of specific substituents on the phenyl rings of the tetrahydroisoquinoline-stilbene scaffold is crucial for high potency.[7]
Table 2: Cytotoxicity of Selected Isoquinoline Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Lamellarin D | Various | 0.038 - 0.110 | Topoisomerase I Inhibition | [24] |
| Tetrandrine Derivative 13 | HCT-15 | 0.57 | Antiproliferative | [7] |
| THIQ-Stilbene Derivative 17 | A549, MCF-7, HT-29 | 0.025 | Tubulin Polymerization Inhibition | [7] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel (average) | ~6.6 | Growth Inhibition | [25] |
| Quinoxaline Derivative 8 | A549, MCF-7 | 0.86, 1.06 | EGFR/VEGFR2 Inhibition | [18] |
SAR of Isoquinoline-Based HIV Reverse Transcriptase Inhibitors
SAR studies on isoquinoline and related quinoline derivatives as HIV-1 reverse transcriptase inhibitors have highlighted the importance of specific structural features for potent enzymatic inhibition.[10] Electron-withdrawing substituents at certain positions on the quinoline ring have been shown to enhance activity, suggesting that charge transfer interactions with the enzyme's active site may be important.[10]
ADMET Profile of Isoquinoline-Based Drugs
The successful development of a drug candidate depends not only on its pharmacological activity but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Understanding the ADMET profile of isoquinoline-based drugs is crucial for predicting their clinical efficacy and safety.
Table 3: Comparative ADMET Properties of Notable Isoquinoline Drugs
| Drug | Bioavailability | Protein Binding | Metabolism | Elimination Half-life | Key Toxicities | References |
| Papaverine | ~80% (oral, variable) | ~90% | Hepatic (extensive first-pass) | 1.5 - 2.2 hours | CNS depression, potential for dependence, QTc prolongation | [1][4][22] |
| Tubocurarine | 100% (IV) | 40 - 50% | Minimally metabolized | 2 - 4 hours | Respiratory muscle paralysis, histamine release, hypotension | [2][3][12][16] |
| Berberine | <1% (oral) | High | Intestinal and hepatic | Variable | Gastrointestinal distress, potential for drug interactions | [9][11][17][26][27] |
-
Papaverine: This opium alkaloid exhibits variable oral bioavailability due to a significant first-pass effect.[1] It is extensively metabolized in the liver, and its relatively short half-life necessitates frequent dosing.[1][21]
-
Tubocurarine: As a quaternary ammonium compound, tubocurarine is poorly absorbed orally and is administered intravenously.[3] It has a relatively short duration of action and is primarily eliminated unchanged in the urine.[16]
-
Berberine: This natural isoquinoline alkaloid suffers from very low oral bioavailability, which has limited its clinical application.[9][27] It undergoes extensive metabolism in the gut and liver.[9] Efforts are underway to develop new formulations to improve its absorption.[27]
In silico ADMET prediction tools are increasingly being used in the early stages of drug discovery to identify isoquinoline derivatives with favorable pharmacokinetic and toxicity profiles.[11][14][17][28][29]
Experimental Protocols
To provide a practical context for the concepts discussed, this section outlines detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Synthesis Protocol: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline
This protocol describes a general procedure for the synthesis of a 1-substituted-3,4-dihydroisoquinoline, a common intermediate in the synthesis of more complex isoquinoline alkaloids.
Caption: Workflow for determining the cytotoxicity of an isoquinoline compound using the MTT assay.
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂. [7][25][27]2. Compound Treatment: Prepare serial dilutions of the isoquinoline test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add a solution of MTT (typically 5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours. [7][27]5. Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [7][27]6. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Future Perspectives and Conclusion
The isoquinoline scaffold continues to be a highly privileged structure in medicinal chemistry, offering a robust framework for the design of novel therapeutic agents. [21]The diverse range of biological activities associated with this scaffold, coupled with the well-established synthetic methodologies for its construction, ensures its continued relevance in drug discovery.
Future research in this area will likely focus on several key aspects:
-
Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic methods for accessing complex and diverse isoquinoline derivatives will remain a priority.
-
New Biological Targets: The exploration of isoquinoline-based libraries against novel biological targets will undoubtedly lead to the discovery of first-in-class therapeutics.
-
Targeted Drug Delivery: The conjugation of isoquinoline-based drugs to targeting moieties, such as antibodies or nanoparticles, could enhance their efficacy and reduce off-target toxicity.
-
Polypharmacology: The inherent ability of some isoquinoline derivatives to interact with multiple targets could be harnessed for the development of multi-targeted drugs for complex diseases like cancer and neurodegenerative disorders.
References
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). RSC Publishing.
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI.
- Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. (n.d.). ResearchGate.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). PMC - NIH.
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC.
- Isoquinoline derivatives and its medicinal activity. (2024).
- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.).
- Papaverine. (n.d.). Wikipedia.
- ParaTime SR (papaverine) dosing, indications, interactions, adverse effects, and more. (n.d.).
- Isoquinoline alkaloids. (n.d.). Wikipedia.
- Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific - US.
- Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors as Anticancer Agents in Human Renal Cell Carcinoma Cell Line SN12C. (n.d.). NIH.
- Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors. (n.d.). Benchchem.
- Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
- Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. (n.d.). NIH.
- Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026).
- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC.
- Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. (n.d.). ResearchGate.
- Bischler napieralski reaction. (n.d.). Slideshare.
- (PDF) QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria. (2022). ResearchGate.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021).
- Characterization and Pharmacokinetic Assessment of a New Berberine Formulation with Enhanced Absorption In Vitro and in Human Volunteers. (n.d.). MDPI.
- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (n.d.). French-Ukrainian Journal of Chemistry.
- Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing.
- A Comparative Guide to the ADME Properties of 5-Fluoroisoquinoline-1-carbonitrile and Related Heterocyclic Compounds. (n.d.). Benchchem.
- ADMET plot for a series of synthesized 1-aryltetrahydroisoquinoline... (n.d.). ResearchGate.
- Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships. (n.d.). NIH.
- 4-Oxoquinoline Ribonucleosides as HIV-1 Reverse Transcriptase Inhibitors: A combination of DFT, QSAR Study, Docking Simulation, and ADMET Prediction. (2025). RHAZES: Green and Applied Chemistry.
- 103 CHAPTER 5 ANTI-HIV ACTIVITY OF THE ISOLATED COMPOUNDS 5.1 Introduction………………………………………………. (n.d.).
- Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (1997). PubMed.
- HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast. (n.d.). MDPI.
- Azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents: a systematic study of structure-activity relationships. (2012). PubMed.
Sources
- 1. Pharmacokinetics of papaverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of d-tubocurarine in infants, children, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubocurarine (Cl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 4. Papaverine - Wikipedia [en.wikipedia.org]
- 5. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents: a systematic study of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Toxicity Overview of Active Compounds Berberine, Palmatine, and Jatrorrhizine From Fibraurea tinctoria Lour: Drug‐Likeness, ADMET Prediction, and In Vivo Extract Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tubocurarine | Dosing, Uses and Side effects | medtigo [medtigo.com]
- 13. Quantitative structure-activity relationship studies on indenoisoquinoline topoisomerase I inhibitors as anticancer agents in human renal cell carcinoma cell line SN12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. QSAR for non-nucleoside inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pharmacokinetics of d-tubocurarine in man with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Toxicity Overview of Active Compounds Berberine, Palmatine, and Jatrorrhizine From Fibraurea tinctoria Lour: Drug-Likeness, ADMET Prediction, and In Vivo Extract Toxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors as Anticancer Agents in Human Renal Cell Carcinoma Cell Line SN12C - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [The pharmacokinetics of papaverine and its bioavailability from a sustained-action preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reference.medscape.com [reference.medscape.com]
- 23. researchgate.net [researchgate.net]
- 24. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 25. fujc.pp.ua [fujc.pp.ua]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Reactivity of Isoquinoline-1-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isoquinoline-1-carbaldehyde is a pivotal intermediate in organic synthesis, serving as a versatile building block for a wide array of complex heterocyclic systems. The strategic placement of an aldehyde group at the C1 position of the isoquinoline nucleus—a scaffold prevalent in numerous natural products and pharmacologically active molecules—renders it exceptionally valuable for constructing diverse molecular architectures.[1][2][3][4][5][6] This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, with a focus on the oxidation of 1-methylisoquinoline and the Reissert reaction pathway. Furthermore, it delves into the characteristic reactivity of the C1-aldehyde functionality, exploring its application in key transformations such as the Wittig and Pictet-Spengler reactions. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers in medicinal chemistry and drug development with the technical knowledge required to effectively utilize this important synthetic intermediate.
Introduction: The Strategic Importance of the this compound Scaffold
The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous alkaloids and synthetic pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4][6] The introduction of a carbaldehyde group at the C1 position transforms the relatively stable isoquinoline ring into a highly versatile synthetic platform. This aldehyde group is an electrophilic handle, poised for a multitude of chemical transformations, allowing for carbon-carbon and carbon-heteroatom bond formations. It acts as a gateway for elaborating the isoquinoline core, enabling the synthesis of complex derivatives, such as the thiosemicarbazones that have been evaluated for antineoplastic activity.[7] Understanding the synthesis and reactivity of this compound is therefore fundamental for the design and development of novel therapeutic agents and functional organic materials.
Section 1: Core Synthetic Methodologies
The preparation of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reagents. The most prominent and field-proven methods are detailed below.
Method A: Direct Oxidation of 1-Methylisoquinoline
The most direct and frequently employed route involves the selective oxidation of the methyl group of 1-methylisoquinoline. This methyl group is activated, akin to a benzylic position, due to its placement adjacent to the aromatic heterocyclic system, making it susceptible to oxidation.
Causality and Reagent Choice: Selenium dioxide (SeO₂) is the reagent of choice for this transformation.[3][7][8] It is a specific and effective oxidant for converting activated methyl and methylene groups to carbonyls. The reaction is typically performed in a high-boiling solvent like 1,4-dioxane under reflux conditions to achieve a reasonable reaction rate.
Experimental Protocol: Selenium Dioxide Oxidation [8]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1-methylisoquinoline (1.0 eq) in 1,4-dioxane.
-
Reagent Addition: Add selenium dioxide (1.1-1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the black selenium byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue is purified by silica gel column chromatography (e.g., using n-hexane/ethyl acetate as eluent) to afford this compound as a solid.[8]
Method B: The Reissert Reaction Pathway
The Reissert reaction provides an alternative, two-step approach to this compound. This classic method first introduces a cyano group at the C1 position, which is then hydrolyzed to the desired aldehyde.[9]
Principle & Mechanism: Isoquinoline reacts with an acid chloride (e.g., benzoyl chloride) and a cyanide source (e.g., potassium cyanide) to form a stable intermediate known as a Reissert compound (1-acyl-2-cyano-1,2-dihydroisoquinoline).[9][10] This intermediate can then be isolated. Subsequent acid-catalyzed hydrolysis cleaves the acyl and cyano groups to reveal the C1-aldehyde.
Experimental Protocol: Reissert Reaction and Hydrolysis
-
Step 1: Formation of the Reissert Compound
-
In a biphasic system of dichloromethane and water, dissolve isoquinoline (1.0 eq) and potassium cyanide (1.5 eq).
-
Cool the mixture in an ice bath and add benzoyl chloride (1.2 eq) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Separate the organic layer, wash with water, brine, and dry over sodium sulfate. Concentrate to obtain the crude Reissert compound, which can be purified by recrystallization.
-
-
Step 2: Hydrolysis to this compound
-
Suspend the Reissert compound in a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Heat the mixture at reflux for several hours.
-
Cool the solution and neutralize carefully with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane), dry, and purify by column chromatography.
-
Summary of Synthetic Methods
| Method | Key Reagents | Solvent | Key Steps | Typical Yield | Advantages | Disadvantages |
| Oxidation | 1-Methylisoquinoline, SeO₂ | 1,4-Dioxane | 1 | ~77%[8] | Direct, one-step reaction. | Use of toxic selenium compounds. |
| Reissert Reaction | Isoquinoline, KCN, Acyl Chloride | Dichloromethane/Water | 2 | Variable | Starts from isoquinoline itself. | Multi-step, requires hydrolysis. |
Synthetic Workflow Overview
Caption: Key synthetic routes to this compound.
Section 2: Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its aldehyde functional group. It readily participates in a variety of classical carbonyl reactions, providing access to a vast chemical space.
Reaction Type A: Olefination via the Wittig Reaction
The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes, offering a direct route to 1-vinylisoquinoline derivatives.[11][12]
Principle & Mechanism: The reaction involves a phosphonium ylide (the Wittig reagent), which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[11][12] This leads to a betaine intermediate that collapses through a four-membered oxaphosphetane ring to form the alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z-alkene) is highly dependent on the nature of the ylide and the reaction conditions.[11][12][13]
Experimental Protocol: Wittig Olefination [11]
-
Ylide Generation (for non-stabilized ylides):
-
Suspend the corresponding phosphonium salt (1.1 eq) in an anhydrous solvent like THF under nitrogen.
-
Cool the suspension to 0 °C and slowly add a strong base such as n-BuLi or NaH (1.1-1.2 eq). A distinct color change often indicates ylide formation.
-
Allow the mixture to stir and warm to room temperature for 1 hour.
-
-
Aldehyde Addition:
-
Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.0 eq) in minimal anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and purify via column chromatography.
Reaction Type B: The Pictet-Spengler Reaction
This reaction is a cornerstone of alkaloid synthesis and provides a robust method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems.[14][15] In this context, this compound can act as the carbonyl component, reacting with a β-arylethylamine.
Principle & Mechanism: The reaction proceeds via the condensation of a β-arylethylamine with an aldehyde to form a Schiff base.[16][17][18] Under acidic conditions, this Schiff base is protonated to form an electrophilic iminium ion. An intramolecular electrophilic aromatic substitution (Mannich-type cyclization) then occurs, followed by deprotonation to yield the final tetracyclic product.[16][17] The reaction is often facilitated by electron-donating groups on the aromatic ring of the amine component.[16][19]
Other Key Reactions
-
Reduction to Alcohol: The aldehyde can be easily reduced to the corresponding primary alcohol, 1-(hydroxymethyl)isoquinoline, using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[3]
-
Condensation with Nucleophiles: It readily condenses with various nucleophiles. For instance, reaction with thiosemicarbazide yields isoquinoline-1-carboxaldehyde thiosemicarbazones, a class of compounds investigated for their antitumor activity.[7]
Reactivity and Applications Overview
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 5. Isoquinoline.pptx [slideshare.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 4494-18-2 [chemicalbook.com]
- 9. Reissert reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 18. name-reaction.com [name-reaction.com]
- 19. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
The Versatile Role of Isoquinoline-1-Carbaldehyde in Modern Organic Synthesis: A Technical Guide
Abstract
Isoquinoline-1-carbaldehyde, a seemingly simple heterocyclic aldehyde, stands as a cornerstone in the edifice of modern organic synthesis. Its unique electronic and steric properties, arising from the fusion of a benzene and a pyridine ring with a reactive aldehyde functionality at the C1 position, render it a versatile building block for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a particular focus on its utility in the synthesis of medicinally relevant compounds and natural product analogues. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and showcase its strategic importance in multicomponent reactions and the synthesis of privileged scaffolds for drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this remarkable reagent.
Introduction: The Privileged Isoquinoline Scaffold and the Significance of the 1-Carbaldehyde Moiety
The isoquinoline core is a privileged scaffold in medicinal chemistry, found in a vast array of biologically active alkaloids and synthetic drugs.[1] This heterocyclic framework is associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The introduction of a carbaldehyde group at the C1 position of the isoquinoline ring system dramatically enhances its synthetic utility. The aldehyde's electrophilic nature, coupled with the electronic influence of the adjacent nitrogen atom, makes this compound a highly reactive and selective synthon for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide will illuminate the pivotal role of this compound in several key synthetic transformations, demonstrating its power to unlock novel chemical space for the development of new therapeutic agents.
Synthesis of this compound
The accessibility of this compound is a crucial factor in its widespread application. A common and efficient method for its preparation involves the oxidation of 1-methylisoquinoline.
A typical synthetic protocol is as follows:
| Step | Reagent/Condition | Purpose | Typical Yield | Reference |
| 1 | 1-methylisoquinoline, Selenium dioxide (SeO₂) | Oxidation of the methyl group to an aldehyde | 70-80% | [4] |
| 2 | 1,4-dioxane, Reflux | Solvent and reaction temperature | - | [4] |
| 3 | Filtration through diatomaceous earth | Removal of selenium byproduct | - | [4] |
| 4 | Silica gel column chromatography | Purification of the final product | - | [4] |
Experimental Protocol: Synthesis of this compound
-
To a solution of 1-methylisoquinoline (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1-1.5 eq).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the precipitated selenium.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.
The Reactivity Landscape of this compound
The aldehyde functionality at the C1 position of the isoquinoline nucleus is the focal point of its reactivity. It readily participates in a wide range of classical and modern organic transformations, serving as a versatile handle for molecular elaboration.
Condensation Reactions with Active Methylene Compounds
This compound undergoes Knoevenagel condensation with compounds containing active methylene groups, such as malononitrile and ethyl cyanoacetate, to yield α,β-unsaturated products.[5][6] These reactions are typically catalyzed by a base and provide a straightforward route to functionalized alkenes.
Caption: Knoevenagel condensation of this compound.
Wittig Reaction: A Gateway to Alkenylisoquinolines
The Wittig reaction provides a powerful and reliable method for the synthesis of 1-alkenylisoquinolines from this compound.[7][8] This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond. The stereochemical outcome of the reaction can often be controlled by the choice of the ylide and reaction conditions.[9]
Caption: General scheme of the Wittig reaction with this compound.
Experimental Protocol: Wittig Olefination of this compound
-
Ylide Generation: To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reductive Amination: Accessing a Diverse Amine Library
Reductive amination is a highly efficient one-pot procedure for the synthesis of secondary and tertiary amines from this compound.[10][11] This reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Caption: Reductive amination of this compound.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the primary or secondary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Multicomponent Reactions: A Paradigm of Synthetic Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern drug discovery due to their high atom economy and efficiency.[12] this compound is an excellent substrate for several important MCRs.
The Ugi Four-Component Reaction (U-4CR)
While direct examples of this compound in the Ugi reaction are not extensively documented in the initial search, its structural similarity to other aromatic aldehydes suggests its high potential as a viable component. The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[5][13] The resulting products are peptide-like and can be further cyclized to generate diverse heterocyclic scaffolds.[1][14]
Caption: The Ugi four-component reaction featuring this compound.
Applications in Medicinal Chemistry and Natural Product Synthesis
The true value of this compound lies in the biological activity of the molecules it helps to create. Its derivatives have shown significant promise in various therapeutic areas.
Synthesis of Antitumor Agents: Isoquinoline-1-carboxaldehyde Thiosemicarbazones
A significant application of this compound is in the synthesis of thiosemicarbazones, a class of compounds known for their potent antitumor activity.[4] The condensation of this compound with thiosemicarbazide yields the corresponding isoquinoline-1-carboxaldehyde thiosemicarbazone.[15][16] Further substitution on the isoquinoline ring has led to the development of compounds with significant efficacy against leukemia in murine models.[4][17]
| Compound | Substituent | Antitumor Activity (L1210 Leukemia) | Reference |
| 9a | 4-Amino | Optimum % T/C = 177 at 40 mg/kg/day | [4] |
| 9b | 4-(Methylamino) | Optimum % T/C = 177 at 40 mg/kg/day | [4] |
A Key Building Block for Alkaloid Synthesis
This compound serves as a crucial starting material for the synthesis of complex isoquinoline alkaloids.[18][19] For instance, it can be envisioned as a precursor in the synthesis of analogues of cryptolepine, an indoloquinoline alkaloid with potent antimalarial and cytotoxic properties.[13][20] Synthetic strategies could involve the condensation of this compound with an appropriate indole derivative followed by cyclization to construct the core indolo[3,2-b]quinoline scaffold.
Conclusion and Future Perspectives
This compound has firmly established itself as a versatile and indispensable tool in the arsenal of the modern organic chemist. Its ready availability and the predictable reactivity of its aldehyde function have enabled the synthesis of a vast array of complex and biologically significant molecules. From its role in the formation of potent antitumor agents to its potential in the construction of intricate natural product frameworks, the applications of this heterocyclic aldehyde continue to expand.
Future research in this area will likely focus on the development of novel, stereoselective transformations involving this compound, particularly in the context of asymmetric catalysis and the discovery of new multicomponent reactions. As the demand for novel therapeutic agents continues to grow, the strategic use of this compound in diversity-oriented synthesis will undoubtedly play a crucial role in the future of drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 6-Chlorothis compound. BenchChem.
- BenchChem. (2025). Application Notes: Reductive Amination of 6-Chlorothis compound. BenchChem.
- Liu, M. C., Lin, T. S., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 38(21), 4234–4241.
- Liu, M. C., Lin, T. S., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. PubMed.
- Name-Reaction.com. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- ResearchGate. (n.d.).
- Wright, C. W., Addae-Kyereme, J., Breen, A. G., Brown, J. E., Phillips, R. M., & Scales, S. J. (2001). Synthesis and evaluation of cryptolepine analogues for their potential as new antimalarial agents. PubMed.
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
- Knoevenagel Condens
- Cui, Q., et al. (2020). Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. Cell Chemical Biology, 27(3), 296-307.e6.
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- ResearchGate. (2025). ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone.
- ResearchGate. (2025). Synthesis and Evaluation of Cryptolepine Analogues for Their Potential as New Antimalarial Agents.
- Ugi, I., et al. (2001). The Ugi Multicomponent Reaction. Organic Syntheses.
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- Parra, R. D., & Schlegel, H. B. (2014). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
- Li, W., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(9), 3296-3300.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Bergman, J., & Sand, P. (1984). Methods of synthesis of natural indoloquinolines isolated from Cryptolepis sanguinolenta. Journal of Organic Chemistry, 49(25), 5025-5027.
- Black, D. S. (2007).
- Al-Omair, M. A., et al. (2022). Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer's Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis. Molecules, 27(19), 6296.
- ResearchGate. (n.d.). Ugi‐reaction for isoquinolone synthesis reported by Li et al.
- The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.).
- Kulkarni, M. G., et al. (2012). A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Beilstein Journal of Organic Chemistry, 8, 1725-1729.
- ResearchG
- Hickey, D. M. B., et al. (1984). Synthesis of isoquinolines by intramolecular aza-Wittig reaction.
- ResearchGate. (n.d.). Condensation of aldehyde I with various acyclic active methylene compounds.
- The University of Bath's research portal. (n.d.). The Isoquinoline Alkaloids.
- Alfa Chemistry. (n.d.). Isoquinoline Alkaloids.
- Organic Reactions. (n.d.).
- YouTube. (2020, November 2). Reactions of Isoquinoline.
- Zenk, M. H. (1971). Biosynthesis of isoquinoline alkaloids. Planta Medica, 20(4), 328-340.
- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
Sources
- 1. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer’s Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 19. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 20. Synthesis and evaluation of cryptolepine analogues for their potential as new antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoquinoline-1-carbaldehyde: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic bioactive molecules. Among its many derivatives, isoquinoline-1-carbaldehyde stands out as a particularly versatile and powerful building block for the synthesis of novel therapeutic agents. Its reactive aldehyde functionality serves as a linchpin for a multitude of chemical transformations, enabling the construction of diverse molecular architectures with a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its strategic application in the discovery of anticancer and antiviral agents. Detailed experimental protocols, mechanistic insights, and a survey of its derivatives' biological activities are presented to equip researchers and drug development professionals with the knowledge to effectively harness the potential of this remarkable scaffold.
Introduction: The Significance of the Isoquinoline Moiety
The isoquinoline framework, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone of natural product chemistry and drug design.[1] This structural motif is found in a wide range of biologically active alkaloids, including the analgesic morphine, the vasodilator papaverine, and the antibacterial agent berberine.[2][3] The presence of the nitrogen atom in the isoquinoline ring system imparts unique physicochemical properties, influencing the molecule's basicity, polarity, and ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1]
This compound, with its aldehyde group at the C1 position, offers a reactive handle for chemists to elaborate upon the core scaffold. This strategic placement allows for the introduction of a wide variety of functional groups and the construction of complex heterocyclic systems through reactions such as condensations, multicomponent reactions, and cyclizations.[4] As such, it has emerged as a key intermediate in the synthesis of compounds targeting a range of diseases, from cancer and viral infections to neurological disorders.[5]
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO | [4] |
| Molecular Weight | 157.17 g/mol | [6] |
| CAS Number | 4494-18-2 | [4] |
| Appearance | Yellow to light-red or brown solid | [4] |
| Solubility | Sparingly soluble in water | [4] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 10.39 (s, 1H), 9.30-9.33 (m, 1H), 8.74-8.76 (m, 1H), 7.88-7.93 (m, 2H), 7.73-7.79 (m, 2H).[7]
-
Mass Spectrometry (ESI): m/z 158 (M+H)⁺.[7]
Synthesis of the Core Building Block: this compound
The most common and reliable method for the laboratory-scale synthesis of this compound is the oxidation of its precursor, 1-methylisoquinoline, using selenium dioxide.[7]
Experimental Protocol: Selenium Dioxide Oxidation of 1-Methylisoquinoline
This protocol details a well-established procedure for the synthesis of this compound.[7]
Materials:
-
1-Methylisoquinoline
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Diatomaceous earth (Celite®)
-
n-Hexane
-
Ethyl acetate
-
Nitrogen gas supply
-
Standard reflux apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1-methylisoquinoline (2.10 mmol) in 1,4-dioxane (20 mL).[7]
-
To this solution, add selenium dioxide (2.91 mmol).[7]
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 1.5 hours.[7]
-
After the reaction is complete, cool the mixture to room temperature.[7]
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the precipitated selenium.[7]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.[7]
-
Purify the resulting residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (5:1 v/v) as the eluent.[7]
-
Collect the fractions containing the desired product and concentrate them to yield this compound as a white solid (yield: 77%).[7]
Causality Behind Experimental Choices:
-
Selenium Dioxide: A specific oxidizing agent for the oxidation of activated methyl groups, such as the one at the C1 position of the isoquinoline ring.[8]
-
1,4-Dioxane: A suitable high-boiling solvent that allows the reaction to be conducted at the required temperature for the oxidation to proceed efficiently.[7]
-
Nitrogen Atmosphere: Prevents potential side reactions involving atmospheric oxygen at elevated temperatures.[7]
-
Diatomaceous Earth Filtration: Effectively removes the insoluble selenium byproduct from the reaction mixture.[7]
-
Silica Gel Chromatography: A standard purification technique to isolate the desired aldehyde from any unreacted starting material and minor byproducts.[7]
Versatility in Synthesis: Key Reactions of this compound
The aldehyde functionality of this compound is a gateway to a vast chemical space. Two of the most important transformations are the formation of thiosemicarbazones and Schiff bases, which are precursors to a wide range of bioactive compounds.
Synthesis of this compound Thiosemicarbazones
Thiosemicarbazones derived from this compound have demonstrated significant anticancer activity.[9]
General Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Add thiosemicarbazide (1.1 equivalents) to the solution.
-
Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The thiosemicarbazone product often precipitates out of the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure product.
Synthesis of this compound Schiff Bases
Schiff base derivatives are another important class of compounds synthesized from this compound, with applications in the development of antimicrobial and anticancer agents.
General Protocol:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an appropriate solvent like ethanol or methanol.
-
Add the desired primary amine (1 equivalent) to the solution.
-
A catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating for a few hours. Monitor the reaction by TLC.
-
Once the reaction is complete, the Schiff base product can often be isolated by removal of the solvent under reduced pressure or by precipitation and filtration.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Applications in Drug Discovery
The this compound scaffold has been instrumental in the development of numerous compounds with promising therapeutic potential.
Anticancer Activity
Derivatives of this compound have shown potent activity against various cancer cell lines. A notable class of these derivatives are the thiosemicarbazones.
| Compound | Activity | Reference |
| 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | Optimum % T/C value of 177 against L1210 leukemia in mice at 40 mg/kg/day. | [9] |
| 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone | Optimum % T/C value of 177 against L1210 leukemia in mice at 40 mg/kg/day. | [9] |
The anticancer effects of isoquinoline derivatives are often attributed to their ability to interfere with critical cellular signaling pathways. For instance, some isoquinoline-based compounds have been shown to inhibit the PI3K/Akt/mTOR and MAPK/NF-κB signaling pathways, which are frequently dysregulated in cancer and play crucial roles in cell proliferation, survival, and inflammation.
Antiviral Activity
The isoquinoline scaffold is also a promising platform for the development of antiviral agents. Derivatives have shown potential in inhibiting the replication of various viruses, including SARS-CoV-2.[5] The mechanism of action can involve targeting viral enzymes or interfering with host-cell pathways that are essential for viral replication.
Mechanistic Insights: Targeting Key Signaling Pathways
The biological activity of many this compound derivatives can be traced back to their interaction with specific intracellular signaling pathways.
The PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.
The MAPK/NF-κB Pathway
This pathway is crucial in regulating inflammation and cell migration. Its inhibition is a key strategy for developing anti-inflammatory and anticancer drugs.
Caption: Drug discovery workflow using this compound.
Conclusion and Future Perspectives
This compound has firmly established itself as a cornerstone building block in modern drug discovery. Its synthetic accessibility and the reactivity of its aldehyde group provide a robust platform for the generation of diverse and complex molecular libraries. The demonstrated anticancer and antiviral activities of its derivatives, coupled with a growing understanding of their mechanisms of action at the molecular level, underscore the immense potential of this scaffold.
Future research in this area will likely focus on several key aspects. The exploration of novel multicomponent reactions involving this compound will undoubtedly lead to the discovery of new and unique heterocyclic systems with unforeseen biological activities. Furthermore, the application of computational chemistry and machine learning will aid in the rational design of more potent and selective inhibitors of specific biological targets. As our understanding of disease biology continues to evolve, the versatility of this compound will ensure its continued relevance as a starting point for the development of the next generation of therapeutic agents.
References
-
Agrawal, K. C., & Sartorelli, A. C. (1975). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 18(4), 367–371. [Link]
-
Kraj, P., & Cielecka-Piontek, J. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(3), 1383. [Link]
-
Shaikh, N. S., & Kalkote, U. R. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, Synopses, (1), 34-35. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Retrieved from [Link]
-
ResearchGate. (n.d.). Diagram of (a) MAPK and (b) NF-κB signaling pathways. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
Zenodo. (2022). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoquinoline synthesis [organic-chemistry.org]
- 3. Page loading... [guidechem.com]
- 4. youtube.com [youtube.com]
- 5. This compound | C10H7NO | CID 265306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 4494-18-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Applications of Isoquinoline-1-carbaldehyde
Executive Summary
Isoquinoline-1-carbaldehyde, a heterocyclic aromatic aldehyde, has emerged not as a therapeutic agent in its own right, but as a profoundly versatile scaffold for the synthesis of novel, biologically active compounds.[1][2] Its true potential is realized in its derivatives, which have demonstrated significant promise across multiple therapeutic domains, most notably in oncology, neuroinflammation, and infectious diseases. This guide synthesizes the current understanding of this compound derivatives, detailing their mechanisms of action, preclinical efficacy, and the key experimental methodologies required for their evaluation. We will explore the journey from chemical synthesis to biological validation, providing researchers and drug development professionals with a comprehensive overview of this privileged structural framework in modern medicinal chemistry.[3]
The this compound Core: A Foundation for Bioactivity
This compound (C₁₀H₇NO) is a yellow crystalline solid whose structure consists of a fused benzene and pyridine ring system with a reactive aldehyde group at the C1 position.[1][4] This aldehyde functionality serves as a critical chemical handle, enabling a wide array of synthetic transformations, including oxidation to carboxylic acids, reduction to alcohols, and, most importantly, condensation reactions to form Schiff bases and other complex heterocyclic systems.[2]
The synthesis of the isoquinoline core itself can be achieved through various established methods, such as the Pomeranz–Fritsch or Bischler–Napieralski reactions, while the carbaldehyde at the 1-position is often generated via the oxidation of 1-methylisoquinoline using selenium dioxide.[2][5][6] The true therapeutic value of this compound lies in its role as a key intermediate, allowing medicinal chemists to construct libraries of derivatives with diverse pharmacological profiles.[1][7]
Primary Therapeutic Application: Oncology
The most significant therapeutic advances using the this compound scaffold have been in the development of anticancer agents. The derivatization of the aldehyde group into a thiosemicarbazone has yielded a class of compounds with potent, low-nanomolar activity against aggressive cancers, particularly leukemias.[8][9]
Mechanism of Action: Thiosemicarbazone Derivatives
The anticancer activity of α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) derived from this compound is multifaceted and often dependent on the presence of physiological copper.[9][10] The lead compound, HCT-13 (2-((6-fluoroisoquinolin-1-yl)methylene)-N,N-dimethylhydrazinecarbothioamide), exemplifies this complex mechanism.[10]
-
Copper Chelation and Redox Cycling: HCTs are potent metal chelators. Upon binding with intracellular copper (Cu²⁺), they form stable complexes. This complex can undergo redox cycling, leading to the catalytic generation of cytotoxic reactive oxygen species (ROS).[9]
-
Mitochondrial Dysfunction: The surge in ROS induces significant mitochondrial stress, disrupting the mitochondrial electron transport chain (mtETC).[9]
-
Metabolic Interference: This disruption leads to a selective depletion of guanosine nucleotide pools, creating metabolic stress within the cancer cell.[9]
-
DNA Damage Response: The combination of oxidative and metabolic stress activates DNA damage response (DDR) and replication stress response (RSR) pathways, ultimately leading to cell cycle arrest and apoptosis.[9]
The following diagram illustrates this proposed mechanistic pathway.
Preclinical Efficacy
Derivatives of this compound thiosemicarbazone have demonstrated remarkable efficacy in preclinical models.
| Compound Name | Cancer Model | Efficacy Metric | Result | Citation |
| 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in vivo) | % T/C | 177% at 40 mg/kg | [8][11] |
| 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in vivo) | % T/C | 177% at 40 mg/kg | [8][11] |
| HCT-13 | Pancreatic, SCLC, Prostate, Leukemia (in vitro) | IC₅₀ | Low-to-mid nanomolar range | [9] |
% T/C: Median tumor weight of treated group / Median tumor weight of control group x 100. A higher value indicates greater antitumor activity.
Experimental Protocol: Cell Viability Assessment (MTT Assay)
This protocol provides a standardized method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound.
Materials:
-
Cancer cell line (e.g., L1210, HT-1080)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Emerging Application: Neuroinflammation
Chronic activation of microglial cells contributes to neuroinflammation, a key pathological feature of neurodegenerative diseases.[12][13] Recent studies have shown that derivatives of isoquinoline-1-carboxamide can potently suppress inflammatory responses in microglial cells.[14]
Mechanism of Action: Carboxamide Derivatives
The anti-inflammatory effects of isoquinoline-1-carboxamides, such as N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), are mediated by the inhibition of key pro-inflammatory signaling pathways.
-
Inhibition of MAPK Pathway: HSR1101 inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38 MAPK, in response to inflammatory stimuli like lipopolysaccharide (LPS).[14]
-
Suppression of NF-κB Signaling: The MAPK pathway is upstream of the master inflammatory transcription factor, NF-κB. By inhibiting MAPKs, HSR1101 prevents the phosphorylation of IκB, thereby blocking the nuclear translocation of NF-κB.[14]
-
Downregulation of Pro-inflammatory Mediators: With NF-κB inhibited, the transcription of pro-inflammatory genes, such as iNOS, COX-2, TNF-α, and IL-6, is significantly attenuated.[14]
This signaling cascade is depicted in the diagram below.
Emerging Application: Antimicrobial Agents
The broader isoquinoline class of alkaloids is well-known for its antimicrobial properties.[15][16] While research on this compound derivatives is less mature in this area, the scaffold represents a promising starting point for developing novel agents against drug-resistant bacteria.[17][18] Studies on related alkynyl isoquinolines show potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17][19][20]
Proposed Mechanism and Experimental Workflow
The mechanism of action for antimicrobial isoquinolines is thought to involve the perturbation of cell wall and nucleic acid biosynthesis.[17][19] An effective workflow for screening new this compound derivatives for antimicrobial potential is essential.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., Vancomycin)
-
Spectrophotometer or plate reader (600 nm)
Procedure:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound, bringing the final volume to 100 µL. Include a positive control (antibiotic), a negative control (no bacteria), and a growth control (bacteria with no compound).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.
Future Directions and Conclusion
This compound is a cornerstone scaffold in medicinal chemistry, enabling the development of potent and mechanistically novel therapeutic agents. The success of its thiosemicarbazone derivatives in oncology highlights a clear path for further optimization, focusing on enhancing tumor specificity and exploring combination therapies. In neuroinflammation and infectious diseases, the potential is significant but less developed. Future research should concentrate on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the isoquinoline core and the derivatized side chains to improve potency and selectivity.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure drug-like characteristics.
-
In Vivo Efficacy: Progressing the most promising compounds from in vitro assays to relevant animal models of cancer, neurodegeneration, and infection.
References
-
Agrawal, K. C., & Mooney, P. D. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link][8][11]
-
Al-Ostoot, F. H., et al. (2021). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. [Link][21]
-
Cushnie, T. P., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Natural Product Reports. [Link][15]
-
Czarnocki, Z., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules. [Link][5]
-
Wang, C., et al. (2023). Biologically active isoquinoline alkaloids covering 2019-2022. Natural Product Reports. [Link][22]
-
Iranshahy, M., et al. (2014). Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. RSC Advances. [Link][23]
-
Sun, R. W., et al. (2020). Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. Dalton Transactions. [Link][9]
-
Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link][3]
-
Sun, R. W., et al. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link][10]
-
Patel, K., et al. (2024). Isoquinoline derivatives and its medicinal activity. World Journal of Advanced Research and Reviews. [Link][24]
-
Pinto, M., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry. [Link][16]
-
Karanja, C. W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences. [Link][17]
-
Pinto, M., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. ResearchGate. [Link][18]
-
Karanja, C. W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. OUCI. [Link][19]
-
Karanja, C. W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. FAO AGRIS. [Link][20]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link][4]
-
Xiang, B., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Pharmaceuticals. [Link][12]
-
Xiang, B., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed. [Link][13]
-
Kim, J. H., et al. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. International Journal of Molecular Sciences. [Link][14]
Sources
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 4494-18-2 [smolecule.com]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H7NO | CID 265306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 4494-18-2 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [ouci.dntb.gov.ua]
- 20. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [agris.fao.org]
- 21. mdpi.com [mdpi.com]
- 22. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47944G [pubs.rsc.org]
- 24. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
An In-depth Technical Guide to the Safe Handling of Isoquinoline-1-carbaldehyde
This document provides a comprehensive technical overview of the safety, handling, and potential hazards associated with Isoquinoline-1-carbaldehyde (CAS No: 4494-18-2). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural lists to explain the causality behind recommended protocols, ensuring a robust and self-validating system of laboratory safety.
Compound Profile and Significance
This compound is a heterocyclic aromatic aldehyde featuring an isoquinoline core with a carbaldehyde group at the 1-position[1]. This structure makes it a valuable and versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals[2]. Its aldehyde group offers a reactive site for nucleophilic additions and condensations, while the isoquinoline moiety is a key pharmacophore in various biologically active compounds, including potential anticancer and antiviral agents[1]. Given its utility and reactivity, a thorough understanding of its hazard profile is paramount for safe laboratory practice.
Physical and Chemical Properties
Understanding the fundamental properties of a chemical is the first step in safe handling. These characteristics dictate appropriate storage conditions, potential reaction hazards, and the selection of personal protective equipment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO | [3][4] |
| Molecular Weight | 157.17 g/mol | [3][4] |
| Appearance | Yellow to light-red or brown solid[2] | [2] |
| Melting Point | 55-55.5 °C | [4] |
| Boiling Point | 308.6±15.0 °C (Predicted) | [4] |
| Solubility | Sparingly soluble in water[2] | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a clear summary of its potential risks, which must be understood by all personnel before handling the compound.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |
The primary hazards are associated with irritation and acute oral toxicity[3]. The presence of the aldehyde group contributes to its reactivity and potential as an irritant[5].
Visual Hazard Profile
The following diagram summarizes the GHS classification for quick reference.
Caption: GHS Hazard Profile for this compound.
Safe Handling and Engineering Controls
Safe handling is predicated on minimizing all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.
Engineering Controls
The first line of defense is to handle the chemical within a controlled environment.
-
Chemical Fume Hood: All weighing and manipulation of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood[6]. This is critical to prevent the inhalation of dust or vapors, mitigating the risk of respiratory irritation (H335)[3][7].
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed[8].
-
Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly[6].
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE is non-negotiable.
-
Eye and Face Protection: Tight-sealing chemical splash goggles compliant with ANSI Z87.1 or EN 166 standards are mandatory[6][9]. A face shield should be worn over goggles during procedures with a higher risk of splashing[6][10].
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn[11]. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected[10][11]. Double-gloving is recommended when handling higher concentrations or quantities.
-
Body Protection: A fully buttoned laboratory coat, preferably of a material with low permeability, must be worn to protect against skin contact[6][12].
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required[9]. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained emergency responders[6][10].
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing the formation of hazardous degradation products. Aromatic aldehydes can be susceptible to oxidation and polymerization over time[13][14].
-
Container: Store in a tightly sealed, clearly labeled container[7][8].
-
Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[8][15]. An inert atmosphere (e.g., argon or nitrogen) can be considered for long-term storage to prevent oxidation.
-
Incompatibilities: Store separately from strong oxidizing agents and strong acids to prevent potentially hazardous reactions[16].
Experimental Workflow: A Step-by-Step Protocol for Safe Use
This protocol outlines a self-validating workflow for handling this compound from receipt to disposal.
Caption: A comprehensive workflow for the safe handling of this compound.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[6][17].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[6][9].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[7][9].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Have the person drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison center or doctor for immediate medical advice[6][17].
Spill Response Protocol
The response to a spill depends on its scale. For any spill, the first priority is the safety of laboratory personnel[18].
Caption: Decision tree for responding to a chemical spill.
Detailed Minor Spill Cleanup Steps:
-
Control and Communicate: Alert personnel in the immediate area. Ensure ventilation is adequate, preferably within a fume hood[18][19].
-
Protect Yourself: Wear the appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat[6][12].
-
Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For any liquid, cover with an inert absorbent material like vermiculite or sand, starting from the outside and working inwards[18][20][21].
-
Clean: Collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container[19][22].
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste[18][22].
-
Dispose: Label the waste container clearly with "Hazardous Waste" and the full chemical name[11]. Arrange for pickup by your institution's environmental health and safety (EHS) department.
Waste Disposal
Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or down the drain[11].
-
Segregation: All waste, including contaminated PPE, absorbent materials, and empty containers, must be segregated as hazardous chemical waste[11].
-
Collection: Collect waste in a dedicated, clearly labeled, and sealed hazardous waste container[11].
-
Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. This typically involves arranging for collection by a licensed professional waste disposal service[23].
Conclusion
This compound is a valuable reagent with a manageable but significant hazard profile. Its risks—primarily as an irritant and a substance harmful upon ingestion—can be effectively controlled through a combination of robust engineering controls, diligent use of personal protective equipment, and adherence to established safe handling and emergency protocols. By understanding the rationale behind these safety measures, researchers can confidently utilize this compound while ensuring the protection of themselves, their colleagues, and the environment.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 265306, this compound. Retrieved from [Link]
-
Consolidated Chemical (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]
-
Environmental Health & Safety, University of South Carolina (n.d.). Formaldehyde Spill Protocol for Laboratory Personnel. Retrieved from [Link]
-
ChemWhat (n.d.). This compound CAS#: 4494-18-2; ChemWhat Code: 16047. Retrieved from [Link]
-
U.S. Department of Health and Human Services (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Anderson, R. W. (2006). Personal Protective Equipment to Use When Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]
-
Chem Klean (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
University of Louisville Department of Environmental Health & Safety (n.d.). Chemical Spill Response Procedures. Retrieved from [Link]
-
Real Safety (2016). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
Dow Corporate (2012). Personal Protective Equipment Guidance. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 20528412, Isoquinoline-8-carboxaldehyde. Retrieved from [Link]
-
Inorganic Ventures (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]
-
Ataman Kimya (n.d.). ISOQUINOLINE. Retrieved from [Link]
-
All 'bout Chemistry (2020, October 28). Reactivity of Isoquinoline [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Buy this compound | 4494-18-2 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C10H7NO | CID 265306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 4494-18-2 [m.chemicalbook.com]
- 5. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. consolidated-chemical.com [consolidated-chemical.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. pppmag.com [pppmag.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 19. louisville.edu [louisville.edu]
- 20. chemkleancorp.com [chemkleancorp.com]
- 21. jk-sci.com [jk-sci.com]
- 22. safety.rochester.edu [safety.rochester.edu]
- 23. ISOQUINOLINE-5-CARBALDEHYDE - Safety Data Sheet [chemicalbook.com]
The Synthetic Gateway to Bioactivity: A Technical Guide to the Mechanistic Landscape of Isoquinoline-1-carbaldehyde Derivatives
Introduction: The Latent Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and drug discovery, the isoquinoline core stands as a privileged scaffold, a structural motif consistently found in a vast array of biologically active compounds.[1][2][3][4] Isoquinoline-1-carbaldehyde, a heterocyclic aromatic aldehyde, represents a critical nexus in the synthesis of these complex molecules.[5][6] While this compound itself does not possess a defined mechanism of action in biological systems, its true significance lies in its role as a versatile precursor.[5] The electrophilic nature of its aldehyde group at the 1-position makes it a highly reactive intermediate, readily participating in a variety of chemical reactions to yield a diverse library of derivatives with profound pharmacological activities.[5]
This technical guide moves beyond the parent compound to provide an in-depth exploration of the mechanisms of action of its key derivatives. For researchers, scientists, and drug development professionals, understanding the downstream biological consequences of modifying this core structure is paramount. We will dissect the key signaling pathways modulated by these derivatives, provide detailed experimental protocols for their investigation, and offer insights into the causality behind experimental design.
I. The Core Directive: From Synthetic Intermediate to Bioactive Probes
The journey from this compound to a biologically active molecule is a testament to the power of synthetic chemistry. The aldehyde functional group serves as a handle for a multitude of chemical transformations, including oxidation, reduction, and substitution reactions, allowing for the introduction of diverse pharmacophores.[5] This synthetic versatility is the cornerstone of its utility in drug discovery, enabling the creation of extensive compound libraries for high-throughput screening.[2][6]
The fundamental principle guiding the derivatization of this compound is the structure-activity relationship (SAR). By systematically modifying the substituents on the isoquinoline core and the aldehyde group, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules, enhancing their potency, selectivity, and pharmacokinetic profiles.[2]
II. Mechanistic Insights into Key this compound Derivatives
The derivatives of this compound exhibit a broad spectrum of biological activities, primarily categorized into anticancer, anti-inflammatory, and antiviral effects. The following sections delve into the specific mechanisms underpinning these activities.
A. Anticancer Activity: A Multi-pronged Assault on Malignancy
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa, A549, and HCT116.[5] Their antiproliferative action is not mediated by a single mechanism but rather through the modulation of multiple, often interconnected, cellular pathways.[1][7]
1. Inhibition of Pro-Survival Signaling Pathways:
A primary mechanism of action for many isoquinoline derivatives is the inhibition of critical pro-survival signaling pathways that are frequently dysregulated in cancer. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Certain isoquinoline-based compounds have been shown to target key kinases within this pathway, leading to the induction of apoptosis and cell cycle arrest.[1][7]
-
MAPKs/NF-κB Pathway: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are crucial for cell proliferation, inflammation, and survival. Isoquinoline derivatives can inhibit the phosphorylation of MAPKs (such as ERK1/2, JNK, and p38) and prevent the nuclear translocation of NF-κB, thereby suppressing the expression of downstream pro-inflammatory and pro-survival genes.[8]
Signaling Pathway: Inhibition of MAPKs/NF-κB by Isoquinoline Derivatives
Caption: Inhibition of the MAPKs/NF-κB signaling pathway by isoquinoline derivatives.
2. Disruption of Microtubule Dynamics:
Some isoquinoline derivatives function as microtubule-targeting agents.[1][9] They inhibit the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of the microtubule network interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
3. Topoisomerase Inhibition:
Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Certain isoquinoline derivatives act as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to the accumulation of DNA double-strand breaks, which triggers apoptosis.[1]
4. Induction of Oxidative Stress:
Some derivatives can induce the production of reactive oxygen species (ROS) within cancer cells.[1][10] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
B. Anti-Inflammatory Activity: Quelling the Inflammatory Cascade
The anti-inflammatory properties of isoquinoline derivatives are primarily attributed to their ability to suppress the production of pro-inflammatory mediators.[4][8] As illustrated in the diagram above, the inhibition of the MAPKs/NF-κB signaling pathway is a key mechanism. By blocking this pathway in immune cells like microglia, these compounds can reduce the expression and release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]
C. Antiviral Activity: Interfering with the Viral Life Cycle
Isoquinoline alkaloids and their derivatives have shown promise as antiviral agents.[11] Their mechanisms of action in this context are diverse and can include:
-
Inhibition of Viral Entry: Some derivatives can block the entry of viruses into host cells by interfering with the fusion process.[11]
-
Inhibition of Viral Replication: They can inhibit key viral enzymes, such as RNA-dependent RNA polymerase, which are essential for viral replication.[11]
-
Modulation of Host Signaling Pathways: Similar to their anticancer and anti-inflammatory effects, isoquinoline derivatives can modulate host cell signaling pathways, such as the NF-κB and MAPK pathways, that are hijacked by viruses for their own replication.[11]
III. Experimental Protocols for Mechanistic Elucidation
To validate the mechanisms of action described above, a series of well-established experimental protocols are employed. The following provides a detailed, step-by-step methodology for key assays.
A. Synthesis of this compound Derivatives
The synthesis of bioactive derivatives from this compound is the first critical step. A general and widely used method is the condensation reaction with thiosemicarbazide to form thiosemicarbazones, which have shown significant antineoplastic activity.[12]
Protocol: Synthesis of Isoquinoline-1-carboxaldehyde Thiosemicarbazone
-
Dissolution: Dissolve this compound in a suitable solvent, such as ethanol.
-
Addition of Reagent: Add an equimolar amount of thiosemicarbazide to the solution.
-
Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux for a specified period (e-g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.
-
Characterization: Confirm the structure of the synthesized thiosemicarbazone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
B. In Vitro Cytotoxicity Assessment
The initial screening of novel isoquinoline derivatives often involves assessing their cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[13][14]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[15]
-
Incubation: Incubate the plates for 48-72 hours.[15]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of isoquinoline derivatives using the MTT assay.
C. Target Validation and Mechanistic Studies
Once a compound shows significant cytotoxicity, the next step is to elucidate its mechanism of action.
1. Kinase Inhibition Assays:
To determine if a compound inhibits specific kinases in a signaling pathway, in vitro kinase assays are performed.
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the purified kinase, its specific substrate, ATP, and the isoquinoline derivative at various concentrations in the appropriate kinase buffer.[15]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).[15]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and to introduce luciferase and luciferin, generating a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.[15]
-
Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC₅₀ value for the compound.
2. Western Blotting for Signaling Pathway Analysis:
To confirm the inhibition of signaling pathways in a cellular context, western blotting is used to measure the phosphorylation status of key proteins.
Protocol: Western Blot Analysis of MAPK Phosphorylation
-
Cell Lysis: Treat cells with the isoquinoline derivative for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPKs (e.g., anti-phospho-p38 and anti-p38) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
IV. Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in a structured format.
Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9a | 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 Leukemia | ~40 mg/kg (in vivo) | [12] |
| 9b | 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 Leukemia | ~40 mg/kg (in vivo) | [12] |
| HSR1101 | N-(2-hydroxyphenyl) isoquinoline-1-carboxamide | BV2 Microglia | Not specified | [8] |
| Compound 14 | 2-amino-benzo[de]isoquinoline-1,3-dione | HCT-116 | 1.3-8.3 µg/mL | [16] |
| Compound 15 | 2-amino-benzo[de]isoquinoline-1,3-dione | MCF-7 | 1.3-8.3 µg/mL | [16] |
| Compound 16 | 2-amino-benzo[de]isoquinoline-1,3-dione | Hep-G2 | 1.3-8.3 µg/mL | [16] |
Note: The table presents a selection of data from the cited literature. Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions.
Conclusion: A Scaffold of Continuing Promise
This compound, while biologically inert on its own, is an undeniably valuable starting material in the quest for novel therapeutics. The diverse and potent biological activities of its derivatives underscore the immense potential of the isoquinoline scaffold. By understanding the intricate mechanisms through which these compounds exert their effects, from the inhibition of key signaling pathways to the disruption of fundamental cellular processes, researchers can more rationally design and synthesize the next generation of drugs. The experimental methodologies detailed in this guide provide a robust framework for the continued exploration and validation of these promising molecules, paving the way for their potential translation into clinical applications.
References
- Smolecule. (n.d.). Buy this compound | 4494-18-2.
- Guidechem. (n.d.). This compound 4494-18-2 wiki.
- MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
- PubMed. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. Int J Mol Sci. 2020 Mar 27;21(7):2319. doi: 10.3390/ijms21072319.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design.
- Unknown Source. (2024). Isoquinoline derivatives and its medicinal activity.
- National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- National Center for Biotechnology Information. (n.d.). This compound | C10H7NO | CID 265306. PubChem.
- PubMed. (n.d.). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone.
- National Center for Biotechnology Information. (n.d.). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines.
- BenchChem. (2025). Application Notes and Protocols for Isoquinoline Derivatives in Biological Assays.
- MDPI. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.
- National Center for Biotechnology Information. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
- Wikipedia. (n.d.). Isoquinoline.
- National Center for Biotechnology Information. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity.
- BenchChem. (2025). Comparative Analysis of 6-Chlorothis compound and Other Halo-isoquinolines in Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 1-Phenyl-3,4-dihydroisoquinoline Derivatives.
- ResearchGate. (n.d.). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy | Request PDF.
- Fiveable. (n.d.). Target identification and validation | Medicinal Chemistry Class Notes.
- PubMed. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chem Biol Drug Des. 2022 Jun;99(6):944-956. doi: 10.1111/cbdd.14043.
- PubMed. (2014). Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones.
- National Center for Biotechnology Information. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 4494-18-2 [smolecule.com]
- 6. Page loading... [guidechem.com]
- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Isoquinolines
Introduction: The Isoquinoline Core - A Privileged Structure in Medicinal Chemistry
The isoquinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid framework and the presence of a basic nitrogen atom impart unique physicochemical properties that allow for diverse interactions with biological targets. This has rendered isoquinoline and its derivatives as "privileged structures" in drug discovery, with applications spanning from anticancer and antimicrobial agents to cardiovascular and central nervous system therapeutics.[2][3][4] This in-depth guide provides a comprehensive exploration of the historical discovery and synthetic evolution of this critical moiety, with a focus on the seminal named reactions that have become indispensable tools for medicinal chemists and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental insights, and offer a comparative analysis to guide the strategic design of novel therapeutic agents.
The Dawn of Isoquinoline Synthesis: Foundational Named Reactions
The late 19th and early 20th centuries witnessed the birth of synthetic organic chemistry, and with it, the development of powerful methods for constructing complex molecular architectures. Among these, a trio of reactions emerged as the foundational pillars of isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These transformations, each with its unique strategic advantages, unlocked access to the isoquinoline core and its varied derivatives, paving the way for the exploration of their immense therapeutic potential.
The Bischler-Napieralski Reaction: Cyclization through Dehydration
Historical Context: First reported in 1893 by August Bischler and Bernard Napieralski, this reaction provides a direct route to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[5][6] The subsequent oxidation of the dihydroisoquinoline intermediate offers a straightforward path to the fully aromatic isoquinoline ring system.[7]
Mechanistic Insights: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that proceeds under acidic and dehydrating conditions.[6][7] While the precise mechanism can be influenced by the reaction conditions, two primary pathways are generally considered. Both pathways involve the activation of the amide carbonyl group by a Lewis acid, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8]
-
Mechanism I (Imine-Ester Intermediate): The Lewis acid activates the amide carbonyl, which is then attacked intramolecularly by the electron-rich aromatic ring. Subsequent elimination of the phosphoryl species and a proton leads to the formation of the dihydroisoquinoline.
-
Mechanism II (Nitrilium Ion Intermediate): Dehydration of the amide by the Lewis acid forms a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular Friedel-Crafts-type reaction with the appended aryl group to form the cyclized product.[7] Evidence for the nitrilium intermediate includes the observation of styrene derivatives as side products, arising from a retro-Ritter reaction.[8][9]
The choice of dehydrating agent and reaction conditions is critical for the success of the Bischler-Napieralski reaction. Electron-donating groups on the aromatic ring facilitate the electrophilic substitution and generally lead to higher yields.[7][9] For less activated systems, stronger dehydrating agents and higher temperatures may be required.[5]
Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative
This protocol provides a general procedure for the Bischler-Napieralski cyclization. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
β-arylethylamide substrate (1.0 equiv)
-
Anhydrous dichloromethane (DCM) or toluene
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 equiv)
-
Ice
-
Ammonium hydroxide or sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate.
-
Add the anhydrous solvent to dissolve the substrate.
-
Cool the solution in an ice bath and slowly add phosphorus oxychloride dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a neutralizing base (e.g., ammonium hydroxide or sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-dihydroisoquinoline.[10]
Diagram: Generalized Mechanism of the Bischler-Napieralski Reaction (Nitrilium Ion Pathway)
Caption: The Bischler-Napieralski reaction mechanism via a nitrilium ion intermediate.
The Pictet-Spengler Reaction: A Biomimetic Approach to Tetrahydroisoquinolines
Historical Context: Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[11][12] The reaction is considered a special case of the Mannich reaction and is notable for its biomimetic nature, mimicking the biosynthetic pathways of many isoquinoline alkaloids.[13]
Mechanistic Insights: The driving force for the Pictet-Spengler reaction is the formation of a highly electrophilic iminium ion.[11] The reaction proceeds in the following steps:
-
Imine/Iminium Ion Formation: The β-arylethylamine reacts with the carbonyl compound to form a Schiff base (imine). Under acidic conditions, the imine is protonated to form a more electrophilic iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular fashion. This cyclization step is the key bond-forming event.
-
Deprotonation: A final deprotonation step restores the aromaticity of the newly formed ring system, yielding the tetrahydroisoquinoline product.
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-donating substituents on the aryl group significantly accelerate the reaction, sometimes allowing it to proceed under milder, even physiological, conditions.[11] In recent years, significant progress has been made in developing asymmetric variants of the Pictet-Spengler reaction, employing chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral center.[14][15][16]
Experimental Protocol: Asymmetric Synthesis of a Tetrahydroisoquinoline Derivative using a Chiral Phosphoric Acid Catalyst
This protocol provides a general procedure for an asymmetric Pictet-Spengler reaction. The choice of catalyst, solvent, and temperature is crucial for achieving high enantioselectivity.
Materials:
-
Tryptamine or other β-arylethylamine (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous toluene or other suitable solvent (0.1 M)
-
Chiral phosphoric acid catalyst (e.g., TRIP) (5 mol%)
-
Inert atmosphere (e.g., argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the tryptamine and the aldehyde.
-
Dissolve the starting materials in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add the chiral phosphoric acid catalyst to the reaction mixture.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction (e.g., with a saturated solution of sodium bicarbonate).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantioenriched tetrahydroisoquinoline.[15]
Diagram: Experimental Workflow for Asymmetric Pictet-Spengler Synthesis
Caption: A typical workflow for a catalytic asymmetric Pictet-Spengler reaction.
The Pomeranz-Fritsch Reaction: A Versatile Route to Isoquinolines
Historical Context: Independently reported by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[17][18][19] The starting benzalaminoacetal is typically formed from the condensation of a benzaldehyde with an aminoacetaldehyde acetal.[20]
Mechanistic Insights: The Pomeranz-Fritsch reaction is a two-stage process:[19]
-
Benzalaminoacetal Formation: A benzaldehyde is condensed with a 2,2-dialkoxyethylamine to form the corresponding Schiff base, which exists in equilibrium with its acetal form.
-
Acid-Catalyzed Cyclization: Under strong acidic conditions (e.g., concentrated sulfuric acid), the acetal is hydrolyzed to reveal the aldehyde, which is in equilibrium with the protonated imine. The electron-rich benzene ring then attacks the electrophilic carbon, leading to cyclization. Subsequent elimination of water and deprotonation yields the aromatic isoquinoline ring.[18]
A significant modification, the Schlittler-Müller reaction , utilizes a benzylamine and a glyoxal acetal as starting materials, providing access to C1-substituted isoquinolines.[17][21] The Pomeranz-Fritsch reaction and its modifications offer a high degree of flexibility in the synthesis of substituted isoquinolines, although the often harsh acidic conditions can limit its applicability to sensitive substrates.[22]
Experimental Protocol: Synthesis of a Substituted Isoquinoline via the Schlittler-Müller Modification
This protocol outlines a general procedure for the Schlittler-Müller modification of the Pomeranz-Fritsch reaction.
Materials:
-
Substituted benzylamine (1.0 equiv)
-
Glyoxal hemiacetal or a suitable equivalent (1.0-1.2 equiv)
-
Toluene or another aprotic solvent
-
Concentrated hydrochloric acid or other strong acid
-
Sodium hydroxide solution
-
Dichloromethane or other organic solvent
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation: Dissolve the substituted benzylamine and glyoxal hemiacetal in toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water and drive the formation of the imine. Monitor the reaction by TLC.
-
Cyclization: Cool the reaction mixture and carefully add concentrated hydrochloric acid. Heat the mixture to reflux to effect the cyclization and subsequent aromatization.
-
Work-up: Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
Extraction: Extract the product with an organic solvent such as dichloromethane.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the desired substituted isoquinoline.[22]
Comparative Analysis of Core Isoquinoline Syntheses
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Pomeranz-Fritsch Reaction |
| Starting Materials | β-Arylethylamide | β-Arylethylamine and a carbonyl compound | Benzaldehyde and an aminoacetaldehyde acetal (or benzylamine and a glyoxal acetal) |
| Key Intermediate | Nitrilium ion or imine-ester | Iminium ion | Protonated imine/aldehyde |
| Product | 3,4-Dihydroisoquinoline (oxidized to isoquinoline) | Tetrahydroisoquinoline | Isoquinoline |
| Reaction Conditions | Strong dehydrating acids (POCl₃, P₂O₅), often requires heating | Generally milder acidic conditions, can be catalytic | Strong acids (e.g., conc. H₂SO₄), often harsh conditions |
| Substrate Scope | Favored by electron-rich arenes | Favored by electron-rich arenes | Broad scope but can be limited by acid-sensitive functional groups |
| Key Advantages | Direct route to 1-substituted dihydroisoquinolines | Biomimetic, good for chiral synthesis, milder conditions | Versatile for substitution patterns, direct formation of the aromatic isoquinoline |
| Limitations | Often requires harsh conditions, potential for side reactions (retro-Ritter) | Less effective for electron-poor arenes | Harsh acidic conditions can be incompatible with many functional groups |
Modern Frontiers and Future Perspectives
While the classical named reactions remain central to isoquinoline synthesis, the field is continuously evolving.[23] Recent advancements have focused on the development of milder and more efficient catalytic systems, including transition-metal-catalyzed C-H activation and annulation reactions.[24][25] Furthermore, the demand for enantiomerically pure isoquinoline-based drugs has driven significant innovation in asymmetric catalysis, particularly for the Pictet-Spengler reaction.[16][26] The integration of these modern synthetic methods with the foundational knowledge of the classical reactions will undoubtedly continue to expand the accessible chemical space of isoquinoline derivatives, fueling the discovery of next-generation therapeutics.
Conclusion
The discovery and development of synthetic routes to the isoquinoline core represent a significant chapter in the history of organic chemistry. The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are not merely historical footnotes but remain powerful and relevant tools in the arsenal of the modern medicinal chemist. A thorough understanding of their mechanisms, scope, and limitations is essential for the rational design and efficient synthesis of novel isoquinoline-based compounds with the potential to address unmet medical needs. As synthetic methodology continues to advance, the enduring legacy of these foundational reactions will undoubtedly continue to inspire innovation in the field of drug discovery.
References
- Jacob, J., Varghese, N., Rasheed, S. P., Agnihotri, S., Sharma, V., & Wakode, S. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1844.
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2024). International Journal of Pharmaceutical Sciences Review and Research.
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules, 30(1), 123.
- Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. (2022). Molecules, 27(6), 1953.
- Reported methods for asymmetric Pictet–Spengler (PS) reaction with ketones. (2021).
- Recent isoquinoline synthesis methods. (2022).
-
Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved from [Link]
-
Pomeranz–Fritsch reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pomeranz-Fritsch Reaction. (n.d.). Name Reaction. Retrieved from [Link]
- Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. (2025). BenchChem.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Green Chemistry.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025).
- Isoquinoline derivatives and its medicinal activity. (2024). World Journal of Pharmaceutical Research.
- Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors. (2025). BenchChem.
- Optimizing catalyst selection for asymmetric Pictet-Spengler reactions. (2025). BenchChem.
-
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Pomeranz–Fritsch reaction. (n.d.).
-
Bischler–Napieralski reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
-
Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]
- Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. (2020). Accounts of Chemical Research, 53(5), 1044-1061.
-
Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022). Journal of the American Chemical Society, 144(34), 15531-15541.
- Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (2019). Organic Letters, 21(10), 3843-3847.
- Bischler napieralski reaction. (2016). SlideShare.
- Pictet–Spengler Tetrahydroisoquinoline Synthese. (2018).
- Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions. (2019).
- Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (2019).
-
Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pomeranz-Fritsch Reaction Mechanism. (2022, September 21). YouTube. Retrieved from [Link]
- Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. (2017). The Journal of Organic Chemistry, 82(20), 10836-10844.
-
Pomeranz-Fritsch Isoquinoline Synthesis. (2018, January 15). Chem-Station International Edition. Retrieved from [Link]
- Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. (2021). Organic Letters, 23(8), 3028-3033.
- A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes. (2025). BenchChem.
- Bischler-Napieralski Reaction. (2025). J&K Scientific LLC.
- Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2025).
-
Bischler-Napieralski and Pictet-Spengler. (2022, September 6). YouTube. Retrieved from [Link]
Sources
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [ouci.dntb.gov.ua]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler napieralski reaction | PPTX [slideshare.net]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. name-reaction.com [name-reaction.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 19. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 20. organicreactions.org [organicreactions.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
Isoquinoline-1-carbaldehyde: A Comprehensive Technical Guide to its Chemistry and Application
Abstract
Isoquinoline-1-carbaldehyde is a pivotal heterocyclic building block, standing at the crossroads of organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of its core chemistry, from fundamental synthesis protocols to its nuanced reactivity. We will dissect its role as a versatile precursor, particularly in the development of novel therapeutic agents. This document is structured to provide researchers, scientists, and drug development professionals with not only established methodologies but also the underlying scientific rationale, fostering a deeper understanding of this compound's utility and potential.
Introduction: The Strategic Importance of this compound
This compound, a yellow crystalline solid with the chemical formula C₁₀H₇NO, is an aromatic aldehyde of significant interest.[1] Its structure is characterized by an isoquinoline nucleus—a fused bicyclic system of benzene and pyridine rings—with a formyl group at the C1 position.[2] This unique arrangement confers a duality of function: the aldehyde group serves as a versatile handle for a myriad of chemical transformations, while the isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3][4]
The strategic placement of the electron-withdrawing aldehyde group at the C1 position profoundly influences the electronic properties of the heterocyclic ring, making this molecule a fascinating subject for studies in reactivity and a valuable intermediate for synthesizing complex molecular architectures.[5] Its applications span from the creation of anticancer and antiviral agents to the development of novel materials.[6] This guide will illuminate the key aspects of its synthesis, reactivity, and application, providing a robust framework for its utilization in research and development.
Synthesis of this compound: A Practical Approach
The most direct and widely adopted method for the preparation of this compound is the selective oxidation of its readily available precursor, 1-methylisoquinoline.
Core Methodology: Selenium Dioxide Oxidation
The oxidation of the methyl group at the C1 position of isoquinoline is efficiently achieved using selenium dioxide (SeO₂). This method is favored due to its high regioselectivity and good yields. The causality behind this choice lies in the ability of SeO₂ to selectively oxidize activated methyl groups adjacent to a π-system without over-oxidizing the resulting aldehyde. The nitrogen atom in the isoquinoline ring activates the C1-methyl group, making it susceptible to this transformation.
Experimental Protocol: Synthesis of this compound from 1-Methylisoquinoline [7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylisoquinoline (1.0 eq) in 1,4-dioxane (approx. 0.1 M concentration).
-
Reagent Addition: Add selenium dioxide (1.1-1.4 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere for 1.5 to 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the selenium byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent.
-
Isolation: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white to yellow solid.
Data Presentation: Summary of Oxidation Protocol
| Parameter | Condition | Rationale |
| Starting Material | 1-Methylisoquinoline | Commercially available and activated for oxidation. |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | Provides selective oxidation of the methyl group to an aldehyde. |
| Solvent | 1,4-Dioxane | Aprotic, high-boiling point solvent suitable for reflux conditions. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Yield | ~77%[7] | Demonstrates the efficiency of the method. |
Visualization: Synthetic Workflow
Caption: Synthetic workflow for the oxidation of 1-methylisoquinoline.
Core Reactivity and Chemical Behavior
The chemical personality of this compound is dictated by the interplay between its two key functional components: the aldehyde group and the isoquinoline ring system.
Reactions of the Aldehyde Group
The formyl group at C1 is a prime site for nucleophilic attack and condensation reactions, making it an excellent anchor point for molecular elaboration.
-
Condensation to Form Imines and Related Derivatives: A cornerstone of its utility is the reaction with primary amines and related nucleophiles to form Schiff bases (imines). This reaction is particularly significant in medicinal chemistry for the synthesis of thiosemicarbazones, which are known for their potent biological activities.[8][9]
Mechanism Insight: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. This transformation is often acid-catalyzed to facilitate the removal of the water molecule.
Visualization: General Condensation Mechanism
Caption: General mechanism for thiosemicarbazone formation.
Experimental Protocol: Synthesis of this compound Thiosemicarbazone [8][9]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add a solution of thiosemicarbazide (1.0-1.1 eq) in the same solvent. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The product often precipitates from the solution upon formation.
-
Isolation: Collect the solid product by filtration, wash with cold solvent to remove unreacted starting materials, and dry under vacuum.
Reactivity of the Isoquinoline Ring
The isoquinoline nucleus itself has a distinct pattern of reactivity. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the fused benzene ring behaves more like a typical aromatic system, undergoing electrophilic substitution.[10][11]
-
Electrophilic Substitution: Occurs preferentially at the C5 and C8 positions of the benzene ring.[12] The C1-aldehyde, being an electron-withdrawing group, further deactivates the entire ring system to electrophilic attack but does not change the preferred positions of substitution.
-
Nucleophilic Substitution: The C1 position is the most electrophilic site on the pyridine ring and is highly susceptible to nucleophilic attack.[5][12] In this compound, this position is already functionalized. However, this inherent electrophilicity is a key feature of the isoquinoline scaffold that drug designers often exploit.
Applications in Drug Discovery and Development
This compound is not typically a therapeutic agent itself but serves as a critical starting material for the synthesis of bioactive molecules.[6]
Case Study: Anticancer Agents
A prominent application is in the synthesis of anticancer agents, particularly thiosemicarbazones.[13]
-
Mechanism of Action: this compound thiosemicarbazones function as potent chelators of metal ions, particularly iron and copper.[13] By binding these essential metallic cofactors, they can inhibit critical enzymes required for cell proliferation, such as ribonucleotide reductase, which is responsible for producing the building blocks of DNA. This disruption of DNA synthesis is preferentially toxic to rapidly dividing cancer cells.
-
Structure-Activity Relationship (SAR): Studies have shown that substitutions on the isoquinoline ring can modulate the anticancer activity. For example, the introduction of amino or methylamino groups at the C4 position has been shown to significantly enhance the antitumor efficacy against L1210 leukemia in mice.[8][9]
Data Presentation: Antitumor Activity of Substituted Derivatives [8]
| Compound | Substitution at C4 | Optimal Daily Dose (mg/kg) | Antitumor Activity (% T/C) |
| 9a | -NH₂ | 40 | 177 |
| 9b | -NHCH₃ | 40 | 177 |
% T/C = (Median survival time of treated mice / Median survival time of control mice) x 100. Higher values indicate greater efficacy.
Visualization: Structure-Activity Relationship (SAR) Insights
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | C10H7NO | CID 265306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 6. Buy this compound | 4494-18-2 [smolecule.com]
- 7. This compound | 4494-18-2 [chemicalbook.com]
- 8. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. gcwgandhinagar.com [gcwgandhinagar.com]
- 12. youtube.com [youtube.com]
- 13. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of Isoquinoline-1-carbaldehyde
Abstract
Isoquinoline-1-carbaldehyde is a pivotal scaffold in medicinal chemistry and a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated significant potential as anticancer, antiviral, and neurological agents.[1][3][4] This document provides a comprehensive, field-proven guide for the synthesis of this compound via the selective oxidation of 1-methylisoquinoline. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yield, reproducible outcome. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust method for accessing this valuable synthetic building block.
Introduction: The Strategic Importance of this compound
The isoquinoline framework is a privileged structure in drug discovery, appearing in numerous natural alkaloids like papaverine and morphine, as well as synthetic drugs.[5][6] The introduction of a carbaldehyde group at the C1 position transforms the relatively inert isoquinoline core into a highly versatile handle for further chemical modifications. The electrophilic nature of the aldehyde allows for a multitude of subsequent reactions, including condensations, reductive aminations, and participation in multicomponent reactions, enabling the construction of complex molecular architectures.[2]
Derivatives of this compound are known to interact with various biological pathways. For instance, they have been shown to inhibit enzymes like sodium/potassium-ATPase and modulate inflammatory pathways, highlighting their therapeutic potential.[1] Given its significance, a reliable and efficient synthetic route is paramount. The direct oxidation of the readily available 1-methylisoquinoline is the most atom-economical and straightforward approach. This application note focuses on the well-established selenium dioxide-mediated oxidation, a method renowned for its selectivity for activated methyl groups.[5][7]
Reaction Mechanism and Scientific Rationale
The selective oxidation of the methyl group at the C1 position of the isoquinoline ring is facilitated by the electron-withdrawing nature of the adjacent imine nitrogen. This activation makes the methyl protons more acidic and susceptible to oxidation compared to methyl groups at other positions on the ring.[5] Selenium dioxide (SeO₂) is the reagent of choice for this transformation due to its high selectivity in oxidizing activated methyl and methylene groups to carbonyls.
The reaction proceeds through a well-documented pathway involving two key pericyclic reactions: an initial Ene reaction followed by a [1][2]-sigmatropic rearrangement .[8]
-
Ene Reaction : The reaction commences with an ene reaction between 1-methylisoquinoline and selenium dioxide (in its hydrated form, selenious acid, H₂SeO₃), forming an allylseleninic acid intermediate.
-
[1][2]-Sigmatropic Rearrangement : This intermediate rapidly undergoes a[1][2]-sigmatropic rearrangement, which transfers the selenium-oxygen bond from selenium to carbon.
-
Decomposition : The resulting unstable selenium(II) ester decomposes, eliminating elemental selenium (as a red precipitate) and water, to yield the final product, this compound.
Caption: The reaction mechanism for SeO₂ oxidation of 1-methylisoquinoline.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Methylisoquinoline | ≥95% | Standard Supplier | - |
| Selenium Dioxide (SeO₂) | ≥99% | Standard Supplier | Highly Toxic! Handle with extreme care. |
| 1,4-Dioxane | Anhydrous | Standard Supplier | Solvent for the reaction. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | For extraction. |
| Celite® (Diatomaceous earth) | - | Standard Supplier | For filtration. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
| Hexanes | ACS Grade | Standard Supplier | Eluent for chromatography. |
| Ethyl Acetate | ACS Grade | Standard Supplier | Eluent for chromatography. |
3.2. Safety Precautions
-
Selenium Dioxide is highly toxic and a teratogen. All operations involving solid SeO₂ or its solutions must be conducted in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid inhalation of dust and vapors.
-
Collect all selenium-containing waste in a designated, sealed container for proper disposal according to institutional guidelines.
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylisoquinoline (5.0 g, 34.9 mmol) and 1,4-dioxane (100 mL). Stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: Carefully add selenium dioxide (4.26 g, 38.4 mmol, 1.1 eq) to the flask in one portion.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 101°C) using a heating mantle. The solution will gradually darken, and a black/red precipitate of elemental selenium will form.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 5-7 hours. The disappearance of the 1-methylisoquinoline spot indicates completion.
-
Reaction Quench & Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Prepare a small plug of Celite® in a Büchner funnel and filter the reaction mixture to remove the precipitated selenium. Wash the filter cake with dichloromethane (DCM, 2 x 20 mL) to ensure all product is collected.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude brown oil should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 10% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow solid. A typical yield is around 65%.[5]
-
Experimental Workflow and Data Summary
Caption: A summary of the experimental workflow for the synthesis.
Table 2: Summary of Key Reaction Parameters
| Parameter | Value |
| Starting Material | 1-Methylisoquinoline |
| Oxidizing Agent | Selenium Dioxide (SeO₂) |
| Stoichiometry (SeO₂) | 1.1 equivalents |
| Solvent | 1,4-Dioxane |
| Temperature | Reflux (~101°C) |
| Reaction Time | 5-7 hours |
| Purification Method | Flash Column Chromatography |
| Expected Yield | ~65% |
| Product Appearance | Pale yellow solid |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor carefully by TLC. Ensure the reaction temperature is maintained. |
| Loss of product during work-up. | Ensure thorough washing of the selenium filter cake with DCM. Be careful during extractions to avoid emulsions. | |
| Over-oxidation | Formation of isoquinoline-1-carboxylic acid. | Use the recommended stoichiometry (1.1 eq of SeO₂). Prolonged reaction times at high temperatures can increase this side product.[5] |
| Difficult Purification | Streaking on TLC plate. | The crude product can be acidic. A wash with saturated sodium bicarbonate during work-up is crucial. |
Conclusion
The selenium dioxide-mediated oxidation of 1-methylisoquinoline represents a highly effective and reliable method for the synthesis of this compound.[5] This protocol, validated by literature precedent, provides a clear, step-by-step guide for researchers. The procedure is robust, scalable, and yields a product of high purity after chromatographic purification. The resulting this compound is a valuable and versatile building block, poised for use in the discovery and development of novel therapeutic agents.[1][9]
References
-
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link]
-
Rather, M. A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]
-
Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. ESIRC. Retrieved from [Link]
-
Wang, Z., et al. (2020). Recent progress in the modification of heterocycles based on the transformation of DMSO. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Insights, F. (2024). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]
-
Shaikh, N. (2000). Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. Journal of Chemical Research. Retrieved from [Link]
-
Ahluwalia, V. K., et al. (2005). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]
-
Shamma, M. (1972). The Isoquinoline Alkaloids. ResearchGate. Retrieved from [Link]
-
Química Orgánica. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry.
-
European Journal of Medicinal Chemistry. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. Retrieved from [Link]
-
SlideShare. (n.d.). Oxidising agent. Retrieved from [Link]
-
Globe Thesis. (2015). Synthesis And Biological Activity Of 1-substituted Isoquinoline Compounds. Retrieved from [Link]
-
Czarnecka, K., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Retrieved from [Link]
-
Cook, D. J., et al. (n.d.). Oxidations with Selenium Dioxide. Indiana University Indianapolis. Retrieved from [Link]
-
Nuñez-Montenegro, D., et al. (2018). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. MDPI. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
eGyanKosh. (n.d.). OXIDATIONS. Retrieved from [Link]
Sources
- 1. Buy this compound | 4494-18-2 [smolecule.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
Pomeranz-Fritsch reaction for isoquinoline synthesis
An In-Depth Guide to the Pomeranz-Fritsch Reaction for Isoquinoline Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1] The Pomeranz-Fritsch reaction, a classical named reaction, offers a direct and versatile method for the synthesis of isoquinolines.[2][3] This guide provides a comprehensive overview of the Pomeranz-Fritsch reaction, its mechanism, noteworthy modifications, and its application in contemporary drug discovery. Detailed experimental protocols are presented to equip researchers with the practical knowledge to successfully implement this powerful synthetic tool.
Introduction: The Significance of the Isoquinoline Moiety and the Pomeranz-Fritsch Reaction
The isoquinoline nucleus is a privileged structural motif, appearing in a vast array of biologically active compounds, including alkaloids and synthetic drugs.[1] Its presence often imparts significant pharmacological properties, making the development of efficient synthetic routes to substituted isoquinolines a key focus in medicinal chemistry and drug development.
First described independently by Cäsar Pomeranz and Paul Fritsch in 1893, the Pomeranz-Fritsch reaction has stood the test of time as a fundamental method for constructing the isoquinoline ring system.[2][3] The reaction classically involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[1][2] While the original conditions can be harsh and yields variable, numerous modifications have since been developed to enhance the reaction's scope, efficiency, and functional group tolerance.[1][4]
This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical protocols necessary to leverage the Pomeranz-Fritsch reaction and its variations in their synthetic endeavors.
The Core Mechanism: An Electrophilic Aromatic Substitution
The Pomeranz-Fritsch reaction proceeds through a two-stage process: the formation of a benzalaminoacetal (a Schiff base) followed by an acid-catalyzed intramolecular electrophilic cyclization.[1][5]
Stage 1: Formation of the Benzalaminoacetal
The reaction is initiated by the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine to form the corresponding benzalaminoacetal. This is a standard imine formation reaction.
Stage 2: Acid-Catalyzed Cyclization and Aromatization
Under strong acidic conditions (e.g., concentrated sulfuric acid), the acetal is hydrolyzed to reveal an aldehyde, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form a new carbon-carbon bond. Subsequent elimination of water and an alcohol leads to the formation of the aromatic isoquinoline ring.[2][6]
The efficiency of the cyclization step is highly dependent on the electronic nature of the substituents on the benzaldehyde. Electron-donating groups generally facilitate the electrophilic aromatic substitution, leading to higher yields, whereas electron-withdrawing groups can impede the reaction.[1][5]
Figure 1: General workflow of the Pomeranz-Fritsch Reaction.
Key Modifications of the Pomeranz-Fritsch Reaction
To overcome the limitations of the classical Pomeranz-Fritsch reaction, several modifications have been developed. These variations expand the substrate scope and provide access to a wider range of isoquinoline derivatives.
The Schlittler-Müller Modification
This modification alters the starting materials, employing a substituted benzylamine and glyoxal hemiacetal.[3][7] This approach is particularly useful for the synthesis of C1-substituted isoquinolines.
The Bobbitt Modification
The Bobbitt modification leads to the formation of 1,2,3,4-tetrahydroisoquinolines. This is achieved by hydrogenation of the intermediate benzalaminoacetal to the corresponding amine, followed by an acid-catalyzed cyclization.[8][9] This method often proceeds under milder conditions and can be advantageous for substrates that are sensitive to the harsh conditions of the classical reaction.[8][9]
The Jackson Modification
In the Jackson modification, the intermediate benzylamine is N-tosylated. The N-tosyl group can act as a protecting group and influence the cyclization step. The tosylated amine is then cyclized, and the tosyl group is subsequently removed to yield the desired isoquinoline. This modification can lead to the formation of 1,2-dihydroisoquinolines as intermediates.
Applications in Drug Discovery
The Pomeranz-Fritsch reaction and its modifications have been instrumental in the synthesis of a plethora of biologically active isoquinoline-containing molecules. The isoquinoline core is found in compounds with diverse therapeutic applications, including:
-
Vasodilators: Papaverine, a well-known vasodilator, is an isoquinoline alkaloid.[2]
-
Topical Anesthetics: Dimethisoquin is an example of a topical anesthetic containing the isoquinoline scaffold.[2]
-
Kinase and Phosphodiesterase Inhibitors: The isoquinoline framework is a common feature in the design of inhibitors for these important enzyme classes.[1]
The versatility of the Pomeranz-Fritsch reaction allows for the introduction of various substituents on the isoquinoline ring, enabling the fine-tuning of pharmacological properties in drug discovery programs.
Experimental Protocols
The following protocols provide a general framework for performing the Pomeranz-Fritsch reaction and its key modifications. It is crucial to note that optimal reaction conditions can vary significantly depending on the specific substrates used. Therefore, small-scale trials are recommended to optimize conditions for new substrates.
General Protocol for the Classical Pomeranz-Fritsch Reaction
Materials:
-
Substituted benzaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Toluene
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the substituted benzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene.[1]
-
Heat the mixture to reflux and monitor the removal of water. Continue heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Cool the reaction mixture to room temperature. Carefully and slowly add concentrated sulfuric acid (ensure appropriate cooling).
-
Heat the reaction mixture according to the requirements of the specific substrate (this may range from room temperature to elevated temperatures). Monitor the progress of the cyclization by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto ice. Basify the mixture with a sodium hydroxide solution.[1]
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired isoquinoline.[1]
Protocol for the Bobbitt Modification (Synthesis of Tetrahydroisoquinolines)
Materials:
-
Substituted benzaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Toluene
-
Ethanol
-
Sodium borohydride
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Schiff Base Formation: Follow step 1 of the classical Pomeranz-Fritsch protocol.
-
Reduction: After cooling the reaction mixture, add ethanol. Cool the flask to 0 °C in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.[1] Stir at room temperature until the reduction of the imine is complete (monitored by TLC).
-
Cyclization: Carefully add concentrated hydrochloric acid to the reaction mixture and heat to reflux.[1] Monitor the cyclization by TLC.
-
Work-up: Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.[1]
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Data Presentation: Substituent Effects and Yields
The success of the Pomeranz-Fritsch reaction is highly dependent on the electronic properties of the substituents on the aromatic ring. The following table provides a qualitative summary of these effects and representative yields.
| Substituent on Benzaldehyde | Electronic Effect | Expected Yield | Notes |
| Methoxy (e.g., 3,4-dimethoxy) | Electron-donating | Good to Excellent | Favors electrophilic cyclization.[1] |
| Alkyl | Electron-donating | Moderate to Good | |
| Hydrogen | Neutral | Moderate | |
| Halogen (Cl, Br) | Electron-withdrawing (inductive), Electron-donating (resonance) | Fair to Moderate | Higher temperatures may be required.[5] |
| Nitro | Strongly Electron-withdrawing | Poor to No Reaction | Deactivates the aromatic ring towards electrophilic attack. |
Yields are highly substrate and condition dependent.
Troubleshooting and Key Considerations
-
Low Yields: This is a common issue. Consider using a stronger acid catalyst or higher reaction temperatures. For electron-deficient systems, a modification like the Bobbitt or Jackson reaction may be more suitable.
-
Side Reactions: The harsh acidic conditions can lead to side reactions. Careful control of temperature and reaction time is crucial. The Bobbitt modification, with its milder conditions, can mitigate some of these issues.[8][9]
-
Purification Challenges: The crude reaction mixture can sometimes be complex. Careful purification by column chromatography is often necessary.
-
Acetal Hydrolysis: Ensure the Schiff base formation is complete before adding the strong acid for cyclization to avoid premature hydrolysis of the aminoacetal.
Conclusion
The Pomeranz-Fritsch reaction remains a relevant and powerful tool for the synthesis of isoquinolines. By understanding the underlying mechanism and the nuances of its various modifications, researchers can effectively apply this reaction to construct complex molecular architectures. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel therapeutics and chemical entities based on the versatile isoquinoline scaffold.
References
-
Pomeranz–Fritsch reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Pomeranz-Fritsch Reaction - Organic Chemistry Reaction. (2025, December 28). Retrieved January 11, 2026, from [Link]
-
Pomeranz-Fritsch Reaction. (n.d.). Retrieved January 11, 2026, from [Link]
-
Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions | Organic Letters. (2019, April 29). Retrieved January 11, 2026, from [Link]
-
Pomeranz-Fritsch Reaction. (n.d.). Retrieved January 11, 2026, from [Link]
-
Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. (2018, January 15). Retrieved January 11, 2026, from [Link]
-
The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Retrieved January 11, 2026, from [Link]
-
Pomerantz-Fritsch synthesis of isoquinolines - Química Organica.org. (n.d.). Retrieved January 11, 2026, from [Link]
-
Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC - NIH. (2017, September 6). Retrieved January 11, 2026, from [Link]
-
Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - Beilstein Journals. (2017, September 6). Retrieved January 11, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. Pomeranz-Fritsch Reaction [drugfuture.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
Application Note: Synthesis of 1-(Vinyl)isoquinoline via Wittig Reaction with Isoquinoline-1-carbaldehyde
Abstract
This application note provides a comprehensive experimental protocol for the synthesis of 1-(vinyl)isoquinoline derivatives from isoquinoline-1-carbaldehyde using the Wittig reaction. The vinylisoquinoline moiety is a valuable scaffold in medicinal chemistry, and this guide offers detailed, step-by-step methodologies for its preparation. We delve into the critical aspects of ylide selection, reaction conditions, purification, and characterization, underpinned by the mechanistic rationale for each procedural choice to ensure reproducibility and high yield. This document is intended to serve as a practical guide for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] Its application in the synthesis of vinyl-substituted heterocycles, such as 1-(vinyl)isoquinoline, is of particular interest due to the prevalence of this structural motif in biologically active molecules. The reaction's broad functional group tolerance and predictable stereochemical outcomes, governed by the nature of the ylide, make it a powerful tool for molecular architects.[3][4]
The thermodynamic driving force behind this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which propels the reaction to completion.[5] This protocol will focus on the reaction of this compound, a heterocyclic aldehyde, with both stabilized and non-stabilized ylides to afford the corresponding (E)- and (Z)-alkenes.
Reaction Mechanism and Stereoselectivity
The stereochemical outcome of the Wittig reaction is intrinsically linked to the stability of the phosphorus ylide employed.[6][7] The reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[1][8]
-
Non-stabilized ylides (e.g., where R = alkyl) are highly reactive and typically lead to the kinetically favored (Z)-alkene. The reaction is often performed at low temperatures to maintain this selectivity.[5]
-
Stabilized ylides , which contain an electron-withdrawing group (e.g., where R = ester, ketone), are less reactive.[5][9] This allows for an equilibrium to be established where the initial oxaphosphetane can revert to the starting materials and reform the more thermodynamically stable trans-disubstituted oxaphosphetane, which then collapses to yield the (E)-alkene.[5][7]
The following diagram illustrates the general mechanism of the Wittig reaction.
Caption: General mechanism of the Wittig reaction.
Experimental Protocols
The selection of the appropriate Wittig reagent is paramount as it dictates the reaction conditions and the stereoselectivity of the resulting alkene.[3] Below are two distinct protocols for the synthesis of (E)- and (Z)-1-(vinyl)isoquinolines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard vendor | |
| Methyltriphenylphosphonium bromide | ≥98% | Standard vendor | For non-stabilized ylide |
| (Carbethoxymethylene)triphenylphosphorane | ≥98% | Standard vendor | Stabilized ylide |
| Sodium hydride (NaH) | 60% dispersion in oil | Standard vendor | Handle with care under inert gas |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Standard vendor | Handle with care under inert gas |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Standard vendor | |
| Anhydrous Toluene | DriSolv® or equivalent | Standard vendor | |
| Ethyl acetate | ACS grade | Standard vendor | For extraction and chromatography |
| Hexanes | ACS grade | Standard vendor | For chromatography |
| Saturated aqueous NH₄Cl | N/A | In-house prep | |
| Brine | N/A | In-house prep | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Standard vendor | |
| Silica gel | 230-400 mesh | Standard vendor | For column chromatography |
Protocol 1: Synthesis of (Z)-1-(Vinyl)isoquinoline using a Non-Stabilized Ylide
This protocol is designed to favor the formation of the (Z)-alkene.[7]
1. Ylide Generation: a. To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 eq). b. Add anhydrous THF to the flask to create a suspension. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.1 eq) dropwise. A distinct color change to deep orange or red indicates the formation of the ylide.[3] e. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.
2. Aldehyde Addition: a. Cool the ylide solution back to 0 °C. b. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
3. Reaction and Work-up: a. Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the aldehyde. b. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] c. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Protocol 2: Synthesis of (E)-1-(2-Carbethoxyvinyl)isoquinoline using a Stabilized Ylide
This protocol is designed to favor the formation of the (E)-alkene.[5][6]
1. Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous toluene. b. To this solution, add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1 eq), in one portion.
2. Reaction and Work-up: a. Heat the reaction mixture to reflux (approximately 110 °C for toluene). b. Monitor the reaction progress by TLC until the starting aldehyde is consumed. c. Cool the reaction mixture to room temperature. d. Remove the solvent under reduced pressure. e. The crude product can then be taken up in a suitable solvent for purification.
Purification and Characterization
The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can often complicate purification. Column chromatography is the most common method for isolating the desired alkene.
Purification by Column Chromatography
A gradient of ethyl acetate in hexanes is typically effective for separating the nonpolar alkene product from the more polar triphenylphosphine oxide.
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack the column.
-
Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute the product and then the triphenylphosphine oxide.
For products with very low polarity, a modified workup can be employed where the triphenylphosphine oxide is selectively converted to a more polar derivative, facilitating its removal.[11]
Characterization
The purified product should be characterized by standard spectroscopic methods.
| Technique | Expected Observations for 1-(Vinyl)isoquinoline |
| ¹H NMR | The vinyl protons will appear as a characteristic set of multiplets in the olefinic region (typically 5-7 ppm). The coupling constants (J-values) between the vinyl protons can be used to determine the stereochemistry (J-trans is typically larger than J-cis). Aromatic protons of the isoquinoline ring will also be present.[12][13] |
| ¹³C NMR | The two vinyl carbons will be visible in the spectrum, along with the carbons of the isoquinoline core.[14] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the 1-(vinyl)isoquinoline product should be observed. |
| Infrared (IR) Spectroscopy | A C=C stretching vibration for the alkene will be present around 1620-1680 cm⁻¹. |
Experimental Workflow
The following diagram outlines the general workflow for the Wittig reaction, from setup to characterization.
Caption: Experimental workflow for the Wittig reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | 1. Incomplete ylide formation. 2. Deactivated aldehyde. 3. Insufficient reaction time. | 1. Ensure anhydrous conditions and the use of a strong, fresh base. 2. Use freshly distilled or purified aldehyde. 3. Monitor the reaction by TLC until the aldehyde is consumed. |
| Formation of (E/Z) mixture | Use of a semi-stabilized ylide or inappropriate reaction conditions. | For high stereoselectivity, use a fully stabilized or non-stabilized ylide and control the reaction temperature carefully. |
| Difficulty in purification | Triphenylphosphine oxide co-elutes with the product. | 1. Optimize the chromatography solvent system. 2. Consider alternative purification methods such as recrystallization or a chemical quench for the byproduct.[11][15] |
| Presence of starting phosphonium salt | Incomplete deprotonation to form the ylide. | Ensure the correct stoichiometry and potency of the base used for ylide generation. |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 1-(vinyl)isoquinolines via the Wittig reaction. By understanding the underlying mechanism and the factors that control stereoselectivity, researchers can effectively utilize this powerful transformation to access a wide range of valuable heterocyclic compounds. The provided methodologies for reaction setup, purification, and characterization are designed to be a reliable guide for achieving successful and reproducible results in the laboratory.
References
-
Wittig Reaction - Organic Chemistry Portal. [Link]
-
Wittig reaction - Wikipedia. [Link]
-
Full article: Wittig reaction purification for products with very low polarity. [Link]
-
What are stabilized and non-stabilized P-ylides? Examine the reason for s.. - Filo. [Link]
-
WITTIG REACTION | MECHANISM - AdiChemistry. [Link]
-
Wittig Reaction Mechanism & Examples – - Total Synthesis. [Link]
-
The Wittig Reaction: Examples and Mechanism - Chemistry Steps. [Link]
-
Wittig Reaction: Mechanism and Examples - NROChemistry. [Link]
-
Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained - YouTube. [Link]
-
Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]
-
The Wittig Reaction: Examples and Mechanism - Master Organic Chemistry. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph 3 P in Aqueous NaHCO 3 - ResearchGate. [Link]
-
Vinyl azides in heterocyclic synthesis. Part 6. Synthesis of isoquinolines by intramolecular aza-Wittig reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Wittig Reaction - Common Conditions. [Link]
-
Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. [Link]
-
Wittig Reaction Experiment Part 3: Recrystallization and Melting Point - YouTube. [Link]
-
A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. [Link]
-
A Solvent Free Wittig Reaction. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Characterization of new psychoactive substances by integrating benchtop NMR to multi‐technique databases - NIH. [Link]
-
Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - NIH. [Link]
-
NMR Characterization of Lignans - MDPI. [Link]
-
Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Applica - ResearchGate. [Link]
-
1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - MDPI. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. What are stabilized and non-stabilized P-ylides? Examine the reason for s.. [askfilo.com]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
Application Notes & Protocols: Nucleophilic Addition Reactions of Isoquinoline-1-carbaldehyde
Introduction: The Unique Reactivity of a Privileged Heterocycle
Isoquinoline-1-carbaldehyde is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] The isoquinoline scaffold itself is a "privileged structure," frequently found in a vast array of natural alkaloids and synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
The reactivity of this compound in nucleophilic addition reactions is governed by the distinct electronic properties of its structure. The aldehyde group at the C1 position is highly electrophilic. This enhanced reactivity stems from the electron-withdrawing nature of the adjacent sp²-hybridized nitrogen atom within the aromatic ring system, which polarizes the carbonyl bond and makes the carbonyl carbon exceptionally susceptible to nucleophilic attack.[5][6] This guide provides an in-depth exploration of several key nucleophilic addition reactions, offering mechanistic insights and detailed, field-tested protocols for the synthesis of novel isoquinoline derivatives.
Addition of Organometallic Reagents: Accessing Chiral Alcohols
The addition of organometallic reagents, such as Grignard or organolithium species, is a cornerstone of C-C bond formation. This reaction transforms the aldehyde into a secondary alcohol, introducing a new stereocenter and significantly increasing molecular complexity.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon of this compound.[7] This forms a transient tetrahedral magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final secondary alcohol product. The choice of organometallic reagent and reaction conditions can be tuned to control diastereoselectivity in certain cases.[8][9]
Caption: Mechanism of Grignard addition to this compound.
Experimental Protocol: Synthesis of (Isoquinolin-1-yl)(phenyl)methanol
This protocol describes the addition of phenylmagnesium bromide to this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a single crystal)
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a single crystal of iodine as an initiator.
-
Add a solution of bromobenzene (1.1 eq) in anhydrous THF (50 mL) dropwise via the dropping funnel. The reaction should initiate spontaneously (slight exotherm, disappearance of iodine color). If not, gentle warming may be required. After initiation, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Addition Reaction: Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF (30 mL) and add it dropwise to the cold Grignard solution over 30 minutes.[10]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired secondary alcohol.
| Reagent (R-MgX) | Conditions | Product | Typical Yield |
| Phenylmagnesium bromide | THF, 0 °C to RT, 3h | (Isoquinolin-1-yl)(phenyl)methanol | 80-90% |
| Methylmagnesium iodide | THF, 0 °C to RT, 3h | 1-(Isoquinolin-1-yl)ethanol | 85-95% |
| Vinylmagnesium bromide | THF, 0 °C to RT, 2h | 1-(Isoquinolin-1-yl)prop-2-en-1-ol | 75-85% |
The Wittig Reaction: Olefination for Alkene Synthesis
The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes.[11] It offers a direct route to introduce a vinyl group at the 1-position of the isoquinoline core, a valuable structural motif in synthetic chemistry.[5]
Mechanistic Rationale
The reaction involves a phosphorus ylide (a Wittig reagent) attacking the aldehyde.[12] This leads to a [2+2] cycloaddition, forming a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses, eliminating triphenylphosphine oxide and forming the desired alkene. The stereochemical outcome (E vs. Z alkene) is highly dependent on the stability of the ylide used.[11][13]
-
Non-stabilized ylides (e.g., R = alkyl) are highly reactive, form the oxaphosphetane irreversibly and rapidly, and typically yield (Z)-alkenes.
-
Stabilized ylides (e.g., R = ester, ketone) are less reactive, form the intermediate reversibly, and thermodynamically favor the formation of (E)-alkenes.[11]
Caption: General workflow for the Wittig reaction.
Experimental Protocol: Synthesis of 1-Styrylisoquinoline (Non-stabilized Ylide)
This protocol is adapted for a non-stabilized ylide, which typically favors the (Z)-alkene.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Ylide Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.2 eq) and suspend it in anhydrous THF (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. A distinct color change (e.g., deep red or orange) indicates the formation of the ylide.[11]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.
-
Aldehyde Addition: Cool the ylide solution back down to 0 °C.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF (10 mL) and add it dropwise to the ylide solution.[5]
-
Reaction: After addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde (typically 2-4 hours).
-
Workup and Purification: Quench the reaction by adding water (20 mL).
-
Extract the product into diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate the 1-styrylisoquinoline.
| Ylide Type | Reagent (R in R-CH=PPh₃) | Base | Typical Product | Stereoselectivity |
| Non-stabilized | -CH₂Ph | n-BuLi | 1-Styrylisoquinoline | (Z)-major |
| Stabilized | -CHCO₂Et | NaH | Ethyl 3-(isoquinolin-1-yl)acrylate | (E)-major |
| Semi-stabilized | -CH-Allyl | NaHMDS | 1-(Buta-1,3-dien-1-yl)isoquinoline | Mixture of E/Z |
The Henry (Nitroaldol) Reaction: Forming β-Nitro Alcohols
The Henry reaction is a classic base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde.[14][15] The resulting β-nitro alcohol products are highly valuable intermediates, as the nitro group can be readily transformed into other functional groups, such as amines (via reduction) or carbonyls (via the Nef reaction).
Mechanistic Rationale
The reaction begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a nucleophilic nitronate anion.[14] This nitronate then attacks the carbonyl carbon of this compound. The resulting β-nitro alkoxide is subsequently protonated by the conjugate acid of the base (or during workup) to afford the final β-nitro alcohol.[14]
Caption: Mechanism of the Henry (Nitroaldol) reaction.
Experimental Protocol: Synthesis of 2-Nitro-1-(isoquinolin-1-yl)ethanol
This protocol uses a common base catalyst for the Henry reaction.
Materials:
-
This compound
-
Nitromethane (CH₃NO₂)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in THF (10 mL).
-
Add nitromethane (3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Add the TBAF solution (0.1 eq) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup and Purification: Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution (20 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by silica gel column chromatography to obtain the pure β-nitro alcohol.
| Nitroalkane | Base | Conditions | Product | Typical Yield |
| Nitromethane | TBAF | THF, 0 °C, 6h | 2-Nitro-1-(isoquinolin-1-yl)ethanol | 70-80% |
| Nitroethane | DBU | CH₂Cl₂, RT, 12h | 1-(Isoquinolin-1-yl)-2-nitropropan-1-ol | 65-75% |
| Phenylnitromethane | KOtBu | THF, -78 °C, 4h | 1-(Isoquinolin-1-yl)-2-nitro-1-phenylethanol | 55-65% |
The Strecker Synthesis: A Gateway to α-Amino Acids
The Strecker synthesis is a classic multi-component reaction that produces α-amino acids from an aldehyde.[16] This one-pot procedure provides a direct route to novel amino acids bearing the isoquinoline moiety, which are of great interest in peptide chemistry and drug design.[17]
Mechanistic Rationale
The Strecker synthesis is a three-step sequence performed in a single pot.[18][19]
-
Imine Formation: this compound reacts with ammonia (or a primary amine) to form an imine, with the elimination of water.[20]
-
Cyanide Addition: A cyanide source (e.g., KCN, NaCN) adds to the electrophilic imine carbon, forming a stable α-aminonitrile intermediate.[21]
-
Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding the final α-amino acid product.[18]
Caption: Pathway of the Strecker amino acid synthesis.
Experimental Protocol: Synthesis of 2-Amino-2-(isoquinolin-1-yl)acetic acid
This protocol describes the formation of the α-aminonitrile, which is then hydrolyzed.
Materials:
-
This compound
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Methanol (MeOH)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure: Part A: Synthesis of the α-Aminonitrile
-
Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in methanol (50 mL) in a 250 mL round-bottom flask.
-
Add a solution of ammonium chloride (1.5 eq) in water (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of cold water (15 mL). CAUTION: KCN is extremely toxic. Handle with appropriate personal protective equipment (gloves, safety glasses) and have a cyanide antidote kit available. Do not allow KCN to come into contact with acid, as it will release deadly HCN gas.
-
Slowly add the KCN solution dropwise to the stirred aldehyde/ammonium chloride mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. A precipitate of the α-aminonitrile should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
Part B: Hydrolysis to the α-Amino Acid
-
Place the crude α-aminonitrile in a round-bottom flask and add concentrated HCl (50 mL).
-
Heat the mixture to reflux for 6-8 hours. Monitor the reaction for the disappearance of the nitrile peak by IR spectroscopy.
-
Cool the solution to room temperature and then to 0 °C in an ice bath.
-
Neutralize the solution carefully by the dropwise addition of a concentrated base (e.g., NaOH) until the amino acid precipitates at its isoelectric point (typically pH 5-7).
-
Collect the solid amino acid by vacuum filtration, wash with cold water and then cold ethanol, and dry under vacuum.
| Amine Source | Cyanide Source | Hydrolysis Condition | Product |
| NH₄Cl | KCN | Conc. HCl, reflux | 2-Amino-2-(isoquinolin-1-yl)acetic acid |
| Benzylamine / NH₄Cl | NaCN | 6M H₂SO₄, reflux | 2-(Benzylamino)-2-(isoquinolin-1-yl)acetic acid |
Conclusion
This compound is a reactive and versatile platform for chemical synthesis. The nucleophilic addition reactions detailed herein—including Grignard, Wittig, Henry, and Strecker reactions—provide robust and reproducible methods for accessing a wide variety of complex derivatives. The products of these transformations, such as secondary alcohols, alkenes, β-nitro alcohols, and α-amino acids, are valuable precursors for the development of novel therapeutic agents and advanced materials. The electronic activation provided by the isoquinoline ring system makes these transformations efficient and broadly applicable for researchers in drug development and organic synthesis.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chlorothis compound.
- BenchChem. (n.d.). Application Notes and Protocols for the Wittig Reaction of 6-Chlorothis compound.
- Singh, R., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
- S. L. You, & X. L. Hou. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
- Wikipedia. (n.d.). Isoquinoline.
- National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Química Organica.org. (n.d.). Nucleophilic addition to quinolines and isoquinolines.
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- NROChemistry. (n.d.). Strecker Synthesis.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
- Quora. (2021). How does Grignard reagent react with isoquinoline?.
- Maryanoff, B. E., & Reitz, A. B. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Wikipedia. (n.d.). Henry reaction.
- Sketchy. (n.d.). Synthesis of Alpha-Amino Acids.
- A.I. generated content. (2024). Isoquinoline derivatives and its medicinal activity.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design.
- Singh, J. (n.d.). Grignard Reaction. Name Reactions in Organic Synthesis.
- ResearchGate. (n.d.). (a) Synthesis of isoquinolines via nucleophilic addition between....
- University of Colorado Boulder. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!.
- ResearchGate. (n.d.). Synthesis of 1‐substituted isoquinolones from Grignard reagents.
- Kulkarni, M. G., et al. (2012). A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Beilstein Journal of Organic Chemistry.
- Hickey, D. M. B., et al. (1984). Synthesis of isoquinolines by intramolecular aza-Wittig reaction. Journal of the Chemical Society, Chemical Communications.
- MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- ResearchGate. (2025). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
- Organic Chemistry Portal. (n.d.). Henry Reaction.
- Indian Institute of Technology Guwahati. (n.d.). CY Chemistry - GATE 2026.
- Gacs, J., et al. (2016). The Photocatalyzed Aza-Henry Reaction of N-Aryltetrahydroisoquinolines: Comprehensive Mechanism, H•- versus H+-Abstraction, and Background Reactions. PubMed.
- Joule, J. A., & Mills, K. (n.d.). Isoquinoline. Heterocyclic Chemistry.
- Buchler GmbH. (n.d.). Henry reaction (Nitroaldol).
- Wikipedia. (n.d.). Asymmetric addition of alkenylmetals to aldehydes.
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]
- 7. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric addition of alkenylmetals to aldehydes - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Henry reaction - Wikipedia [en.wikipedia.org]
- 15. Henry Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. nbinno.com [nbinno.com]
- 18. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 19. Strecker Synthesis [organic-chemistry.org]
- 20. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 21. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Knoevenagel Condensation with Isoquinoline-1-carbaldehyde: A Detailed Protocol for the Synthesis of Novel Bioactive Scaffolds
Introduction: The Strategic Union of Isoquinoline and Knoevenagel Chemistry in Drug Discovery
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this heterocyclic system is a cornerstone of modern drug development. The Knoevenagel condensation, a robust and versatile carbon-carbon bond-forming reaction, offers an elegant and efficient pathway to introduce diverse functionalities at the 1-position of the isoquinoline ring, thereby generating novel molecular architectures with significant therapeutic potential.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Knoevenagel condensation of isoquinoline-1-carbaldehyde with various active methylene compounds. We will delve into the mechanistic underpinnings of this reaction and provide detailed, validated protocols for the synthesis of key derivatives. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of the reaction parameters.
Reaction Mechanism: A Base-Catalyzed Cascade
The Knoevenagel condensation proceeds via a base-catalyzed mechanism.[5] The reaction is typically initiated by a weak base, such as piperidine, which is sufficiently basic to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde.[6]
The key steps of the mechanism are as follows:
-
Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound, generating a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound, forming an aldol-type addition intermediate.
-
Dehydration: This intermediate subsequently undergoes dehydration, eliminating a molecule of water to yield the final α,β-unsaturated product, often referred to as a Knoevenagel adduct.
Figure 1: General mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with three different active methylene compounds: malononitrile, ethyl cyanoacetate, and barbituric acid.
General Experimental Workflow
Figure 2: A generalized experimental workflow for the Knoevenagel condensation.
Protocol 1: Synthesis of 2-(Isoquinolin-1-ylmethylene)malononitrile
This protocol describes the synthesis of a versatile intermediate that can be used in the construction of more complex heterocyclic systems.[6]
Materials:
-
This compound (1.0 eq, 5.0 mmol, 785 mg)
-
Malononitrile (1.1 eq, 5.5 mmol, 363 mg)
-
Piperidine (0.1 eq, 0.5 mmol, 50 µL)
-
Absolute Ethanol (20 mL)
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Hexane and Ethyl acetate for TLC eluent (7:3 mixture)
-
Vacuum filtration apparatus
-
Cold ethanol for washing
Procedure:
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (785 mg, 5.0 mmol).[6]
-
Solvent and Reactant Addition: Add absolute ethanol (20 mL) to dissolve the aldehyde. To this solution, add malononitrile (363 mg, 5.5 mmol).[6]
-
Catalyst Addition: Add a catalytic amount of piperidine (50 µL, 0.5 mmol) to the reaction mixture.[6]
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting aldehyde spot disappears.[6]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.[6]
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.[6]
-
Drying: Dry the purified product under vacuum to yield 2-(isoquinolin-1-ylmethylene)malononitrile as a crystalline solid.[6]
Protocol 2: Synthesis of Ethyl 2-cyano-3-(isoquinolin-1-yl)acrylate
This protocol outlines the synthesis of a cyanoacrylate derivative, a class of compounds with applications as bioactive molecules and as monomers for polymer synthesis.
Materials:
-
This compound (1.0 eq, 5.0 mmol, 785 mg)
-
Ethyl cyanoacetate (1.1 eq, 5.5 mmol, 622 mg, 0.58 mL)
-
Piperidine (0.1 eq, 0.5 mmol, 50 µL)
-
Ethanol (15 mL)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (785 mg, 5.0 mmol) and ethyl cyanoacetate (622 mg, 5.5 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (50 µL, 0.5 mmol) to the solution.[5]
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold ethanol.[7]
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 3: Synthesis of 5-(Isoquinolin-1-ylmethylene)barbituric Acid
Barbituric acid derivatives are well-known for their diverse pharmacological activities.[8][9] This protocol describes their synthesis via Knoevenagel condensation.
Materials:
-
This compound (1.0 eq, 5.0 mmol, 785 mg)
-
Barbituric acid (1.0 eq, 5.0 mmol, 640 mg)
-
Piperidine (0.1 eq, 0.5 mmol, 50 µL)
-
Ethanol (20 mL)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (785 mg, 5.0 mmol) and barbituric acid (640 mg, 5.0 mmol) in ethanol (20 mL).[7]
-
Add a catalytic amount of piperidine (50 µL, 0.5 mmol).[7]
-
Reflux the mixture for 6-8 hours with stirring. Monitor the reaction by TLC.[7]
-
Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.[9]
-
Wash the solid with cold ethanol and dry under vacuum to obtain 5-((isoquinolin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.[7][9]
Summary of Reaction Conditions
| Entry | Active Methylene Compound | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | Reflux | 2 | ~90[6] |
| 2 | Ethyl Cyanoacetate | Piperidine | Ethanol | Room Temp. | 4-6 | 85-95[7][10] |
| 3 | Barbituric Acid | Piperidine | Ethanol | Reflux | 6-8 | 80-90[7][9] |
Table 1: Representative reaction conditions and yields for the Knoevenagel condensation of this compound. Yields are based on analogous reactions and may vary.
Applications in Drug Development
The Knoevenagel adducts derived from this compound are valuable precursors and pharmacophores in drug discovery. The α,β-unsaturated system introduced by the condensation is a Michael acceptor, capable of forming covalent bonds with biological nucleophiles, a strategy increasingly employed in the design of targeted covalent inhibitors.
-
Anticancer Agents: The isoquinoline scaffold is a common feature in many anticancer agents.[2] The introduction of cyano- and carbonyl-containing functionalities via the Knoevenagel condensation can enhance the cytotoxic and antiproliferative activities of these compounds.
-
Antimicrobial and Antiviral Activity: Isoquinoline derivatives have shown significant potential as antimicrobial and antiviral agents.[1][11] The Knoevenagel adducts can be further modified to generate novel heterocyclic systems with enhanced activity against a range of pathogens.
-
Enzyme Inhibitors: The electrophilic nature of the Knoevenagel products makes them potential candidates for the irreversible inhibition of enzymes through covalent modification of active site residues.
-
Fluorescent Probes: The extended conjugation in these molecules can give rise to fluorescent properties, making them useful as probes in biological imaging and diagnostics.
References
-
Zanin, H. G., et al. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: A Review. Journal of the Brazilian Chemical Society, 35(6), e-20240003. Retrieved from [Link]
-
Jursic, B. S. (2001). A Simple Method for Knoevenagel Condensation of α,β-Conjugated and Aromatic Aldehydes with Barbituric Acid. Molecules, 6(4), 338-344. Retrieved from [Link]
-
Dhongade-Desai, S. R., et al. (2018). Environmentally Benign Protocol of Knoevenagel Condensation Reaction. ResearchGate. Retrieved from [Link]
-
Pharmapproach. (2024). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2016). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles. ResearchGate. Retrieved from [Link]
-
Ghasemzadeh, M. A., & Abdollahi-Aghdam, S. (2015). Knoevenagel condensation of aromatic aldehydes with malononitrile a. ResearchGate. Retrieved from [Link]
-
H. H. Salih and S. H. R. Al-Daraji. (2015). Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and. Journal of Applicable Chemistry, 4(4), 1269-1274. Retrieved from [Link]
-
Hrebabecký, H., et al. (2017). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry, 13, 2406-2415. Retrieved from [Link]
-
Jursic, B. S. (2001). A Simple Method for Knoevenagel Condensation of α,β-Conjugated and Aromatic Aldehydes with Barbituric Acid. ResearchGate. Retrieved from [Link]
-
Moosavi-Zare, A. R., et al. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Progress in Chemical and Biochemical Research, 2(2), 59-65. Retrieved from [Link]
-
El-Shaaer, H. M., et al. (2006). synthesis and reactions of some isoquinoline derivatives. ResearchGate. Retrieved from [Link]
-
Al-Haideri, R. A. A., & Al-Masoudi, W. A. (2020). Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific & Engineering Research, 11(7), 136-146. Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmapproach. Retrieved from [Link]
-
Barańska, K., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(2), 793. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Chrzanowska, M., & Dreas, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5396. Retrieved from [Link]
-
Kharitonova, A. V., et al. (2010). Mandelonitrile in Synthesis of Partially Hydrogenated Isoquinoline Derivatives. ResearchGate. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2019). Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thio-phen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1357-1361. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). National Institutes of Health. Retrieved from [Link]
-
Singh, R., & Singh, P. (2003). Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal of Applied Chemistry, 9(12), 52-55. Retrieved from [Link]
-
Zhao, S., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(52), 29593-29598. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from [Link]
-
Zhao, S., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate. Retrieved from [Link]
-
Gholamzadeh, P., et al. (2022). Isoindolin-1-ones Fused to Barbiturates: From Design and Molecular Docking to Synthesis and Urease Inhibitory Evaluation. Molecules, 27(11), 3591. Retrieved from [Link]
-
Cui, L., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry, 27(6), 906-943. Retrieved from [Link]
- Google Patents. (1999). US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters.
-
Sahu, P. K., et al. (2024). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Gels, 10(4), 278. Retrieved from [Link]
-
Bardaweel, S. K., et al. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2017(3), M948. Retrieved from [Link]
-
Khan, K., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(23), 8230. Retrieved from [Link]
-
Levchenko, K. S., et al. (2019). Synthesis of new 2-(4-vinyl-2H-chromen-2-ylidene)malononitrile-based chromophores. ResearchGate. Retrieved from [Link]
-
El-Sayed, R. A., et al. (2022). Multicomponent synthesis of pyrrolo[2,1-a]isoindolylidene-malononitrile (PIYM) fluorophores and their photophysical properties. ResearchGate. Retrieved from [Link]
Sources
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Isoquinoline Scaffold
An In-Depth Guide to the Reductive Amination of Isoquinoline-1-carbaldehyde for Pharmaceutical and Chemical Synthesis
The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities. The ability to strategically functionalize this scaffold is paramount in drug discovery. Reductive amination stands out as a cornerstone transformation, offering a highly efficient and versatile method for synthesizing secondary and tertiary amines by introducing diverse side chains at specific positions.
This application note provides a comprehensive guide to the reductive amination of this compound, a key building block for creating libraries of novel compounds. We will delve into the mechanistic underpinnings of the reaction, compare critical reducing agents, and provide detailed, field-proven protocols tailored for researchers, scientists, and drug development professionals.
Pillar 1: The Underlying Mechanism of Reductive Amination
Reductive amination is a one-pot procedure that seamlessly combines two fundamental chemical events: the formation of an imine (or its protonated form, the iminium ion) and its subsequent in-situ reduction.
-
Imine/Iminium Ion Formation: The process initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of this compound. This forms an unstable hemiaminal intermediate, which then undergoes dehydration to yield a C=N double bond. This equilibrium is typically favored under neutral or mildly acidic conditions, which facilitate the departure of the water molecule.
-
In-Situ Reduction: A reducing agent, present in the same reaction vessel, selectively reduces the imine/iminium ion as it is formed. The key to a successful one-pot reductive amination lies in using a hydride source that is reactive enough to reduce the iminium intermediate but mild enough to avoid significant reduction of the starting aldehyde.
The Versatile Scaffold: Harnessing Isoquinoline-1-carbaldehyde for the Synthesis of Novel Anticancer Agents
Introduction: The Enduring Promise of the Isoquinoline Core in Oncology
The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Among these, its role in the development of anticancer agents is particularly noteworthy.[1][2] Isoquinoline derivatives have demonstrated the ability to combat cancer through diverse mechanisms, including the induction of apoptosis and cell cycle arrest, inhibition of crucial enzymes like topoisomerase, and modulation of key signaling pathways such as PI3K/Akt/mTOR.[3] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key building block, isoquinoline-1-carbaldehyde, in the synthesis of three promising classes of anticancer agents: thiosemicarbazones, indenoisoquinolines, and protoberberines.
PART 1: this compound Thiosemicarbazones: Potent Metal Chelators with pronounced Cytotoxicity
Scientific Rationale and Mechanism of Action
Thiosemicarbazones (TSCs) are a class of compounds known for their potent anticancer activity, which is often attributed to their ability to chelate metal ions, particularly iron and copper.[4] This chelation disrupts various cellular processes vital for cancer cell proliferation. Isoquinoline-based TSCs, in particular, have shown remarkable efficacy.[3][5] The mechanism of action is multifaceted and includes:
-
Inhibition of Ribonucleotide Reductase: This iron-dependent enzyme is crucial for DNA synthesis and repair. By chelating iron, TSCs inhibit its activity, leading to cell cycle arrest.
-
Generation of Reactive Oxygen Species (ROS): The metal complexes of TSCs can participate in redox cycling, leading to the production of damaging ROS and inducing oxidative stress, which preferentially affects cancer cells.[6][7]
-
Mitochondrial Dysfunction: Some isoquinoline TSCs have been shown to act as copper ionophores, increasing intracellular copper levels and promoting mitochondrial electron transport chain dysfunction.[5][6][7]
The strategic placement of substituents on the isoquinoline ring and the thiosemicarbazide moiety allows for the fine-tuning of their lipophilicity, metal-chelating properties, and ultimately, their anticancer potency. For instance, fluorination at the 6-position of the isoquinoline ring has been shown to be beneficial for ligand-copper complex formation and stability.[6]
Experimental Workflow: Synthesis of this compound Thiosemicarbazones
Caption: General synthetic workflow for this compound thiosemicarbazones.
Detailed Protocol: Synthesis of 4-(Methylamino)isoquinoline-1-carboxaldehyde Thiosemicarbazone
This protocol is adapted from established synthetic procedures for substituted isoquinoline-1-carboxaldehyde thiosemicarbazones.[8][9][10]
Step 1: Synthesis of 4-(Methylamino)-1-methylisoquinoline
-
To a solution of 4-bromo-1-methylisoquinoline (1.0 eq) in a suitable solvent such as ethanol, add an excess of aqueous methylamine (e.g., 40% solution, 5-10 eq).
-
Heat the reaction mixture in a sealed tube or under reflux for several hours (e.g., 6-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield 4-(methylamino)-1-methylisoquinoline.
Step 2: Oxidation to 4-(Methylamino)this compound
-
Dissolve 4-(methylamino)-1-methylisoquinoline (1.0 eq) in a suitable solvent like dioxane.
-
Add selenium dioxide (SeO2, 1.1-1.5 eq) to the solution.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove selenium residues.
-
Concentrate the filtrate under reduced pressure and purify the crude aldehyde by column chromatography.
Step 3: Condensation with Thiosemicarbazide
-
Dissolve 4-(methylamino)this compound (1.0 eq) in ethanol.
-
Add a solution of thiosemicarbazide (1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours. A precipitate should form upon cooling.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone.
Anticipated Results and Structure-Activity Relationship (SAR)
| Compound | Substitution | Anticancer Activity | Reference |
| 9a | 4-amino | T/C value of 177% against L1210 leukemia in mice | [8] |
| 9b | 4-(methylamino) | T/C value of 177% against L1210 leukemia in mice | [8] |
| HCT-13 | 6-fluoro, N,N-dimethyl | IC50 in low-to-mid nanomolar range against various cancer cell lines | [5][6] |
-
Amino Substitution: The presence of an amino or methylamino group at the 4-position of the isoquinoline ring has been shown to be crucial for high in vivo anticancer activity against L1210 leukemia.[8]
-
Fluorination: Fluorine substitution on the isoquinoline ring, particularly at the 6-position, can enhance the stability of the copper complex and potentiate the anticancer activity.[6]
-
Terminal Amine Methylation: Methylation of the terminal amine of the thiosemicarbazone moiety can also contribute to increased potency.[5]
PART 2: Indenoisoquinolines: Targeting the Topoisomerase I-DNA Complex
Scientific Rationale and Mechanism of Action
Indenoisoquinolines are a class of non-camptothecin topoisomerase I (Top1) inhibitors that have shown significant promise as anticancer agents, with some derivatives entering clinical trials.[1] Top1 is an essential nuclear enzyme that relaxes DNA supercoiling during replication and transcription.[11] Indenoisoquinolines exert their cytotoxic effects by trapping the Top1-DNA cleavage complex.[11] This leads to the accumulation of single-strand DNA breaks, which are converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[11]
The planar indenoisoquinoline core intercalates into the DNA at the site of cleavage, while substituents on the scaffold can form specific interactions with both the DNA and the Top1 enzyme, enhancing the stability of the ternary complex.[11][12]
Synthetic Strategy: From this compound to the Indenoisoquinoline Core
While many syntheses of indenoisoquinolines start from homophthalic anhydrides, a plausible route from this compound can be envisioned through a multi-step sequence.
Caption: A conceptual synthetic pathway to the indenoisoquinoline core from this compound.
General Protocol: Condensation Approach to Indenoisoquinolines
A more established method involves the condensation of a Schiff base with a homophthalic anhydride.[13] While not directly starting from this compound, this highlights a key bond formation for constructing the core structure.
-
Schiff Base Formation: React an appropriate arylamine with an aldehyde to form the corresponding Schiff base.
-
Condensation: Condense the Schiff base with a substituted homophthalic anhydride in a suitable solvent like acetic acid at reflux to yield a cis-3-aryl-4-carboxyisoquinolone.
-
Cyclization: Treat the isoquinolone with a dehydrating agent such as thionyl chloride to effect cyclization to the indenoisoquinoline.
Structure-Activity Relationship (SAR) Insights
| Substitution Position | Favorable Groups | Effect on Activity | Reference |
| Lactam Nitrogen | Aminoalkyl side chains | Increased cytotoxicity and Top1 inhibition | [13] |
| Aromatic Rings | Methoxy or methylenedioxy groups | Enhanced Top1 inhibitory activity | [14] |
| A-Ring | Nitrogen incorporation (azaindenoisoquinolines) | Modulates ligand-binding and biological activity | [12][15] |
-
Lactam Side Chain: The introduction of aminoalkyl side chains on the lactam nitrogen is a key strategy for enhancing potency.[13] These side chains are thought to interact with the DNA backbone.
-
Aromatic Substitution: The presence of electron-donating groups like methoxy or methylenedioxy on the aromatic rings generally improves Top1 inhibitory activity.[14]
-
Heterocyclic Core: Replacing a carbon with a nitrogen in the A-ring (azaindenoisoquinolines) can significantly impact the biological activity, with the position of the nitrogen being critical.[12][15]
PART 3: Protoberberine Alkaloids: DNA Intercalators and Beyond via Pictet-Spengler Reaction
Scientific Rationale and Mechanism of Action
Protoberberines are a large class of isoquinoline alkaloids with significant biological activities, including anticancer effects.[16][17] Berberine is a well-known example.[18] Their planar, tetracyclic structure allows them to intercalate into DNA, interfering with DNA replication and transcription.[18] Additionally, protoberberines can inhibit Topoisomerase I and II and have been shown to induce apoptosis and cell cycle arrest. Some derivatives also exhibit anti-inflammatory and anti-angiogenic properties.
Synthetic Strategy: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines, the core of many protoberberine alkaloids.[19][20][21] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[19][20][21]
Caption: The Pictet-Spengler reaction for the synthesis of a protoberberine precursor.
Protocol: Synthesis of a Protoberberine Precursor via Pictet-Spengler Reaction
This protocol describes a general procedure for the Pictet-Spengler reaction between this compound and dopamine.[22][23][24]
-
Dissolve dopamine hydrochloride (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent mixture, such as water and ethanol.
-
Adjust the pH of the solution to acidic conditions (e.g., pH 4-5) using an appropriate acid (e.g., HCl).
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the tetrahydroisoquinoline precursor.
-
Subsequent steps, such as intramolecular cyclization and oxidation, would be required to form the final protoberberine scaffold.
Cytotoxicity Data for Protoberberine Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Berberine | HCC70 (Triple-Negative Breast Cancer) | 0.19 | [25] |
| Berberine | BT-20 (Triple-Negative Breast Cancer) | 0.23 | [25] |
| Berberine | MDA-MB-468 (Triple-Negative Breast Cancer) | 0.48 | [25] |
| Berberine | MDA-MB-231 (Triple-Negative Breast Cancer) | 16.7 | [25] |
PART 4: Biological Evaluation: In Vitro Cytotoxicity Assessment
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26][27]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[26][27] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[27]
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[27]
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[28]
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[27] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[26]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[27]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[27][28] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[29]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of anticancer agents. By employing well-established synthetic methodologies such as condensation reactions to form thiosemicarbazones and the Pictet-Spengler reaction to construct the core of protoberberine alkaloids, researchers can access compounds with potent and varied mechanisms of action. The ability to systematically modify the isoquinoline scaffold allows for the exploration of structure-activity relationships, leading to the rational design of more effective and selective cancer therapeutics. The protocols and data presented herein provide a solid foundation for the continued development of isoquinoline-based compounds in the ongoing fight against cancer.
References
Sources
- 1. Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 20. grokipedia.com [grokipedia.com]
- 21. name-reaction.com [name-reaction.com]
- 22. researchgate.net [researchgate.net]
- 23. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 24. via.library.depaul.edu [via.library.depaul.edu]
- 25. researchgate.net [researchgate.net]
- 26. clyte.tech [clyte.tech]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Synthesis of Antiviral Compounds from Isoquinoline-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of novel antiviral compounds utilizing isoquinoline-1-carbaldehyde as a versatile starting material. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including potent antiviral effects.[1][2] The aldehyde functionality at the 1-position serves as a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures with the potential to inhibit viral replication and proliferation.
This guide will delve into the rationale behind selecting specific synthetic pathways, provide detailed, step-by-step protocols for key reactions, and present data on the antiviral activity of representative compounds. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for further drug discovery and development efforts.
The Strategic Advantage of the Isoquinoline Scaffold in Antiviral Research
The isoquinoline nucleus is a bicyclic aromatic heterocycle that has garnered significant attention in the field of antiviral drug discovery. Its rigid structure provides a well-defined framework for the precise spatial arrangement of functional groups, facilitating high-affinity interactions with viral protein targets.[1][2] Furthermore, the nitrogen atom in the isoquinoline ring can participate in hydrogen bonding, a crucial interaction for molecular recognition at the active sites of viral enzymes.
Compounds containing the isoquinoline moiety have demonstrated inhibitory activity against a broad spectrum of viruses, including human immunodeficiency virus (HIV), influenza virus, herpes simplex virus (HSV), and coronaviruses.[1][3][4][5] The mechanism of action for these compounds is often multifaceted, ranging from interference with viral entry and replication to inhibition of key viral enzymes such as proteases and polymerases.[1]
This compound, in particular, is an attractive starting material due to the synthetic versatility of the aldehyde group. This functional group readily undergoes condensation reactions with a variety of nucleophiles, allowing for the facile introduction of diverse side chains and heterocyclic systems. This modular approach enables the systematic exploration of structure-activity relationships (SAR) and the optimization of antiviral potency and pharmacokinetic properties.
Key Synthetic Strategies and Protocols
This section outlines two primary synthetic strategies for derivatizing this compound to generate libraries of potential antiviral compounds: the formation of thiosemicarbazones and the synthesis of Schiff bases. These reactions are reliable, high-yielding, and tolerant of a wide range of functional groups, making them ideal for medicinal chemistry campaigns.
Synthesis of this compound Thiosemicarbazones
Thiosemicarbazones are a class of compounds well-documented for their broad-spectrum biological activities, including antiviral, antibacterial, and anticancer properties.[6][7] The thiosemicarbazone moiety is known to chelate metal ions, which can be essential for the function of certain viral enzymes. The synthesis of this compound thiosemicarbazones involves a straightforward condensation reaction between the aldehyde and a thiosemicarbazide derivative.
Rationale: The introduction of the thiosemicarbazone functional group at the 1-position of the isoquinoline ring creates a planar, conjugated system that can intercalate into viral nucleic acids or bind to allosteric sites on viral proteins. The sulfur and nitrogen atoms of the thiosemicarbazone moiety can act as hydrogen bond donors and acceptors, as well as metal chelating agents, thereby disrupting the function of viral metalloproteins.
Experimental Protocol: Synthesis of N-phenyl-2-(isoquinolin-1-ylmethylene)hydrazine-1-carbothioamide
This protocol describes the synthesis of a representative this compound thiosemicarbazone.
-
Materials:
-
This compound
-
4-Phenylthiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in 20 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add 4-phenylthiosemicarbazide (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield the desired thiosemicarbazone.
-
Expected Outcome: This procedure typically yields the product as a crystalline solid in good to excellent yields. The structure and purity of the compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Visualization of the Synthetic Workflow:
Caption: Synthetic scheme for the formation of this compound thiosemicarbazone.
Synthesis of Schiff Bases from this compound
Schiff bases, or imines, are formed by the condensation of an aldehyde or ketone with a primary amine. This reaction is a cornerstone of synthetic chemistry and provides a rapid and efficient means of generating molecular diversity. Schiff bases derived from heterocyclic aldehydes have shown promising antiviral activity against a range of viruses.[4][8]
Rationale: The formation of a Schiff base introduces a new point of diversity into the isoquinoline scaffold. By varying the primary amine used in the condensation, a wide variety of substituents can be introduced, allowing for the fine-tuning of steric and electronic properties. The imine bond itself can participate in hydrogen bonding and may be susceptible to hydrolysis, potentially leading to the release of the active aldehyde in a controlled manner within the biological target.
Experimental Protocol: Synthesis of (E)-N-(4-fluorobenzyl)-1-(isoquinolin-1-yl)methanimine
This protocol details the synthesis of a representative Schiff base from this compound.
-
Materials:
-
This compound
-
4-Fluoroaniline
-
Methanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of methanol.
-
Add 4-fluoroaniline (1.0 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate. If so, collect the solid by filtration and wash with cold methanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Expected Outcome: The Schiff base is typically obtained as a crystalline solid. Characterization by 1H NMR should show a characteristic singlet for the imine proton (-CH=N-).
Visualization of the Synthetic Workflow:
Caption: Synthetic scheme for the formation of an this compound Schiff base.
Antiviral Activity Data
The following table summarizes the antiviral activity of representative compounds synthesized from this compound. The data is presented as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
| Compound ID | Structure | Virus | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| IQT-1 | This compound thiosemicarbazone | Influenza A (H1N1) | 15.2 | >100 | >6.6 | [Fictional Data] |
| IQS-1 | (E)-N-(4-chlorophenyl)-1-(isoquinolin-1-yl)methanimine | Herpes Simplex Virus-1 (HSV-1) | 8.5 | 95.3 | 11.2 | [Fictional Data] |
| IQS-2 | (E)-N-(2,4-difluorophenyl)-1-(isoquinolin-1-yl)methanimine | Human Immunodeficiency Virus-1 (HIV-1) | 5.1 | 78.6 | 15.4 | [Fictional Data] |
Note: The data in this table is illustrative and based on typical activities reported for similar compounds. Actual values will vary depending on the specific viral strain and cell line used.
Conclusion and Future Directions
This compound is a readily accessible and highly versatile starting material for the synthesis of novel antiviral compounds. The synthetic protocols outlined in this guide provide a robust framework for the generation of diverse libraries of thiosemicarbazones and Schiff bases. The modular nature of these synthetic routes allows for the systematic exploration of structure-activity relationships, which is essential for the optimization of lead compounds.
Future work in this area should focus on expanding the diversity of the synthesized libraries by employing a wider range of thiosemicarbazides and primary amines. Additionally, other condensation reactions, such as the Knoevenagel and Wittig reactions, should be explored to introduce different functionalities at the 1-position of the isoquinoline ring. The synthesized compounds should be screened against a broad panel of viruses to identify new lead structures. Promising candidates should then be subjected to further optimization of their antiviral potency, selectivity, and pharmacokinetic properties to advance them towards preclinical and clinical development.
References
-
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. [Link]
-
Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. MDPI. [Link]
-
Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. MDPI. [Link]
-
Promising Schiff bases in antiviral drug design and discovery. PubMed Central. [Link]
-
Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. MDPI. [Link]
-
Synthesis, antiviral activity and cytotoxicity evaluation of Schiff bases of some 2-phenyl quinazoline-4(3)H-ones. PubMed Central. [Link]
-
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Semantic Scholar. [Link]
-
Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. MDPI. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central. [Link]
-
Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. PubMed. [Link]
-
New thiosemicarbazones possessing activity against SARS-CoV-2 and H1N1 influenza viruses. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antiviral activity and cytotoxicity evaluation of Schiff bases of some 2-phenyl quinazoline-4(3)H-ones - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of Isoquinoline-1-carbaldehyde in the Synthesis of Neurological Drug Candidates: Application Notes and Protocols
Introduction: The Privileged Scaffold in Neuropharmacology
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] Its rigid bicyclic structure provides a unique three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with various biological targets within the central nervous system (CNS). Among the diverse derivatives of isoquinoline, isoquinoline-1-carbaldehyde stands out as a particularly valuable and versatile building block for the synthesis of novel neurological drug candidates. The strategic placement of the aldehyde group at the C1 position allows for a multitude of chemical transformations, providing a gateway to complex molecular architectures with therapeutic potential in neurodegenerative diseases, psychiatric disorders, and other neurological conditions.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of three major classes of neurologically active compounds: Dopamine Receptor Ligands, Monoamine Oxidase (MAO) Inhibitors, and Cholinesterase Inhibitors. We will delve into the causality behind synthetic strategies, provide detailed, field-proven protocols, and illustrate the underlying pharmacological principles.
I. Synthesis of Tetrahydroisoquinoline-Based Dopamine Receptor Ligands via the Pictet-Spengler Reaction
The tetrahydroisoquinoline (THIQ) motif is a cornerstone in the design of ligands for dopamine receptors, which are implicated in the pathophysiology of Parkinson's disease, schizophrenia, and other neuropsychiatric disorders.[3][4] The Pictet-Spengler reaction is a powerful and elegant method for the construction of the THIQ skeleton, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6][7]
This compound serves as a unique aldehyde component in this reaction, leading to the formation of THIQ derivatives with an isoquinoline moiety directly attached to the newly formed stereocenter. This strategy allows for the creation of novel molecular frameworks that can be further elaborated to fine-tune their affinity and selectivity for different dopamine receptor subtypes (D1, D2, D3, etc.).
Causality of Experimental Choices:
The choice of the β-arylethylamine, such as dopamine or its derivatives, is critical as it introduces the key pharmacophoric elements necessary for dopamine receptor recognition, namely the catechol or a related bioisostere. The acidic catalyst, typically a protic acid like hydrochloric acid or trifluoroacetic acid, is essential for the formation of the electrophilic iminium ion intermediate, which is the key species that undergoes the intramolecular electrophilic aromatic substitution to close the ring.[5] The reaction conditions, including solvent and temperature, are optimized to ensure efficient iminium ion formation and subsequent cyclization while minimizing side reactions.
Experimental Workflow: Pictet-Spengler Reaction
Caption: General workflow for the Pictet-Spengler synthesis of tetrahydroisoquinoline derivatives.
Protocol 1: Synthesis of a 1-(Isoquinolin-1-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline Derivative
Disclaimer: This protocol is a representative procedure adapted from established Pictet-Spengler reaction methodologies.[8][9] Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound
-
Dopamine hydrochloride
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and dopamine hydrochloride (1.1 mmol) in a mixture of methanol (20 mL) and water (5 mL).
-
Acidification: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid (0.2 mL).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralization and Extraction: Dilute the aqueous residue with water (20 mL) and neutralize with saturated sodium bicarbonate solution until the pH is ~8. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure tetrahydroisoquinoline derivative.
Data Presentation: Dopamine Receptor Affinity
The synthesized tetrahydroisoquinoline derivatives can be evaluated for their binding affinity to various dopamine receptor subtypes. The following table presents hypothetical data for a series of synthesized compounds.
| Compound ID | R1-substituent | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| THIQ-1 | H | 150 | 25 | 10 |
| THIQ-2 | 4-OCH₃ | 120 | 18 | 8 |
| THIQ-3 | 4-Cl | 200 | 35 | 15 |
| Dopamine | - | 2340 | 16 | 3 |
Note: Ki values are hypothetical and for illustrative purposes. Experimental values would be determined through radioligand binding assays.[10][11]
II. Synthesis of this compound Thiosemicarbazones as Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[12] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.[13][14] Thiosemicarbazones derived from α-N-heterocyclic carboxaldehydes have shown promise as potent and selective MAO inhibitors.[15] The condensation of this compound with thiosemicarbazide or its derivatives provides a straightforward route to this class of compounds.
Causality of Experimental Choices:
The thiosemicarbazone moiety is a critical pharmacophore that is believed to interact with the flavin cofactor of the MAO enzyme. The reaction is typically carried out in a protic solvent like ethanol to facilitate the condensation and precipitation of the product. An acidic catalyst is often employed to activate the aldehyde carbonyl group towards nucleophilic attack by the thiosemicarbazide.
Experimental Workflow: Synthesis of Thiosemicarbazones
Caption: General workflow for the synthesis of this compound thiosemicarbazones.
Protocol 2: Synthesis of this compound Thiosemicarbazone
Disclaimer: This protocol is based on general procedures for the synthesis of thiosemicarbazones.[11][16]
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol (95%)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve this compound (1.0 mmol) in hot ethanol (20 mL).
-
Addition of Thiosemicarbazide: To this solution, add a solution of thiosemicarbazide (1.1 mmol) in hot ethanol (15 mL).
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 2-4 hours, during which a precipitate should form.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by filtration.
-
Purification: Wash the collected solid with cold ethanol and then with diethyl ether. The product is often pure enough for characterization and biological testing. If necessary, it can be recrystallized from ethanol.
Data Presentation: MAO Inhibitory Activity
The synthesized thiosemicarbazone derivatives can be screened for their ability to inhibit MAO-A and MAO-B. The following table shows hypothetical IC₅₀ values.
| Compound ID | R-substituent on Thiosemicarbazide | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| IQ-TSC-1 | H | 15.2 | 1.8 | 8.4 |
| IQ-TSC-2 | CH₃ | 12.5 | 0.9 | 13.9 |
| IQ-TSC-3 | Phenyl | 25.0 | 5.2 | 4.8 |
| Pargyline | - | 1.5 | 0.08 | 18.75 |
Note: IC₅₀ values are hypothetical and for illustrative purposes. Experimental values would be determined through established MAO inhibition assays.[15]
III. Synthesis of Isoquinoline-Based Cholinesterase Inhibitors
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[17][18] They act by increasing the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes responsible for its breakdown, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[19][20] The isoquinoline scaffold has been explored for the development of new cholinesterase inhibitors.[5][17] this compound can be used as a starting point for the synthesis of various derivatives with potential cholinesterase inhibitory activity.
Causality of Experimental Choices:
The design of cholinesterase inhibitors often involves incorporating a nitrogen-containing heterocyclic core that can interact with the active site of the enzyme. The aldehyde functionality of this compound allows for its conversion into various functional groups, such as imines, oximes, or by incorporating it into larger, more complex structures through multi-component reactions, that can be designed to bind to the catalytic or peripheral anionic site of cholinesterases.[21]
Experimental Workflow: Multi-component Reaction for Cholinesterase Inhibitors
Caption: General workflow for a multi-component synthesis of potential cholinesterase inhibitors.
Protocol 3: Synthesis of a Dihydropyridine Derivative Incorporating this compound
Disclaimer: This is a representative protocol for a multi-component reaction that could yield compounds for screening as cholinesterase inhibitors, based on similar reported syntheses.[21]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.5 mmol) in ethanol (15 mL).
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Wash the crude product with cold ethanol. If necessary, recrystallize from a suitable solvent like ethanol to obtain the pure dihydropyridine derivative.
Data Presentation: Cholinesterase Inhibitory Activity
The synthesized compounds can be evaluated for their inhibitory activity against AChE and BuChE. The following table presents hypothetical IC₅₀ values.
| Compound ID | R-substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| IQ-DHP-1 | H | 8.5 | 12.3 |
| IQ-DHP-2 | 4-NO₂ | 5.2 | 7.8 |
| IQ-DHP-3 | 4-OH | 10.1 | 15.4 |
| Donepezil | - | 0.006 | 3.5 |
Note: IC₅₀ values are hypothetical and for illustrative purposes. Experimental values would be determined using a modified Ellman's method.[22][23][24]
Signaling Pathways and Mechanisms of Action
Dopamine Receptor Signaling
Caption: Simplified signaling pathway of a D2 dopamine receptor agonist.
Tetrahydroisoquinoline-based dopamine receptor agonists, synthesized from this compound, typically act on D2-like receptors (D2, D3, D4).[25][26] These are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[25] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[10] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream signaling cascades, ultimately altering neuronal excitability and neurotransmitter release.[25]
Mechanism of MAO Inhibition
Caption: Mechanism of action of MAO inhibitors.
MAO inhibitors derived from this compound prevent the breakdown of monoamine neurotransmitters in the presynaptic neuron and in the synaptic cleft.[27][] By inhibiting MAO, these compounds increase the concentration of neurotransmitters like dopamine and serotonin available for release into the synapse, thereby enhancing neurotransmission.[] This is particularly beneficial in conditions like Parkinson's disease, where there is a dopamine deficiency, and in depression, which is associated with reduced levels of serotonin and norepinephrine.[12][27]
Mechanism of Cholinesterase Inhibition
Sources
- 1. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroisoquinolines acting as dopaminergic ligands. A molecular modeling study using MD simulations and QM calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. organicreactions.org [organicreactions.org]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN111153855A - A kind of synthesis method and application of quinoline formaldehyde thiosemicarbazide ligand and copper complex thereof - Google Patents [patents.google.com]
- 12. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 13. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 15. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 18. Mechanism of action of cholinesterase inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Design, synthesis and evaluation of quinoline- O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Role of Monoamine Oxidase Activity in Alzheimer’s Disease: An Insight into the Therapeutic Potential of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Large-Scale Synthesis and Purification of Isoquinoline-1-carbaldehyde
Abstract
Isoquinoline-1-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science, serving as a precursor to a wide array of pharmacologically active compounds and functional materials.[1][2][3][4] Its synthesis and purification on a laboratory or industrial scale, however, present unique challenges that require robust and well-optimized protocols. This guide provides a comprehensive overview of validated strategies for the large-scale synthesis of this compound, focusing on two principal and scalable routes: the direct oxidation of 1-methylisoquinoline and the Reissert-Henze reaction. Furthermore, this document details rigorous protocols for the purification of the final product, addressing common issues such as product stability and the removal of closely related impurities through large-scale column chromatography and recrystallization.
Introduction: Strategic Importance and Synthetic Challenges
The isoquinoline scaffold is a privileged structure found in numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[2][4][5] this compound, with its reactive aldehyde functionality at the C1 position, is an exceptionally versatile intermediate for introducing diverse molecular complexity. It is a key starting material for the synthesis of compounds evaluated for antineoplastic, antiviral, and antihypertensive properties.[6][7][8]
The primary challenges in producing this aldehyde on a large scale are:
-
Scalability of Reaction: Many modern synthetic methods, while elegant, rely on expensive catalysts or require conditions that are difficult to manage at scale.[9][10]
-
Product Stability: Aldehydes can be susceptible to oxidation, especially upon exposure to air, forming the corresponding carboxylic acid.[11] They can also be sensitive to acidic conditions, which may be encountered during chromatographic purification.[12][13]
-
Purity Requirements: For applications in drug development, exceptionally high purity (>99%) is often mandatory, necessitating highly efficient purification strategies.
This guide focuses on established, cost-effective, and scalable methodologies to address these challenges, providing researchers and process chemists with reliable protocols.
Comparative Overview of Synthetic Strategies
Two classical and field-proven methodologies are presented for the synthesis of this compound. The choice between them often depends on the availability of starting materials, scale, and safety considerations associated with the reagents.
Method A: Direct Oxidation of 1-Methylisoquinoline
This is arguably the most direct route. The methyl group at the C1 position of isoquinoline is particularly activated and can be selectively oxidized to an aldehyde. Selenium dioxide (SeO₂) is the most commonly cited reagent for this transformation.[14]
-
Causality: The C1 position is electronically analogous to the α-position of pyridine, making the attached methyl group sufficiently acidic and susceptible to oxidation.
-
Advantages: This is a single-step transformation from a readily available starting material.
-
Disadvantages: Selenium dioxide is highly toxic and requires specialized handling and waste disposal procedures. The reaction can sometimes over-oxidize to the carboxylic acid, complicating purification.
Method B: The Reissert-Henze Reaction
This two-step approach provides a versatile method for functionalizing the C1 position of isoquinoline.[15] It involves the N-oxidation of isoquinoline, followed by reaction with a cyanide source (e.g., KCN) and an acylating agent, which upon hydrolysis, yields the desired aldehyde.
-
Causality: The initial N-oxidation activates the C1 position for nucleophilic attack. The subsequent Reissert compound formation and hydrolysis sequence effectively installs the carbaldehyde group.[15][16]
-
Advantages: This method avoids the use of highly toxic heavy metal oxidants and is generally high-yielding.
-
Disadvantages: It is a multi-step process, which can increase overall production time and resource utilization.
Visualized Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[17][18][19] Isoquinoline derivatives are classified as harmful if swallowed and can cause serious skin and eye irritation.[17][18][20]
Protocol 3.1: Synthesis via Oxidation of 1-Methylisoquinoline
This protocol is adapted from established literature procedures for the selenium dioxide oxidation of activated methyl groups.[14]
Materials:
-
1-Methylisoquinoline (1.0 eq)
-
Selenium Dioxide (SeO₂) (1.1 eq)
-
1,4-Dioxane (solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1-methylisoquinoline and 1,4-dioxane (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: While stirring, carefully add selenium dioxide in one portion. Caution: SeO₂ is highly toxic. Handle with extreme care in a fume hood.
-
Heating: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Workup - Quenching: Once the starting material is consumed, cool the mixture to room temperature. A black precipitate of elemental selenium will have formed.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with a small amount of dioxane or DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash neutralizes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Result: The crude product is obtained as a yellow to brown solid or oil, which should be purified immediately.
Large-Scale Purification Strategies
The choice of purification method depends on the scale of the reaction and the nature of the impurities. For multi-gram to kilogram batches, a combination of chromatography (for gross impurity removal) followed by recrystallization (for final polishing) is often the most effective strategy.[11]
Protocol 4.1: Purification by Flash Column Chromatography
Aldehydes can be sensitive to the inherent acidity of standard silica gel, which can catalyze degradation or side reactions.[12][13] Therefore, using silica gel that has been neutralized is a critical step for achieving high recovery.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Triethylamine (Et₃N)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
Procedure:
-
Slurry Preparation (Neutralization): Prepare the silica gel slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to this slurry to a final concentration of 0.5-1% (v/v) and mix thoroughly.[12] This deactivates the acidic sites on the silica.
-
Column Packing: Pack the column with the neutralized slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[13]
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc). The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC, visualizing spots under UV light.
-
Isolation: Combine the pure fractions containing the product (typically with an Rf of ~0.3-0.4 in the collection eluent) and remove the solvent under reduced pressure.
Protocol 4.2: Purification by Recrystallization
Recrystallization is the gold standard for obtaining highly pure crystalline solids on a large scale and is often the final step after chromatography.[12][21]
Materials:
-
Chromatographically purified or crude this compound
-
Recrystallization solvent system (e.g., Ethanol/Water, Toluene/Hexane)[12]
Procedure:
-
Solvent Selection: The ideal solvent (or solvent pair) should dissolve the compound completely at its boiling point but poorly at low temperatures (0-4 °C).[22]
-
Dissolution: Place the aldehyde in an appropriately sized Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., Toluene or Ethanol) and heat the mixture with stirring until the solid dissolves completely.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Solvent Pair: If using a pair (e.g., Toluene/Hexane), add the anti-solvent (Hexane) dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the primary solvent (Toluene) to redissolve the cloudiness, then allow to cool slowly.[23]
-
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove residual soluble impurities.[11]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a pale yellow, crystalline solid.
Purification Decision Workflow
Caption: Decision-making workflow for the purification of this compound.
Data Presentation: Expected Outcomes
The following table summarizes illustrative data for the described protocols. Actual yields may vary based on reaction scale, purity of reagents, and optimization of conditions.
| Synthesis Method | Purification Method | Typical Yield Range | Purity Achieved (Illustrative) | Key Considerations |
| Oxidation | Flash Chromatography | 50-65% | >98% | Effective for removing selenium byproducts and over-oxidized material. |
| Oxidation | Recrystallization (post-chroma) | 45-60% (overall) | >99.5% | Provides final product with highest purity, suitable for pharmaceutical applications. |
| Reissert-Henze | Flash Chromatography | 65-80% (2 steps) | >98% | Removes unreacted intermediates and benzoyl-related byproducts. |
| Reissert-Henze | Recrystallization (post-chroma) | 60-75% (overall) | >99.5% | Excellent for achieving analytical-grade purity on a large scale. |
References
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from Amerigo Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-aZgMiBCIdUIQljO_qrqD9kTc3nehAU3JG0PDsD-A-XHrtv5fyyXKhzkZBtT1AJXp9CAMZ8s9hU4kQ2VHAiJS5j-52asAjyX3UiF0os7zThUaRsenQpPra4L02WdJXIj1UZWl2CLqtANB1KmviBkaL3xgp0BsS9DbmtQBidzP4yqDUZmiKtDPE5rTjTzFnY_WMffskNJmD36UlY151ye14Sw=]
- Benchchem. (2025). Methods for removing impurities from 6-Chlorothis compound. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6q2qjlxmvcmlcpivCqIKd3v0DHIgvlIMgTJqpKsAMp-xs2SkGjjz9awasTF6qkMWURxgbocUqub9j-gkW0a9IAatXI-ngcX7qcujr5o0fF-nfzd1W_jRTw8FFROeiK3Y33fT6Bt9cHh2RFb5PbNuOU5gNG3I1HL4nmFaO4Xq5fF3CwBjIvuLgIoYMcMM0FdX0U7yoY5OBwPeOaLKM8uSJZ5EClA==]
- Benchchem. (2025). Technical Support Center: Purification of 6-Chlorothis compound. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAuiOA1Tpp5EwB9VjYakyPgZMyWCgreBDfzp91SIWiAy2SsEyBUp9f_yaq-RaK5yxwLa7MV8QhCI2Zw9gw2bvkIMt2Vy5Y2m1bAP2s9BiwBEcDyT-p49-WMxiys-tI2YLpAxasz7BUAx7eJ8NJRepVRAapqJo-4CUDTZzAnmwmpy_GdXGJs_RuHitV1TKCIKGNEe2vKASTjybK5kGnM4OBYbBXYMu6XLc=]
- Minami, A., et al. (2017). Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrGfO7cGfTV6pvaBPgozH58oJGN61iced5K3XK5jALz84g0j5WeF8y9dO6LUDfpPP81Bjq4kWcW88EnY3ByAzT8vWXQ8xug4CeP-f3LotIu_TYXHstfpQIpHNUF-11nLd1cDk2goWupPhPcQ==]
- Benchchem. (2025). Safe handling and storage procedures for 6-Chlorothis compound. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPV23NkjI53hk-X2y4wHzVZAoTpyqGDmvFIJvL3pZ0LlkV4-dhr_AsiEfbeYJA1RIZIsOgQkQGiAaKqKCGRfGUEqSRPy9kGsKtEbMyQL6fpUgiQNF2AgWqxST5I11lA8pV3YvWHR0HQGzyUoy_wTtC3_8aFfWcBrqtZJwcmhGjOyy7qJjBwQq0ike7ol3wlnNKXT5zhqLGyYL8frjNv7h811wyRE2WrZo=]
- Sigma-Aldrich. (2024). Safety Data Sheet for 6-Chlorothis compound. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM5hL5LN51nDDRKrdcJ_QGY7DkKOYtR4B1g9AFH8Upib3NudOKM37NPpWNNnTCH6HwHEu5qRZDDpDyoCn8cN3WI3DBXDasyi_Drj_6OyIg7j6isRSoitM6Q1U0DOXjak2O2twz3xZZtoUIrQhI398=]
- National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1DNbj_Qe3K5fJhgiGjGvEpsXJ6EaXM4x93xWNlrXiImIJsFHjliGM6YYlJUsScxAslWFlhSXYVqo80Kv77QuGLyi0LBILOxzM0e1lH5sWIiQmhjIaSCA2yqHpha8xn0BkAybb3z26MfyGaawbFI7Rasf4qWM8Oib9jhbyZ9T4]
- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsAfWS3gOkHKPuF4e0HgIJr1HRjXwm4d_4UlEq8u2dANGy652afMkpKT3_QJdtSmjIiTQ9Tn95Oy5gZdl7N195x_75AAmxVBw70lqa396f4G5QzeXBsn68nWtyuRzvpmpw1rSaLEITbgHGr2iSwmWWeXAED0xul-zuEj4wVBzubP2LIHvOLGA11bgX2ASxbLXy]
- Benchchem. (2025). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAJIPPDS6QhI5d_E4fIbUQEc7EkcaN_QLKT6MHUEk4639J0cKr3C4VOZOmRqwdweuB2llkS9fTiZI38ZGWSipSkO0rqP_Fj7SBAJJBtZc-sM0smL1vUJWxq2_Akqdy3B3Cj6T501kg2rKXKD97eHOsmxnnrpUzzwMV_h3bhF50F20JTKsr4BnGF6t-4OCrJ-i-5xq2K12DlBYBIvezwxeNlW4ddfu2rQ5Ci5E=]
- Fisher Scientific. (2025). Safety Data Sheet for Isoquinoline. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWRVWquvYVI7Frt0qPsOP8ch7WH-DyvYw9lzdra-I2r9uFCEqLnNUxa9N5CSGvsASiINIAPevcyFNPGDHHhnxBdUuSll7Pv0EieKSE3ea4F-VKkT1j6N-9JoUuTt9qXXgGLMboZHrXK1fzBy9zDP5WkvAV5_FVRyrAHq7XhhkY4sisYujPHsoFOTU4cP5LA-I=]
- CymitQuimica. (2024). Safety Data Sheet for 7-Chloroisoquinoline-8-carbaldehyde. Retrieved from CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFboYK5Ubof9-OKaIfRWiD0AOerF2rg_zmkNY493c-qKIRpocKN9QhIZ12b1WRnyPdkO_bIl7C-hUZc0CgKLQYWdESfjsboovmtAC0_xwV19hrx95vk5D34CpHOGlvbi3lf1jTZY3dEJWy9E0W5nXfIxeBhT4sLQrHb]
- Rawat, P., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuFTpN7dQF4ujr3BIG0U5UWPLKkvFtI9QmVscutCTseFUfOn57aLnhXTlxWxpB_S3Xg2GG3moyBFrytqel4NwqTZexQrcvlfeHhqvN1B-afJ-ocWVJB46JpGEq-BZ9ly6xnVxiCcgn041ir94=]
- Wikipedia. (n.d.). Isoquinoline. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLaTdnvcecz1XgepVKsBJorNbwAY1SVnn4Q4DES1c3IpFXuV4gEC4IPUU8QRsxxtl1kIzrkUGGzTzgY7sPhlcElNiKPtxVfIMUJbbfZnwnq44rpV7fIK34hRgTpvg1WzkY3Rng]
- ResearchGate. (n.d.). The Isoquinoline Alkaloids. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN18GznKPqQpxJ4CI8Ou5tMwegk1VLo5vrHNFe_BFau-oIaflk44z9mf6v5PG9lQFhjqFO8yoElC51vTBXMW2SINMahOQA-FBLc5tLh41QrqH7PtlUITv3ajBKIsjsuBci3V8d_r2KIxjqTeZ5-A8MZ_f_GTMETJgIbz320WE0hVMkO-dIAck=]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from Pharmaguideline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5dJ-vnYywPtbWxAhtZH0yrcvpQW2it2DPMZJTWjW8NReb6sVxuAOgAx0RhsXPK3oYi7hA_8xc0-nmdRxxSWJCgXoxz6JftNkCRu5dc4W_d7UfHVYGnlI0WU0D0F28WyxcMmgCjUIFwQzcKIrymsuL2R9UgCIl4nrwq18QvoU_TWngGha2sBEnWNm0sOpUb3WJgpOcNb3Me4zxZ13e]
- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from Thieme. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm6Y6oYuRpM0fY2XbLqDVWhrjKKDQT1UHvoGN3CpSmfEqZZzSx_JtpE6BWNfwyYj8YxJiD_4zH3c55Rty2VEUJ78_B_AFIiwHh-OyHiWTy71bh9suEnjuRtxJzZpVxAaNo6lJgYiBZpyV-uzwHvwRZm75tlxPZQKY91uviMl4ztGlHXgLKEYJL]
- Royal Society of Chemistry. (n.d.). Recent progress in the modification of heterocycles based on the transformation of DMSO. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX_MX7nJykB1OxvxwL4KUhACgtKacHlNkv7VAZhBYbnXr46KyVOelCvy05ZXq6pkcnGdmEDTABfvvRcorHu77dZBuG5bJZtPgs-KHyPGZ74baiFypdXKU3U8uwFvmXiYzMTO-MFcicJfwlXFGOTldSvYeKRltbcudnN4=]
- MDPI. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNT9cUJQ0usfKe9Gwjy8nU9Y6v9uyKrWAqKHC5nU_9y2b7rvRF1_dgpeDrEfFDpIvUF77rTAByklcny82SPgnOV_XWWkrCyCewhG-VTAKp0rkfZEfeWPzZRImob5U3odJW]
- American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYJWeR4RSWRjDWsROkqqcAOT42ATHSTLtUfI5lQV4Uf7pvoW0wDOtt_8x8k8g160thhUR7hC5z0duQcToa-VGoBwrGwBqzS296KbzVCWnH8KiDVWLsoXSKnI3ldS5q3jHsLH6nr8XcZBCuuM_D3w==]
- Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG16bwPeYH7s8jkGCeNXnyTu8nEXiMl7UZX6p2MQdlrFaugr4Fu8N5WsTc675wBavaHDIag5vMkpTjJbJlOaSa-V-CkFFNgtA_pxqn0_RkhDLUS65YotmP-xy_8UeqOhH315U_0YQFn8Ygt9_XoForkEnDgFFx38Y=]
- MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwNB45hzbLam5NT8d9ZGWlFRl80pWb_GCFfXvfkSoGROl7VckoT0oXIhQWgKJCcHXR2-Hww4NAIx_69O9t14AjSilSom-ITpMULwXHlgOcF2Dumz9E8e9YgHtngn6cZotzyAA=]
- Wikipedia. (n.d.). Reissert reaction. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4m-SOmlxvWX32ZF6eCqtshIGqKkW6fjxJBtwY48jOTUqy9nElTispOsrkrwgXPEUMFytsPjo7d0YCxmw41LgpwNxIuS7TKCpBYQD4X0vjsOhdXXD8iM2sPHHnW2gC4frtWrFzEhmlV60=]
- Journal of Heterocyclic Chemistry. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Retrieved from Wiley Online Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhF_LqInjhU5Y79-71RsZGNBqJYyXNkrA8m0vzk8pEj8IV1gKPQ4eHWvaE6mq3-9Cb44wjD-PnbWoN57W19N8hLpWodoY7-ZMvPnAOibMqLFGoHo1_Tx3-Bt5uohxNK4xZHCTShZC8CeqkU3kTfGZgOtYa8xu91RHvw8eU7qH8OgfGiVoZkighjWxHrLr-I19R]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE69vrPkgplrjkrp_FhBTn9jYYa3eWbJhxB1G0cxj2k23Cd6QtEcnKDBkHydTs1YggDva6II1mGeu4hY0u9zBSN1Q6x8mDKGKUl0vGqBUqnbzwE0IQ_eOQa5N40CYkyXxREm5220HuT5uB7i8aWZT4zztGG4Rm5oYgPFNiZTYC-G2ejh7zBDqBSO9M=]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR6rlcZ_dLmJqyUSPoueZQAseVj1JhItfc5ngvEuZiyDjrn_rJqkbDUOO9Jzgg3lA3gpgDelLLXOxTpj1jmPE3JI6g2aA3ojBVKR2QU9r8RZcXr9IEpKU3Kq2p6b303eT4H12t9bUZQO6_GbBdLC3L2nHvoby3J3oQZwli-g_-sA848H1FzALd16mhCkh2lEtLoz59-98Nzw70ms8VtVtm8f-62SuKoA==]
- ResearchGate. (2025). (PDF) ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG2aaRtM59ttWio8k9kN9_9gJbx8kFvFt68E-2tk8I-5kwlZZ0uz6Jn8J7lfImuJf7Sk9Q3HuvHihbjwpim4HZMPtIEyhD1yDDt-FjOiqk3fNLpkHN31EscPQErePLYIKGXZYYyPJ2NTfAHF5qxkJnywM9SmnzlSgo6IjcdYwmMxjlwK1renHJ2xP1Iy46u_oPa_4fR88kY83id39pFlY8_lOfPmi2I4QQqOWrcVoDDq3nS_ZIRLUshRzb2mgPccJDOuUEAt5jTJBeCTw_DwnF3CxfnyX63fuHbeuwbNcPtqioa2-EmfDqys5uPF7pcfaOr5P2LvBccg==]
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF547YlOiT8KkOOCXcnvo4nG7FA0xBXgNK1DQFzDXDwLXhdjuvVtOo7x09cAunrXZ29heFyrlTp6ZApePozPNnFEO9-UIMtfgXKuXzaH74CJkDSbblY6-f6au7I1X6qCP1NAbKb_w==]
- Journal of the Chemical Society C. (n.d.). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIgS-GqyVJchnaqjDwctBhXya-FmmO8EXKhL0U2d6pCS6R9tydHdy9My0myxvvhMid4a3AidoT4yJB577aIJELugXo4E6o2mKoRCuBiS93RFrI9xHGrhRbdiVYSY8hRAWRu6wqn6LBgYsZJ8P95Vv1gH4S0b6q8tdv2Xz98w==]
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 5. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoquinoline synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Reissert reaction - Wikipedia [en.wikipedia.org]
- 16. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. This compound | C10H7NO | CID 265306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. mt.com [mt.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Reagents & Solvents [chem.rochester.edu]
Introduction: The Significance of the Pyrazolo[4,3-c]isoquinoline Scaffold
An Application Guide to the Synthesis of Pyrazolo[4,3-c]isoquinoline Derivatives
The fusion of pyrazole and isoquinoline rings creates the pyrazolo[4,3-c]isoquinoline heterocyclic system, a scaffold of significant interest in medicinal chemistry and drug development. This unique structural architecture has been identified as a "privileged structure," meaning it is capable of binding to a variety of biological targets. Consequently, its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1][2][3] Specifically, certain derivatives have been investigated as potent inhibitors of nitric oxide (NO) production, selective cyclooxygenase-2 (COX-2) inhibitors, and topoisomerase II inhibitors, highlighting their potential in treating a range of diseases from inflammation to cancer.[2][4]
Given their therapeutic potential, the development of efficient and versatile synthetic routes to access these molecules is a critical endeavor for researchers. This guide provides a detailed, field-tested protocol for the synthesis of substituted pyrazolo[4,3-c]isoquinoline derivatives, focusing on a robust and widely applicable nucleophilic aromatic substitution (SNAr) strategy. We will delve into the causality behind experimental choices, offer practical insights for troubleshooting, and present the data in a clear, accessible format.
Synthetic Strategy: A Modular Approach via Nucleophilic Aromatic Substitution
While several methods exist for constructing the pyrazolo[4,3-c]isoquinoline core, such as the Pictet-Spengler reaction or multicomponent strategies, a highly effective and modular approach involves the late-stage functionalization of a pre-formed heterocyclic core.[5] The protocol detailed here utilizes a key intermediate, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine, which serves as a versatile platform for introducing molecular diversity at the C4 position through nucleophilic aromatic substitution. This method is advantageous as it allows for the rapid generation of a library of analogues from a common precursor, facilitating structure-activity relationship (SAR) studies.
The core reaction involves the displacement of the C4-chloro group with various aniline derivatives. This transformation can proceed as a classic SNAr reaction, often facilitated by acid catalysis, or can be optimized using palladium-catalyzed Buchwald-Hartwig amination conditions for more challenging substrates.[6][7][8]
Overall Synthetic Workflow
The following diagram illustrates the two-step sequence from a commercially available quinoline starting material to the final, functionalized pyrazolo[4,3-c]isoquinoline products.
Caption: General workflow for the synthesis of pyrazolo[4,3-c]isoquinoline derivatives.
Detailed Experimental Protocol: Synthesis of 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (A Representative Example)
This protocol details the synthesis of a specific analogue that has shown potent anti-inflammatory activity by inhibiting NO production.[3]
Part A: Synthesis of the Key Intermediate, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine
Reaction Principle: This step involves a condensation and cyclization reaction between a functionalized quinoline and hydrazine. The hydrazine initially displaces the C4-chloro group, followed by an intramolecular cyclization involving the ester and the newly introduced hydrazine moiety to form the pyrazole ring.
Materials and Reagents:
-
Ethyl 4-chloroquinoline-3-carboxylate (1.0 eq)
-
Hydrazine hydrate (80% solution, 5.0 eq)
-
Ethanol (20 mL per gram of starting material)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Combine ethyl 4-chloroquinoline-3-carboxylate and ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours.
-
Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexane. The disappearance of the starting material spot indicates completion.
-
-
After completion, cool the mixture to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted hydrazine.
-
Dry the solid under vacuum to yield 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine as a solid, which can typically be used in the next step without further purification.
Part B: Synthesis of 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline
Reaction Principle: This is a nucleophilic aromatic substitution where the electron-rich amino group of 4-aminophenol attacks the electron-deficient C4 position of the pyrazolo[4,3-c]quinoline core, displacing the chloride leaving group. The reaction is catalyzed by acid, which protonates the quinoline nitrogen, further activating the ring towards nucleophilic attack.
Materials and Reagents:
-
4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (1.0 eq)
-
4-Aminophenol (1.2 eq)
-
2-Propanol (or Ethanol)
-
Concentrated Hydrochloric Acid (catalytic amount, ~0.1 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine and 4-aminophenol in 2-propanol in a round-bottom flask.
-
Add a few drops of concentrated hydrochloric acid to the mixture.
-
Expert Insight: The acid catalyst is crucial for protonating the heterocyclic system, which significantly enhances the electrophilicity of the C4 carbon, thereby accelerating the rate of substitution. Without it, the reaction is often sluggish.
-
-
Heat the reaction to reflux (approx. 85-95 °C) for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is the crude product. Collect it by vacuum filtration.
-
Wash the solid with water, followed by a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel (using a gradient of methanol in dichloromethane) to obtain the pure product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reaction Mechanism: Nucleophilic Aromatic Substitution
The mechanism proceeds via a classic addition-elimination pathway, characteristic of SNAr reactions on electron-deficient aromatic systems.
Caption: Simplified mechanism for the SNAr reaction at the C4 position.
Data Summary and Characterization
The described protocol is versatile and can be applied to a range of substituted anilines to generate a library of compounds. The table below summarizes representative data adapted from the literature for similar derivatives.[2][3]
| Entry | Aniline Substituent (R) | Yield (%) | IC₅₀ (µM) for NO Inhibition |
| 1 | H | ~75% | 0.39 |
| 2 | 4-OH | ~70% | 0.19 |
| 3 | 4-OCH₃ | ~78% | 0.45 |
| 4 | 4-COOH | ~65% | 0.22 |
| 5 | 2-OH | ~68% | 0.51 |
Yields and IC₅₀ values are approximate and serve for illustrative purposes.
Troubleshooting and Expert Recommendations
-
Low Yield in Step B: If the SNAr reaction is slow or gives low yields, especially with electron-deficient anilines, consider switching to Buchwald-Hartwig amination conditions.[9] This would involve using a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃ or K₃PO₄) in an anhydrous solvent like toluene or dioxane under an inert atmosphere.[6][8]
-
Purification Challenges: The final products are often polar and may require polar solvent systems for chromatography. Using a gradient elution from dichloromethane (DCM) to 5-10% methanol in DCM is typically effective.
-
Solubility Issues: Some starting materials or products may have poor solubility. Using a co-solvent system or a higher-boiling-point solvent like DMF or DMSO can be beneficial, though their removal during work-up is more challenging.
Safety Precautions
-
Hydrazine Hydrate: Is highly corrosive and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Ethanol, 2-propanol, and other organic solvents are flammable. Ensure all heating is performed using heating mantles or oil baths, with no open flames nearby.
-
Acids: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.
Conclusion
This application note provides a robust and well-vetted protocol for the synthesis of medicinally relevant pyrazolo[4,3-c]isoquinoline derivatives. By employing a modular nucleophilic aromatic substitution strategy, researchers can efficiently generate a diverse library of compounds for biological screening. The detailed procedural steps, coupled with expert insights into the rationale and potential troubleshooting, are designed to enable both novice and experienced chemists to successfully synthesize these valuable heterocyclic scaffolds. The adaptability of the core intermediate to various coupling chemistries ensures its continued relevance in the quest for novel therapeutic agents.
References
- Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science Publishers.
- Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. Wiley Online Library.
- Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.
- Synthesis of Pyrazoloisoquinolines via a Multicomponent Suzuki Reaction Sequence. Thieme.
- Application of Modified Pictet—Spengler Reaction for the Synthesis of Thiazolo- and Pyrazolo-quinolines.
- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Rel
- A Versatile Synthesis of Pyrazolo[3,4-c]isoquinoline Derivatives by Reaction of 4-Aryl-5-aminopyrazoles with Aryl/Heteroaryl Aldehydes.
- Pictet–Spengler reaction. Wikipedia.
- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production.
- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. MDPI.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. PubMed.
- Synthesis of New Pyridazino[4,5‐c]isoquinolinones by Suzuki Cross‐Coupling Reaction.
Sources
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of Isoquinoline-1-carbaldehyde for HPLC analysis
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von Isochinolin-1-carbaldehyd für die HPLC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Isochinolin-1-carbaldehyd und verwandte Aldehyde sind wichtige synthetische Zwischenprodukte und potenzielle Verunreinigungen im pharmazeutischen Umfeld. Ihre genaue Quantifizierung ist für die Prozesskontrolle und Qualitätssicherung unerlässlich. Die direkte Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) ist jedoch oft durch eine geringe UV-Absorption und eine unzureichende chromatographische Retention auf Umkehrphasen-Säulen erschwert. Die chemische Derivatisierung vor der Analyse wandelt das Aldehyd in ein Derivat mit verbesserten analytischen Eigenschaften um. Dieser Leitfaden beschreibt zwei robuste Protokolle für die Derivatisierung von Isochinolin-1-carbaldehyd: eines verwendet Girard-Reagenz T für die UV- oder LC-MS-Detektion und das andere Dansylhydrazin für eine hochempfindliche Fluoreszenzdetektion. Es werden detaillierte Einblicke in die Reaktionsmechanismen, schrittweise Protokolle und optimierte HPLC-Bedingungen gegeben.
Einleitung: Die Notwendigkeit der Derivatisierung
Isochinolin-Alkaloide und ihre synthetischen Analoga stellen eine vielfältige Klasse von Verbindungen mit einem breiten Spektrum an pharmakologischen Aktivitäten dar.[1][2] Isochinolin-1-carbaldehyd ist ein Schlüsselbaustein in der Synthese vieler dieser Moleküle. Die genaue Quantifizierung dieses Aldehyds in Reaktionsgemischen oder als Verunreinigung in pharmazeutischen Wirkstoffen (APIs) ist entscheidend. Die inhärenten Eigenschaften von Aldehyden – insbesondere ihre relativ geringe Polarität und das Fehlen eines starken Chromophors – machen ihre Analyse mittels Umkehrphasen-HPLC mit UV-Detektion zu einer Herausforderung.
Die chemische Derivatisierung überwindet diese Einschränkungen, indem eine chemische Markierung (Tag) an das Zielaldehyd angehängt wird.[3] Diese Markierung erfüllt mehrere Zwecke:
-
Verbesserung der Detektierbarkeit: Einführung eines starken Chromophors (für die UV-Vis-Detektion), eines Fluorophors (für die Fluoreszenzdetektion) oder einer leicht ionisierbaren Gruppe (für die Massenspektrometrie).
-
Verbesserung der chromatographischen Eigenschaften: Erhöhung der Retention auf Umkehrphasen-Säulen durch Anfügen einer hydrophoberen Gruppe.
-
Erhöhung der Stabilität: Umwandlung des reaktiven Aldehyds in ein stabileres Derivat.[4]
Dieser Leitfaden konzentriert sich auf zwei bewährte Derivatisierungsreagenzien: Girard-Reagenz T (GirT) und Dansylhydrazin.
Allgemeiner Arbeitsablauf der Derivatisierungs-HPLC
Abbildung 1: Allgemeiner Arbeitsablauf für die HPLC-Analyse nach Derivatisierung.
Methode 1: Derivatisierung mit Girard-Reagenz T für UV- und LC-MS-Analyse
Girard-Reagenzien wurden ursprünglich entwickelt, um Carbonylverbindungen wie Ketosteroide zu derivatisieren und zu solubilisieren.[5][6] Girard-Reagenz T (GirT), (Acethydrazid)trimethylammoniumchlorid, reagiert mit Aldehyden unter Bildung eines Hydrazons.
Prinzip und Begründung
Die Derivatisierung mit GirT bietet zwei wesentliche Vorteile:
-
Permanente positive Ladung: Das quartäre Ammoniumion im GirT-Molekül ist permanent geladen. Dies verbessert die Ionisierungseffizienz bei der Elektrospray-Ionisation-Massenspektrometrie (ESI-MS) im positiven Ionenmodus erheblich, was zu einer deutlich höheren Empfindlichkeit führt.[5][7]
-
Chromophor-Einführung: Das gebildete Hydrazon-Derivat besitzt eine stärkere UV-Absorption im Vergleich zum ursprünglichen Aldehyd, was eine empfindlichere UV-Detektion ermöglicht.[4]
Die Reaktion ist robust und verläuft unter milden Bedingungen. Das resultierende Hydrazon ist stabil und eignet sich gut für die quantitative Analyse.[4]
Reaktionsmechanismus
Die Reaktion ist eine säurekatalysierte Kondensation. Das Hydrazin-Stickstoffatom von GirT greift nukleophil das Carbonyl-Kohlenstoffatom des Isochinolin-1-carbaldehyds an. Nach einer Protonenübertragung wird Wasser eliminiert, um das stabile Hydrazon-Derivat zu bilden.
Abbildung 2: Reaktionsschema der Derivatisierung mit Girard-Reagenz T.
Detailliertes experimentelles Protokoll
Reagenzien und Materialien:
-
Isochinolin-1-carbaldehyd Standard
-
Girard-Reagenz T (GirT, ≥99%)
-
Methanol (HPLC-Qualität)
-
Wasser (HPLC-Qualität)
-
Ameisensäure (LC-MS-Qualität)
-
Ammoniumformiat (LC-MS-Qualität)
-
Acetonitril (HPLC-Qualität)
-
0,22 µm Spritzenfilter
Protokoll:
-
Stammlösungen vorbereiten:
-
Isochinolin-1-carbaldehyd (1 mg/mL): 10 mg des Standards genau einwiegen und in einem 10-mL-Messkolben mit Methanol auflösen und auffüllen.
-
GirT-Lösung (10 mg/mL): 100 mg GirT in einem 10-mL-Messkolben mit einer Mischung aus Methanol/Wasser (1:1, v/v) auflösen. Diese Lösung sollte frisch zubereitet werden.
-
-
Derivatisierungsreaktion:
-
In einem 1,5-mL-Reaktionsgefäß 100 µL der Probenlösung (oder des verdünnten Standards) mit 200 µL der GirT-Lösung mischen.
-
10 µL Ameisensäure hinzufügen, um die Reaktion zu katalysieren.[7]
-
Das Gefäß verschließen, kurz vortexen und für 60 Minuten bei 40°C in einem Wasserbad oder Thermomixer inkubieren.[4]
-
Die Reaktion durch Abkühlen auf Raumtemperatur stoppen.
-
-
Probenaufbereitung für die HPLC:
-
Die Reaktionsmischung auf 1 mL mit der Anfangsmobilphase (siehe Tabelle 1) verdünnen.
-
Die verdünnte Probe durch einen 0,22 µm Spritzenfilter filtrieren und in ein HPLC-Vial überführen.
-
Empfohlene HPLC- und LC-MS-Bedingungen
| Parameter | HPLC-UV-Bedingungen | LC-MS-Bedingungen |
| Säule | C18 Umkehrphasensäule (z.B. 4,6 x 150 mm, 5 µm) | C18 Umkehrphasensäule (z.B. 2,1 x 100 mm, 1,8 µm) |
| Mobile Phase A | 10 mM Ammoniumformiat in Wasser, pH 6,3 | 0,1% Ameisensäure in Wasser |
| Mobile Phase B | Acetonitril | 0,1% Ameisensäure in Acetonitril |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-60% B; 25-30 min: 60% B | 0-2 min: 2% B; 2-15 min: 2-80% B; 15-18 min: 80% B |
| Flussrate | 1,0 mL/min | 0,3 mL/min |
| Säulentemperatur | 30°C | 40°C |
| Injektionsvolumen | 10 µL | 2 µL |
| UV-Detektion | DAD, 290-320 nm (Absorptionsmaximum des Derivats prüfen)[4] | - |
| MS-Detektion | - | ESI+, Positiver Ionenmodus |
| MS-Parameter | - | Scan-Bereich: m/z 100-500; Fragmentierungsenergie optimieren, um den charakteristischen Neutralverlust von 59 Da (Trimethylamin) zu beobachten.[7] |
| Tabelle 1: Beispielhafte HPLC- und LC-MS-Bedingungen für GirT-Derivate. |
Methode 2: Derivatisierung mit Dansylhydrazin für die Fluoreszenzdetektion
Dansylhydrazin ist ein weit verbreitetes Reagenz zur Fluoreszenzmarkierung von Carbonylverbindungen. Es reagiert mit Aldehyden zu einem hochfluoreszierenden Hydrazon, was eine Quantifizierung im Spurenbereich ermöglicht.
Prinzip und Begründung
Die Hauptmotivation für die Verwendung von Dansylhydrazin ist die außergewöhnlich hohe Empfindlichkeit, die durch die Fluoreszenzdetektion (FLD) erreicht wird. Die Nachweisgrenzen sind oft um Größenordnungen niedriger als bei der UV-Detektion. Dies ist besonders vorteilhaft für die Quantifizierung von Verunreinigungen oder Metaboliten in geringen Konzentrationen. Die Derivatisierung führt auch eine große, hydrophobe Dansylgruppe ein, was die Retention auf C18-Säulen deutlich verbessert.
Reaktionsmechanismus
Ähnlich wie bei GirT handelt es sich um eine säurekatalysierte Kondensationsreaktion, bei der das Hydrazin-Teil des Dansylhydrazins mit der Aldehydgruppe unter Wasserabspaltung reagiert und ein stabiles, fluoreszierendes Dansylhydrazon bildet.
Abbildung 3: Reaktionsschema der Derivatisierung mit Dansylhydrazin.
Detailliertes experimentelles Protokoll
Reagenzien und Materialien:
-
Isochinolin-1-carbaldehyd Standard
-
Dansylhydrazin (≥97%)
-
Acetonitril (HPLC-Qualität)
-
Trichloressigsäure (TCA)
-
Wasser (HPLC-Qualität)
-
0,22 µm Spritzenfilter
Protokoll:
-
Stammlösungen vorbereiten:
-
Isochinolin-1-carbaldehyd (1 mg/mL): Siehe Protokoll 2.3.
-
Dansylhydrazin-Lösung (2 mg/mL): 20 mg Dansylhydrazin in einem 10-mL-Messkolben mit Acetonitril auflösen. Vor Licht geschützt bei 4°C lagern.
-
TCA-Katalysatorlösung (10% in ACN): 1 g TCA in 10 mL Acetonitril lösen.
-
-
Derivatisierungsreaktion:
-
In einem 1,5-mL-Reaktionsgefäß 100 µL der Probenlösung (oder des verdünnten Standards) mit 100 µL der Dansylhydrazin-Lösung mischen.
-
10 µL der TCA-Katalysatorlösung hinzufügen.
-
Das Gefäß verschließen, vortexen und für 30 Minuten bei 60°C im Dunkeln inkubieren.
-
Die Reaktion durch Abkühlen auf Raumtemperatur stoppen.
-
-
Probenaufbereitung für die HPLC:
-
Die Reaktionsmischung auf 1 mL mit der Anfangsmobilphase (siehe Tabelle 2) verdünnen.
-
Die verdünnte Probe durch einen 0,22 µm Spritzenfilter filtrieren und in ein lichtgeschütztes HPLC-Vial überführen.
-
Empfohlene HPLC-Bedingungen
| Parameter | HPLC-FLD-Bedingungen |
| Säule | C18 Umkehrphasensäule (z.B. 4,6 x 150 mm, 3,5 µm) |
| Mobile Phase A | Wasser |
| Mobile Phase B | Acetonitril |
| Gradient | 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B |
| Flussrate | 1,0 mL/min |
| Säulentemperatur | 35°C |
| Injektionsvolumen | 10 µL |
| Fluoreszenz-Detektion | Excitationswellenlänge (λex): ~340 nm; Emissionswellenlänge (λem): ~520 nm (exakte Wellenlängen sollten für das spezifische Derivat optimiert werden) |
| Tabelle 2: Beispielhafte HPLC-Bedingungen für Dansylhydrazin-Derivate. |
Methodenvergleich und Überlegungen
| Merkmal | Girard-Reagenz T | Dansylhydrazin |
| Primärer Detektionsmodus | UV, ESI-MS | Fluoreszenz (FLD) |
| Empfindlichkeit | Gut (UV), Ausgezeichnet (MS) | Herausragend (FLD) |
| Selektivität | Reagiert mit allen Aldehyden/Ketonen | Reagiert mit allen Aldehyden/Ketonen |
| Vorteile | Ideal für LC-MS, gute Wasserlöslichkeit des Derivats | Extrem niedrige Nachweisgrenzen, robust |
| Nachteile | Überschüssiges Reagenz kann stören, geringere UV-Empfindlichkeit als FLD | Lichtempfindlichkeit des Reagenzes und Derivats, erfordert FLD-Detektor |
| Beste Anwendung | Identifizierung und Quantifizierung, wenn MS-Kopplung gewünscht ist; Routineanalysen mit UV. | Spurenanalytik, Quantifizierung von Verunreinigungen, Analyse in komplexen Matrices. |
| Tabelle 3: Vergleich der Derivatisierungsmethoden. |
Wichtige Überlegungen zur Methodenvalidierung: Unabhängig von der gewählten Methode muss eine vollständige Methodenvalidierung gemäß den ICH-Richtlinien durchgeführt werden. Dies umfasst die Bewertung von Spezifität, Linearität, Richtigkeit, Präzision, Nachweis- und Bestimmungsgrenzen sowie Robustheit. Es ist entscheidend, die Stabilität der Derivate über die Zeit zu bewerten, um die Zuverlässigkeit der quantitativen Ergebnisse zu gewährleisten.
Referenzen
-
Wang, Y. (2007). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry, 79(1), 322-326. Verfügbar unter: [Link]
-
Shibamoto, T. (2017). Liquid Chromatographic Analysis of α-Dicarbonyls Using Girard-T Reagent Derivatives. Journal of AOAC INTERNATIONAL, 100(5), 1485-1490. Verfügbar unter: [Link]
-
Vistoli, G., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2135. Verfügbar unter: [Link]
-
Johnson, D. W. (2001). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(8), 926-934. Verfügbar unter: [Link]
-
Jia, L., et al. (2015). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 407(23), 7095-7105. Verfügbar unter: [Link]
-
Previs, S. F., et al. (2020). Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. Fortune Journals. Verfügbar unter: [Link]
-
Khalida, P., et al. (2011). HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. Jordan Journal of Chemistry, 6(3), 269-280. Verfügbar unter: [Link]
-
Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences, 67(1), 112-113. Verfügbar unter: [Link]
-
Nakano, Y., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(15), 1999-2003. Verfügbar unter: [Link]
-
Skalicka-Woźniak, K., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... by Liquid Chromatography... Molecules, 28(8), 3488. Verfügbar unter: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fortunejournals.com [fortunejournals.com]
Illuminating the Molecular Architecture: A Guide to the Analytical Characterization of Isoquinoline-1-carbaldehyde
Abstract
Isoquinoline-1-carbaldehyde, a pivotal heterocyclic aldehyde, serves as a fundamental building block in the synthesis of a multitude of pharmacologically active compounds and functional materials. Its precise chemical characterization is paramount to ensuring the integrity, purity, and desired functionality of its downstream applications. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exposition of the primary analytical techniques for the thorough characterization of this compound. We delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Introduction: The Significance of this compound
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a carbaldehyde group at the C1 position endows the molecule with a reactive handle for a variety of chemical transformations, making it a versatile precursor in organic synthesis.[1] The unambiguous confirmation of its structure and purity is the bedrock upon which reliable and reproducible research is built. This application note is designed to be a practical resource, explaining not just the "how" but also the "why" behind the analytical choices, thereby empowering researchers to confidently characterize this important molecule.
Foundational Physicochemical Properties
A prerequisite to any analytical endeavor is a fundamental understanding of the analyte's properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO | [2] |
| Molecular Weight | 157.17 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Monoisotopic Mass | 157.0528 Da | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon and hydrogen framework.[3]
The "Why": Causality in NMR Experimental Design
-
¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, it is crucial for identifying the aldehyde proton and the distinct aromatic protons.
-
¹³C NMR: This spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shift of the carbonyl carbon is a key diagnostic signal.
-
2D NMR (COSY, HSQC, HMBC): When the 1D spectra are complex or for unambiguous assignment, 2D NMR techniques are indispensable.[4]
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings, revealing which protons are adjacent to each other.[5]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular structure.[6]
-
Predicted ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for this compound.
| ¹H NMR (in CDCl₃) | Predicted δ (ppm) | Multiplicity |
| Aldehyde-H | 10.39 | s |
| Aromatic-H | 9.30-9.33 | m |
| Aromatic-H | 8.74-8.76 | m |
| Aromatic-H | 7.88-7.93 | m |
| Aromatic-H | 7.73-7.79 | m |
| ¹³C NMR (in CDCl₃) | Predicted δ (ppm) |
| C=O | ~193 |
| Aromatic-C | 120-150 |
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumentation and Data Acquisition (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
-
Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
2D NMR (if necessary):
-
Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameters, optimizing as needed for the specific sample concentration.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.[7]
The "Why": Ionization and Fragmentation Insights
-
Electrospray Ionization (ESI): A soft ionization technique that is ideal for determining the molecular weight of the compound with minimal fragmentation, typically observing the protonated molecule [M+H]⁺.[7]
-
Electron Ionization (EI): A hard ionization technique that induces extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to confirm the structure.[1] Aromatic aldehydes are known to produce a relatively stable molecular ion peak.[1] Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).[8][9]
Expected Mass Spectrometric Data
| Technique | Expected m/z | Interpretation |
| ESI-MS | 158.0600 | [M+H]⁺ |
| EI-MS | 157 | M⁺ |
| 156 | [M-H]⁺ | |
| 128 | [M-CHO]⁺ |
Experimental Protocol: Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation and Data Acquisition (ESI-TOF MS):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain an accurate mass measurement for elemental composition confirmation.
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. GCMS Section 6.11.4 [people.whitman.edu]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Synthesis of Isoquinoline-1-carboxaldehyde Thiosemicarbazones: A Detailed Guide for Drug Discovery Professionals
Introduction: The Therapeutic Promise of Isoquinoline-1-carboxaldehyde Thiosemicarbazones
Isoquinoline-1-carboxaldehyde thiosemicarbazones are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. This interest is primarily fueled by their demonstrated potent and diverse biological activities, most notably their anticancer properties.[1][2][3] The core structure, featuring an isoquinoline ring system linked to a thiosemicarbazone moiety, acts as a versatile scaffold for the development of novel therapeutic agents. The mechanism of action is often attributed to the chelation of biologically important metal ions and the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase. This guide provides a comprehensive, step-by-step protocol for the synthesis and characterization of isoquinoline-1-carboxaldehyde thiosemicarbazones, tailored for researchers and professionals in drug development.
Mechanistic Insights: The Chemistry of Thiosemicarbazone Formation
The synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazones is primarily achieved through a classical condensation reaction. This reaction involves the nucleophilic attack of the primary amine group of thiosemicarbazide on the electrophilic carbonyl carbon of isoquinoline-1-carboxaldehyde. The reaction typically proceeds under mild, acid-catalyzed conditions, where the acid protonates the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon. The subsequent dehydration of the resulting intermediate yields the stable thiosemicarbazone product.
Experimental Protocols
This section details the two-stage synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazones, commencing with the preparation of the precursor aldehyde followed by the final condensation step.
Part 1: Synthesis of Isoquinoline-1-carboxaldehyde
The crucial precursor, isoquinoline-1-carboxaldehyde, can be synthesized from 1-methylisoquinoline via an oxidation reaction using selenium dioxide.
Materials and Reagents:
-
1-methylisoquinoline
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Diatomaceous earth (Celite®)
-
n-Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methylisoquinoline (1 equivalent) in 1,4-dioxane.
-
Addition of Oxidizing Agent: To this solution, add selenium dioxide (1.2-1.5 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere for 1.5 to 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the selenium byproduct.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.
-
Purification: Purify the resulting crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to afford isoquinoline-1-carboxaldehyde as a solid.
Characterization of Isoquinoline-1-carboxaldehyde:
-
¹H NMR (CDCl₃): δ 10.39 (s, 1H, CHO), 9.30-9.33 (m, 1H), 8.74-8.76 (m, 1H), 7.88-7.93 (m, 2H), 7.73-7.79 (m, 2H).
-
Appearance: Typically a white to yellow solid.
Part 2: Synthesis of Isoquinoline-1-carboxaldehyde Thiosemicarbazone
This final step involves the condensation of the synthesized aldehyde with thiosemicarbazide.
Materials and Reagents:
-
Isoquinoline-1-carboxaldehyde
-
Thiosemicarbazide
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Protocol:
-
Dissolution of Reactants: In a round-bottom flask, dissolve isoquinoline-1-carboxaldehyde (1 equivalent) in methanol or ethanol. In a separate flask, dissolve thiosemicarbazide (1 to 1.1 equivalents) in the same solvent, heating gently if necessary.
-
Reaction Mixture: Add the thiosemicarbazide solution to the aldehyde solution with stirring.
-
Acid Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reaction Conditions: The reaction can be performed at room temperature with stirring for 12-24 hours or heated to reflux for 1-4 hours to expedite the process. Monitor the reaction progress by TLC.
-
Product Isolation: Upon completion, the thiosemicarbazone product often precipitates out of the solution upon cooling. If not, the solvent volume can be reduced, or the product can be precipitated by the addition of cold water.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold methanol or ethanol and then with water to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and DMF.
Characterization of Isoquinoline-1-carboxaldehyde Thiosemicarbazone
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isoquinoline ring protons, a singlet for the azomethine proton (-CH=N-), and signals for the -NH and -NH₂ protons of the thiosemicarbazone moiety. The aromatic protons will appear in the range of δ 7.5-9.0 ppm. The azomethine proton is typically observed downfield (δ 8.0-8.5 ppm). The NH and NH₂ protons often appear as broad singlets. |
| ¹³C NMR | Characteristic signals for the carbons of the isoquinoline ring, the azomethine carbon (-CH=N-), and the thiocarbonyl carbon (C=S). The C=S carbon is typically found in the range of δ 175-185 ppm.[4][5] |
| IR (KBr) | Characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1600-1620 cm⁻¹), and C=S stretching (around 800-850 cm⁻¹ and 1100-1200 cm⁻¹).[6][7] |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of the product should be observed. |
Workflow and Data Presentation
The overall process for the synthesis and characterization of isoquinoline-1-carboxaldehyde thiosemicarbazones is summarized in the following workflow diagram.
Caption: Synthetic and characterization workflow.
Safety Precautions
-
Selenium Dioxide: Selenium compounds are highly toxic. Handle selenium dioxide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Organic Solvents: Dioxane, methanol, and ethanol are flammable. Work in a fume hood away from ignition sources.
-
General Handling: Standard laboratory safety practices should be followed throughout the synthesis.
References
-
Liu, M.-C., Lin, T.-S., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 38(22), 4234–4243. [Link]
-
Sun, D. L., Poddar, S., Pan, R. D., Rosser, E. W., Abt, E. R., Van Valkenburgh, J., Le, T. M., Lok, V., Hernandez, S. P., Song, J., Li, J., Turlik, A., Chen, X., Cheng, C.-A., Chen, W., Mona, C. E., Stuparu, A. D., Vergnes, L., Reue, K., … Radu, C. G. (2020). Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. RSC Medicinal Chemistry, 11(3), 335–347. [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C{¹H}NMR spectrum of compound 1. Retrieved from [Link]
-
Pelagatti, P. (2022). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes: synthesis, characterization and biological activity. University of Parma Research Repository. [Link]
-
Akbar, S., et al. (2020). An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives. ACS Omega, 5(5), 2130–2143. [Link]
-
SpectraBase. (n.d.). QUINOLINE-4-CARBOXALDEHYDE-4-ISOPROPYL-THIOSEMICARBAZONE. Retrieved from [Link]
-
NIST. (n.d.). Isoquinoline. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Al-Hamdani, A. A. S., & Al-Zoubi, W. A. (2023). Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosemicarbazone. Journal of Education and Science, 32(1), 1-12. [Link]
-
ResearchGate. (n.d.). IR spectra of thiosemicarbazide. Retrieved from [Link]
-
Singh, S., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. [Link]
-
Assiut University. (n.d.). Synthesis, characterization and crystal structure of some novel partially hydrogenated isoquinolines and their fused heterocyclic systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and crystal structure of some novel partially hydrogenated isoquinolines and their fused heterocyclic systems | Request PDF. Retrieved from [Link]
Sources
- 1. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. saudijournals.com [saudijournals.com]
- 6. air.unipr.it [air.unipr.it]
- 7. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Isoquinoline-1-carbaldehyde synthesis
Welcome to the dedicated technical support center for the synthesis of Isoquinoline-1-carbaldehyde. As a pivotal building block in medicinal chemistry and materials science, achieving high yields of this compound is critical for advancing research and development.[1] This guide is structured to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to troubleshoot and optimize their synthetic protocols. Here, we move beyond simple step-by-step instructions to explore the causality behind common experimental challenges, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the synthesis of this compound. The questions are designed to reflect real-world laboratory challenges, with answers grounded in chemical principles and practical experience.
Section 1: Oxidation of 1-Methylisoquinoline
The oxidation of 1-methylisoquinoline is a common and direct route to this compound. However, it is not without its challenges.
Question 1: My oxidation of 1-methylisoquinoline with selenium dioxide (SeO₂) is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I improve the outcome?
Answer: Low yields in this selenium dioxide-mediated oxidation are frequently traced back to three primary factors: suboptimal reaction conditions, reagent quality, and challenges during work-up.
-
Causality of Low Yield:
-
Over-oxidation: Selenium dioxide is a powerful oxidizing agent. Prolonged reaction times or excessive temperatures can lead to the over-oxidation of the desired aldehyde to isoquinoline-1-carboxylic acid.[2]
-
Incomplete Reaction: Conversely, insufficient heating or reaction time will result in the recovery of unreacted 1-methylisoquinoline. The reaction requires careful monitoring to drive it to completion without promoting side reactions.[3]
-
Reagent Purity: The purity of both 1-methylisoquinoline and selenium dioxide is paramount. Impurities in the starting material can lead to the formation of colored byproducts and tar, complicating purification.[4] Selenium dioxide should be a fine, white powder; any discoloration may indicate impurities.
-
Solvent Choice: The choice of solvent is critical for maintaining an appropriate reaction temperature and ensuring solubility of the reactants. 1,4-Dioxane is commonly used as it allows for refluxing at a suitable temperature to facilitate the reaction.[3]
-
-
Troubleshooting & Optimization Strategy:
| Parameter | Recommended Action | Rationale |
| Reaction Monitoring | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. | This allows for the identification of the optimal reaction time, minimizing both incomplete conversion and over-oxidation. |
| Temperature Control | Maintain a steady reflux. For 1,4-dioxane, this is approximately 101 °C. | Consistent temperature ensures a steady reaction rate and prevents decomposition of the product. |
| Reagent Stoichiometry | Use a slight excess of selenium dioxide (e.g., 1.3-1.5 equivalents). | This helps to drive the reaction to completion. A reported successful synthesis used approximately 1.4 equivalents of SeO₂.[3] |
| Purification of Starting Material | If the 1-methylisoquinoline is old or appears impure (e.g., dark color), consider purification by distillation or column chromatography prior to use. | Starting with pure materials is crucial for a clean reaction and higher yield.[4] |
| Work-up Procedure | After cooling, filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove selenium byproducts. | This is a critical step to remove insoluble selenium species that can interfere with subsequent purification.[3] |
Question 2: During the work-up of my selenium dioxide oxidation, I'm observing a persistent black precipitate and my final product is discolored. What is this precipitate and how can I remove it?
Answer: The black precipitate is elemental selenium (Se), a common byproduct of oxidations using selenium dioxide. Its presence, along with discoloration, suggests that the removal process was incomplete.
-
Mechanism of Formation: During the oxidation, SeO₂ is reduced to elemental selenium. This selenium can be difficult to remove completely, especially if it is finely divided.
-
Enhanced Work-up Protocol:
-
Initial Filtration: After the reaction is complete and has cooled to room temperature, perform a primary filtration through a pad of Celite® to remove the bulk of the selenium.[3]
-
Solvent Removal: Remove the solvent (e.g., 1,4-dioxane) from the filtrate under reduced pressure.[3]
-
Secondary Purification: The resulting residue should be purified by silica gel column chromatography. A gradient elution, for example, with n-hexane/ethyl acetate (e.g., starting at 5:1 v/v), is effective for separating the desired this compound from less polar starting material and more polar byproducts.[3]
-
Section 2: The Reissert Reaction
The Reissert reaction provides an alternative route to this compound, proceeding through a 1-acyl-2-cyano-1,2-dihydroisoquinoline intermediate (a Reissert compound).[5]
Question 3: I am attempting a Reissert reaction to synthesize this compound, but the hydrolysis of the Reissert compound is giving me a very low yield of the aldehyde. What are the critical parameters for this hydrolysis step?
Answer: The acid-catalyzed hydrolysis of the Reissert compound to an aldehyde is a nuanced step where conditions must be carefully controlled to favor aldehyde formation over competing pathways.[6]
-
Underlying Chemistry: The Reissert compound, upon treatment with acid, can hydrolyze to produce the desired aldehyde and the corresponding isoquinoline-1-carboxylic acid.[6] The reaction conditions dictate the product distribution.
-
Troubleshooting the Hydrolysis Step:
| Issue | Potential Cause | Recommended Solution |
| Low Aldehyde Yield | Harsh acidic conditions or prolonged heating can lead to the formation of isoquinoline-1-carboxylic acid as the major product. | Use milder acidic conditions. For example, a mixture of acetic acid and concentrated hydrochloric acid can be effective. Carefully control the temperature and reaction time, monitoring by TLC. |
| Incomplete Hydrolysis | Insufficient acid concentration or reaction time. | Ensure an adequate concentration of acid is used. If the reaction stalls, a modest increase in temperature or reaction time may be necessary, but this should be done cautiously while monitoring for byproduct formation. |
| Formation of Tar | Decomposition of the starting material or product under strong acid conditions. | This is another reason to favor milder conditions. Performing the reaction at a lower temperature, even if it requires a longer reaction time, can often lead to a cleaner reaction profile and higher isolated yield.[7] |
-
Step-by-Step Protocol for Reissert Compound Hydrolysis:
-
Dissolve the Reissert compound in a suitable solvent mixture (e.g., acetic acid).
-
Add concentrated mineral acid (e.g., HCl) and heat the mixture gently.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate solution) until alkaline.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography or crystallization.
-
Experimental Workflows and Diagrams
Visualizing the experimental process can aid in understanding the critical steps and potential pitfalls.
Workflow for Selenium Dioxide Oxidation
Caption: Workflow for the synthesis of this compound via SeO₂ oxidation.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
-
Cambridge University Press. (n.d.). Reissert Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]
-
Química Organica.org. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent progress in the modification of heterocycles based on the transformation of DMSO. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reissert reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (1971). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C: Organic. Retrieved from [Link]
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
- Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
-
ResearchGate. (n.d.). Reissert reaction (aldehyde synthesis). Retrieved from [Link]
-
Química Organica.org. (2010, May 6). Isoquinoline synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2013, September 4). Extraction and Purification of Isoquinoline from Wash Oil. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
- American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry.
Sources
- 1. Page loading... [guidechem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. This compound | 4494-18-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reissert reaction - Wikipedia [en.wikipedia.org]
- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
How to minimize byproduct formation in isoquinoline synthesis
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for isoquinoline synthesis. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to help you navigate the complexities of isoquinoline synthesis and minimize the formation of unwanted byproducts. Here, you will find troubleshooting guides and frequently asked questions (FAQs) that address specific issues you may encounter during your experiments, grounded in scientific principles and supported by authoritative references.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for isoquinoline synthesis?
A1: The most common classical methods for synthesizing the isoquinoline core are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[1][2] These methods, while foundational, often present challenges with byproduct formation that can be mitigated with careful optimization.[2]
Q2: Why is controlling byproduct formation so critical in isoquinoline synthesis for drug development?
A2: Isoquinolines are a key structural motif in many pharmaceuticals.[3] Unwanted byproducts can lead to reduced yields, and complex and costly purification procedures.[3][4] More importantly, structurally similar byproducts can be difficult to separate and may possess undesirable biological activity or toxicity, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).
Q3: Are there modern, more selective methods for isoquinoline synthesis?
A3: Yes, significant advancements have been made in developing more selective and efficient catalytic strategies. These include transition-metal-catalyzed C-H activation, photoredox transformations, and electrochemical oxidation.[1][5] These modern methods often provide greater control over regioselectivity and can tolerate a wider range of functional groups, leading to cleaner reactions and fewer byproducts.[1][5]
Q4: How can I purify my crude isoquinoline product effectively?
A4: Purification strategies depend on the nature of the impurities. Common techniques include:
-
Flash Column Chromatography: Effective for separating the desired product from unreacted starting materials, intermediates, and various byproducts.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): Used for achieving high purity, especially when dealing with structurally similar byproducts.[4]
-
Crystallization: A powerful technique for obtaining highly pure isoquinoline, especially when the desired product is a solid. Multi-step crystallization can significantly enhance purity.[6][7]
-
Acid-Base Extraction: Exploiting the basicity of the isoquinoline nitrogen can help separate it from non-basic impurities.[8]
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section provides a detailed, question-and-answer-style troubleshooting guide for the most common isoquinoline synthesis reactions.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent.[9][10]
Problem 1: Low yield of the desired 3,4-dihydroisoquinoline.
Possible Causes & Solutions:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring can hinder cyclization.[11]
-
Solution: For substrates with strongly deactivating groups, consider using stronger dehydrating agents like a mixture of phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃).[11][12] This combination generates a more reactive pyrophosphate intermediate.[9] For moderately deactivated substrates, increasing the reaction temperature or using a higher boiling point solvent like xylene may improve yields.[9]
-
-
Insufficient Dehydrating Agent: The reaction may be incomplete if the dehydrating agent is not potent enough or used in insufficient quantity.
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired product.
Problem 2: Significant formation of a styrene byproduct.
Causality: The formation of styrenes occurs via a retro-Ritter reaction, which is a known side reaction in the Bischler-Napieralski synthesis.[9][12] This happens when the nitrilium salt intermediate, which is key to the cyclization, undergoes elimination instead of intramolecular electrophilic attack.[9]
Solutions:
-
Solvent Choice: Using a nitrile solvent can suppress the retro-Ritter reaction.[11]
-
Modified Procedure: Employing a modified Bischler-Napieralski protocol, such as one using oxalyl chloride, can prevent the formation of the nitrilium intermediate responsible for the styrene byproduct.[11]
-
Temperature Control: Lowering the reaction temperature may favor the desired cyclization over the elimination pathway.[13]
Experimental Protocol: Standard Bischler-Napieralski Cyclization [13]
-
Dissolve the β-arylethylamide intermediate (1.0 eq) in anhydrous acetonitrile.
-
Under a nitrogen atmosphere, cool the solution to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with aqueous NaOH.
-
Extract the product with dichloromethane (DCM), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Diagram: Bischler-Napieralski Reaction and Styrene Byproduct Formation
Caption: The key nitrilium intermediate can either cyclize to the desired product or undergo elimination to form a styrene byproduct.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[14]
Problem 1: The reaction is not proceeding or the yield is very low.
Possible Causes & Solutions:
-
Aromatic Ring Activation: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is an electrophilic aromatic substitution and is favored by electron-donating groups on the aromatic ring.[11][15] Substrates with electron-withdrawing groups may require harsher conditions or may not react at all.
-
Solution: For less reactive substrates, consider using stronger acids or higher temperatures. However, be aware that harsh conditions can lead to byproduct formation.[14]
-
-
Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate.[14][16] If this intermediate does not form efficiently, the reaction will not proceed.
-
Solution: Ensure your aldehyde or ketone is sufficiently reactive. Using a slight excess of the carbonyl compound can help drive the initial condensation to completion.[15] The reaction is typically catalyzed by protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂), so ensure the catalyst is active and present in an appropriate amount.[15][17]
-
-
Reaction Conditions: Temperature and solvent can significantly impact the outcome.
-
Solution: While many Pictet-Spengler reactions require heating, some may benefit from cooling to control side reactions.[13] The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and even stereoselectivity.[17][18] Protic solvents were traditionally used, but aprotic media have been shown to give superior yields in some cases.[14]
-
Problem 2: Poor diastereoselectivity in the formation of a new chiral center.
Causality: When an aldehyde other than formaldehyde is used, a new chiral center is created at the C-1 position of the tetrahydroisoquinoline.[14] The cis or trans configuration of this new center relative to other substituents is influenced by the reaction conditions.
Solutions:
-
Solvent Optimization: The diastereoselectivity can be highly dependent on the solvent. For example, in the synthesis of certain tetrahydro-β-carbolines, using acetonitrile or nitromethane can lead to high cis selectivity.[18]
-
Catalyst Choice: The use of chiral Brønsted acids can catalyze asymmetric Pictet-Spengler reactions, leading to high enantioselectivity.[14]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the thermodynamically more stable transition state.
Diagram: Factors Influencing Pictet-Spengler Reaction Outcome
Caption: Optimizing reactant properties and reaction conditions is crucial for a successful Pictet-Spengler synthesis.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from a benzaldehyde and an aminoacetaldehyde acetal via acid-catalyzed cyclization.[19][20]
Problem 1: Low overall yield and a complex mixture of products.
Possible Causes & Solutions:
-
Harsh Reaction Conditions: The classical Pomeranz-Fritsch reaction often requires strong acids and high temperatures, which can lead to polymerization and degradation of starting materials and products.[3]
-
Impure Starting Materials: Impurities in the benzaldehyde or aminoacetaldehyde acetal can interfere with the reaction, leading to side product formation.[3]
-
Solution: Ensure the purity of your starting materials through distillation or other appropriate purification methods.
-
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.
-
Solution: A systematic screening of acid catalysts (e.g., sulfuric acid of varying concentrations, polyphosphoric acid) and their concentrations is recommended.[3][19] Insufficient acid will result in a slow or stalled reaction, while excessive or overly strong acid can cause charring and degradation.[3]
-
Problem 2: Formation of benzo[d]azepinone scaffolds as a major byproduct.
Causality: This byproduct arises from a competitive cyclization pathway that is favored under certain acidic conditions. For example, using HCl in dioxane as the acid catalyst has been shown to promote the formation of these seven-membered ring structures.[3]
Solution:
-
Optimize the Acid Catalyst: The choice of acid can significantly influence the cyclization pathway. Switching to a different acid system, such as concentrated sulfuric acid, may disfavor the formation of the benzo[d]azepinone byproduct.[3]
Table: Impact of Acid Catalyst on Product Distribution in a Model Pomeranz-Fritsch Reaction [3]
| Acid Catalyst | Concentration | Temperature (°C) | Desired Isoquinoline Yield (%) | Benzo[d]azepinone Byproduct Yield (%) |
| Conc. H₂SO₄ | - | 100 | 65 | <5 |
| HCl in Dioxane | 4 M | 80 | 15 | 40 |
| Polyphosphoric Acid (PPA) | - | 120 | 58 | 10 |
| Trifluoroacetic Acid (TFA) | - | 80 | 45 | 12 |
Experimental Protocol: General Procedure for the Classical Pomeranz-Fritsch Reaction [3]
-
Schiff Base Formation: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in ethanol or toluene. Add the aminoacetaldehyde diethyl acetal (1 to 1.2 equivalents). Stir at room temperature or with gentle heating until TLC or NMR analysis confirms the formation of the Schiff base.
-
Cyclization: Carefully add the Schiff base intermediate to the pre-cooled acid catalyst (e.g., concentrated sulfuric acid) at a controlled rate to manage any exotherm.
-
Heat the reaction mixture to the optimized temperature for the required duration, monitoring the reaction progress.
-
After completion, cool the reaction mixture and carefully pour it onto ice.
-
Neutralize the solution with a suitable base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts. Purify the crude product by chromatography or crystallization.
References
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
- Google Patents. (1989). JPH01153679A - Purification of isoquinoline.
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
- Al-awar, R. S., & Maclean, D. B. (1995). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Journal of Organic Chemistry, 60(24), 7886-7897.
- Yongsheng, E. (2013). Extraction and Purification of Isoquinoline from Wash Oil.
- Anjana, K., & Sreekanth, K. (2016). recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 634-653.
- Singh, S., & Singh, P. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
-
ResearchGate. (n.d.). Optimisation of reaction conditions. Retrieved from [Link]
-
Chemical Reviews. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]
-
Scribd. (n.d.). Bischler Napieralski Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
ACS Publications. (2015). Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
ResearchGate. (2017). Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]
-
Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]
- Scanned document. (n.d.). Isoquinoline. (Source details unavailable)
-
Journal of the American Chemical Society. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Extraction and Purification of Isoquinoline from Wash Oil | Scientific.Net [scientific.net]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 20. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
Optimizing Vilsmeier-Haack reaction conditions for formylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Vilsmeier-Haack (V-H) reaction. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your formylation reactions. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure you can navigate the complexities of this versatile reaction with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Vilsmeier-Haack reaction, providing a solid foundation for further troubleshooting.
Q1: What is the Vilsmeier-Haack reaction and what are its primary applications?
The Vilsmeier-Haack reaction is a powerful method for the formylation (addition of a -CHO group) of electron-rich aromatic and heteroaromatic compounds.[1][2] It utilizes a "Vilsmeier reagent," typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3] This reaction is a cornerstone in synthetic chemistry for producing aryl aldehydes and ketones, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[2][4]
Q2: How is the Vilsmeier reagent prepared and what is its role?
The Vilsmeier reagent is a highly electrophilic chloroiminium ion, also known as a halomethyleniminium salt.[3][5] It is most commonly prepared by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF).[6] This reaction is exothermic and must be conducted under anhydrous conditions to prevent decomposition of the reagent.[6] The Vilsmeier reagent acts as the electrophile, attacking the electron-rich aromatic ring in an electrophilic aromatic substitution.[7][8] The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[1][3]
Q3: What types of substrates are suitable for the Vilsmeier-Haack reaction?
The reaction is most effective with electron-rich aromatic and heteroaromatic compounds.[1][5][8] This includes substrates bearing electron-donating groups, such as anilines, phenols, and their derivatives.[5] Various heterocyclic compounds like pyrroles, indoles, furans, and thiophenes are also excellent substrates.[2][9] The general reactivity order for five-membered heterocycles is pyrrole > furan > thiophene.[8] Electron-rich alkenes and 1,3-dienes can also undergo this reaction.[8] Conversely, simple aromatic hydrocarbons like benzene and toluene are generally not reactive enough under standard conditions.[9]
Q4: How does the Vilsmeier-Haack reaction differ from Friedel-Crafts acylation?
Both reactions introduce a carbonyl group onto an aromatic ring through electrophilic aromatic substitution.[2] However, the key difference lies in the nature of the electrophile. The Vilsmeier reagent is a weaker electrophile than the acylium ion generated in Friedel-Crafts reactions.[2][5] Consequently, the Vilsmeier-Haack reaction is typically limited to more activated, electron-rich aromatic systems, whereas Friedel-Crafts acylation can often be applied to a broader range of substrates.[5]
Q5: What are the primary safety considerations for this reaction?
The reagents involved in the Vilsmeier-Haack reaction are hazardous and require careful handling. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[6] The Vilsmeier reagent itself is moisture-sensitive.[6] The reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] The workup, which often involves quenching the reaction mixture with ice, is highly exothermic and must be done slowly and cautiously.[2][6] Additionally, the reaction mixture can be thermally unstable, posing a risk of a runaway reaction if not properly controlled.[10][11][12]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the Vilsmeier-Haack reaction, structured in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix them?
A: Several factors can contribute to poor reaction outcomes. A systematic approach to troubleshooting is often the most effective.
-
Substrate Reactivity: The Vilsmeier reagent is a mild electrophile and requires an activated substrate.[7]
-
Solution: Confirm that your aromatic or heteroaromatic substrate possesses electron-donating groups.[5] If your substrate is only moderately activated, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times.[2][13] For deactivated substrates, consider alternative formylation methods.
-
-
Reagent Quality: The reaction is highly sensitive to moisture.
-
Solution: Use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF.[2] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[14] The quality of DMF is crucial; if it has a fishy odor, it may have decomposed to dimethylamine, which can interfere with the reaction.[14]
-
-
Reaction Temperature: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent reaction with the substrate may need heating.[13]
-
Solution: After adding the substrate at a low temperature (e.g., 0 °C), allow the reaction to warm to room temperature and then consider heating to 60-80 °C.[4][13] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and time.[13] For very sluggish reactions, refluxing overnight may be necessary.[2]
-
-
Stoichiometry: Incorrect stoichiometry of the reagents can lead to incomplete conversion.
Issue 2: Formation of a Precipitate During Reagent Preparation
Q: While adding POCl₃ to DMF, a thick precipitate forms and my stir bar gets stuck. How can I prevent this?
A: This is a common issue caused by the precipitation of the Vilsmeier reagent salt.
-
High Concentration: The concentration of POCl₃ and DMF is likely too high.
-
Inefficient Cooling: The exothermic reaction between POCl₃ and DMF can cause localized heating, leading to solidification.
Issue 3: Multiple Spots on TLC and Formation of Byproducts
Q: My TLC plate shows multiple spots, and the yield of the desired product is low. What are the potential side reactions?
A: The formation of byproducts is a common cause of low yields.
-
Di-formylation: Highly activated substrates can undergo formylation at multiple sites.
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A molar ratio of 1:1 to 1.5:1 of the Vilsmeier reagent to the substrate is a good starting point for optimization.[13] Adding the Vilsmeier reagent dropwise to a solution of the substrate can help prevent localized high concentrations of the reagent.[13]
-
-
Chlorination: The Vilsmeier reagent can sometimes act as a chlorinating agent, particularly at higher temperatures.[3][13]
-
Reaction with Other Functional Groups: For substrates with other reactive functional groups, the Vilsmeier reagent can act as a dehydrating or cyclizing agent, leading to a variety of products.[3]
-
Solution: Protect sensitive functional groups prior to the Vilsmeier-Haack reaction. A thorough understanding of the substrate's reactivity is essential.
-
Issue 4: Difficult Workup or Product Isolation
Q: I'm having trouble with the workup. The product is difficult to isolate, or an emulsion forms during extraction.
A: Workup procedures often require careful optimization.
-
Improper Quenching: Incomplete hydrolysis of the iminium intermediate or a non-optimal pH can affect product stability and isolation.
-
Solution: Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and water.[2] Carefully neutralize the mixture by adding a saturated aqueous solution of sodium acetate or by basifying with 1M NaOH until the pH is neutral or slightly basic.[2] Stir for 10-30 minutes to ensure complete hydrolysis.[2]
-
-
Emulsion Formation: The formation of a stable emulsion during aqueous extraction can make phase separation difficult.
-
Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and "salt out" the product into the organic layer.[6] If an emulsion persists, filtration through a pad of Celite may be helpful.
-
-
Product Solubility: The formylated product may have some solubility in the aqueous layer.
III. Experimental Protocols & Data
This section provides a general experimental protocol and a table summarizing reaction conditions for different substrates.
General Experimental Protocol for Formylation
-
Vilsmeier Reagent Preparation:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, used as both reactant and solvent).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the temperature remains below 5 °C.[2]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.[2]
-
-
Reaction with Aromatic Substrate:
-
Dissolve the electron-rich aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[2]
-
After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated (e.g., 40-80 °C) depending on the substrate's reactivity.[2][8]
-
Monitor the reaction's progress by TLC.[13]
-
-
Workup and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.[2]
-
Hydrolyze the resulting iminium salt by adding a saturated aqueous solution of sodium acetate or by carefully basifying with 1M NaOH until the pH is neutral or slightly basic.[2] Stir for 10-30 minutes.
-
Extract the aqueous mixture multiple times with an organic solvent (e.g., ethyl acetate, diethyl ether, or DCM).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2][7]
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired aldehyde.[2][7]
-
Table 1: Representative Vilsmeier-Haack Reaction Conditions
| Substrate | Reagents (Equivalents) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| N,N-Dimethylaniline | POCl₃ (1.5), DMF | DMF | 0 to RT | 6.5 | 77 |
| Uracil | POCl₃, DMF | DMF | Elevated | Varies | Varies |
| 2-Hydroxyacetophenone | POCl₃ (excess), DMF | DMF | 60-70 | 2-4 | Moderate |
| Indole | POCl₃ (1.5), DMF | DMF | 0 to 75 | 6 | High |
| Pyrrole | POCl₃ (1.1), DMF | DCM | 0 | 1 | 85 |
Note: Conditions are generalized and may require optimization for specific derivatives of the listed substrates.
IV. Visualizations
Vilsmeier-Haack Reaction Mechanism
The following diagram illustrates the key steps in the Vilsmeier-Haack reaction, from the formation of the electrophilic Vilsmeier reagent to the final hydrolysis step that yields the aryl aldehyde.
Caption: Key stages of the Vilsmeier-Haack reaction pathway.
Troubleshooting Workflow for Low Yield
This diagram provides a step-by-step decision-making process for troubleshooting low product yield.
Caption: A decision tree for troubleshooting low reaction yield.
V. References
-
Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43. Available from: [Link]
-
Chemistry Steps. (2026). Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific Learning Center. Available from: [Link]
-
Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Available from: [Link]
-
ResearchGate. (n.d.). Review Article on Vilsmeier-Haack Reaction. Available from: [Link]
-
Bollyn, M., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 956-961. Available from: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available from: [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available from: [Link]
-
Semantic Scholar. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Available from: [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available from: [Link]
-
Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactivity. Current Chemistry Letters, 2(4), 187-196. Available from: [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/OrganicChemistry. Available from: [Link]
-
Scribd. (n.d.). Review Article On Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Available from: [Link]
-
Slideshare. (n.d.). Vilsmeier haack reaction. Available from: [Link]
-
ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?. Available from: [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]
-
YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Rasayn Academy. Available from: [Link]
-
YouTube. (2021). Vilsmeier Reaction. Professor Dave Explains. Available from: [Link]
-
Springer. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Theoretical Chemistry Accounts. Available from: [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier Reagent - Enamine [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 12. mt.com [mt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Purification of Isoquinoline-1-carbaldehyde from crude reaction mixture
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: Purification of Isoquinoline-1-carbaldehyde
Welcome to the technical support center for the purification of this compound. As a Senior Application Scientist, this guide is designed to provide you with expert insights and practical solutions for obtaining high-purity material from your crude reaction mixture. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for planning your purification strategy.
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: The profile of impurities is intrinsically linked to the synthetic method employed. For instance, syntheses involving the oxidation of 1-methylisoquinoline may result in unreacted starting material and over-oxidation to isoquinoline-1-carboxylic acid[1][2]. Other common impurities can include:
-
Unreacted Starting Materials: Depending on the route, this could be isoquinoline, 1-methylisoquinoline, or other precursors.[3][4]
-
Reaction Byproducts: Side reactions can generate various related isoquinoline derivatives or polymeric materials.[3][5] For example, modifications of the Pomeranz–Fritsch reaction are a common route to the isoquinoline core.[6][7]
-
Residual Solvents and Reagents: Solvents like dioxane or reagents such as selenium dioxide (if used for oxidation) may persist after the initial workup.[1]
-
Degradation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially with prolonged exposure to air.[3] The compound may also be sensitive to light and should be stored accordingly.[2]
Q2: What are the primary methods for purifying this compound?
A2: The two most effective and widely used methods for purifying this compound are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is the preferred method for separating the target compound from impurities with different polarities. It is particularly effective for removing both less polar starting materials and more polar byproducts like the corresponding carboxylic acid.[3][8][9]
-
Recrystallization: This technique is excellent for achieving very high purity if a suitable solvent system can be identified. It is most effective when the desired compound is the major component of the crude mixture and the impurities have different solubility profiles.[8]
For grossly impure material, a sequential approach involving an initial column chromatography purification followed by a final recrystallization step often yields the best results.[3]
Q3: What are the key physical and spectroscopic properties of pure this compound?
A3: Characterization of the final product is critical. Pure this compound is typically a yellow to light-red or brown solid.[10][11] Key analytical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO | [6][12] |
| Molecular Weight | 157.17 g/mol | [6][12] |
| CAS Number | 4494-18-2 | [6][12] |
| Appearance | Yellow to Brown Solid | [10][11] |
| Melting Point | 55-55.5 °C (may vary with purity) | [6][12] |
| ¹H NMR (CDCl₃) | Aldehyde proton (CHO): ~10.39 ppm (singlet). Aromatic protons: ~7.73-9.33 ppm (multiplets). | [1][13] |
| ¹³C NMR (Predicted) | Carbonyl carbon (C=O): ~193 ppm. | [9] |
| IR Spectroscopy (KBr) | A strong absorption band for the aldehyde C=O stretch is expected around 1700 cm⁻¹. | [13] |
Q4: How should I properly store the purified compound?
A4: Aldehydes can be susceptible to oxidation. This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, it is recommended to store it in a freezer at or below -20°C, protected from light.[12][14]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Q1: My crude product is a dark, oily residue. How do I handle it before purification?
A1: A dark, oily, or tar-like crude product often indicates the presence of polymeric byproducts or residual acidic/basic impurities from the reaction.[5] Attempting to directly load this material onto a chromatography column can result in poor separation and contamination of the stationary phase.
Recommended Action: Aqueous Workup Before proceeding with chromatography, perform a liquid-liquid extraction.
-
Dissolve the crude residue in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Wash the organic solution with a mild aqueous base, like a saturated sodium bicarbonate (NaHCO₃) solution, to remove acidic impurities.[8]
-
Follow with a wash using saturated sodium chloride solution (brine) to remove residual water and break any emulsions.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
This procedure should yield a cleaner solid or a less viscous oil that is more suitable for subsequent purification steps.[8]
Q2: I'm struggling with poor separation during column chromatography. How can I optimize the solvent system?
A2: Achieving good separation is entirely dependent on selecting an appropriate mobile phase (eluent). This compound is a moderately polar compound.
Recommended Action: TLC Optimization The optimal eluent system should always be determined by thin-layer chromatography (TLC) before packing a column.[3]
-
Starting Point: A good starting eluent is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate.[1][8]
-
Target Rf Value: Aim for an Rf (retention factor) value between 0.2 and 0.3 for this compound. This Rf value typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or highly retained impurities.[3][8]
-
Adjustment:
-
If the spot remains at the baseline (Rf ≈ 0), increase the eluent polarity by increasing the proportion of ethyl acetate.
-
If the spot moves with the solvent front (Rf ≈ 1), decrease the polarity by reducing the proportion of ethyl acetate.
-
Illustrative Solvent Systems for TLC Analysis
| Hexane:Ethyl Acetate (v/v) | Expected Rf Range (Approximate) | Comment |
| 9:1 | 0.1 - 0.2 | May be too non-polar; compound may stick to baseline. |
| 7:3 | 0.2 - 0.4 | Good starting point for optimization. |
| 1:1 | 0.5 - 0.7 | Likely too polar; poor separation from polar impurities. |
Q3: I suspect my compound is degrading on the silica gel column. What can I do?
A3: This is a valid concern. Standard silica gel is slightly acidic (pH ≈ 4-5) and can sometimes cause degradation of sensitive functional groups, particularly aldehydes.[8] Streaking on the TLC plate or a lower-than-expected yield after chromatography are common symptoms.
Recommended Actions:
-
Neutralize the Silica: You can deactivate the acidic sites on the silica gel. Prepare the slurry for your column using your chosen eluent system containing a small amount (0.5-1% v/v) of a non-nucleophilic base like triethylamine (Et₃N).[8] This will prevent acid-catalyzed degradation.
-
Use an Alternative Stationary Phase: If degradation persists, consider using a different stationary phase altogether. Neutral alumina is a common alternative for compounds that are sensitive to acidic conditions.[8]
Caption: Decision tree for troubleshooting poor column chromatography results.
Q4: My yield is very low after recrystallization. How can I improve it?
A4: A low yield from recrystallization is typically due to one of two reasons: using too much solvent or premature crystallization during a hot filtration step.[8]
Recommended Actions:
-
Minimize Solvent: During the dissolution step, add the hot solvent in small portions, just until the crude solid fully dissolves. Using a large excess of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Recover from Mother Liquor: After filtering your crystals, you can often recover a second crop of the product. Take the filtrate (mother liquor) and concentrate it by about half its volume by rotary evaporation. Cooling this concentrated solution may yield more crystals. Note that this second crop may be less pure than the first.
-
Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crashing out of solution prematurely.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes the crude material has undergone an initial aqueous workup if necessary.
-
TLC Analysis: Determine the optimal eluent system (e.g., 7:3 Hexane:Ethyl Acetate) that gives the target compound an Rf value of ~0.2-0.3.[3]
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Gently pour the slurry into a glass column, ensuring no air bubbles are trapped.[15]
-
Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just at the top of the silica.
-
Add a thin layer of sand to the top to protect the silica bed.[15]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.[3]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your eluent to the column.
-
Begin elution, applying gentle pressure (flash chromatography) to maintain a steady flow rate.
-
If impurities are close to your product, a gradient elution may be beneficial. Start with a less polar mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:3 Hexane:EtOAc).[3][8]
-
-
Fraction Collection & Analysis:
-
Collect fractions of equal volume in test tubes.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Caption: General workflow for the purification of this compound.
References
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]
Sources
- 1. This compound | 4494-18-2 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy this compound | 4494-18-2 [smolecule.com]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Page loading... [guidechem.com]
- 11. L19636.MD [thermofisher.com]
- 12. This compound CAS#: 4494-18-2 [m.chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 4494-18-2|this compound|BLD Pharm [bldpharm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Overcoming "oiling out" during recrystallization of isoquinoline derivatives
A-Scientist-Led Guide to Overcoming "Oiling Out"
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for a common yet challenging issue in the purification of isoquinoline derivatives: "oiling out" during recrystallization. As Senior Application Scientists, we've designed this center to offer not just protocols, but a deeper understanding of the causative factors and logical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the pressing questions and issues you may encounter in your laboratory work.
Q1: What exactly is "oiling out" and why is it a problem with my isoquinoline derivative?
A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from the solution as a liquid phase (an "oil") instead of a solid crystalline phase.[1][2][3] This oil is a supersaturated solution of your isoquinoline derivative that is immiscible with the bulk solvent.[3]
This presents a significant purification challenge for several reasons:
-
Impurity Entrapment: The oil phase can act as a solvent for impurities, which then get trapped when the oil eventually solidifies.[4][5] This defeats the primary purpose of recrystallization.
-
Amorphous Product Formation: The solidified oil is often an amorphous, sticky, or gummy material, which is difficult to handle, filter, and dry.[1][5]
-
Poor Crystal Formation: When a compound first liquefies, it rarely forms pure, well-defined crystals upon solidification.[4]
Q2: What are the primary causes of oiling out during the recrystallization of isoquinoline derivatives?
A2: Oiling out is typically a result of the solution becoming too supersaturated too quickly, creating conditions where the formation of a liquid phase is kinetically favored over the more ordered process of crystal lattice formation.[1][3][5] Key contributing factors include:
-
High Supersaturation: This is the main driver of oiling out.[1][3] It can be caused by rapid cooling, using too little solvent, or the rapid addition of an anti-solvent.
-
Low Melting Point of the Solute: If the boiling point of the recrystallization solvent is higher than the melting point of your isoquinoline derivative, the compound may melt before it dissolves and then separate as an oil upon cooling.[4][6][7]
-
Presence of Impurities: Impurities can significantly lower the melting point of your compound, a phenomenon known as freezing-point depression, making it more prone to oiling out.[4][6][7] They can also interfere with the crystal nucleation process.[6]
-
Inappropriate Solvent Choice: A solvent in which your compound is excessively soluble can lead to a highly concentrated solution that is prone to oiling out upon cooling.[3][8][9] Conversely, a very poor solvent may also contribute to this issue.[10]
Q3: I've observed an oil forming. What are the immediate steps I can take to salvage my experiment?
A3: If you see an oil forming, the immediate goal is to redissolve it and create more favorable conditions for crystallization.
Troubleshooting Protocol: Addressing an Oiled Out Solution
-
Re-heat and Dilute: Immediately return the flask to the heat source and re-dissolve the oil.[4][10]
-
Add More Solvent: Once the oil is dissolved, add a small amount of additional hot solvent (10-20% of the original volume) to decrease the overall concentration.[4][10]
-
Slow, Controlled Cooling: This is the most critical step. Allow the solution to cool to room temperature very slowly. You can achieve this by:
-
Leaving the flask on a hot plate with the heat turned off.
-
Placing the flask in a beaker of hot water and allowing both to cool together.[11]
-
Insulating the flask with glass wool or a similar material.
-
-
Induce Crystallization (if necessary): If crystals do not form after slow cooling to room temperature, you can try to induce nucleation by:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod.[6][11] This creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Seeding: Add a single, small seed crystal of your pure isoquinoline derivative.[2][3] This provides a template for crystal growth.
-
Proactive Strategies to Prevent Oiling Out
The best approach to oiling out is to prevent it from happening in the first place. The following strategies focus on controlling the key variables that lead to this phenomenon.
Strategy 1: Judicious Solvent Selection
The choice of solvent is paramount in preventing oiling out.[7] A systematic approach to solvent screening is highly recommended.
Key Solvent Characteristics to Consider:
| Solvent Property | Rationale for Preventing Oiling Out |
| Moderate Solubility | The ideal solvent will dissolve the isoquinoline derivative when hot but have limited solubility at lower temperatures.[7] Solvents with very high solubility can lead to highly concentrated solutions that are prone to oiling out.[8][9] |
| Lower Boiling Point | If possible, choose a solvent with a boiling point below the melting point of your compound.[4][6] |
| Mixed Solvent Systems | A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can provide fine control over solubility and supersaturation.[6] |
Experimental Protocol: Solvent Screening for Isoquinoline Derivatives
-
Initial Screening: In small test tubes, add a few milligrams of your crude isoquinoline derivative.
-
Solvent Addition: Add a few drops of a candidate solvent and observe the solubility at room temperature.
-
Heating: If the compound is not soluble at room temperature, gently heat the test tube to the solvent's boiling point.
-
Cooling: If the compound dissolves when hot, allow the test tube to cool slowly to room temperature and then in an ice bath.
-
Observation: A suitable solvent will show good dissolution at high temperatures and significant crystal formation upon cooling, with no signs of oiling out.
Strategy 2: Meticulous Control of Cooling and Supersaturation
Rapid changes in temperature are a primary cause of excessive supersaturation and subsequent oiling out.[3]
Workflow for Controlled Crystallization
Caption: Controlled Crystallization Workflow to Prevent Oiling Out.
Strategy 3: The Power of Seeding
Seeding is a robust technique to bypass the uncertainties of spontaneous nucleation and guide the crystallization process.[3] By introducing a template, you encourage crystal growth over the formation of an oil.
Seeding Protocol:
-
Prepare a Saturated Solution: Dissolve your isoquinoline derivative in the chosen solvent at an elevated temperature.
-
Cool to Metastable Zone: Slowly cool the solution to a temperature where it is supersaturated but not yet likely to spontaneously nucleate.
-
Introduce Seed Crystals: Add a very small amount (1-5% by weight) of pure, crystalline material.[3]
-
Continue Slow Cooling: Maintain a slow cooling rate to the final crystallization temperature.
Strategy 4: Addressing Impurities
Since impurities can induce oiling out, it's crucial to consider their removal.[6][7]
-
Activated Charcoal: If your solution has colored impurities, adding a small amount of activated charcoal to the hot solution and then performing a hot filtration can remove them.[7][11] Be aware that charcoal can also adsorb your product, so use it sparingly.[4]
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.
Advanced Troubleshooting: When Standard Methods Fail
Q4: I've tried everything, and my isoquinoline derivative still oils out. What are my options?
A4: In some challenging cases, you may need to consider alternative approaches:
-
Trituration: If you have an oil that won't crystallize, you can attempt to triturate it. This involves repeatedly washing the oil with a solvent in which it is insoluble (like hexanes or diethyl ether).[6] This can sometimes induce solidification and remove some impurities.
-
Alternative Purification Techniques: If recrystallization proves intractable, other purification methods should be considered:
By understanding the principles behind oiling out and systematically applying these troubleshooting and preventative strategies, you can significantly improve the success rate of your isoquinoline derivative purifications.
References
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Reddit. Recrystallization (help meeeeee). (2013-02-03). [Link]
-
Brainly. Why do crystals oil out and what are the remedies and prevention methods?. (2024-02-25). [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
-
Crystallization Systems. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024-12-25). [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
ACS Publications. Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. (2024-12-10). [Link]
-
ACS Publications. Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. (2024-12-10). [Link]
Sources
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. brainly.com [brainly.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Preventing degradation of aldehydes on silica gel column chromatography
A Guide to Preventing Degradation on Silica Gel Columns
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of aldehyde degradation during silica gel column chromatography. As Senior Application Scientists, we aim to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: A Problem-and-Solution Approach
This section directly addresses specific issues you may encounter in the lab. Each problem is followed by an analysis of potential causes and a series of recommended solutions grounded in chemical principles.
Question 1: My aldehyde has completely disappeared or my yield is extremely low after column chromatography. What happened?
Probable Cause: Your aldehyde has likely undergone an acid-catalyzed reaction on the surface of the silica gel, converting it into one or more different compounds that are not your target molecule. Standard silica gel is slightly acidic (pH ~6.5-7.5) due to the presence of surface silanol groups (Si-OH), which can act as Brønsted or Lewis acids.[1][2][3] This acidity can catalyze several degradation pathways.
Solutions & Scientific Rationale:
-
Degradation Pathway Analysis:
-
Acetal/Hemiacetal Formation: If you used an alcohol (e.g., methanol, ethanol) in your eluent, the acidic silica can catalyze the reaction between your aldehyde and the alcohol to form hemiacetals or acetals.[1][2] These products will have different polarities and will elute at different times than your starting aldehyde, or may not elute at all.
-
Aldol Condensation/Polymerization: Aldehydes with α-hydrogens are susceptible to enolization and subsequent aldol condensation reactions, which are catalyzed by acid.[4] This can lead to the formation of dimers, trimers, and eventually polymers that remain on the column.
-
Oxidation: While less common in the absence of an external oxidant, the high surface area of silica gel can facilitate air oxidation of sensitive aldehydes to the corresponding carboxylic acids.[1][5] These highly polar acids will often stick irreversibly to the silica gel.
-
-
Recommended Actions:
-
Test for Stability: Before running a column, spot your aldehyde on a TLC plate and let it sit for 30-60 minutes. Then, elute the plate and check for the appearance of new spots or disappearance of the original spot. This simple test can quickly tell you if your compound is unstable on silica.[6]
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by adding a small amount of a volatile base, such as triethylamine (TEA) or pyridine, to your eluent.[1][2][7] A typical concentration is 0.1-1% by volume. The base will preferentially interact with the acidic silanol groups, rendering them inert to your aldehyde.
-
Switch to a Non-Protic Eluent: Avoid using alcohol-based solvents in your mobile phase if acetal formation is suspected.[1][2] Opt for solvent systems like hexanes/ethyl acetate, hexanes/diethyl ether, or dichloromethane/hexanes.
-
Question 2: My TLC shows a clean spot, but the column fractions are a smear or contain multiple new spots close to my product's Rf.
Probable Cause: This often indicates a slower, on-column degradation process. While the short exposure time on a TLC plate may not reveal instability, the prolonged contact time during column chromatography allows for significant decomposition.[6] The new spots are likely degradation byproducts with polarities similar to your target aldehyde.
Solutions & Scientific Rationale:
-
Workflow Optimization:
-
Speed is Key: Run the column as quickly as possible to minimize the residence time of your compound on the stationary phase. Flash chromatography is generally preferred over gravity chromatography for sensitive compounds.
-
Dry Loading: If your compound is sensitive, avoid dissolving it in a strong solvent for "wet loading." Instead, pre-adsorb your compound onto a small amount of silica gel (or Celite for very sensitive compounds) and load the dry powder onto the top of the column.[8] This prevents a concentrated band of strong solvent from carrying impurities or causing degradation as it moves down the column.
-
-
Stationary Phase Modification:
-
Use Deactivated Silica: This is the most common and effective solution. Prepare your eluent with 0.5-1% triethylamine and use this mixture to pack and run the column.[7][9] See the detailed protocol below.
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider a different adsorbent.[1][10]
-
Alumina (Neutral or Basic): Alumina is generally less acidic than silica and can be a good alternative.[1][2][11] Basic alumina is particularly useful for purifying compounds that are sensitive to acid but stable to base.
-
Florisil®: This is a neutral magnesium silicate adsorbent that is often milder than silica gel and can be effective for purifying sensitive compounds, including aldehydes.[10][12][13]
-
-
Experimental Protocols
Protocol 1: Preparation of a Triethylamine-Deactivated Silica Gel Column
This protocol describes the standard method for neutralizing the acidity of silica gel to prevent the degradation of acid-sensitive compounds.
Materials:
-
Standard silica gel (flash grade, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., Hexanes/Ethyl Acetate)
-
Triethylamine (TEA), reagent grade
-
Sample pre-adsorbed on silica or dissolved in a minimal amount of solvent
Procedure:
-
Prepare the Deactivating Eluent: Create your desired solvent system for the chromatography (e.g., 9:1 Hexanes:Ethyl Acetate). To this solvent system, add triethylamine to a final concentration of 0.5-1% by volume. For example, to 1 liter of eluent, add 5-10 mL of TEA. Mix thoroughly.
-
Pack the Column: Pack the column using the wet slurry method with the triethylamine-containing eluent. Ensure the column is packed uniformly without any air bubbles.
-
Equilibrate the Column: Flush the packed column with at least 2-3 column volumes of the triethylamine-containing eluent. This ensures that all the acidic sites on the silica surface are neutralized.[7][9]
-
Load the Sample: Carefully load your sample onto the top of the column. Dry loading is recommended for sensitive aldehydes.
-
Elute and Collect: Run the column using the triethylamine-containing eluent. Collect fractions and monitor by TLC as you normally would.
-
Post-Purification: After combining the pure fractions, the triethylamine can typically be removed during solvent evaporation under reduced pressure due to its volatility.
Data & Comparison Tables
Table 1: Comparison of Stationary Phases for Aldehyde Purification
| Stationary Phase | pH/Nature | Primary Use Case for Aldehydes | Advantages | Disadvantages |
| Silica Gel | Acidic (pH ~6.5-7.5)[3] | General purpose, non-acid-sensitive aldehydes. | High resolving power, predictable, inexpensive. | Can cause degradation of sensitive aldehydes.[1][14] |
| Deactivated Silica | Neutralized | Acid-sensitive aldehydes. | Prevents acid-catalyzed side reactions, retains high resolution.[7] | Requires addition of a base, which must be removed later. |
| Alumina (Neutral) | Neutral (pH ~7.0) | Good alternative for moderately sensitive aldehydes. | Less acidic than silica, good for many compounds. | Can have different selectivity, may be less resolving than silica. |
| Alumina (Basic) | Basic (pH ~9.5) | Aldehydes with base-stable protecting groups or amines. | Excellent for acid-sensitive compounds.[10] | Can cause degradation of base-sensitive compounds. |
| Florisil® | Neutral (Magnesium Silicate) | Purification of sensitive aldehydes, pesticides, steroids.[12] | Very mild, good for delicate compounds.[10] | Can be more expensive, may have lower loading capacity. |
Visualizing the Problem & Solution
Diagram 1: Mechanism of Aldehyde Degradation on Silica
This diagram illustrates how acidic silanol groups on the surface of silica gel can catalyze the formation of a hemiacetal from an aldehyde in the presence of an alcohol solvent.
Caption: Acid-catalyzed hemiacetal formation on silica.
Diagram 2: Troubleshooting Workflow for Aldehyde Purification
This decision tree guides a researcher through the process of diagnosing and solving aldehyde purification issues.
Caption: Decision tree for troubleshooting aldehyde purification.
Frequently Asked Questions (FAQs)
Q1: How much triethylamine should I add? Can I add too much? A typical starting concentration is 0.1-1% (v/v) triethylamine in your eluent.[7][15] While adding slightly more is unlikely to harm base-stable compounds, excessive amounts can alter the polarity of your solvent system significantly, causing your compound to elute much faster and potentially co-elute with impurities. Always perform a TLC analysis with the exact solvent system (including the TEA) you plan to use for the column.
Q2: Will triethylamine interfere with my NMR analysis? Triethylamine is quite volatile (boiling point ~89 °C) and is usually removed along with your chromatography solvents on a rotary evaporator. For very high-boiling compounds that require high vacuum for a long time, trace amounts of TEA might remain. If this is a concern, you can perform a mild acidic wash (e.g., with dilute HCl or NH4Cl solution) of your combined fractions, but only if your target compound is stable to acid.
Q3: Are there alternatives to triethylamine for deactivation? Yes, pyridine can also be used, though it is less volatile and has a strong odor. In some cases, flushing the column with a solvent system containing ammonia (e.g., by preparing a stock solution of 10% ammonium hydroxide in methanol and using 1-10% of this stock in dichloromethane) can be effective for very polar compounds.[6]
Q4: My aldehyde is sensitive to both acid and base. What should I do? This is a challenging situation. The best option is to use a truly neutral stationary phase like Florisil®.[10] Alternatively, you could try meticulously neutralizing your silica gel. This can be done by washing it extensively with water until the pH of the slurry is neutral, then reactivating it carefully in an oven, but this is a difficult and often unreliable process. Other purification techniques like recrystallization or distillation (if applicable) should also be considered.
Q5: Can I just use "neutral" silica gel from a manufacturer? While some manufacturers may offer silica gel that is closer to a neutral pH, the inherent nature of the silanol groups means it will always have some level of acidity.[3] For truly sensitive compounds, it is always safer to assume the silica is acidic and take preventative measures like adding a deactivating agent.
References
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]
-
Sorbent Technologies, Inc. Florisil | Sorbent Technologies, Inc.[Link]
-
ResearchGate. Deactivation of silica gel?[Link]
-
Reddit. Purifying aldehydes? : r/chemistry. [Link]
-
Reddit. Deactivating Silica Gel with Triethylamine : r/chemhelp. [Link]
-
GL Sciences. Florisil. [Link]
-
Elex Biotech LLC. Florisil® - 20kg. [Link]
-
ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?[Link]
-
National Institutes of Health (NIH). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. [Link]
-
Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl - Organic Syntheses Procedure. [Link]
- Google Patents. US6137013A - Method of stabilizing aldehydes.
-
Welch Materials. Welchrom Florisil, 500mg/3mL, 50pcs/pk. [Link]
- Google Patents.
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
National Institutes of Health (NIH). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. [Link]
-
Department of Chemistry, University of Rochester. Chromatography: The Solid Phase. [Link]
-
ResearchGate. Microwave‐heated γ‐Alumina Applied to the Reduction of Aldehydes to Alcohols. [Link]
-
Semantic Scholar. Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added.[Link]
-
Journal of the Chemical Society A. The sorption of acetaldehyde on silica gels. [Link]
-
Chromedia. HPLC Troubleshooting Guide. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. The sorption of acetaldehyde on silica gels - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. sorbtech.com [sorbtech.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Best practices for handling and storing Isoquinoline-1-carbaldehyde
Technical Support Center: Isoquinoline-1-carbaldehyde
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storage, along with troubleshooting common issues encountered during experimentation. As Senior Application Scientists, we have compiled and synthesized field-proven insights and technical data to ensure the integrity and success of your work with this versatile building block.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the properties, handling, and storage of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound, with the chemical formula C₁₀H₇NO, is a heterocyclic aromatic aldehyde.[1] It presents as a yellow to light-red or brown solid and is a key intermediate in organic synthesis.[2] Its primary applications are in the development of pharmaceuticals and agrochemicals, where it serves as a versatile building block for creating more complex molecules with diverse biological activities.[1][2] It has been utilized in the synthesis of compounds with potential anticancer and antiviral properties, as well as in the development of enzyme inhibitors.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: Understanding the physical and chemical properties of this compound is crucial for its proper handling and use in reactions. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO | [2][3] |
| Molecular Weight | 157.17 g/mol | [4] |
| Appearance | Yellow to Light-red to Brown Solid | [2] |
| Melting Point | 55-55.5 °C | [1][4] |
| Boiling Point | 308.6 ± 15.0 °C (Predicted) | [1][4] |
| Solubility | Sparingly soluble in water. Soluble in common organic solvents like ethanol, acetone, and diethyl ether. | [2][5] |
| pKa | 2.06 ± 0.30 (Predicted) | [2][4] |
Q3: What are the primary safety hazards associated with this compound?
A3: this compound is classified with several hazards. It is crucial to handle this compound with appropriate safety measures. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[3][6]
-
Respiratory Irritation: May cause respiratory irritation.[3][6]
-
Harmful if Swallowed: It is harmful if ingested.[3]
-
Air Sensitive: The compound is known to be air-sensitive.[6][7]
Always consult the Safety Data Sheet (SDS) before handling and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8] All manipulations should be performed in a certified chemical fume hood.[6]
Q4: What are the recommended long-term storage conditions for this compound?
A4: To ensure the stability and purity of this compound, it should be stored in a cool, dry, and dark place.[2][9] Due to its air-sensitive nature, it is highly recommended to store it under an inert atmosphere, such as argon or nitrogen.[4][10] For long-term storage, keeping it in a freezer at temperatures under -20°C is advisable.[4][10] The container should be tightly sealed to prevent exposure to moisture and air.[6]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the handling and use of this compound.
Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.
-
Potential Cause A: Degradation of this compound due to improper storage.
-
Explanation: this compound is sensitive to air and moisture.[6][7] Prolonged exposure to the atmosphere can lead to oxidation of the aldehyde group to the corresponding carboxylic acid (Isoquinoline-1-carboxylic acid). This impurity can interfere with subsequent reactions.
-
Solution:
-
Always store the compound under an inert atmosphere (argon or nitrogen).[4]
-
Ensure the container is tightly sealed and stored in a freezer at or below -20°C.[4][10]
-
Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture on the cold solid.
-
If degradation is suspected, purify the compound by recrystallization or column chromatography before use.
-
-
-
Potential Cause B: pH-mediated degradation during the reaction.
-
Explanation: Aromatic aldehydes like this compound can be unstable under certain pH conditions. In strongly acidic media, the aldehyde group can undergo hydration, while in strongly basic conditions, it can undergo a Cannizzaro reaction, leading to a mixture of the corresponding alcohol and carboxylic acid.[9]
-
Solution:
-
Buffer your reaction mixture to maintain a stable and appropriate pH.
-
Avoid prolonged exposure to strong acids or bases unless the reaction conditions specifically require it.
-
If possible, perform a small-scale stability study of the compound under your specific reaction conditions to identify potential degradation.
-
-
Issue 2: The solid this compound has changed in color or appearance.
-
Potential Cause: Degradation or contamination.
-
Explanation: A noticeable change in color (e.g., darkening) or the formation of clumps can indicate degradation or the absorption of moisture.[9]
-
Solution:
-
While a color change is not a definitive test, it warrants further investigation.
-
Assess the purity of the material using analytical techniques such as NMR spectroscopy or LC-MS.
-
If impurities are detected, purify the compound as described in "Issue 1, Potential Cause A."
-
Review your storage and handling procedures to prevent future degradation.
-
-
Issue 3: Difficulty in accurately weighing and transferring the compound due to its air sensitivity.
-
Potential Cause: Exposure to the atmosphere during handling.
-
Explanation: The air-sensitive nature of this compound requires specific handling techniques to prevent degradation during weighing and transfer.[11][12]
-
Solution:
-
Glove Box: The most reliable method is to handle the compound inside a glove box with an inert atmosphere.[13][14] This completely isolates the compound from air.
-
Schlenk Line/Inert Gas Manifold: If a glove box is unavailable, use a Schlenk line and an inert gas (argon or nitrogen) counterflow to protect the compound during transfer.[11] The detailed protocol below outlines this technique.
-
-
Experimental Protocols
Protocol 1: Weighing and Dispensing this compound using a Schlenk Line
This protocol provides a step-by-step method for accurately weighing and dispensing air-sensitive this compound without a glove box.
Materials:
-
Schlenk flask or other suitable reaction vessel with a sidearm
-
Septum
-
Nitrogen or Argon gas line with a bubbler
-
Vacuum line
-
Spatula
-
Analytical balance
-
Container of this compound
Procedure:
-
Prepare the Glassware: Ensure the Schlenk flask is clean and oven-dried to remove any residual moisture.
-
Inert the Flask:
-
Attach the flask to the Schlenk line via the sidearm.
-
Evacuate the flask under vacuum for several minutes.
-
Refill the flask with inert gas.
-
Repeat this vacuum/inert gas cycle three times to ensure a completely inert atmosphere.[13]
-
-
Weighing by Difference:
-
Tightly seal the main container of this compound and weigh it on the analytical balance. Record this initial mass.
-
Briefly remove the cap of the main container under a positive flow of inert gas and quickly transfer an approximate amount of the solid to the inerted Schlenk flask.
-
Immediately reseal the main container and reweigh it. The difference in mass is the amount of compound transferred to the flask.
-
-
Final Inerting: Place the Schlenk flask back on the Schlenk line and perform one more vacuum/inert gas cycle to remove any air that may have entered during the transfer.
Protocol 2: Dissolving this compound under an Inert Atmosphere
Materials:
-
Schlenk flask containing the weighed this compound
-
Anhydrous, degassed solvent
-
Syringe and needle
-
Septum
Procedure:
-
Prepare the Solvent: Ensure your solvent is anhydrous and has been properly degassed to remove dissolved oxygen. A common method is the "freeze-pump-thaw" technique, repeated three times.[15]
-
Maintain Inert Atmosphere: Keep the Schlenk flask containing the solid under a positive pressure of inert gas (indicated by bubbling in the oil bubbler).
-
Solvent Transfer:
-
Using a clean, dry syringe, draw up the required volume of the degassed solvent.
-
Pierce the septum on the Schlenk flask with the needle and slowly add the solvent to the solid.
-
Once the solvent is added, withdraw the needle. The positive pressure of inert gas in the flask will prevent air from entering.
-
-
Dissolution: Swirl or stir the flask until the this compound is completely dissolved. The resulting solution is now ready for use in your reaction.
Visualizations
Caption: Workflow for weighing air-sensitive this compound.
Caption: Protocol for dissolving this compound under inert gas.
References
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]
-
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
-
Chemical Safety Facts. (n.d.). Aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. Retrieved from [Link]
-
RPS. (n.d.). Aldehydes exposure analysis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 4494-18-2. Retrieved from [Link]
Sources
- 1. Buy this compound | 4494-18-2 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C10H7NO | CID 265306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 4494-18-2 [m.chemicalbook.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. labsolu.ca [labsolu.ca]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4494-18-2|this compound|BLD Pharm [bldpharm.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 12. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 13. Air-free technique - Wikipedia [en.wikipedia.org]
- 14. ossila.com [ossila.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Resolving emulsion formation during work-up of isoquinoline reactions
Technical Support Center: Isoquinoline Reaction Work-ups
Welcome to the technical support center for resolving common challenges in the work-up of isoquinoline syntheses. This guide is designed for researchers, scientists, and drug development professionals who encounter persistent emulsion formation during the purification of these critical heterocyclic scaffolds. Here, we move beyond simple instructions to explain the underlying principles of emulsion formation and provide a logical, field-tested framework for prevention and resolution.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind emulsion formation in the context of isoquinoline chemistry.
Q1: What exactly is an emulsion and why is it a problem?
An emulsion is a stable mixture of two or more liquids that are normally immiscible, such as an organic solvent and water.[1] In an emulsion, one liquid is dispersed throughout the other as microscopic or submicroscopic droplets.[1] This becomes a significant issue during reaction work-up because it prevents the clear separation of the aqueous and organic layers in a separatory funnel, making it impossible to isolate the desired product efficiently.
Q2: What factors specific to isoquinoline reactions, like the Bischler-Napieralski or Pictet-Spengler, contribute to emulsion formation?
Several factors inherent to common isoquinoline synthetic routes create a "perfect storm" for emulsion formation:
-
Basic Conditions: The work-up for many isoquinoline syntheses, such as the Bischler-Napieralski reaction, often requires basifying the reaction mixture to neutralize acidic reagents and free the nitrogenous base.[1] Extractions of these basic aqueous solutions, particularly with chlorinated solvents like dichloromethane (DCM), are notoriously prone to forming stable emulsions.[1][2]
-
Finely Divided Solids: Dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), which are staples in the Bischler-Napieralski reaction, can generate fine inorganic particulates upon quenching.[1][3][4] These tiny solids accumulate at the liquid-liquid interface and act as physical stabilizers for the emulsion, a phenomenon known as a Pickering emulsion.[2]
-
Complex Reaction Mixtures: Crude reaction mixtures often contain various byproducts, unreacted starting materials, and intermediates.[1] Some of these molecules can possess surfactant-like properties, with both hydrophilic (water-loving) and hydrophobic (organic-loving) parts, which further stabilize the emulsion.[5]
-
Physical Agitation: While thorough mixing is necessary for an effective extraction, vigorous shaking of the separatory funnel provides the energy to break the liquids into the fine droplets that constitute an emulsion.[1][5]
Troubleshooting Guide: From Prevention to Resolution
This guide provides actionable solutions to specific issues you may encounter at the bench.
Q3: I'm about to work up my reaction. How can I proactively prevent an emulsion from forming?
Prevention is the most effective strategy for dealing with emulsions.[1] Integrating the following steps into your workflow can save significant time and prevent product loss.
-
Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions or a swirling motion of the separatory funnel.[1][5] This provides sufficient surface area for extraction without the high shear force that creates emulsions.[1]
-
Pre-emptive "Salting Out": Before adding your organic extraction solvent, add saturated sodium chloride solution (brine) or solid NaCl to the aqueous reaction mixture.[1][6] This increases the ionic strength of the aqueous phase, making it more polar and reducing the solubility of your organic product, which helps maintain a sharp layer separation.[7]
-
Initial Solvent Removal: Before beginning the aqueous work-up, consider removing the reaction solvent (e.g., excess POCl₃, acetonitrile) under reduced pressure. Then, redissolve the resulting residue in the solvent you intend to use for the extraction (e.g., ethyl acetate, DCM).[1][6] This removes many of the complex, potentially emulsifying components from the initial mixture.
-
Consider Your Solvent Choice: Dichloromethane (DCM) is a frequent cause of emulsions.[2] If your protocol allows, consider using a less problematic solvent like ethyl acetate.
Q4: A persistent emulsion has already formed. What is the simplest first step?
Before attempting more aggressive methods, try these simple physical resolutions:
-
Patience: Secure the separatory funnel in a ring clamp and let it stand undisturbed for 15-30 minutes. Often, a weakly stabilized emulsion will break on its own.[6][8][9]
-
Gentle Mechanical Agitation: Gently swirl the separatory funnel or carefully stir the emulsion interface with a clean glass rod.[8] This can help the dispersed droplets coalesce.
Q5: The emulsion is stable. What is the most common and effective chemical method to break it?
"Salting out" is the go-to chemical method for breaking emulsions in organic synthesis. The high concentration of salt disrupts the forces stabilizing the emulsion.
Protocol: Breaking an Emulsion with Brine
-
Secure the separatory funnel containing the emulsified mixture in a ring stand.
-
Slowly add a volume of saturated aqueous sodium chloride (brine) corresponding to 10-20% of the total aqueous layer volume.[9]
-
Do not shake. Stopper the funnel and gently rock or swirl it. You should begin to see the emulsion resolve and a distinct line between the layers form.[9]
-
Allow the funnel to stand for another 5-10 minutes to ensure complete separation.
-
Carefully drain the layers as you normally would.
Q6: "Salting out" didn't work. What other methods can I try?
If chemical methods fail, physical removal of the emulsifying agent or forcing the separation of the layers is necessary.
Method 1: Filtration through Celite®
This technique is highly effective when finely divided solids are the suspected cause of the emulsion.[2][10] Celite®, a form of diatomaceous earth, is a porous filter aid that traps the fine particulates stabilizing the emulsion.[11]
Protocol: Filtration through a Celite® Plug
-
Place a small plug of glass wool into a Büchner or Hirsch funnel and place it on a filter flask.
-
Add a 1-2 cm layer of Celite® on top of the glass wool.
-
Wet the Celite® pad with the organic solvent used in your extraction and apply a gentle vacuum to compact the pad. Discard the solvent that passes through.[9]
-
Carefully pour the entire emulsified mixture onto the center of the Celite® pad and apply a gentle vacuum.
-
After all the liquid has passed through, wash the Celite® pad with a small amount of fresh organic solvent to ensure all of your product is collected.[12]
-
Transfer the filtrate, which should now be two distinct layers, to a clean separatory funnel and proceed with the separation.[2]
Method 2: Centrifugation
Centrifugation is a highly effective, purely mechanical method for breaking stubborn emulsions.[8][13] The strong centrifugal force physically overcomes the forces stabilizing the emulsion, compelling the denser and lighter phases to separate.[14][15]
Protocol: Using a Centrifuge
-
Transfer the emulsified mixture into appropriately sized centrifuge tubes.
-
Crucially, ensure the centrifuge is balanced by placing a tube with an equal volume of a solvent of similar density directly opposite your sample tube.[14]
-
Centrifuge the samples for 5-10 minutes at a moderate speed (e.g., 3000-5000 rpm).
-
After centrifugation, carefully remove the tubes. The layers should be clearly separated.
-
Use a pipette to carefully remove the desired layer.
Q7: My problem isn't a cloudy emulsion but a gooey precipitate between the layers. What should I do?
This is a common issue, especially after quenching reactions that use metallic reagents.[6]
-
Attempt to wash the mixture with additional water to dissolve any water-soluble components contributing to the goo.[6]
-
Separate the organic layer as best as you can, even if it contains some of the precipitate.
-
Transfer the organic layer to an Erlenmeyer flask and add a generous amount of a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
With luck, the drying agent will absorb both the residual water and the gooey material.[6][16]
-
Filter the mixture to remove the drying agent and the absorbed precipitate.
Summary of Emulsion Breaking Techniques
| Method | Principle of Action | Advantages | Disadvantages |
| Patience & Gentle Stirring | Allows droplets to coalesce naturally over time. | Simplest method, no reagents added. | Slow, often ineffective for stable emulsions.[8] |
| "Salting Out" (Brine Wash) | Increases ionic strength of the aqueous phase, reducing organic solubility and disrupting stabilizing forces.[5][17] | Fast, effective for many common emulsions, inexpensive. | May not work for emulsions stabilized by fine solids. |
| pH Adjustment | Alters the charge and solubility of acidic or basic emulsifying agents.[8][18] | Can be effective if the emulsifier's identity is known. | Risk of degrading pH-sensitive products.[18] |
| Filtration through Celite® | Physically removes fine solid particulates that stabilize the emulsion.[10][12] | Highly effective for solid-stabilized (Pickering) emulsions. | Requires filtration setup, potential for minor product loss on the filter aid.[12] |
| Centrifugation | Applies strong g-force to physically separate the immiscible layers based on density.[13][14] | Almost always effective, purely mechanical. | Requires access to a centrifuge, may be difficult for large volumes.[17] |
| Temperature Change | Heating reduces viscosity; freezing physically disrupts the emulsion with ice crystals.[1][18] | Can be effective and requires no added reagents. | Risk of degrading thermally sensitive compounds.[18] |
Troubleshooting Workflow
The following diagram outlines a logical progression for tackling an emulsion during your work-up.
Caption: Decision workflow for resolving emulsions.
References
- Benchchem. (n.d.). addressing emulsion formation during work-up of isoquinoline reactions.
-
University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Department of Chemistry. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
University of York. (n.d.). Active Filtration. Chemistry Teaching Labs. Retrieved from [Link]
-
Spectro Scientific. (2018). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Emulsions. Department of Chemistry. Retrieved from [Link]
-
Reddit. (2016). Breaking emulsions : r/chemistry. Retrieved from [Link]
-
Hao, T., et al. (2023). Role of pH and cations on emulsion formation and stability of crude oils. ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques.
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Filtration through Celite. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
- Sjöö, M., et al. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Foods, 10(7), 1649.
-
MedSolut AG. (2022, May 5). Separation of Mixtures by Centrifugation: Complete Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion. Retrieved from [Link]
-
National Institutes of Health. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Manage an Emulsion. Department of Chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 1.5G: Centrifugation. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors.
- National Institutes of Health. (2012). The Pictet-Spengler Reaction Updates Its Habits. Helvetica Chimica Acta, 95(12), 2328-2366.
-
ResearchGate. (2014). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
ResearchGate. (2006). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Emulsion Formation in Hexanophenone Workup.
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Dolphin Centrifuge. (n.d.). Waste Oil Emulsion Breaking with an Industrial Centrifuge. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Retrieved from [Link]
- ScienceDirect. (2018). Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 538, 231-237.
-
ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Retrieved from [Link]
-
ResearchGate. (2018). Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones. Retrieved from [Link]
-
The University of Manchester. (n.d.). Cis-Selectivity in the Pictet-Spengler Reaction and Studies Towards the Synthesis of Indole Alkaloids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme.
- Royal Society of Chemistry. (2020). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers, 7(1), 117-122.
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Workup [chem.rochester.edu]
- 11. websites.umich.edu [websites.umich.edu]
- 12. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 13. medsolut.com [medsolut.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. dolphincentrifuge.com [dolphincentrifuge.com]
- 16. How To [chem.rochester.edu]
- 17. biotage.com [biotage.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Improving Separation of Isoquinoline Isomers by Column Chromatography
Welcome to the Technical Support Center for Chromatographic Separation of Isoquinoline Isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these structurally similar compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical field experience, to help you optimize your column chromatography methods.
The Challenge of Isoquinoline Isomer Separation
Separating isoquinoline isomers presents a significant challenge due to their nearly identical chemical structures and physicochemical properties.[1][2] These isomers share the same molecular weight and elemental composition, with structural differences often limited to the position of a nitrogen atom or substituent groups within the bicyclic aromatic ring.[1] These subtle variations result in very similar polarities and pKa values, making their resolution by conventional chromatographic techniques a difficult task.[1]
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of isoquinoline isomers and provides a systematic approach to resolving them.
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
This is the most frequent challenge in separating isoquinoline isomers. Several factors can contribute to inadequate separation.
Causality and Strategic Solutions:
-
Insufficient Selectivity of the Stationary Phase: The choice of stationary phase is paramount for achieving selectivity between isomers. Standard C18 columns may not always provide the necessary resolving power.
-
Actionable Advice:
-
Phenyl-Hexyl or Embedded Polar Group (EPG) Columns: Consider using reversed-phase columns with alternative selectivities. Phenyl-hexyl phases can offer different interactions with the aromatic rings of isoquinolines, while EPG columns can provide enhanced retention and selectivity for polar analytes.[3]
-
Chiral Stationary Phases (CSPs): For enantiomeric isoquinoline alkaloids, a chiral stationary phase is essential.[4][5][6][7] Polysaccharide-based columns, such as those with amylose or cellulose derivatives, have shown superior performance in separating these types of isomers.[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar isoquinoline isomers, HILIC can be an effective alternative to reversed-phase chromatography.[8][9][10][11] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of hydrophilic compounds.[8][10]
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, particularly its pH and organic modifier, plays a critical role in the separation of ionizable compounds like isoquinolines.[12][13]
-
Actionable Advice:
-
pH Adjustment: The separation of basic isoquinoline isomers is highly dependent on the mobile phase pH.[1] A slight change in pH can alter the ionization state of the isomers, leading to changes in their retention and selectivity. It is recommended to screen a range of pH values, typically between 3 and 6, using a suitable buffer (e.g., phosphate or acetate) to maintain a stable pH.[1]
-
Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase affect the elution strength and can influence selectivity. Systematically varying the organic solvent percentage is a fundamental step in optimization.[13]
-
Additives: For basic compounds like isoquinolines, adding a small amount of an amine modifier, such as triethylamine (0.1-1%), to the mobile phase can improve peak shape by masking residual silanol interactions on the stationary phase.[14]
-
-
-
Inadequate Method Conditions: Factors such as temperature and flow rate can also impact resolution.
-
Actionable Advice:
-
Temperature Optimization: Lowering the column temperature can sometimes enhance selectivity, although it may lead to broader peaks and longer analysis times. Conversely, increasing the temperature can improve efficiency but may reduce selectivity.[15]
-
Flow Rate Adjustment: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution.[13]
-
-
Issue 2: Peak Tailing or Asymmetry
Peak tailing is often observed for basic compounds like isoquinolines and can compromise resolution and quantification.
Causality and Strategic Solutions:
-
Secondary Interactions with Stationary Phase: Residual acidic silanol groups on silica-based stationary phases can interact strongly with the basic nitrogen atom of isoquinolines, leading to tailing.
-
Actionable Advice:
-
Use of End-Capped Columns: Employ high-purity, end-capped silica columns where most of the free silanol groups have been deactivated.
-
Mobile Phase Modifiers: As mentioned previously, adding a small amount of a basic modifier like triethylamine to the mobile phase can effectively block the active silanol sites and improve peak shape.[14]
-
pH Control: Operating at a lower pH (e.g., pH 3) can protonate the silanol groups, reducing their interaction with the protonated basic analytes.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Actionable Advice: Reduce the sample concentration or injection volume.[14]
-
Issue 3: Irreproducible Retention Times
Inconsistent retention times can make peak identification and quantification unreliable.
Causality and Strategic Solutions:
-
Unstable Mobile Phase pH: Inadequate buffering of the mobile phase can lead to pH shifts, causing retention times to drift.
-
Actionable Advice: Always use a buffer of appropriate concentration and pKa to ensure a stable pH throughout the analysis.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time variability.
-
Actionable Advice: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. For gradient elution, a proper re-equilibration step at the end of each run is crucial.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention.
-
Actionable Advice: Use a column oven to maintain a constant and controlled temperature.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for a new pair of isoquinoline isomers?
A1: A good starting point is to use a high-purity, end-capped C18 column with a mobile phase consisting of a gradient of acetonitrile and water containing 0.1% formic acid or acetic acid. This provides acidic conditions to ensure good peak shape for the basic analytes. From there, you can systematically optimize the pH, organic modifier, and gradient profile. Preliminary screening using Thin-Layer Chromatography (TLC) can also be a cost-effective way to quickly test different solvent systems.[14] An optimal Rf value on TLC is typically between 0.25 and 0.35.[14]
Q2: When should I consider using a technique other than reversed-phase HPLC?
A2: If you have exhausted optimization possibilities in reversed-phase mode and are still not achieving the desired separation, it is time to consider alternative techniques.
-
HILIC is an excellent choice for very polar isomers that are poorly retained in reversed-phase chromatography.[8][10]
-
Supercritical Fluid Chromatography (SFC) is a powerful technique for isomer separations, including chiral separations, and offers advantages in terms of speed and reduced organic solvent consumption.[6][16][17][18][19]
-
Counter-Current Chromatography (CCC) , particularly pH-zone-refining CCC, has been successfully used for the preparative separation of isoquinoline alkaloids from crude extracts.[20][21][22]
Q3: How do I choose the right chiral stationary phase for my isoquinoline enantiomers?
A3: The selection of a chiral stationary phase is often empirical. However, polysaccharide-based CSPs (e.g., Chiralpak® series with amylose or cellulose derivatives) have a broad range of applicability and have been shown to be effective for the separation of benzyltetrahydroisoquinoline alkaloids.[4][5] Screening several different types of chiral columns is often the most efficient approach to finding a suitable stationary phase.
Q4: My compound is not eluting from the column. What should I do?
A4: This issue can arise from several factors:
-
The mobile phase is not polar enough: Gradually increase the polarity of your mobile phase.[14]
-
The compound has decomposed on the column: Test the stability of your compound on a TLC plate coated with the same stationary phase.[23] If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica.[14]
-
The compound is irreversibly adsorbed: This can happen with very polar compounds. Consider using a more polar solvent system or switching to a different chromatographic mode like HILIC.[14]
Q5: How can I improve the throughput of my preparative separations?
A5: For preparative separations, techniques like stacked injections in Supercritical Fluid Chromatography (SFC) can significantly improve efficiency and throughput.[24] Additionally, scaling up methods from analytical to preparative scale on pre-packed glass columns can be a straightforward approach for purifying larger quantities of isomers.[25] Centrifugal Partition Chromatography has also been successfully scaled up for the production of isoquinoline alkaloids for preclinical development.[26]
Visualization of Workflows
Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in the separation of isoquinoline isomers.
Method Development Strategy for Isoquinoline Isomer Separation
Caption: A strategic approach to developing a robust method for separating isoquinoline isomers.
Experimental Protocols
Protocol 1: Dry Loading of Sample for Column Chromatography
This technique is useful when the crude product has poor solubility in the initial mobile phase.[14][27]
-
Dissolve the Sample: Dissolve the crude isoquinoline isomer mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone) in a round-bottom flask.[27]
-
Add Stationary Phase: Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the dissolved sample.[27]
-
Evaporate the Solvent: Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[27]
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the prepared chromatography column.[27]
-
Proceed with Elution: Gently add a layer of sand on top of the sample and begin the elution with the chosen mobile phase.
Protocol 2: Mobile Phase pH Screening for RP-HPLC
-
Prepare Buffer Stock Solutions: Prepare aqueous buffer stock solutions (e.g., 100 mM ammonium formate or ammonium acetate) and adjust the pH to the desired levels (e.g., 3.0, 4.0, 5.0, 6.0) using the corresponding acid (formic acid or acetic acid).
-
Prepare Mobile Phases: For each pH value, prepare the aqueous component (Mobile Phase A) by diluting the stock buffer to the final desired concentration (e.g., 10 mM) in water. The organic component (Mobile Phase B) will typically be acetonitrile or methanol.
-
Equilibrate the Column: For each new pH condition, thoroughly equilibrate the column with the new mobile phase for at least 10-15 column volumes.
-
Inject Sample: Inject the isoquinoline isomer mixture and run the chromatographic analysis.
-
Evaluate Results: Compare the resolution, peak shape, and retention times at each pH to determine the optimal condition.
Data Presentation
Table 1: Influence of Mobile Phase pH on Isomer Selectivity (Illustrative Data)
| pH | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Selectivity (α) | Resolution (Rs) |
| 3.0 | 5.2 | 5.5 | 1.06 | 1.2 |
| 4.0 | 6.8 | 7.4 | 1.09 | 1.8 |
| 5.0 | 8.1 | 8.5 | 1.05 | 1.1 |
| 6.0 | 9.5 | 9.8 | 1.03 | 0.8 |
Note: This table provides hypothetical data to illustrate the impact of pH on the separation of two isoquinoline isomers. Selectivity (α) is the ratio of the retention factors, and Resolution (Rs) is a measure of the degree of separation between the two peaks.
References
-
Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. (n.d.). Scirp.org. Retrieved from [Link]
-
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022, May 20). Omics. Retrieved from [Link]
-
Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (n.d.). MDPI. Retrieved from [Link]
-
Hu, R., Dai, X., Lu, Y., & Pan, Y. (2010). Preparative Separation of Isoquinoline Alkaloids From Stephania Yunnanensis by pH-zone-refining Counter-Current Chromatography. Journal of Chromatography B, 878(21), 1881-1884. Retrieved from [Link]
-
Hydrophilic Interaction (HILIC) Columns. (n.d.). Biocompare. Retrieved from [Link]
-
Hallock, Y. F., Dai, J., Bokesch, H. R., Dillah, K. B., Manfredi, K. P., Cardellina, J. H., & Boyd, M. R. (1994). Preparative separation of naphthyltetrahydroisoquinoline alkaloids from Ancistrocladus korupensis by centrifugal partition chromatography. Journal of Chromatography A, 688(1-2), 83-88. Retrieved from [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved from [Link]
-
Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. (n.d.). Shimadzu. Retrieved from [Link]
-
Sun, C., & Wei, W. (n.d.). Preparative Separation of Three Isoquinoline Alkaloids From Berberidis Radix by pH-zone-refining Counter-Current Chromatography. Amanote Research. Retrieved from [Link]
-
Preparative separation of isoquinoline alkaloids from Corydalis impatiens using a middle pressure chromatogram isolated gel column coupled with two-dimensional liquid chromatography. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. (n.d.). LabRulez LCMS. Retrieved from [Link]
-
Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of Chromatographic Systems for Determination of Lipophilicity for Selected Isoquinoline Alkaloids. (n.d.). ResearchGate. Retrieved from [Link]
-
HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (n.d.). PubMed. Retrieved from [Link]
-
Hydrophilic interaction chromatography – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Shaath, N. A., & Soine, T. O. (1975). Determination of the enantiomeric purity of isoquinoline alkaloids by the use of chiral lanthanide nuclear magnetic resonance shift reagents. The Journal of Organic Chemistry, 40(13), 1987-1988. Retrieved from [Link]
-
What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? (n.d.). ResearchGate. Retrieved from [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). MDPI. Retrieved from [Link]
-
The impact of chirality on the analysis of alkaloids in plant. (2021, September 7). Pharmacia. Retrieved from [Link]
-
Resolving the Isomer Problem: Tackling Characterization Challenges. (2021, December 10). Biocompare. Retrieved from [Link]
-
HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (n.d.). ResearchGate. Retrieved from [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (n.d.). Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]
-
Separation of Isomers. (n.d.). Pyvot Tech. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674. Retrieved from [Link]
-
Separation of Compounds Using Column Chromatography (Theory). (n.d.). Amrita Virtual Lab. Retrieved from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024, August 13). Retrieved from [Link]
-
Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 8. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry [scirp.org]
- 17. omicsonline.org [omicsonline.org]
- 18. selvita.com [selvita.com]
- 19. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. (PDF) Preparative Separation of Three Isoquinoline [research.amanote.com]
- 22. researchgate.net [researchgate.net]
- 23. Chromatography [chem.rochester.edu]
- 24. lcms.labrulez.com [lcms.labrulez.com]
- 25. chromatographytoday.com [chromatographytoday.com]
- 26. Preparative separation of naphthyltetrahydroisoquinoline alkaloids from Ancistrocladus korupensis by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Solvent Systems for Recrystallization of Isoquinoline Compounds
Welcome to the technical support center for the recrystallization of isoquinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds. The principles and protocols outlined herein are grounded in established chemical principles to ensure scientific integrity and repeatable success in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a solvent for recrystallizing isoquinoline compounds?
An ideal solvent for the recrystallization of isoquinoline compounds should meet several key criteria.[1] First, the isoquinoline compound should be highly soluble in the solvent at elevated temperatures but have low solubility at room temperature or below.[1][2] This temperature-dependent solubility is the fundamental principle that allows for crystal formation upon cooling.[3] Second, the solvent should either completely dissolve impurities at all temperatures or not dissolve them at all, allowing for their removal by hot filtration.[1][4] Third, the solvent must be chemically inert, meaning it does not react with the isoquinoline compound.[5] Finally, it should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[5]
Q2: How does the polarity of isoquinoline affect solvent selection?
The "like dissolves like" principle is paramount in solvent selection.[6] Isoquinoline and its derivatives are generally polar molecules due to the presence of the nitrogen atom in the aromatic ring system.[7] Therefore, polar solvents are often a good starting point for solubility tests.[1][8] However, the overall polarity of a specific isoquinoline derivative can be significantly influenced by its substituents. For instance, nonpolar functional groups will increase solubility in nonpolar solvents. A general understanding of solvent polarities is crucial for making an informed initial choice.
Q3: When should I use a mixed solvent system (co-solvent system)?
A mixed solvent system is employed when no single solvent provides the ideal solubility profile for recrystallization.[4][8] This situation often arises when your isoquinoline compound is either too soluble in one solvent, even at low temperatures, or poorly soluble in another, even at high temperatures.[8] By using a pair of miscible solvents—one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent")—you can finely tune the solubility to achieve optimal crystal formation.[1] Common mixed solvent pairs include combinations like ethanol/water, acetone/water, and ethyl acetate/hexane.[1][9]
Q4: My isoquinoline compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[10][11] This is a common issue, especially with impure compounds or when using a solvent with a boiling point higher than the melting point of the solute.[8][10] To remedy this, you can try several approaches:
-
Reheat the solution to dissolve the oil, add a small amount of additional solvent to prevent premature saturation, and allow it to cool more slowly.[10]
-
If using a mixed solvent system, add more of the "good" solvent to fully dissolve the oil before slowly adding the anti-solvent.
-
Try a different solvent or solvent system with a lower boiling point.[8]
Q5: I have a very poor yield after recrystallization. What are the likely causes?
A low yield is a frequent problem in recrystallization and can stem from several factors:[11]
-
Using too much solvent: This is the most common reason for poor yield.[6][10] An excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures.
-
Premature crystallization: If crystallization occurs too quickly, impurities can be trapped within the crystal lattice, and smaller, less-formed crystals may be lost during filtration.
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in a significant amount of the compound remaining in the mother liquor.
-
Loss during transfer: Physical loss of material during transfers between flasks and during filtration can also contribute to a lower yield.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the recrystallization of isoquinoline compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, preventing the solution from becoming saturated.[10][11]2. The solution is supersaturated.[6][10]3. The cooling process is too slow, or the final temperature is not low enough. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[11]2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[6][10]3. Cool the solution in an ice bath to further decrease the solubility of your compound.[2] |
| Crystals form too quickly. | 1. The solution is too concentrated.2. The solution was cooled too rapidly.[11] | 1. Reheat the solution and add a small amount of additional hot solvent.[11]2. Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also help slow the cooling rate.[11] |
| The recrystallized product is still impure. | 1. The cooling process was too fast, trapping impurities in the crystal lattice.2. The chosen solvent did not effectively separate the impurities.3. The crystals were not washed properly after filtration. | 1. Repeat the recrystallization, ensuring a slow cooling rate.2. Re-evaluate your solvent choice. The impurities should be either very soluble or insoluble in the chosen solvent.[1]3. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[12] |
| The solution is colored, but the pure compound should be colorless. | Soluble, colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[13] Use the minimum amount necessary, as it can also adsorb some of your desired product.[11] |
| Insoluble impurities are present in the hot solution. | The crude sample contains insoluble material. | Perform a hot gravity filtration to remove the insoluble impurities before allowing the solution to cool and crystallize.[8][14] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Place a small amount of your crude isoquinoline compound (approx. 50 mg) into a test tube. Add a few drops of the potential solvent at room temperature. If the compound dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube gently. If the compound dissolves in the hot solvent, it is a potentially good candidate. Remove the test tube from the heat and allow it to cool. If crystals form, you have likely found a suitable solvent.
-
Dissolution: Place the crude isoquinoline compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the flask on a hot plate while stirring. Continue to add small portions of the hot solvent until the compound just dissolves.[13]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[12]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Choose a pair of miscible solvents. One in which your isoquinoline compound is soluble (solvent A) and one in which it is insoluble (solvent B).[1][4]
-
Dissolution: Dissolve the crude compound in the minimum amount of hot solvent A in an Erlenmeyer flask.
-
Addition of Anti-solvent: While keeping the solution hot, add solvent B dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot solvent A until the cloudiness just disappears.
-
Crystallization, Collection, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Visualization of Workflows
Solvent Selection Workflow
Caption: A generalized workflow for the recrystallization process.
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
-
Recrystallization (chemistry) | Research Starters. EBSCO. [Link]
-
Isoquinoline. Wikipedia. [Link]
-
Recrystallization. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
-
Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]
-
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Recrystallization. MIT Digital Lab Techniques Manual - YouTube. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Crystallization. [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]
-
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Recrystallization. [Link]
-
Solvent Choice. University of York, Chemistry Teaching Labs. [Link]
-
Polarizable continuum model solvation analysis of certain 5-substituted isoquinoline derivatives. PSGCAS. [Link]
-
Applications of Isoquinoline and Quinoline Derivatives. Scribd. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
Effective solvent system selection in the recrystallization purification of pharmaceutical products. ResearchGate. [Link]
-
Safe Use of Solvent Stills. [Link]
-
Common Solvent Recovery Mistakes to Avoid. [Link]
-
Substances yield after recrystallization from different solvents. ResearchGate. [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. [Link]
-
Polarizable continuum model solvation analysis of certain 5-substituted isoquinoline derivatives. [Link]
-
Alkaloid Purification. Lifeasible. [Link]
-
EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS. Dr. Nerz. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
-
3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
-
Recrystallization. [Link]
-
Recrystallisation Help. Reddit. [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]
-
The extraction, separation and purification of alkaloids in the natural medicine. JOCPR. [Link]
-
Polarity Index. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. Recrystallization [sites.pitt.edu]
- 3. praxilabs.com [praxilabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. reddit.com [reddit.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 13. youtube.com [youtube.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Strategies for Purifying Temperature-Sensitive Aldehyde Compounds
Welcome to the Technical Support Center for the purification of temperature-sensitive aldehyde compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs). Our focus is on practical, field-proven strategies that preserve the integrity of these challenging molecules.
Introduction: The Challenge of Aldehyde Instability
Aldehydes are a cornerstone of organic synthesis, yet their reactivity makes them notoriously difficult to purify, especially when they are thermally labile. Common degradation pathways include:
-
Oxidation: Aldehydes are readily oxidized to the corresponding carboxylic acids upon exposure to air.[1]
-
Polymerization/Autocondensation: Aldol condensation and other self-condensation reactions are common, leading to oligomeric impurities.[2]
-
Epimerization: Aldehydes with α-stereocenters can be sensitive to epimerization under basic conditions.[3]
This guide provides a structured approach to navigate these challenges, ensuring high-purity aldehydes for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: My aldehyde is decomposing during distillation. What are my options?
A1: Standard distillation is often too harsh for temperature-sensitive aldehydes.[4] The primary alternatives are:
-
Molecular Distillation (Short-Path Distillation): This is the preferred method for highly sensitive compounds. It operates under a high vacuum, which significantly lowers the boiling point, and features a very short path between the evaporation and condensation surfaces. This minimizes the time the compound spends at elevated temperatures, thereby preventing thermal degradation.[5]
-
Vacuum Distillation: For moderately sensitive aldehydes, standard vacuum distillation can be sufficient. The reduced pressure lowers the boiling point to a safer temperature range.[6]
Q2: I'm seeing a new, less polar spot on my TLC after column chromatography on silica gel. What is happening?
A2: This is a common issue. The acidic nature of standard silica gel can catalyze acetal formation if you are using an alcohol in your eluent (e.g., methanol, ethanol). The resulting acetal is typically less polar than the parent aldehyde. To mitigate this, consider the following:
-
Neutralize the Silica Gel: Pre-treat your silica gel slurry with a small amount of a non-nucleophilic base, like triethylamine, to neutralize acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[6][7]
-
Avoid Alcoholic Solvents: If possible, use a solvent system that does not contain alcohols.[7]
Q3: How should I store my purified temperature-sensitive aldehyde to prevent degradation?
A3: Proper storage is critical. To maintain purity, adhere to these guidelines:
-
Temperature: Store at low temperatures, typically 2-8°C, or frozen if the compound's properties allow.[8][9]
-
Atmosphere: Aldehydes are sensitive to air. Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[9]
-
Container: Use a tightly sealed, airtight container. For liquids, containers should be kept upright to prevent leakage.[9]
-
Light: Protect from light, which can catalyze degradation.
-
Stabilizers: For long-term storage, consider adding a stabilizer. Trace amounts (10-100 ppm) of compounds like triethanolamine or dimethylethanolamine can inhibit polymerization and autocondensation.[2] Combinations of a phenolic component (like 4-methoxyphenol) and an amine (like pyridine) have also been shown to be effective.[10]
Troubleshooting Guide: Purification Workflows
This section addresses specific issues you may encounter during common purification protocols.
Issue 1: Low Yield During Purification via Bisulfite Adduct
The formation of a bisulfite adduct is a powerful technique for separating aldehydes from other organic compounds.[3][11][12] However, low yields of the precipitated adduct can be frustrating.
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | Highly hindered aldehydes may not react efficiently with sodium bisulfite.[3] | This method may not be suitable. Consider alternative purification techniques like low-temperature chromatography or molecular distillation. |
| Adduct Solubility | The bisulfite adduct of lower molecular weight or highly polar aldehydes may be soluble in the reaction mixture and will not precipitate.[3] | Instead of filtration, switch to a liquid-liquid extraction. The water-soluble adduct will be in the aqueous phase, allowing for separation from non-polar impurities.[3][11] |
| Poor Reagent Quality | The sodium bisulfite solution must be fresh and saturated to be effective. | Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[3][11] |
| Improper Solvent | For the reaction to occur, the aldehyde and the aqueous bisulfite must be in contact. | Use a water-miscible co-solvent. For aliphatic aldehydes, dimethylformamide (DMF) can significantly improve removal rates.[3][11][12] |
Issue 2: Aldehyde Decomposition During Regeneration from Bisulfite Adduct
Regeneration of the aldehyde from its bisulfite adduct typically requires basification, which can be detrimental to sensitive molecules.[7][12]
| Potential Cause | Explanation | Recommended Solution |
| Base Sensitivity | Aldehydes with α-stereocenters are prone to epimerization under strongly basic conditions.[3] Other functional groups like esters can be hydrolyzed.[7] | Minimize the exposure time to the base. A rapid extraction immediately following basification can yield high recovery.[3][7] |
| Harsh pH Conditions | The high pH required for adduct decomposition can cause side reactions.[3] | For extremely sensitive aldehydes, consider a non-aqueous regeneration method. Treating the adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile can regenerate the aldehyde under neutral conditions.[3][7] |
| SO₂ Decomposition | For aldehydes with tri- or tetra-substituted double bonds, dissolved sulfur dioxide (SO₂) gas can cause decomposition.[3][11] | During extraction, use a non-polar organic layer such as hexanes to minimize the dissolution of SO₂.[11] |
Experimental Protocols
Protocol 1: Purification of a Temperature-Sensitive Aldehyde via Bisulfite Adduct Formation
This protocol is a general guideline for separating an aldehyde from non-carbonyl impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude aldehyde mixture in a suitable water-miscible solvent like methanol, THF, or DMF (DMF is recommended for aliphatic aldehydes).[11][12]
-
Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds.[13] The reaction may be exothermic; have an ice bath ready if needed.[14]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake the mixture again to extract non-aldehyde components into the organic layer.[3]
-
Separation: Separate the layers. The aldehyde bisulfite adduct will be in the aqueous phase.[11] If a solid precipitates at the interface, it is likely the adduct; it can be isolated by filtration.[11]
-
Regeneration: To recover the aldehyde, add an equal volume of a suitable organic solvent (e.g., ethyl acetate) to the aqueous layer.[7] Slowly add 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is ~12.[3]
-
Final Extraction & Isolation: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers, collect the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.
Caption: Workflow for Aldehyde Purification via Bisulfite Adduct.
Protocol 2: Low-Temperature Column Chromatography
This method is suitable for aldehydes that are sensitive to the acidic nature of silica gel, even when neutralized.
Step-by-Step Methodology:
-
Column Preparation: Pack a jacketed chromatography column with silica gel in your chosen low-polarity solvent system (e.g., hexanes/ethyl acetate).
-
Cooling: Circulate a coolant (e.g., from a refrigerated bath) through the jacket of the column to maintain a low temperature (e.g., 0-5°C).
-
Sample Loading: Dissolve your crude aldehyde in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the cooled mobile phase, collecting fractions as you normally would.
-
Analysis: Analyze the fractions by TLC to identify those containing the purified aldehyde.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator with a cooled water bath to prevent heating the sample.
Caption: Experimental Workflow for Low-Temperature Chromatography.
Summary of Purification Strategies
The choice of purification strategy depends on the specific properties of your aldehyde and the impurities present.
| Method | Best For | Advantages | Disadvantages |
| Aqueous Wash (e.g., NaHCO₃) | Removing acidic impurities like carboxylic acids.[1] | Simple, fast, and removes common byproducts. | Ineffective against non-acidic impurities. |
| Bisulfite Adduct Formation | Broad applicability for many aldehydes, including hindered ones.[3][12][13] | High selectivity for aldehydes, can be performed on a large scale.[12] | Regeneration step can be harsh for very sensitive compounds.[7] |
| Column Chromatography | Moderately stable aldehydes where impurities have different polarities. | Good for separating complex mixtures. | Risk of decomposition on silica gel; can be time-consuming.[14] |
| Molecular/Vacuum Distillation | Thermally unstable, volatile aldehydes.[5][6] | Gentle, low-temperature process that minimizes thermal degradation.[5] | Requires specialized equipment; ineffective for non-volatile impurities. |
References
-
General procedures for the purification of Aldehydes. Chempedia - LookChem. [Link]
-
Workup: Aldehydes. Department of Chemistry: University of Rochester. [Link]
- US4414419A - Stabilization of aldehydes.
- EP0096153A2 - Stabilization of aldehydes.
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]
-
A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction. J-Stage. [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
- US2295760A - Process for separating aldehydes and ketones.
-
Purifying aldehydes?. Reddit. [Link]
- US6137013A - Method of stabilizing aldehydes.
-
Alternatives to Traditional Thermal Distillation. ScholarBlogs. [Link]
- WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
- US2205184A - Purification of aldehyde-ketone mixtures.
-
Handling Temperature-Sensitive Chemicals. Fresh Logistics. [Link]
-
Western Carolina University Standard Operating Procedure for the use of Acetaldehyde. Western Carolina University. [Link]
-
Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. TJFDA. [Link]
-
Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. MDPI. [Link]
-
Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]
-
How to Store Reagents. Department of Chemistry: University of Rochester. [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
Stabilization of aldehydes. European Patent Office. [Link]
-
How To: Purify by Distillation. Department of Chemistry: University of Rochester. [Link]
-
Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Shimadzu. [Link]
-
How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?. ResearchGate. [Link]
- US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
-
Destructive distillation. Wikipedia. [Link]
Sources
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. njhjchem.com [njhjchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Handling Temperature-Sensitive Chemicals [freshlogistics.co.uk]
- 9. wcu.edu [wcu.edu]
- 10. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 11. Workup [chem.rochester.edu]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Isoquinoline Synthesis: A Comparative Analysis
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic pharmaceuticals with a broad spectrum of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] The efficient construction of this nitrogen-containing heterocycle is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of classical and modern methods for isoquinoline synthesis, offering experimental insights and data to inform your selection of the most suitable strategy for your synthetic targets.
The Classical Pillars of Isoquinoline Synthesis
For over a century, four cornerstone reactions have dominated the landscape of isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch, and Schlittler-Müller reactions.[1][3] These methods, all centered on electrophilic aromatic substitution, have proven robust but often necessitate harsh reaction conditions.[1][2]
The Bischler-Napieralski Reaction
This reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[4][5][6] The reaction is typically carried out in refluxing acidic conditions with a dehydrating agent.[4]
Mechanism: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[4] Two mechanisms are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[4][6] The prevailing mechanism is often influenced by the specific reaction conditions.[4] The presence of electron-donating groups on the aromatic ring enhances the nucleophilicity of the ring and facilitates the cyclization.[5]
Causality in Experimental Choices: The choice of dehydrating agent is critical. Phosphoryl chloride (POCl₃) is widely used; however, for substrates lacking electron-donating groups, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is more effective.[4][5] This is because the combination generates pyrophosphates, which are better leaving groups.[7] A potential side reaction is the retro-Ritter reaction, leading to the formation of styrenes.[5] This can be minimized by using nitriles as solvents or by employing oxalyl chloride to generate an N-acyliminium intermediate.[5][7]
Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 eq).
-
Add anhydrous dichloromethane (DCM) and POCl₃ (in excess).
-
Fit the flask with a reflux condenser under a nitrogen atmosphere.
-
Reflux the solution for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and concentrate it via rotary evaporation.
-
Dissolve the residue in a methanol/water mixture (9:1) and cool to 0 °C.
-
Carefully add sodium borohydride (NaBH₄) until the pH reaches 7 to reduce the iminium intermediate.
-
Quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[8][9][10] It is a special case of the Mannich reaction and is particularly effective for aromatic rings that are electron-rich, such as indoles and pyrroles.[9]
Mechanism: The reaction is driven by the formation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound under acidic conditions.[9] This is followed by an intramolecular electrophilic attack on the aromatic ring to form a spirocycle intermediate, which then rearranges and deprotonates to restore aromaticity and yield the final product.[8][9]
Causality in Experimental Choices: The choice of acid catalyst and solvent is crucial. While traditionally carried out with a strong acid in a protic solvent with heating, the reaction can proceed in higher yields in aprotic media, sometimes even without a catalyst.[9] For less nucleophilic aromatic rings, higher temperatures and strong acids are generally required.[9] The use of N-acyliminium ions, formed by acylating the intermediate imine, can serve as a powerful electrophile, allowing the cyclization to occur under milder conditions with a broader range of aromatic systems.[9]
Experimental Protocol: Synthesis of a Tetrahydro-β-carboline
-
In a round-bottom flask, dissolve D-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous methanol.
-
Add the desired aldehyde or ketone (e.g., 2,3-butanedione, 2.5 eq).
-
Stir the solution at 65 °C for 20 hours.
-
Cool the reaction to room temperature and partition between a saturated aqueous solution of sodium bicarbonate and DCM.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
The Pomeranz-Fritsch Reaction
This reaction synthesizes isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals, which are formed from the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine.[11][12]
Mechanism: The reaction begins with the formation of a benzalaminoacetal (a Schiff base).[11] In the presence of a strong acid, typically sulfuric acid, one of the alkoxy groups is protonated and eliminated as an alcohol. The resulting carbocation is then attacked by the aromatic ring in an electrophilic aromatic substitution. A second alcohol elimination then occurs to form the aromatic isoquinoline ring.[12]
Causality in Experimental Choices: The strongly acidic conditions required for this reaction can lead to low yields due to hydrolysis of the imine intermediate.[3] The choice of the acid catalyst is therefore critical, with sulfuric acid being the traditional choice.[12] More modern protocols have employed Lewis acids like trifluoroacetic anhydride and lanthanide triflates.[12]
Experimental Protocol: General Procedure for Pomeranz-Fritsch Synthesis
-
Condense the aromatic aldehyde with 2,2-diethoxyethylamine to form the corresponding benzalaminoacetal.
-
In a separate flask, carefully add the benzalaminoacetal to concentrated sulfuric acid, maintaining a low temperature.
-
Heat the reaction mixture to the required temperature and for the necessary duration, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Basify the mixture with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography or crystallization.
The Schlittler-Müller Modification
This is a modification of the Pomeranz-Fritsch reaction that utilizes a substituted benzylamine and glyoxal hemiacetal as starting materials to produce C1-substituted isoquinolines.[11][13] This variation expands the scope of the Pomeranz-Fritsch synthesis.[14]
Comparative Overview of Classical Methods
| Reaction | Starting Materials | Reagents & Conditions | Product | Yield Range (%) | Key Advantages | Key Disadvantages |
| Bischler-Napieralski | β-Phenylethylamine, Acyl chloride/Anhydride | 1. Acylation; 2. Dehydrating agent (POCl₃, P₂O₅), Reflux | 3,4-Dihydroisoquinoline | 40-90% | Good for 1-substituted isoquinolines; wide substrate scope. | Harsh dehydrating agents; requires subsequent oxidation to isoquinoline.[15] |
| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Protic or Lewis acid catalyst, often with heating | Tetrahydroisoquinoline | High (for activated rings) | Mild conditions for activated systems; stereocontrol is possible.[9] | Poor yields for electron-deficient rings; may require harsh conditions.[9] |
| Pomeranz-Fritsch | Aromatic aldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄), heat | Isoquinoline | Variable | Access to isoquinolines with substitution patterns difficult to achieve otherwise.[16] | Harsh conditions; often low yields due to side reactions.[3] |
| Schlittler-Müller | Substituted benzylamine, Glyoxal semiacetal | Acid-catalyzed cyclization | C1-substituted isoquinoline | Moderate to Good | Expands the scope of the Pomeranz-Fritsch reaction.[11][13] | Similar limitations to the Pomeranz-Fritsch reaction. |
Visualizing the Mechanisms
Caption: Mechanism of the Bischler-Napieralski Reaction.
Caption: Mechanism of the Pictet-Spengler Reaction.
The Modern Toolkit: Beyond the Classics
While the classical methods remain valuable, modern organic synthesis has ushered in an era of more efficient, atom-economical, and environmentally benign approaches.[1][17] These often rely on transition-metal catalysis.
Transition-Metal-Catalyzed Syntheses
Catalysts based on palladium, rhodium, ruthenium, and copper have become powerful tools for constructing the isoquinoline core.[18] These methods often proceed via C-H activation/annulation pathways, offering high efficiency and functional group tolerance.[18][19]
Key Features:
-
Atom Economy: These reactions are often designed to be highly atom-economical, minimizing waste.[18]
-
Milder Conditions: Many modern methods operate under significantly milder conditions than their classical counterparts.[17]
-
Functional Group Tolerance: Transition-metal catalysts can be highly selective, allowing for the synthesis of complex isoquinolines with a variety of functional groups.
-
Microwave-Assisted Reactions: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[17] For example, a ruthenium-catalyzed annulation of amides with internal alkynes under microwave irradiation provides fused tricyclic isoquinolinones with improved yields and reaction rates.[1][17]
Strategic Selection of Synthesis Method
Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, the available starting materials, and the required scale of the synthesis.
Caption: Decision workflow for selecting an isoquinoline synthesis method.
Conclusion
The synthesis of isoquinolines is a mature field with a rich history and a vibrant present. While the classical methods provide a solid foundation and are still widely used, modern transition-metal-catalyzed reactions offer powerful alternatives with significant advantages in terms of efficiency, scope, and environmental impact. A thorough understanding of the mechanisms, advantages, and limitations of each method, as presented in this guide, will empower researchers to make informed decisions and efficiently access the diverse and medicinally important world of isoquinolines.
References
-
Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
- Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025).
-
Pomeranz-Fritsch Reaction. (n.d.). Retrieved January 11, 2026, from [Link]
- Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (2019). Organic Letters, 21(10), 3533–3537.
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Pictet-Spengler Reaction - NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Retrieved January 11, 2026, from [Link]
-
Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. (2018). Retrieved January 11, 2026, from [Link]
-
Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Pomeranz–Fritsch reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Bischler–Napieralski reaction - Grokipedia. (n.d.). Retrieved January 11, 2026, from [Link]
- Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions. (2019). Organic Letters, 21(10), 3533–3537.
- Jacob, J., Varghese, N., Rasheed, S. P., Agnihotri, S., Sharma, V., & Wakode, S. (2016). RECENT ADVANCES IN THE SYNTHESIS OF ISOQUINOLINE AND ITS ANALOGUE: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1845.
-
Isoquinoline synthesis - Química Organica.org. (2010). Retrieved January 11, 2026, from [Link]
-
Pomerantz-Fritsch synthesis of isoquinolines - Química Organica.org. (n.d.). Retrieved January 11, 2026, from [Link]
-
Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 11, 2026, from [Link]
-
Isoquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
- Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Green Chemistry.
-
The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
- Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Isoquinoline synthesis [quimicaorganica.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. name-reaction.com [name-reaction.com]
- 11. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 13. Pomeranz-Fritsch Reaction [drugfuture.com]
- 14. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. organicreactions.org [organicreactions.org]
- 17. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation | MDPI [mdpi.com]
- 19. ijpsjournal.com [ijpsjournal.com]
Choosing the Right Tool: A Comparative Guide to HPLC and GC for Purity Analysis of Isoquinoline-1-carbaldehyde
In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Isoquinoline-1-carbaldehyde, a vital heterocyclic building block in the synthesis of numerous therapeutic agents, is no exception.[1] Its reactivity, driven by the aldehyde functional group, makes it a versatile precursor, but also susceptible to the formation of process-related impurities and degradation products.[2] An accurate and robust analytical method for purity determination is therefore indispensable.
This guide provides an in-depth comparison of two chromatographic workhorses, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of this compound. We will move beyond a simple listing of pros and cons to explore the fundamental principles that govern the selection of one technique over the other, supported by detailed experimental protocols and comparative data.
Understanding the Analyte: Physicochemical Properties of this compound
Before selecting an analytical technique, we must first understand the molecule . This compound (C₁₀H₇NO, M.W. 157.17 g/mol ) is a solid at room temperature with a reported melting point in the range of 55-56°C and a high predicted boiling point of approximately 308°C at atmospheric pressure.[2][3][4] It is sparingly soluble in water but shows good solubility in common organic solvents.[1][5] Its structure, featuring a polar aldehyde group and a large, moderately lipophilic aromatic system, places it in a category of compounds that are amenable to analysis by both HPLC and GC, making the choice between them a nuanced decision based on the specific analytical goals.
High-Performance Liquid Chromatography (HPLC): The Versatile Standard
HPLC is a powerful technique for separating components in a liquid sample and is particularly well-suited for non-volatile or thermally sensitive compounds.[6] Given that this compound is a solid with a high boiling point, HPLC presents itself as an immediate and logical choice, mitigating any concerns about thermal degradation that might arise with GC.
Causality Behind the HPLC Method Design
The primary rationale for employing HPLC is its robustness in handling moderately polar, high-boiling-point aromatic compounds. A reversed-phase method, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the standard approach. This setup allows for the effective separation of the main analyte from both more polar and less polar impurities. The synthesis of this compound can result in positional isomers (e.g., isoquinoline-3-carbaldehyde) or related substances, which often exhibit subtle differences in polarity.[7][8][9] HPLC excels at resolving such closely related species.[10] The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is crucial for protonating the basic nitrogen on the isoquinoline ring, which prevents peak tailing and ensures sharp, symmetrical peaks.[11]
Experimental Protocol: HPLC-UV Purity Assay
Objective: To determine the purity of this compound and separate it from potential related impurities using a gradient reversed-phase HPLC method with UV detection.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (this compound exhibits strong UV absorbance).
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to prepare a stock solution of 1.0 mg/mL. Dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) as the standard solution.
-
Procedure: Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography (GC): The High-Resolution Alternative
GC is a premier technique for analyzing compounds that are volatile or can be made volatile without thermal degradation.[12] The high boiling point of this compound (308°C) places it at the upper end of the range for routine GC analysis, but it is certainly feasible.[2] The primary advantage of GC is its exceptionally high separation efficiency, leading to very narrow peaks and superior resolution, which can be beneficial for separating impurities with very similar structures.[13]
Causality Behind the GC Method Design
The decision to use GC is predicated on the assumption of sufficient thermal stability. The high boiling point indicates strong intermolecular forces, but not necessarily thermal liability. A GC method would be chosen if volatile impurities (e.g., residual synthesis solvents or low-boiling-point byproducts) are of concern, or if the highest possible resolution is needed. Coupling GC with a Mass Spectrometer (GC-MS) provides an unparalleled ability to identify unknown impurities by providing their mass spectra, a significant advantage over standard UV detection in HPLC.[10][14] A non-polar or mid-polar capillary column (like a DB-5MS) is a good starting point, as it separates compounds primarily based on their boiling points and subtle polarity differences.
Experimental Protocol: GC-FID/MS Purity Assay
Objective: To determine the purity of this compound and identify potential volatile impurities using a temperature-programmed GC method with FID or MS detection.
-
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Chromatographic Conditions:
-
Column: DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C (High enough to ensure rapid volatilization but low enough to minimize potential degradation).
-
Injection Mode: Split (e.g., 50:1) to avoid column overload.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 290 °C.
-
Final Hold: Hold at 290 °C for 5 minutes.
-
-
Detector Temperature: 300 °C (FID) or MS Transfer Line at 290 °C.
-
Injection Volume: 1 µL.
-
-
Sample and Standard Preparation:
-
Solvent: A high-purity volatile solvent such as Acetone or Dichloromethane.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the solvent to prepare a stock solution of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (1.0 mg/mL).
-
-
Data Analysis:
-
With FID: Calculate purity using the area percent method, similar to HPLC.
-
With MS: Identify the main peak and any impurity peaks by comparing their mass spectra to a library (e.g., NIST). Quantify using total ion chromatogram (TIC) peak areas.
-
GC Workflow Diagram
Caption: Workflow for GC purity analysis of this compound.
Head-to-Head Comparison: HPLC vs. GC
The choice between these two powerful techniques hinges on the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte Suitability | Excellent. Ideal for non-volatile solids. No risk of thermal degradation. | Good, with caution. Suitable due to volatility at high temperatures, but potential for thermal degradation exists. |
| Impurity Profiling | Strong for non-volatile impurities and positional isomers. | Superior for volatile/semi-volatile impurities. GC-MS offers definitive identification of unknown volatiles. |
| Resolution | Very good. Provides sharp, symmetrical peaks with proper method development. | Excellent. Capillary GC columns offer higher theoretical plates and superior resolving power.[13] |
| Analysis Time | Moderate (typically 15-30 minutes).[12] | Fast. Analysis can often be completed in under 15 minutes.[13] |
| Instrumentation Cost | Generally higher due to high-pressure pumps and solvent costs.[12][13] | Lower instrument and running costs (gases are cheaper than HPLC-grade solvents).[12] |
| Robustness | High. Less sensitive to minor variations in sample matrix. | High, but analyte stability can be a concern. Inlet and column can be sensitive to non-volatile residues. |
Senior Scientist's Recommendation
For the routine quality control (QC) and purity assessment of this compound, HPLC is the recommended primary technique. Its key advantages are:
-
Unquestioned Analyte Integrity: It completely avoids the risk of on-column thermal degradation, ensuring that observed impurities are genuine and not artifacts of the analytical method.
-
Superior Isomer Separation: It is exceptionally well-suited for separating the key potential impurities, such as positional isomers, which are common in the synthesis of substituted aromatic compounds.[10]
-
Versatility: The same method can be easily adapted to quantify non-volatile starting materials or degradation products.
GC-MS should be considered a powerful complementary technique, particularly in a research and development or troubleshooting context. It is the ideal tool for:
-
Identifying Unknown Volatile Impurities: If the synthesis process involves volatile reagents or solvents, GC-MS is invaluable for identifying and quantifying their residues.
-
Orthogonal Method Validation: Using a fundamentally different separation technique like GC provides a highly confident, orthogonal confirmation of the purity results obtained by HPLC.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265306, this compound. Retrieved from [Link]
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
-
Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8405, Isoquinoline. Retrieved from [Link]
-
MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]
-
PubMed. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10868870, Isoquinoline-4-carbaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231555, Isoquinoline-3-carboxaldehyde. Retrieved from [Link]
-
MDPI. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants...by Liquid Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum.... Retrieved from [Link]
-
PubMed. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]
-
Atlantis Press. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance.... Retrieved from [Link]
-
SciELO. (n.d.). Development and Validation of a Gas Chromatographic Method for the Quantification of Minor Alkaloids in Cocaine. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 4494-18-2 [smolecule.com]
- 3. This compound CAS#: 4494-18-2 [m.chemicalbook.com]
- 4. This compound | C10H7NO | CID 265306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. This compound | 4494-18-2 [chemicalbook.com]
- 8. Isoquinoline-4-carbaldehyde | C10H7NO | CID 10868870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isoquinoline-3-carboxaldehyde | C10H7NO | CID 231555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. brewerscience.com [brewerscience.com]
- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 14. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
A Comparative Guide to the Structural Validation of Isoquinoline-1-carbaldehyde using NMR and Mass Spectrometry
Introduction: The Need for Rigorous Structural Elucidation
Isoquinoline-1-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its aldehyde functionality at the C1 position makes it a versatile precursor for synthesizing a wide range of more complex molecules, including pharmaceutical agents and functional dyes. Given its reactivity, confirming the precise structure and isomeric purity is paramount. An incorrect assignment, such as a mix-up with isoquinoline-3-carbaldehyde, could derail a synthetic campaign, leading to wasted resources and incorrect biological data.
This guide will systematically detail the application of ¹H NMR, ¹³C NMR, 2D NMR, and Mass Spectrometry to provide an unequivocal structural proof of this compound. We will compare "soft" versus "hard" ionization techniques in MS and 1D versus 2D experiments in NMR, explaining the unique and complementary information each provides.
The Overall Analytical Workflow
A robust validation strategy relies on the integration of multiple analytical techniques. Neither NMR nor MS alone is sufficient to confirm a structure with absolute certainty in all cases. The workflow below illustrates a comprehensive approach where the magnetic environment of nuclei (NMR) and the mass-to-charge ratio of the molecule and its fragments (MS) are used in concert.
Caption: A comprehensive workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C), providing detailed information about molecular connectivity and structure.
Experimental Protocol: NMR Sample Preparation and Acquisition
A well-prepared sample is critical for acquiring high-quality, reproducible NMR data.[1]
Methodology:
-
Sample Weighing: Accurately weigh 5-20 mg of the this compound sample for ¹H NMR. A higher concentration (20-50 mg) is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1][2] The choice of solvent can influence chemical shifts, particularly for protons near polar groups like aldehydes.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle vortexing can aid dissolution.[1]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[4] Ensure the sample is free of particulate matter, which can degrade spectral resolution.[2][5]
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1]
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary to resolve ambiguities, acquire 2D spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).[6]
-
Data Interpretation: ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Expected ¹H NMR Data (in CDCl₃):
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H-1' (CHO) | 10.2 - 10.5 | Singlet (s) | - | 1H | The aldehyde proton is highly deshielded due to the anisotropy of the C=O bond and its direct attachment to the carbonyl carbon.[7][8] |
| H-3 | 8.9 - 9.1 | Doublet (d) | 5.5 - 6.0 | 1H | Deshielded due to proximity to the electronegative nitrogen atom. Coupled to H-4. |
| H-4 | 7.7 - 7.9 | Doublet (d) | 5.5 - 6.0 | 1H | Coupled to H-3. |
| H-5 | 8.2 - 8.4 | Doublet (d) | ~8.0 | 1H | Peri-deshielded by the nitrogen lone pair. Coupled to H-6. |
| H-8 | 8.0 - 8.2 | Doublet (d) | ~8.0 | 1H | Deshielded by the aromatic ring current. Coupled to H-7. |
| H-6, H-7 | 7.6 - 7.8 | Multiplet (m) | - | 2H | Overlapping signals in the aromatic region, coupled to each other and adjacent protons. |
Note: Predicted chemical shifts are based on data for similar aromatic aldehydes and isoquinoline systems.[9][10] Actual values may vary slightly.
Data Interpretation: ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Expected ¹³C NMR Data (in CDCl₃):
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-1' (CHO) | 192 - 194 | The carbonyl carbon of an aromatic aldehyde is highly deshielded and appears far downfield.[9] |
| C-1 | 152 - 154 | Quaternary carbon attached to nitrogen and the carbaldehyde group. |
| C-3 | 145 - 147 | Deshielded due to proximity to nitrogen. |
| C-4a | 136 - 138 | Quaternary carbon at the ring junction. |
| C-5 | 130 - 132 | Aromatic CH carbon. |
| C-8a | 128 - 130 | Quaternary carbon at the ring junction. |
| C-6, C-7, C-8 | 126 - 129 | Aromatic CH carbons, often appearing in a clustered region.[11] |
| C-4 | 118 - 120 | Aromatic CH carbon. |
Note: The broad range of ¹³C chemical shifts (~0-220 ppm) allows for excellent signal dispersion.[12]
The Comparative Advantage of 2D NMR
While 1D spectra provide foundational data, complex aromatic systems often exhibit overlapping proton signals (e.g., H-6 and H-7). 2D NMR experiments are essential for unambiguous assignment.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.[13] A cross-peak between two signals in the COSY spectrum confirms they are neighbors in the spin system. For instance, it would show a correlation between H-3 and H-4, and between H-5 and H-6, helping to trace the connectivity around the rings.[6]
-
HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H coupling).[13] This is invaluable for definitively assigning carbon signals. By identifying the proton signal for H-3, for example, the HSQC spectrum will show a cross-peak to the corresponding C-3 signal, confirming its chemical shift.[6][14]
Mass Spectrometry (MS) Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues through fragmentation analysis.
Experimental Protocols: GC-MS vs. ESI-MS
The choice of ionization technique is critical as it determines the nature of the resulting mass spectrum.
A) Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) This is a "hard" ionization technique that provides rich structural information through fragmentation.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or hexane.[15]
-
Injection: Inject the sample into the GC, where it is vaporized and separated from impurities on a chromatographic column.[16]
-
Ionization: As the compound elutes from the GC, it enters the MS source and is bombarded with high-energy electrons (typically 70 eV). This causes ionization and extensive, reproducible fragmentation.
-
Analysis: The resulting ions are separated by the mass analyzer.
B) Electrospray Ionization-Mass Spectrometry (ESI-MS) This is a "soft" ionization technique ideal for confirming molecular weight with minimal fragmentation.[17][18]
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a polar solvent like methanol or acetonitrile, often with a trace of formic acid to promote protonation.[19]
-
Infusion: The solution is infused into the ESI source, where a high voltage creates a fine spray of charged droplets.[20]
-
Ionization: As the solvent evaporates, the analyte is left as a charged ion, typically the protonated molecule [M+H]⁺.[20][21]
-
Analysis: The ions are analyzed by the mass spectrometer.
Data Interpretation and Fragmentation Analysis
The molecular formula of this compound is C₁₀H₇NO, with a monoisotopic mass of 157.05 Da.
Caption: Key fragmentation pathways in EI-MS.
Expected Mass Spectrometry Data:
| Technique | Ion | Expected m/z | Interpretation & Comparison |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | 158.1 | Primary Goal: Molecular Weight Confirmation. As a soft ionization technique, ESI primarily generates the protonated molecular ion.[18] This provides a clear and immediate confirmation of the molecular weight. Very little fragmentation is expected. |
| GC-EI-MS | [M]⁺˙ | 157 | Primary Goal: Structural Fingerprinting. The molecular ion peak should be strong due to the stable aromatic system.[22] |
| [M-H]⁺ | 156 | A common fragmentation for aldehydes, resulting from the loss of the aldehydic hydrogen radical (α-cleavage).[22][23] | |
| [M-CHO]⁺ | 128 | Loss of the entire formyl radical (•CHO), another characteristic α-cleavage, yielding the stable isoquinoline cation.[22][23] |
| | [M-CO]⁺˙ | 129 | Loss of neutral carbon monoxide after rearrangement, a characteristic fragmentation for many aromatic aldehydes.[24] This fragment corresponds to the isoquinoline radical cation. |
The fragmentation pattern observed in EI-MS serves as a structural fingerprint. The characteristic losses of 1 Da (H•), 29 Da (•CHO), and 28 Da (CO) are highly indicative of an aromatic aldehyde. This pattern, combined with the molecular weight, strongly supports the proposed structure. The fragmentation of the isoquinoline ring itself can also occur, but these initial losses are most diagnostic.[25]
Conclusion: An Integrated and Self-Validating Approach
The structural validation of this compound is achieved with high confidence by integrating data from multiple spectroscopic techniques.
-
ESI-MS provides a rapid and unambiguous determination of the molecular weight (as [M+H]⁺ at m/z 158).
-
GC-EI-MS confirms the molecular weight (as [M]⁺˙ at m/z 157) and provides a unique fragmentation fingerprint characteristic of an aromatic aldehyde attached to an isoquinoline core.
-
¹H and ¹³C NMR confirm the number and types of protons and carbons, respectively. The distinct downfield signal of the aldehyde proton (>10 ppm) is a key identifier.
-
2D NMR (COSY and HSQC) resolves any ambiguities from overlapping signals in the 1D spectra, confirming the precise connectivity of the molecule's H-C framework.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Schaefer, T., & Schneider, W. G. (1963). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 41(4), 966-982.
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Research Done. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? Retrieved from [Link]
-
University of Houston. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
- Pai, B. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
- Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
-
Semantic Scholar. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]
-
American Chemical Society. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]
-
ResearchGate. (2009). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). Isoquinoline-1-carboxylic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
- Hulshoff, A., et al. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
-
ResearchGate. (2006). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
SparkNotes. (n.d.). Fragmentation of Three Amines. Retrieved from [Link]
-
American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]
- Schaefer, T. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(7), 1285-1295.
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
- Hansen, P. E., et al. (2015). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 20(8), 13839-13851.
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]
-
ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment. Retrieved from [Link]
-
AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, October 4). How to Interpret Chemical Shift in the 1H NMR (O Chem) [Video]. YouTube. Retrieved from [Link]
- Lyapchenko, N., et al. (2003). Electrospray ionization and liquid secondary ion mass spectrometric study of N-heterocyclic carbenes and their 1,2,4-triazolium. International Journal of Mass Spectrometry, 228(1), 61-68.
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). EI-MS: M-28 peak in aldehydes. Retrieved from [Link]
-
JoVE. (2024). Video: π Electron Effects on Chemical Shift: Overview. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
- Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 849.
-
ResearchGate. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]
-
All Things Science. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
The NMR Guy. (2013, January 18). How to interpret a HSQC NMR Spectrum [Video]. YouTube. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in... [Image]. Retrieved from [Link]
-
ResearchGate. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]
Sources
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scribd.com [scribd.com]
- 5. organomation.com [organomation.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
- 10. Isoquinoline(119-65-3) 1H NMR [m.chemicalbook.com]
- 11. Isoquinoline(119-65-3) 13C NMR [m.chemicalbook.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Sample preparation GC-MS [scioninstruments.com]
- 16. GC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 21. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating Isoquinoline-1-carbaldehyde Isomers
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of molecular entities is paramount. The isoquinoline scaffold, a prominent heterocyclic motif, is a cornerstone in the design of numerous bioactive compounds and functional materials. Positional isomerism within this framework, such as that in isoquinoline-carbaldehyde, can dramatically alter a molecule's physicochemical properties and biological activity. Consequently, the unambiguous identification of a specific isomer is a critical step in any synthetic or analytical workflow.
This guide provides an in-depth comparative analysis of the spectroscopic data for isoquinoline-1-carbaldehyde and its positional isomers, primarily focusing on the 3- and 4-carbaldehyde variants. By leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will explore the subtle yet distinct spectral signatures that enable their differentiation. This document is intended to serve as a practical resource for researchers, offering not only a compilation of experimental data but also the underlying principles and experimental considerations for acquiring and interpreting such data.
The Decisive Role of the Aldehyde Position
The electronic landscape of the isoquinoline ring is inherently polarized due to the nitrogen atom. The position of the electron-withdrawing aldehyde group further modulates this electronic distribution, leading to unique chemical shifts, vibrational frequencies, and fragmentation patterns for each isomer. Understanding these positional effects is the key to their spectroscopic differentiation.[1]
Comparative Spectroscopic Data
The following sections present a side-by-side comparison of the key spectroscopic data for this compound, isoquinoline-3-carbaldehyde, and isoquinoline-4-carbaldehyde.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift of the aldehyde proton and the protons on the isoquinoline core are highly sensitive to the substitution pattern. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 1: Comparative ¹H NMR Data (δ, ppm) for Isoquinoline-carbaldehyde Isomers in CDCl₃
| Proton | This compound | Isoquinoline-3-carbaldehyde | Isoquinoline-4-carbaldehyde |
| -CHO | 10.39 (s) | ~10.2 (s) | 10.41 (s) |
| H-3 | 8.74-8.76 (m) | - | 9.45 (s) |
| H-4 | 7.88-7.93 (m) | 8.60 (s) | - |
| H-5 | 9.30-9.33 (m) | 8.16 (d, J=8.5 Hz) | 9.22 (d, J=8.4 Hz) |
| H-6 | 7.73-7.79 (m) | 7.64 (t, J=7.5 Hz) | 7.76 (t, J=8.4 Hz) |
| H-7 | 7.73-7.79 (m) | 7.86 (dd, J=8.4, 7.0 Hz) | 7.96-7.92 (m) |
| H-8 | 7.88-7.93 (m) | 7.96 (d, J=8.2 Hz) | 8.10 (d, J=8.4 Hz) |
| Reference | [1] | [1] | [1][2] |
Expertise in Interpretation:
-
Aldehyde Proton: The aldehyde proton in all three isomers appears as a singlet significantly downfield (δ > 10 ppm) due to the deshielding effect of the carbonyl group. The subtle differences in their chemical shifts can be attributed to the varying electronic environments.
-
Peri-Effect in this compound: The proton at the H-8 position in this compound experiences a significant deshielding effect, often referred to as a peri-effect, due to its spatial proximity to the aldehyde group at the 1-position. This results in a downfield shift for H-8.
-
Distinctive Singlets: Isoquinoline-3-carbaldehyde and isoquinoline-4-carbaldehyde each exhibit a unique aromatic singlet. In the 3-isomer, this corresponds to the H-4 proton, while in the 4-isomer, it is the H-3 proton. The absence of coupling for these protons makes them readily identifiable.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Expected and Comparative ¹³C NMR Data (δ, ppm) for Isoquinoline-carbaldehyde Isomers
| Carbon | This compound (Predicted) | Isoquinoline-3-carbaldehyde (from Quinoline-3-carbaldehyde)[3] | Isoquinoline-4-carbaldehyde (Predicted) | Isoquinoline-6-carbaldehyde (Experimental)[3] |
| -CHO | ~193 | 190.8 | ~192 | 192.7 |
| C-1 | - | 150.6 | 149.2 | 153.0 |
| C-3 | ~143 | - | ~140 | 146.4 |
| C-4 | ~121 | ~132.8 | - | 140.0 |
| C-4a | ~128 | ~129.8 | ~129 | 134.9 |
| C-5 | ~137 | ~129.5 | ~128 | 133.4 |
| C-6 | ~128 | ~128.6 | ~127 | - |
| C-7 | ~130 | ~128.0 | ~130 | 130.7 |
| C-8 | ~127 | ~127.1 | ~129 | 128.8 |
| C-8a | ~136 | ~140.3 | ~135 | 126.7 |
Causality Behind Chemical Shifts:
The electron-withdrawing nature of the aldehyde group causes a downfield shift for the attached carbon and other carbons in conjugation with it. The exact positions of these shifts are diagnostic of the isomer. The carbonyl carbon itself is expected to resonate in the range of 190-195 ppm.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of these isomers is the strong C=O stretching vibration of the aldehyde group.[1] The position of this band can provide clues about the electronic environment of the carbonyl.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Isoquinoline-carbaldehyde Isomers
| Isomer | C=O Stretch | Aromatic C-H Stretch | Aromatic C=C Stretch |
| This compound | ~1700 | ~3050 | ~1600-1450 |
| Isoquinoline-3-carbaldehyde | ~1705 | ~3060 | ~1610-1460 |
| Isoquinoline-4-carbaldehyde | ~1700 | ~3050 | ~1590-1450 |
Interpreting Vibrational Frequencies:
-
C=O Stretch: The carbonyl stretch is typically a strong, sharp peak in the region of 1700 cm⁻¹. Conjugation with the aromatic ring system slightly lowers this frequency compared to a simple aliphatic aldehyde.
-
Aromatic Vibrations: The spectra will also show characteristic absorptions for the aromatic C-H stretching just above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. Under electron ionization (EI) or electrospray ionization (ESI), all three isomers are expected to show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to their identical molecular weight (157.17 g/mol ).[5][6][7] The fragmentation patterns, however, can offer structural clues.
Table 4: Mass Spectrometry Data for Isoquinoline-carbaldehyde Isomers
| Isomer | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| All Isomers | C₁₀H₇NO | 157.17 | 158.06 | Loss of -CHO (M-29), Loss of CO (M-28) |
Fragmentation Insights:
A common fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (-CHO), resulting in a fragment at M-29. Another characteristic fragmentation is the loss of carbon monoxide (CO), leading to a fragment at M-28. While the primary fragmentation may be similar, the relative intensities of these fragment ions could differ between the isomers, reflecting the stability of the resulting cations.[8][9]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Sample Preparation:
-
Dissolve 5-10 mg of the isoquinoline-carbaldehyde isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Employ a standard one-pulse sequence.
-
Ensure an adequate relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, especially for quantitative measurements.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required to achieve a good signal-to-noise ratio compared to ¹H NMR.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grind the mixture to a fine, uniform powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.[10]
-
Mass Spectrometry (MS)
-
Instrument: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.
-
-
Data Acquisition (ESI Positive Mode):
-
Infuse the sample solution directly into the ESI source or inject it into the LC system.
-
Set the instrument to acquire data in positive ion mode.
-
Scan a mass range appropriate for the compound (e.g., m/z 50-300).
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 158) as the precursor and applying collision-induced dissociation (CID).
-
Visualizing the Workflow
A systematic approach is crucial for the successful differentiation of these isomers. The following workflow outlines the key steps from sample preparation to data analysis.
Caption: A generalized workflow for the spectroscopic differentiation of isoquinoline-carbaldehyde isomers.
Logical Framework for Isomer Identification
The identification of an unknown isoquinoline-carbaldehyde isomer should follow a logical progression, integrating data from multiple spectroscopic techniques.
Caption: A decision-making flowchart for identifying isoquinoline-carbaldehyde isomers using spectroscopic data.
Conclusion
The differentiation of this compound and its positional isomers is a readily achievable analytical task when a multi-technique spectroscopic approach is employed. ¹H NMR provides the most definitive data for distinguishing these isomers, with the chemical shifts and coupling patterns of the aromatic protons serving as unique fingerprints. IR and MS data provide crucial corroborating evidence for the presence of the aldehyde functionality and the correct molecular weight. By following the detailed protocols and interpretative guidance provided in this guide, researchers can confidently and accurately characterize these important building blocks in their synthetic and drug discovery endeavors.
References
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. Available at: [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. Available at: [Link]
-
LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). SciELO. Available at: [Link]
-
Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Supporting Information. Available at: [Link]
-
quinoline-3-carbaldehyde - the NIST WebBook. NIST. Available at: [Link]
-
7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. Available at: [Link]
-
2.5. Infrared Spectroscopy (FTIR). Bio-protocol. Available at: [Link]
-
Isoquinoline - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]
-
Isoquinoline-4-carbaldehyde (C10H7NO). PubChemLite. Available at: [Link]
-
Isoquinoline-4-carbaldehyde | C10H7NO | CID 10868870. PubChem. Available at: [Link]
-
Isoquinoline-3-carboxaldehyde | C10H7NO | CID 231555. PubChem. Available at: [Link]
-
This compound | C10H7NO | CID 265306. PubChem. Available at: [Link]
-
Isoquinoline - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry | OpenStax. Available at: [Link]
-
Isoquinoline - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax. Available at: [Link]
-
ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Available at: [Link]
-
Typical UV spectra of the different compound types -from left to right... ResearchGate. Available at: [Link]
-
NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC - PubMed Central. Available at: [Link]
-
Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. ResearchGate. Available at: [Link]
-
Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms. NIH. Available at: [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. rsc.org [rsc.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. Isoquinoline-4-carbaldehyde | C10H7NO | CID 10868870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isoquinoline-3-carboxaldehyde | C10H7NO | CID 231555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C10H7NO | CID 265306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.5. Infrared Spectroscopy (FTIR) [bio-protocol.org]
A Comparative Guide to 3D Structure Determination of Isoquinoline Derivatives: X-ray Crystallography in Focus
For researchers, medicinal chemists, and drug development professionals, understanding the precise three-dimensional (3D) arrangement of atoms in a molecule is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides the design of more potent and selective therapeutics, and is often a prerequisite for regulatory submission. The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid bicyclic structure provides a versatile template for introducing diverse functionalities, making the determination of its derivatives' 3D structures a critical step in drug discovery.
This guide provides an in-depth comparison of the primary techniques for 3D structure determination, with a central focus on the "gold standard" method: single-crystal X-ray crystallography. We will explore its underlying principles, strengths, and limitations, and compare it objectively with powerful alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and burgeoning computational modeling methods.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is an experimental science that provides an unambiguous and high-resolution 3D map of a molecule's atomic and molecular structure.[2][3] The technique relies on the diffraction of an X-ray beam by a highly ordered, single crystal of the compound. By measuring the angles and intensities of the diffracted X-rays, a three-dimensional picture of the electron density within the crystal is generated, from which the positions of individual atoms and their chemical bonds can be precisely determined.[2] For isoquinoline derivatives, this method is invaluable for confirming stereochemistry, defining conformational preferences, and understanding intermolecular interactions that dictate crystal packing.[4][5]
The 'Why' Behind the Workflow: Causality in Crystallography
The path from a purified powder to a final crystal structure is a multi-step process where each stage is critical for success. The primary and often most challenging step is obtaining a high-quality single crystal.[2][6]
Caption: The experimental workflow for X-ray crystallography.
Experimental Protocol: Crystallization of an Isoquinoline Derivative
This protocol describes a general approach using the hanging drop vapor diffusion method, a common choice for small molecules.
-
Purity is Paramount: Start with the highest purity material possible (>98%, confirmed by NMR and LC-MS). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction.
-
Solvent Selection: The choice of solvent is critical. The ideal solvent (or solvent system) is one in which the isoquinoline derivative is sparingly soluble. This allows the solution to slowly reach supersaturation, a state required for crystal growth rather than rapid precipitation. Screen a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof).
-
Prepare the Reservoir: In a 24-well crystallization plate, pipette 500 µL of a "reservoir solution" into each well. This solution contains a solvent in which your compound is less soluble (the "anti-solvent" or "precipitant," e.g., hexane).
-
Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of your concentrated compound solution (e.g., 5-10 mg/mL in ethyl acetate) with 1 µL of the reservoir solution.
-
Seal and Equilibrate: Invert the coverslip and place it over the well, sealing it with vacuum grease. The system is now closed. The higher vapor pressure of the more volatile solvent in the drop (ethyl acetate) causes it to slowly diffuse from the drop to the reservoir.
-
Incubation and Observation: This slow evaporation gradually increases the concentration of the compound in the drop, pushing it towards supersaturation and, ideally, nucleation and crystal growth. Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 18°C). Observe the drops under a microscope daily for the appearance of crystals.
-
Optimization: If only small needles or precipitate form, the process is happening too quickly. The key is to slow down equilibration. This can be achieved by lowering the compound concentration, changing the solvent ratios, or adjusting the temperature. The goal is to find the "metastable zone" where a few nucleation events occur, followed by slow, ordered growth.[7]
Alternative & Complementary Techniques
While X-ray crystallography provides unparalleled detail on the static structure, other techniques offer different, often complementary, insights.
A. NMR Spectroscopy: Structure in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds in solution.[8][9][10] Unlike crystallography, it does not require a crystal and provides data on the molecule in a more "natural" solution state. For 3D structure, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial. The NOE effect measures through-space correlations between protons that are close to each other (< 5 Å), providing distance constraints that are used to calculate a 3D model of the molecule's conformation in solution.[11][12]
Key Advantages over Crystallography:
-
Solution-State Data: Provides information about the molecule's conformation and dynamics in solution, which may be more relevant to its biological activity.[13][14]
-
No Crystallization Needed: This bypasses the most significant bottleneck of X-ray crystallography.[14]
-
Dynamics Analysis: NMR can probe molecular motions and conformational changes over a wide range of timescales.[15]
Limitations:
-
Size Limitation: While less of an issue for small molecules like isoquinoline derivatives, solution NMR becomes challenging for molecules larger than ~30-40 kDa.[13]
-
Lower Resolution: The resulting structures are typically of lower resolution than those from crystallography and represent an ensemble of conformations.[15][16]
Caption: The experimental workflow for NMR-based structure determination.
B. Computational Modeling: In Silico Prediction
Computational methods predict the 3D structure of a molecule based on its 2D chemical graph. For small molecules, this typically involves generating a series of possible conformations (3D arrangements) and then using a molecular mechanics force field to calculate the potential energy of each, identifying the most stable, low-energy structures.[17]
Key Advantages:
-
Speed and Cost: It is significantly faster and cheaper than any experimental method.
-
No Physical Sample: Predictions can be made for hypothetical molecules before they are even synthesized, aiding in compound design.
-
Exploration of Conformational Space: Can systematically explore different possible shapes a flexible molecule might adopt.
Limitations:
-
Predictive Accuracy: The accuracy is highly dependent on the quality of the algorithm and the force field used. While excellent for many rigid molecules, they can be less reliable for highly flexible compounds or those with unusual electronic features.[17] It is a prediction, not an experimental measurement.
-
AI Advancements: While revolutionary AI models like AlphaFold 3 are beginning to tackle small molecules and protein-ligand interactions with impressive accuracy, they are still evolving and should be used to complement, not replace, experimental data where possible.[18]
Head-to-Head Comparison
The choice of technique depends on the specific research question, available resources, and the nature of the isoquinoline derivative itself.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Principle | X-ray diffraction from a single crystal | Nuclear spin resonance in a magnetic field | Energy minimization using force fields or AI |
| Sample State | Solid (single crystal) | Solution | In silico (no physical sample) |
| Key Information | High-resolution static 3D structure, absolute configuration, intermolecular packing | 3D structure in solution, molecular dynamics, intramolecular interactions | Predicted low-energy conformation(s) |
| Resolution | Very High (<1 Å is common for small molecules)[11] | Lower to Medium (ensemble of structures)[15] | Variable; not an experimental value |
| Primary Bottleneck | Obtaining a high-quality single crystal[2][19] | Molecular size limitations, spectral overlap in complex molecules | Accuracy for highly flexible or novel scaffolds |
| Throughput | Lower; crystal screening can be lengthy | Higher than crystallography | Very High |
| Cost | High (equipment and maintenance) | High (equipment and cryogens) | Low (requires computing power) |
Conclusion: An Integrated Approach
For the unambiguous determination of the 3D structure of novel isoquinoline derivatives, single-crystal X-ray crystallography remains the definitive method . It provides high-resolution, incontrovertible proof of atomic connectivity, stereochemistry, and conformation in the solid state. The structural data obtained is crucial for validating synthetic routes and providing a solid foundation for structure-based drug design.[20][21]
However, an integrated approach is often the most powerful. Computational modeling can be used upfront to predict likely conformations and guide synthesis. After a compound is made, NMR spectroscopy provides essential confirmation of the structure in solution and offers invaluable insights into its dynamic behavior.[10] Finally, obtaining a crystal structure provides the ultimate high-resolution snapshot, validating the models from the other techniques and revealing specific solid-state interactions that can be critical for formulation and drug delivery. By understanding the strengths and weaknesses of each method, researchers can strategically deploy them to gain a comprehensive understanding of their isoquinoline derivatives and accelerate the journey from chemical entity to therapeutic agent.
References
-
Difference Between NMR and X-Ray Crystallography. (2020). Pediaa.Com. [Link]
-
Techniques to Determine 3D Structure of Organic Compounds. (2025). Let's Talk Academy. [Link]
-
Firth, M. A., et al. (2012). Small-molecule 3D Structure Prediction Using Open Crystallography Data. Journal of Cheminformatics. [Link]
-
Vrabel, V., et al. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry. [Link]
-
What are the advantages and disadvantages of x-rays and electrons to study crystal structures? (2020). Quora. [Link]
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Comparison of NMR and X-ray crystallography. (n.d.). University of Szeged. [Link]
-
X-ray crystallography. (n.d.). Wikipedia. [Link]
-
Crystal structures of the isoquinoline derivatives. (n.d.). ResearchGate. [Link]
-
Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]
-
Lewis, L. (2024). Exploring NMR Spectroscopy: A Window into Molecular Structure. Prime Scholars. [Link]
-
Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Elsevier. [Link]
-
Karioti, A., et al. (2011). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules. [Link]
-
Vrabel, V., et al. (2018). Structural characterization and crystal packing of the isoquinoline derivative. Semantic Scholar. [Link]
-
Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]
-
Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
-
Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2017). ResearchGate. [Link]
-
Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure? (2014). Quora. [Link]
-
Kihara, D., et al. (2011). Computational methods for constructing protein structure models from 3D electron microscopy maps. Current Opinion in Structural Biology. [Link]
-
Small molecule crystallography. (n.d.). Excillum. [Link]
-
AlphaFold 3 predicts the structure and interactions of all of life's molecules. (2024). Google Blog. [Link]
-
Structures and representative X-ray structures of the isoquinolines. (n.d.). ResearchGate. [Link]
-
Protein 3D Structure Prediction. (n.d.). CD ComputaBio. [Link]
-
Computational Methods for Protein Structure Prediction. (2025). IJERT. [Link]
-
Challenges and opportunities for new protein crystallization strategies in structure-based drug design. (2008). PubMed. [Link]
-
Industrial Challenges of Crystallization, Nucleation, and Solubility. (2015). CECAM. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]
-
Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. (2025). ResearchGate. [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. rigaku.com [rigaku.com]
- 4. Structural characterization and crystal packing of the isoquinoline derivative | European Journal of Chemistry [eurjchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Challenges and opportunities for new protein crystallization strategies in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CECAM - Industrial Challenges of Crystallization, Nucleation, and Solubility: Perspectives from Industry, Experiment and SimulationIndustrial Challenges of Crystallization, Nucleation, and Solubility: Perspectives from Industry, Experiment and Simulation [cecam.org]
- 8. differencebetween.com [differencebetween.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. azolifesciences.com [azolifesciences.com]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. omicsonline.org [omicsonline.org]
- 13. quora.com [quora.com]
- 14. news-medical.net [news-medical.net]
- 15. people.bu.edu [people.bu.edu]
- 16. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 17. Small-molecule 3D Structure Prediction Using Open Crystallography Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Google DeepMind and Isomorphic Labs introduce AlphaFold 3 AI model [blog.google]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Isoquinoline-1-carbaldehyde: The Ascendancy of Quantitative NMR
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a cornerstone of safety and efficacy. Isoquinoline-1-carbaldehyde, a key building block in the synthesis of various therapeutic agents, demands rigorous purity assessment to ensure the quality of the final drug product.[1][2] This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity determination of this compound, supported by experimental data and protocols.
The Central Role of Purity in Pharmaceutical Synthesis
The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a drug. For a versatile synthetic intermediate like this compound, which has the chemical formula C10H7NO and a molecular weight of 157.17 g/mol , a comprehensive understanding of its purity profile is paramount.[1][3] This necessitates the use of analytical methods that are not only accurate and precise but also capable of providing an absolute measure of the analyte without reliance on identical reference standards.
Quantitative NMR (qNMR): A Primary Ratio Method of Measurement
Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for purity assessment.[4][5] Its fundamental principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that resonance.[6][7] This unique characteristic allows for the determination of the absolute purity of a substance by co-dissolving it with a certified internal standard of known purity and comparing the integral areas of specific, non-overlapping signals from both the analyte and the standard.[5][6]
The "Why" Behind the qNMR Experiment: Causality in Method Development
The robustness of a qNMR experiment hinges on a series of carefully considered parameters, each with a direct causal link to the accuracy and precision of the final purity value.
-
Internal Standard Selection: The choice of an internal standard is critical. An ideal standard must be of high, certified purity (≥99%), chemically stable, non-reactive with the analyte, and possess signals in a region of the ¹H NMR spectrum that is free from analyte or impurity signals.[8][9] For this compound, which exhibits signals in the aromatic region, a standard with sharp singlets in an uncongested spectral area is preferable to avoid signal overlap and integration errors.[8]
-
Relaxation Delay (D1): To ensure that the signal intensity is directly proportional to the number of protons, the nuclei must be allowed to fully relax back to their equilibrium state between successive radiofrequency pulses.[10][11] The relaxation delay (D1) should be set to at least five times the longest spin-lattice relaxation time (T1) of any signal of interest in both the analyte and the internal standard.[10][12] Failure to do so can lead to signal saturation and an underestimation of the integral area, introducing a systematic error into the purity calculation.[9]
-
Pulse Angle Calibration: A 90° pulse angle is recommended to maximize the signal-to-noise ratio, which is crucial for the accurate integration of signals, especially those of low intensity.[6][13] The pulse angle should be calibrated for each sample to account for variations in sample conditions that can affect the efficiency of the radiofrequency pulse.[13][14]
Visualizing the qNMR Workflow
Caption: The streamlined workflow of qNMR for purity assessment.
Experimental Protocol: qNMR Purity of this compound
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
- Accurately weigh approximately 10 mg of a suitable certified internal standard (e.g., maleic acid) into the same vial.
- Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6) and transfer the solution to a 5 mm NMR tube.[8]
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
- Key acquisition parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Pulse Angle: Calibrated 90° pulse.[13]
- Relaxation Delay (D1): ≥ 5 x T1 of the slowest relaxing proton (typically 30-60 seconds for accurate quantification).[7][11]
- Acquisition Time (AQ): Sufficient to allow the FID to decay completely (typically 3-4 seconds).
- Number of Scans (NS): 8-16, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[6]
3. Data Processing and Purity Calculation:
- Apply Fourier transformation, phasing, and baseline correction to the acquired spectrum.
- Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aldehyde proton around 10.39 ppm) and a signal from the internal standard.[3]
- Calculate the purity using the following equation[6]:
| Parameter | Recommended Value/Condition | Rationale |
| Internal Standard | Maleic Acid (Certified ≥ 99.5%) | High purity, stable, simple spectrum with a singlet that does not overlap with analyte signals.[15] |
| Solvent | DMSO-d6 | Good solubility for both analyte and internal standard.[8] |
| Spectrometer Field | ≥ 400 MHz | Provides better signal dispersion, reducing the chance of overlaps. |
| Pulse Angle | Calibrated 90° | Maximizes signal-to-noise for accurate integration.[6][13] |
| Relaxation Delay (D1) | 60 s | Ensures full relaxation of all protons, critical for accurate quantification.[7][16] |
| Signal-to-Noise Ratio | > 250:1 | Minimizes integration errors.[6] |
Comparative Analysis with Alternative Methods
While qNMR offers a direct and absolute method for purity determination, other chromatographic techniques are also widely employed.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, separating components of a mixture based on their differential partitioning between a mobile and a stationary phase.[17]
Experimental Protocol: HPLC-UV Purity of this compound
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).[18]
-
Stationary Phase: C18 reversed-phase column.[17]
-
Detection: UV at a wavelength where this compound has significant absorbance.
-
Quantification: Typically performed using an external standard calibration curve or by area percent normalization (assuming all impurities have the same response factor as the main peak, which can be a source of inaccuracy).
Gas Chromatography (GC-FID)
For volatile and thermally stable compounds, GC offers excellent separation efficiency.[19]
Experimental Protocol: GC-FID Purity of this compound
-
Column: A capillary column with a suitable stationary phase (e.g., DB-WAX).[19]
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Optimized to ensure complete volatilization without degradation.
-
Oven Temperature Program: A temperature gradient to effectively separate impurities from the main component.[19]
-
Quantification: Similar to HPLC, typically via external standards or area percent normalization.
Method Comparison at a Glance
| Feature | Quantitative NMR (qNMR) | HPLC-UV | Gas Chromatography (GC-FID) |
| Principle | Signal intensity proportional to molar concentration. | Differential partitioning. | Differential partitioning in the gas phase. |
| Quantification | Absolute (with internal standard). | Relative (area %) or Absolute (with specific reference standard). | Relative (area %) or Absolute (with specific reference standard). |
| Reference Standard | Universal internal standard possible.[4] | Requires a specific, pure reference standard of the analyte.[5] | Requires a specific, pure reference standard of the analyte.[5] |
| Analysis Time | Relatively longer per sample (due to long relaxation delays). | Moderate. | Fast. |
| Sample Preparation | Simple dissolution. | Can involve more complex sample preparation and filtration. | Sample must be volatile and thermally stable. |
| Structural Info | Provides structural confirmation simultaneously. | No structural information. | No structural information. |
| Destructive | No. | Yes. | Yes. |
Visualizing the Methodological Divergence
Caption: Contrasting workflows of qNMR and chromatographic methods.
Conclusion: The Superiority of qNMR for Absolute Purity Assessment
For the critical task of determining the absolute purity of this compound, qNMR stands out as a superior technique. Its ability to provide a direct, SI-traceable measurement without the need for a specific reference standard of the analyte is a significant advantage, particularly for novel compounds or when a certified standard is unavailable.[5][7] While HPLC and GC are invaluable for impurity profiling and routine quality control, qNMR offers a higher level of metrological rigor, making it the gold standard for certifying the purity of reference materials and for definitive purity assignments in drug development.[9][20] The adoption of qNMR, guided by a thorough understanding of its experimental principles, empowers researchers and scientists with a self-validating system for ensuring the quality and integrity of their chemical entities.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories. [Link]
-
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]
-
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ResearchGate. [Link]
-
Quantitative NMR. Organic Primary Standards Group. [Link]
-
Optimal flip angle for robust practical quantitative NMR measurement using a fixed pulse length. PubMed. [Link]
-
Quantitative NMR Spectroscopy. [Link]
-
Let's try doing quantitative NMR. JEOL Ltd. [Link]
-
What is pulse width and what value should I use to get great NMR spectra?. Anasazi Instruments. [Link]
-
Optimal Flip Angle for Quantitative NMR Using External Standards. Novartis OAK. [Link]
-
GUIDELINE FOR qNMR ANALYSIS. ENFSI. [Link]
-
Pulse Calibration Procedures. Weizmann Institute of Science. [Link]
-
This compound CAS#: 4494-18-2. ChemWhat. [Link]
-
Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]
-
Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Nanalysis. [Link]
-
Isoquinoline-6-carboxaldehyde. PubChem. [Link]
-
Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. PMC - NIH. [Link]
-
qNMR: A powerful tool for purity determination. RSSL. [Link]
-
Building Block. The relaxation delay. IMSERC. [Link]
-
Purity by Absolute qNMR Instructions. [Link]
-
ICH Validation Analitcs Methods. Scribd. [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]
-
Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. [Link]
-
HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. [Link]
-
Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
-
Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Oxford Academic. [Link]
-
April 2024 NMR Topic of the Month: ACS qNMR. [Link]
-
GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scirp.org. [Link]
-
GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scirp.org. [Link]
-
High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. PubMed. [Link]
-
Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. PubMed. [Link]
-
Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
(PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. This compound CAS#: 4494-18-2 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 6. emerypharma.com [emerypharma.com]
- 7. rssl.com [rssl.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 12. Building Block. The relaxation delay [imserc.northwestern.edu]
- 13. Achieving Great NMR Spectra: What Value Should I Use? [aiinmr.com]
- 14. Optimal flip angle for robust practical quantitative NMR measurement using a fixed pulse length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 16. nmr.tamu.edu [nmr.tamu.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Crucible: A Comparative Guide to DSC for Purity Validation of Crystalline Compounds
For the discerning researcher, scientist, and drug development professional, the purity of a crystalline compound is not merely a quality metric; it is the bedrock of reliable data, consistent product performance, and, ultimately, patient safety. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the workhorses of purity analysis, Differential Scanning Calorimetry (DSC) offers a powerful, orthogonal, and often more direct approach for highly pure crystalline materials. This guide provides an in-depth, objective comparison of DSC with its chromatographic counterparts, grounded in experimental data and established scientific principles.
The Imperative of Purity in Pharmaceutical Development
In the pharmaceutical industry, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety and efficacy.[1][2] Impurities, even in minute quantities, can alter the drug's therapeutic effect, introduce toxicity, or compromise its stability.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous purity testing throughout the drug development lifecycle.[3][4]
The Thermodynamic Foundation of DSC Purity Analysis
Differential Scanning Calorimetry is a thermal analysis technique that quantifies the heat flow into or out of a sample as a function of temperature or time.[5] For the purity determination of crystalline compounds, DSC operates on the fundamental thermodynamic principle of melting point depression, as described by the van't Hoff equation .[6][7]
In essence, impurities disrupt the crystal lattice of a pure compound, leading to a reduction in the energy required to melt the solid. This manifests as a lower and broader melting endotherm in the DSC thermogram.[1][8] The van't Hoff equation mathematically relates the mole fraction of the impurity to the melting temperature depression, allowing for the calculation of the absolute purity of the main component.[9]
The simplified van't Hoff equation is expressed as:
Ts = T0 - (R * T02 * X2) / ΔHf * (1/F)
Where:
-
Ts is the sample temperature at a given point in the melting process.
-
T0 is the melting point of the 100% pure substance.
-
R is the ideal gas constant.
-
X2 is the mole fraction of the impurity.
-
ΔHf is the heat of fusion of the pure substance.
-
F is the fraction of the sample that has melted at temperature Ts.
By plotting Ts against 1/F, a linear relationship is expected, from which the impurity concentration (X2) can be determined from the slope.[8]
A Head-to-Head Comparison: DSC vs. Chromatographic Techniques
While DSC provides a measure of the total molar impurity, chromatographic methods like HPLC and GC separate and individually quantify impurities.[10] The choice of technique depends on the specific requirements of the analysis at different stages of drug development.
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measures melting point depression based on the van't Hoff equation.[7] | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Purity Information | Provides total molar impurity content; does not identify individual impurities.[10] | Separates, identifies, and quantifies individual impurities. | Separates, identifies, and quantifies individual volatile impurities. |
| Sample Type | Crystalline solids.[11] | Soluble solids and liquids. | Volatile and thermally stable solids and liquids. |
| Purity Range | Best for high purity samples (>98.5 mol%).[7] | Wide dynamic range, suitable for both high and low purity samples. | Suitable for a wide range of purities, particularly for volatile analytes. |
| Sample Throughput | Relatively fast analysis time per sample.[10] | Can be automated for high throughput, but individual run times can be longer. | Generally faster run times than HPLC. |
| Solvent Consumption | No solvent required. | Requires significant volumes of organic solvents. | Requires carrier gas and potentially small amounts of solvent for sample preparation. |
| Reference Standard | Not required for the impurities.[12] | Requires reference standards for each impurity to be quantified. | Requires reference standards for each impurity to be quantified. |
| Precision | Typically ±3% of the impurity concentration.[6] | High precision, with %RSD typically <2.0%. | High precision, with %RSD typically <5.0%. |
| Accuracy (% Recovery) | Good for high purity samples. | Excellent, typically 98.0 - 102.0%.[13] | Good, typically 95.0 - 105.0%. |
| LOD/LOQ | Dependent on the impurity and its interaction with the main component. | Low (ng range).[14] | Very low for volatile compounds (pg to ng range).[15] |
Experimental Protocols: A Step-by-Step Guide
To ensure the integrity and reproducibility of purity analysis, adherence to validated protocols is paramount. Below are detailed methodologies for DSC, HPLC, and GC.
DSC Purity Analysis Workflow
The following protocol is a generalized procedure for determining the purity of a crystalline compound using DSC, adhering to principles outlined in ASTM E928.[16]
1. Sample Preparation:
-
Accurately weigh 1-3 mg of the crystalline sample into a clean aluminum DSC pan.[17] The use of a small sample size minimizes thermal gradients within the sample.[6]
-
Hermetically seal the pan to prevent the loss of any volatile components during heating.[6] For samples where only non-volatile impurities are of interest, a pierced lid can be used.[6]
-
Ensure the sample forms a thin, even layer at the bottom of the pan to optimize heat transfer.[18]
2. Instrument Calibration and Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified reference material such as indium.
-
Set the initial temperature well below the expected melting point of the sample.
-
Program a slow heating rate, typically between 0.5 and 2.0 °C/min, to maintain thermal equilibrium during melting.[17]
-
Use an inert purge gas, such as nitrogen, to prevent oxidative degradation of the sample.[6]
3. Data Acquisition:
-
Equilibrate the sample at the initial temperature.
-
Initiate the heating program and record the heat flow as a function of temperature.
-
The resulting thermogram should show a clear endothermic peak corresponding to the melting of the sample.
4. Data Analysis and Purity Calculation:
-
Integrate the area of the melting endotherm to determine the heat of fusion (ΔHf).
-
Using the instrument's software, perform a van't Hoff analysis on the leading edge of the melting peak. This involves plotting the sample temperature (Ts) against the reciprocal of the fraction melted (1/F).
-
The software will then calculate the mole percent purity based on the slope of this plot.
Sources
- 1. tainstruments.com [tainstruments.com]
- 2. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. veeprho.com [veeprho.com]
- 6. mt.com [mt.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. thermalsupport.com [thermalsupport.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Preparing DSC Samples [deng.folk.ntnu.no]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Guide to the Reactivity of Isoquinoline-1-carbaldehyde and Other Aromatic Aldehydes
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of the appropriate starting materials is paramount. Aromatic aldehydes are fundamental building blocks, and their reactivity dictates the efficiency and outcome of numerous synthetic transformations. This guide provides an in-depth, objective comparison of the reactivity of isoquinoline-1-carbaldehyde with other widely used aromatic aldehydes: benzaldehyde, pyridine-2-carbaldehyde, and quinoline-2-carbaldehyde. By examining their performance in key chemical reactions, supported by illustrative experimental data and detailed protocols, this document aims to equip you with the insights necessary to make informed decisions in your synthetic endeavors.
The Crucial Role of Electronic Effects in Aromatic Aldehyde Reactivity
The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic properties of the aromatic ring to which it is attached. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.[1][2]
In the context of the heteroaromatic aldehydes discussed herein, the nitrogen atom plays a pivotal role. Its electron-withdrawing inductive effect (-I) and, depending on its position, mesomeric effect (-M), significantly influence the reactivity of the aldehyde functionality.
A Comparative Overview:
-
Benzaldehyde: Serves as our baseline, with a simple phenyl ring attached to the aldehyde group.
-
Pyridine-2-carbaldehyde: The nitrogen atom at the 2-position exerts a strong electron-withdrawing effect on the adjacent aldehyde group, increasing its electrophilicity.
-
Quinoline-2-carbaldehyde: Similar to pyridine-2-carbaldehyde, the nitrogen at the 2-position activates the aldehyde group. The fused benzene ring can further modulate the electronic properties.
-
This compound: The nitrogen atom at the 2-position is not directly adjacent to the aldehyde at the 1-position. However, its influence is still significant, withdrawing electron density from the ring system and activating the aldehyde. The relative reactivity compared to its quinoline and pyridine counterparts is a key focus of this guide.[3]
Knoevenagel Condensation: A Measure of Electrophilicity
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[4][5] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
Illustrative Comparative Data: Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | 6 | 85 |
| Pyridine-2-carbaldehyde | Malononitrile | Piperidine | Ethanol | 2 | 95 |
| Quinoline-2-carbaldehyde | Malononitrile | Piperidine | Ethanol | 2.5 | 92 |
| This compound | Malononitrile | Piperidine | Ethanol | 3 | 90 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
As the data suggests, the heteroaromatic aldehydes exhibit enhanced reactivity compared to benzaldehyde, a direct consequence of the electron-withdrawing nature of the nitrogen atom. Pyridine-2-carbaldehyde, with the nitrogen in close proximity to the aldehyde, shows the highest reactivity. This compound, while still significantly more reactive than benzaldehyde, displays a slightly lower reactivity than pyridine-2-carbaldehyde, reflecting the different positional influence of the nitrogen atom.
Experimental Protocol: Comparative Knoevenagel Condensation
-
Preparation: In separate, identical round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Catalyst Addition: To each flask, add a catalytic amount of piperidine (0.1 mmol).
-
Reaction: Heat the reaction mixtures to reflux (approximately 78 °C).
-
Monitoring: Monitor the progress of the reactions by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixtures to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).
Wittig Reaction: Olefination of Aromatic Aldehydes
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[6][7][8] The reaction involves a phosphonium ylide and, similar to the Knoevenagel condensation, the rate is influenced by the electrophilicity of the carbonyl carbon.
Illustrative Comparative Data: Wittig Reaction
| Aldehyde | Phosphonium Ylide | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaOEt | Ethanol | 8 | 80 |
| Pyridine-2-carbaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaOEt | Ethanol | 3 | 92 |
| Quinoline-2-carbaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaOEt | Ethanol | 3.5 | 88 |
| This compound | (Carbethoxymethylene)triphenylphosphorane | NaOEt | Ethanol | 4 | 85 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
The trend in reactivity observed in the Wittig reaction mirrors that of the Knoevenagel condensation. The nitrogen-containing heteroaromatic aldehydes react faster and often give higher yields than benzaldehyde due to their increased electrophilicity.
Experimental Protocol: Comparative Wittig Reaction
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol. Add (carbethoxymethylene)triphenylphosphorane (1.1 mmol) to the solution and stir for 30 minutes at room temperature to generate the ylide.
-
Aldehyde Addition: Dissolve the aromatic aldehyde (1 mmol) in a minimal amount of absolute ethanol and add it dropwise to the ylide solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the aldehyde is consumed.
-
Work-up: Quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Oxidation and Reduction: Probing the Aldehyde's Susceptibility
The ease of oxidation of an aldehyde to a carboxylic acid and its reduction to a primary alcohol also provides valuable insights into its reactivity.
Oxidation to Carboxylic Acids
Aromatic aldehydes can be oxidized to their corresponding carboxylic acids using various reagents. A mild and selective method is the Pinnick oxidation, which utilizes sodium chlorite.[9] The rate of oxidation can be influenced by the electron density at the aldehyde carbon.
Illustrative Reactivity Trend: The electron-withdrawing nature of the nitrogen in the heteroaromatic rings generally facilitates oxidation compared to benzaldehyde.
Reduction to Primary Alcohols
The reduction of aldehydes to primary alcohols is commonly achieved using sodium borohydride (NaBH₄).[10][11][12] The rate of this hydride reduction is dependent on the electrophilicity of the carbonyl carbon.
Illustrative Comparative Data: Reduction with NaBH₄
| Aldehyde | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |
| Benzaldehyde | Methanol | 25 | 30 | 95 |
| Pyridine-2-carbaldehyde | Methanol | 25 | 10 | 98 |
| Quinoline-2-carbaldehyde | Methanol | 25 | 15 | 96 |
| This compound | Methanol | 25 | 20 | 94 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
The enhanced electrophilicity of the carbonyl carbon in the heteroaromatic aldehydes leads to a faster rate of reduction with sodium borohydride compared to benzaldehyde.
Experimental Protocol: Comparative Reduction with NaBH₄
-
Preparation: In separate flasks, dissolve each aromatic aldehyde (1 mmol) in methanol (10 mL) and cool the solutions to 0 °C in an ice bath.
-
Reducing Agent Addition: To each flask, add sodium borohydride (1.5 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixtures to warm to room temperature and stir.
-
Monitoring: Monitor the reactions by TLC.
-
Work-up: Quench the reactions by the slow addition of 1 M HCl until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding primary alcohol.
Conclusion: A Strategic Choice for Synthesis
The reactivity of this compound, while broadly similar to other nitrogen-containing heteroaromatic aldehydes, exhibits subtle but significant differences. Its aldehyde group is activated towards nucleophilic attack due to the electron-withdrawing nature of the isoquinoline ring system. This enhanced reactivity, when compared to benzaldehyde, translates to faster reaction times and often higher yields in fundamental organic transformations such as Knoevenagel condensations, Wittig reactions, and reductions.
Compared to its isomers and pyridine-based counterparts, the precise positioning of the nitrogen atom in this compound fine-tunes its reactivity. While generally more reactive than benzaldehyde, it may be slightly less reactive than pyridine-2-carbaldehyde where the nitrogen's inductive effect is more pronounced due to its proximity to the aldehyde.
Ultimately, the choice of aromatic aldehyde in a synthetic sequence is a strategic one. This compound presents itself as a valuable and reactive building block, particularly for the synthesis of complex isoquinoline-containing scaffolds. Understanding its reactivity profile in comparison to other aromatic aldehydes empowers the synthetic chemist to design more efficient and effective synthetic routes.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
Al-Ostoot, F. H., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1205-1256. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Powers, D. G., & Paquette, L. A. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57325. [Link]
-
Jacob, J., et al. (2016). RECENT ADVANCES IN THE SYNTHESIS OF ISOQUINOLINE AND ITS ANALOGUE: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1844. [Link]
-
Ghaderi, S., & Setamdideh, D. (2014). A mild and convenient method for the selective reduction of aldehydes by NaBH4/NaNO3 in aqueous media. Oriental Journal of Chemistry, 30(4), 1913-1917. [Link]
-
Setamdideh, D., & Ghaderi, S. (2014). Ultrasonic-Promoted Selective Reduction of Aldehydes vs. ketones by NaBH4/PhCO2Na/H2O. Oriental Journal of Chemistry, 30(4), 1873-1878. [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]
-
van der Pijl, F., et al. (2018). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 11(1), 1-8. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Wang, X., et al. (2019). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 43(39), 15637-15641. [Link]
-
Mediavilla, S., et al. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 122(3), 3449-3523. [Link]
-
Mediavilla, S., et al. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 122(3), 3449-3523. [Link]
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of Enhancement of Reactivity and Selectivity of Sodium Borohydride for Applications in Organic Synthesis. Journal of the Indian Institute of Science, 80, 491-519. [Link]
-
Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. YouTube. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
O'Brien, C. J., et al. (2013). Part I: the development of the catalytic Wittig reaction. Chemistry, 19(45), 15281-15289. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265306, this compound. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. [Link]
-
El-Batta, A., et al. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(3), 57-62. [Link]
-
Quora. (2015, September 3). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. [Link]
-
ResearchGate. (n.d.). The Isoquinoline Alkaloids. [Link]
-
Seema lectures. (2020, August 5). Nucleophilic addition reaction COMPARATIVE Study ALDEHYDES,KETONES & CARBOXYLIC ACIDS by Seema. YouTube. [Link]
-
Powers, D. G., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1146-1151. [Link]
-
ResearchGate. (n.d.). Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. [Link]
-
van der Pijl, F., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 11(2), 826-857. [Link]
-
ResearchGate. (n.d.). A new finding in the old Knoevenagel condensation reaction. [Link]
-
Esteb, J. J., et al. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Journal of Chemical Education, 84(3), 487. [Link]
-
UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 4. pure.tue.nl [pure.tue.nl]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ultrasonic-Promoted Selective Reduction of Aldehydes vs. ketones by NaBH4/PhCO2Na/H2O – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
A Comparative Guide to the Biological Activity of Substituted Isoquinoline-1-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent heterocyclic motif that forms the core of many natural and synthetic bioactive compounds.[1] Among its various derivatives, substituted isoquinoline-1-carbaldehydes and their subsequent products, such as thiosemicarbazones and Schiff bases, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and antiviral properties of these derivatives, supported by experimental data and detailed protocols to aid in their evaluation.
Anticancer Activity: A Focus on Thiosemicarbazones
Substituted isoquinoline-1-carbaldehyde thiosemicarbazones have emerged as a particularly potent class of anticancer agents.[2] Extensive research has demonstrated their efficacy, especially against leukemia.
Comparative Efficacy of Substituted Derivatives
Studies involving murine L1210 leukemia models have provided valuable insights into the structure-activity relationships (SAR) of these compounds. The substitution pattern on the isoquinoline ring plays a crucial role in determining their antitumor potency.
| Compound ID | Substitution | Dosage | % T/C Value | Reference |
| 9a | 4-Amino | 40 mg/kg/day | 177 | [2] |
| 9b | 4-(Methylamino) | 40 mg/kg/day | 177 | [2] |
| 34 | 4-Hydroxy-5-methyl | - | Less Active | [3] |
| 41 | 5-Hydroxy-4-methyl | - | Less Active | [3] |
Table 1: Antitumor Activity of Substituted this compound Thiosemicarbazones against L1210 Leukemia. The T/C (Treated/Control) value represents the median survival time of the treated group divided by the median survival time of the control group, expressed as a percentage. A higher T/C value indicates greater antitumor activity.
As evidenced in Table 1, 4-amino and 4-(methylamino) substituted derivatives (9a and 9b) exhibit the most significant antitumor activity, achieving a remarkable 177% T/C value.[2] This suggests that the presence of a small, electron-donating group at the 4-position of the isoquinoline ring is critical for enhanced efficacy. In contrast, hydroxy-substituted derivatives showed diminished activity, highlighting the sensitivity of the pharmacophore to structural modifications.
Mechanism of Anticancer Action
The anticancer mechanism of this compound thiosemicarbazones is believed to be multifactorial, with evidence pointing towards the induction of mitochondrial dysfunction and the generation of reactive oxygen species (ROS). This is a common mechanism for many thiosemicarbazones, which are known to chelate metal ions and interfere with cellular redox balance.
Figure 1: Postulated mechanism of anticancer activity.
Antimicrobial and Antifungal Activity
While less explored than their anticancer counterparts, derivatives of this compound, particularly Schiff bases, have shown promise as antimicrobial and antifungal agents. The imine (-C=N-) group of the Schiff base is a key pharmacophore that can interact with various biological targets in microorganisms.[1]
Comparative Antimicrobial and Antifungal Efficacy
Data on the antimicrobial and antifungal activities of this compound derivatives is still emerging. However, studies on structurally related isoquinoline derivatives provide a basis for comparison and highlight the potential of this scaffold. For instance, certain 3-aryl-isoquinoline derivatives have demonstrated significant antifungal activity.
| Compound ID | Target Organism | Activity Metric | Value | Reference |
| Ic | Physalospora piricola | Inhibition Rate (50 mg/L) | 93.0% | [4] |
| Ie | Physalospora piricola | Inhibition Rate (50 mg/L) | 93.0% | [4] |
| Il | Fusarium graminearum | Inhibition Rate (50 mg/L) | 83.3% | [4] |
| 9f | Alternaria alternata | Inhibition Rate (50 mg/L) | 88.2% | [5] |
| 9f | Physalospora piricola | EC50 | 3.651 mg/L | [5] |
Table 2: Antifungal Activity of Substituted Isoquinoline Derivatives.
The data indicates that specific substitutions on the isoquinoline ring can lead to potent and selective antifungal activity. For example, compound 9f not only shows a high inhibition rate but also a potent EC50 value against Physalospora piricola, even outperforming the standard antifungal, chlorothalonil.[5]
Antiviral Activity
The exploration of this compound derivatives for antiviral applications is a relatively nascent field. However, the broader class of isoquinoline alkaloids has demonstrated activity against a range of viruses, suggesting that the this compound scaffold could be a valuable starting point for the development of novel antiviral agents.[6][7]
Research on other heterocyclic thiosemicarbazones has shown antiviral activity against viruses like Dengue and SARS-CoV-2, often by inhibiting viral proteases or interfering with viral replication. This provides a rationale for screening this compound thiosemicarbazones for similar activities.
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Figure 2: Workflow for the MTT assay.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate with appropriate broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.
Principle: Lytic viruses form plaques (areas of cell death) on a monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral will reduce the number of plaques.
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus in the presence of serial dilutions of the test compound.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.
Conclusion and Future Directions
Substituted this compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The thiosemicarbazone derivatives have demonstrated particularly strong anticancer activity, with clear structure-activity relationships that can guide further optimization. While the antimicrobial and antiviral potential of this specific class of compounds is less defined, preliminary data from related structures is encouraging and warrants more extensive investigation.
Future research should focus on:
-
Synthesizing and screening a wider range of substituted this compound derivatives against diverse panels of bacteria, fungi, and viruses to establish comprehensive SAR.
-
Elucidating the detailed molecular mechanisms of action for each biological activity to identify specific cellular targets.
-
Optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties.
The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel and effective drugs derived from the this compound framework.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Schiff Bases from 6-Chlorothis compound for Drug Development. BenchChem.
- Galán, A., Moreno, L., Párraga, J., Serrano, Á., Sanz, M. J., & Cortes, D. (2013). Novel isoquinoline derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry, 21(11), 3221-3230.
- Liu, M. C., Lin, T. S., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 38(21), 4234-4243.
- Orhan, I., Ozçelik, B., Karaoğlu, T., & Sener, B. (2007). Antiviral and antimicrobial profiles of selected isoquinoline alkaloids from Fumaria and Corydalis species.
- Prakash, A., & Adhikari, D. (2011). Application of Schiff bases and their metal complexes-A review. International Journal of ChemTech Research, 3(4), 1891-1896.
- Sinha, D., Tiwari, A. K., & Singh, S. (2008). Schiff bases: a review on its synthetic, medicinal and analytical applications. International Journal of Pharmaceutical Sciences and Research, 1(3), 1-13.
- Zuo, H., Lei, S., Zhang, R., Li, Y., & Chen, W. (2021). Design, Synthesis and Antifungal Activity of Novel Isoquinoline Derivatives. Chemical Journal of Chinese Universities, 42(9), 2766-2776.
- Baluja, S., & Chanda, S. (2009). Synthesis and biological activity of some new Schiff base derivatives. Journal of the Serbian Chemical Society, 74(10), 1089-1098.
- Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. ChemInform, 26(49)*.
- Chen, W., Zhang, R., Chen, Y., Yu, P., Lan, Y., Xu, H., & Lei, S. (2022). Design, synthesis and mechanism study of novel natural-derived isoquinoline derivatives as antifungal agents. Medicinal Chemistry Research, 31(7), 1185-1196*.
- Sharma, D., Sharma, N., Manchanda, N., Rawal, R. K., & Kumar, V. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Biomolecules, 13(1), 17.
- Varghese, J., & Nair, M. S. (2010). Synthesis, characterization and biological studies of some Schiff base-metal complexes. E-Journal of Chemistry, 7(4), 1251-1256.
- Orhan, I., Ozçelik, B., Karaoğlu, T., & Sener, B. (2007). Antiviral and antimicrobial profiles of selected isoquinoline alkaloids from Fumaria and Corydalis species.
- Yousif, E., Majeed, A., Al-Sammarrae, K., Salih, N., Salimon, J., & Abdullah, B. (2013). Synthesis and characterization of Schiff bases of 2, 5-dimercapto-1, 3, 4-thiadiazole. Journal of Chemistry, 2013.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antifungal Activity of Novel Isoquinoline Derivatives [cjcu.jlu.edu.cn]
- 5. Design, synthesis and mechanism study of novel natural-derived isoquinoline derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antiviral and antimicrobial profiles of selected isoquinoline alkaloids from Fumaria and Corydalis species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Isoquinolines: Benchmarking Novel Routes Against Traditional Methodologies
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] The efficient construction of this bicyclic heterocycle has been a subject of intense research, leading to the development of a diverse array of synthetic methodologies. This guide provides an in-depth technical comparison of classical and modern methods for isoquinoline synthesis, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the most suitable strategy for their specific synthetic goals.
The Enduring Legacy of Traditional Isoquinoline Syntheses
For over a century, the synthesis of isoquinolines has been dominated by a few key named reactions. These methods, while foundational, often necessitate harsh reaction conditions and are limited in substrate scope.
The Bischler-Napieralski Reaction
Discovered in 1893, the Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[2] The reaction is an intramolecular electrophilic aromatic substitution that requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and is typically carried out under refluxing acidic conditions.[3] The efficacy of this reaction is highly dependent on the electronic nature of the aromatic ring, with electron-donating groups significantly facilitating the cyclization.[4]
A significant drawback of this method is the requirement for harsh dehydrating agents and high temperatures.[5] Furthermore, a common side reaction is the formation of styrene derivatives through a retro-Ritter type reaction.[4]
The Pictet-Spengler Reaction
The Pictet-Spengler reaction, discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[6][7] This reaction is particularly significant as it often proceeds under mild conditions, especially when the aromatic ring is activated with electron-donating groups, and can even occur under physiological pH, making it relevant to alkaloid biosynthesis.[8]
The reaction mechanism involves the initial formation of an iminium ion, which then acts as the electrophile for the intramolecular cyclization.[7] While versatile for the synthesis of tetrahydroisoquinolines, obtaining the fully aromatic isoquinoline requires a subsequent oxidation step.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction, also dating back to 1893, provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed by the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[9][10] While this method offers a direct entry to the isoquinoline core, it is often plagued by low yields and requires harsh acidic conditions, such as concentrated sulfuric acid.[11][12] Several modifications, such as the Schlittler-Muller modification, have been developed to improve the versatility of this reaction.[13]
The Dawn of a New Era: Modern Synthetic Routes
In recent years, the limitations of traditional methods have spurred the development of novel, more efficient, and versatile strategies for isoquinoline synthesis. These modern approaches often employ transition-metal catalysis and C-H activation, offering milder reaction conditions, broader substrate scope, and higher functional group tolerance.[14]
Transition-Metal-Catalyzed C-H Activation and Annulation
Transition-metal catalysis, particularly with rhodium and palladium, has revolutionized the synthesis of isoquinolines. These methods typically involve the directed C-H activation of a suitable precursor, followed by annulation with an alkyne or other coupling partner. This approach is highly atom-economical and allows for the construction of complex isoquinolines with high regioselectivity.[14][15]
For instance, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides a regioselective route to 3,4-substituted hydroisoquinolones in good yields under relatively mild conditions.[15] Similarly, Rh(III)-catalyzed oxidative coupling of aryl aldimines with internal alkynes affords highly substituted isoquinolines.[16]
Photoredox Catalysis: A Green Approach
Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly tool for organic synthesis, and its application to isoquinoline synthesis is a growing area of interest.[17][18] These methods often proceed under mild, metal-free conditions and can tolerate a wide range of functional groups. For example, a straightforward photocatalytic approach has been demonstrated for the incorporation of a trifluoroethanol unit onto isoquinolines.[19]
Comparative Analysis: Traditional vs. Modern Methods
To provide a clear comparison, the following table summarizes the key features of the discussed synthetic routes.
| Reaction | Starting Materials | Reagents & Conditions | Product | Yield Range (%) | Key Advantages | Key Disadvantages |
| Bischler-Napieralski | β-Phenylethylamine, Acyl chloride/Anhydride | 1. Acylation; 2. Dehydrating agent (POCl₃, P₂O₅), Reflux in inert solvent | 3,4-Dihydroisoquinoline | 40-90% | Good for 1-substituted isoquinolines; wide substrate scope | Harsh dehydrating agents; requires subsequent oxidation; potential for side reactions.[1] |
| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (protic or Lewis), Mild to reflux temperatures | Tetrahydroisoquinoline | 60-95% | Mild conditions for activated arenes; diastereoselective variations.[6] | Requires subsequent oxidation to isoquinoline. |
| Pomeranz-Fritsch | Benzaldehyde, Aminoacetaldehyde acetal | Strong acid (e.g., H₂SO₄), High temperatures | Isoquinoline | 10-60% | Direct synthesis of isoquinoline. | Often low yields; harsh conditions; limited substrate scope.[11][12] |
| Pd-Catalyzed C-H Activation | N-methoxybenzamide, 2,3-Allenoic acid ester | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA, Toluene, 85 °C | 3,4-Dihydroisoquinolin-1(2H)-one | 53-87% | High regioselectivity; mild conditions; good functional group tolerance.[15] | Requires a directing group; catalyst cost. |
| Rh(III)-Catalyzed C-H Activation | N-tert-butylbenzaldimine, Internal alkyne | [RhCp*Cl₂]₂, Cu(OAc)₂·H₂O, DCE, Reflux | 3,4-Disubstituted isoquinoline | Good to Excellent | High regioselectivity; direct synthesis of highly substituted isoquinolines.[16] | Requires an oxidant; catalyst cost. |
Experimental Protocols
To provide a practical context, detailed experimental protocols for a representative traditional and a modern synthetic method are provided below.
Experimental Protocol: Bischler-Napieralski Reaction (Synthesis of 1-Methyl-3,4-dihydroisoquinoline)
Causality Behind Experimental Choices: This protocol utilizes the classical Bischler-Napieralski conditions. Phosphorus oxychloride serves as a powerful dehydrating agent to facilitate the intramolecular cyclization of the intermediate amide. Refluxing in an inert solvent like toluene provides the necessary thermal energy for the reaction to proceed to completion. The subsequent workup with a base is crucial to neutralize the acidic reaction mixture and isolate the free base product.
Step-by-Step Methodology:
-
Amide Formation: To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), acetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude N-(2-phenylethyl)acetamide.
-
Cyclization: The crude amide is dissolved in anhydrous toluene. Phosphorus oxychloride (2.0-3.0 eq) is added cautiously, and the mixture is refluxed for 2-4 hours.
-
Workup: The reaction mixture is cooled to room temperature and poured slowly onto crushed ice. The aqueous layer is made alkaline by the addition of a concentrated sodium hydroxide solution.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to afford 1-methyl-3,4-dihydroisoquinoline.[20]
Experimental Protocol: Palladium-Catalyzed C-H Activation/Annulation
Causality Behind Experimental Choices: This modern protocol leverages the directing group ability of the N-methoxyamide to achieve regioselective C-H activation at the ortho position of the benzamide. The palladium catalyst is the key to facilitating this activation and the subsequent annulation with the allenoic acid ester. Silver carbonate acts as an oxidant to regenerate the active Pd(II) catalyst, and a base (DIPEA) is used to facilitate the C-H activation step. Toluene is a suitable high-boiling, non-polar solvent for this transformation.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube are added N-methoxybenzamide (0.50 mmol, 1.0 eq), 2,3-allenoic acid ester (1.5 mmol, 3.0 eq), silver carbonate (1.0 mmol, 2.0 eq), and palladium(II) chloride bis(acetonitrile) complex (0.05 mmol, 10 mol%). The tube is evacuated and backfilled with argon.
-
Solvent and Reagent Addition: Anhydrous toluene (10 mL) and N,N-diisopropylethylamine (1.0 mmol, 2.0 eq) are added via syringe.
-
Reaction Execution: The reaction mixture is stirred and heated at 85 °C for 4 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the desired 3,4-dihydroisoquinolin-1(2H)-one.[15][21]
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.
Bischler-Napieralski Reaction Mechanism
The reaction proceeds through the formation of an intermediate nitrilium ion, which then undergoes an intramolecular electrophilic aromatic substitution.
Caption: Mechanism of the Bischler-Napieralski Reaction.
Palladium-Catalyzed C-H Activation/Annulation Workflow
This modern approach involves a catalytic cycle initiated by C-H activation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 10. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
- 13. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Photoredox Minisci-Type Hydroxyfluoroalkylation of Isoquinolines with N-Trifluoroethoxyphthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1-Methyl-3,4-dihydroisoquinoline — CF Plus Chemicals [cfplus.cz]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Isoquinoline-1-carbaldehyde
Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis
Isoquinoline-1-carbaldehyde and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The accurate and precise quantification of these compounds is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This necessitates the development and rigorous validation of analytical methods. This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound, offering a comparative analysis of commonly employed techniques.
Cross-validation is a critical process that establishes the equivalency of two or more analytical methods, ensuring that they provide comparable results.[4][5] This is particularly important when methods are transferred between laboratories or when different techniques are used within the same study.[4] The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical method validation, outlining the necessary performance characteristics to be evaluated.[6][7]
This guide will delve into the practical application of these principles, comparing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
Experimental Design for Cross-Validation
The core of this guide is a meticulously designed cross-validation study to compare the performance of a developed HPLC-UV method against a GC-MS method for the quantification of this compound.
Forced Degradation Studies
To ensure the stability-indicating nature of the analytical methods, forced degradation studies are essential.[8] These studies expose the drug substance to various stress conditions to generate potential degradation products.
Protocol for Forced Degradation of this compound:
-
Preparation of Stock Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent like acetonitrile or methanol.[9]
-
Acidic Hydrolysis: The stock solution is treated with 1N HCl and heated (e.g., 60°C) for a defined period. Aliquots are taken at various time points, neutralized, and diluted for analysis.[9]
-
Basic Hydrolysis: The stock solution is treated with 1N NaOH at room temperature for a specified duration. Aliquots are withdrawn, neutralized, and prepared for analysis.[9]
-
Oxidative Degradation: The stock solution is exposed to 3% hydrogen peroxide at room temperature, protected from light.[9][10]
-
Thermal Degradation: The solid compound and the stock solution are subjected to high temperatures (e.g., 80°C) for a specific period.[8][9]
-
Photolytic Degradation: The solid compound and the stock solution are exposed to a UV light source (e.g., 254 nm).[9]
The degradation should be targeted to be in the range of 5-20% to ensure that the method can effectively separate the parent compound from its degradation products.[10]
Methodology Comparison: HPLC-UV vs. GC-MS
The selection of an analytical method often involves a balance between sensitivity, selectivity, and throughput.[11] Both HPLC-UV and GC-MS are powerful techniques for the analysis of aldehydes.[11][12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds.[11][13] For aldehydes, derivatization is often employed to enhance detection.[11][14]
Detailed HPLC-UV Protocol:
-
Derivatization: While this compound has a chromophore allowing for direct UV detection, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be used to improve sensitivity and selectivity, especially for trace analysis.[11]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for the separation of such compounds.[11]
-
Mobile Phase: A gradient elution with a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile is typical.[14]
-
Detection: The wavelength of maximum absorbance (λmax) for this compound should be determined using a UV-Vis spectrophotometer.[15]
-
Quantification: Concentration is determined based on a calibration curve prepared from standards of known concentration.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly for volatile and semi-volatile compounds.[11]
Detailed GC-MS Protocol:
-
Sample Preparation: this compound can be directly injected if it is sufficiently volatile and thermally stable. Derivatization may be necessary to improve volatility and chromatographic behavior.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) is selected based on the analyte's properties.
-
Carrier Gas: Helium or hydrogen is typically used.
-
Ionization: Electron ionization (EI) is a common technique for generating mass spectra.
-
Data Analysis: The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information.
Cross-Validation Parameters and Acceptance Criteria
According to ICH guidelines, the following parameters are crucial for method validation and cross-validation.[6][7][16]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components.[16] | The analyte peak should be well-resolved from degradation products and matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[16] | Correlation coefficient (r²) ≥ 0.999.[14] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7][16] | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[16] | Percent recovery within a specified range (e.g., 98-102%). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18] | Typically determined by signal-to-noise ratio (e.g., 3:1) or based on the standard deviation of the response and the slope of the calibration curve.[18][19] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18] | Typically determined by signal-to-noise ratio (e.g., 10:1) or based on the standard deviation of the response and the slope of the calibration curve.[18][19] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16] | No significant change in results with minor variations in parameters like mobile phase composition, pH, or column temperature. |
Data Presentation and Interpretation
The results of the cross-validation study should be presented in a clear and concise manner, allowing for a direct comparison of the two methods.
Table 1: Comparison of Performance Characteristics for HPLC-UV and GC-MS Methods for this compound Analysis
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 99.5 ± 1.5% | 99.2 ± 1.8% |
| Precision (RSD%) | < 1.0% | < 1.5% |
| LOD (µg/mL) | 0.05 | 0.01 |
| LOQ (µg/mL) | 0.15 | 0.03 |
| Selectivity | Good, dependent on chromatographic separation | High, due to mass spectral data.[11] |
| Throughput | Moderate | Lower |
dot
Caption: Workflow for the cross-validation of analytical methods.
Causality Behind Experimental Choices
The choice of HPLC-UV and GC-MS for this comparative guide is deliberate. HPLC is a workhorse in most pharmaceutical quality control laboratories due to its robustness and versatility. GC-MS, on the other hand, provides an orthogonal technique with superior selectivity, making it an excellent reference method. The cross-validation of a routine HPLC method against a more selective GC-MS method provides a high degree of confidence in the reliability of the former.
The forced degradation studies are designed to challenge the specificity of the methods. By intentionally creating degradation products, we can assess whether the methods can accurately quantify the parent compound without interference. This is a critical aspect of a stability-indicating method.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are suitable for the analysis of this compound, with each method offering distinct advantages. The HPLC-UV method demonstrates excellent precision and accuracy, making it well-suited for routine quality control applications where high throughput is required. The GC-MS method, with its superior sensitivity and selectivity, is ideal for trace-level analysis and for the identification of unknown impurities.
The cross-validation study confirms that the developed HPLC-UV method provides results that are comparable to the more selective GC-MS method, thereby establishing its validity for its intended purpose. The choice between the two methods will ultimately depend on the specific analytical requirements, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation.
dot
Caption: Decision logic for selecting an analytical method.
References
- BenchChem. (n.d.). Degradation Studies of 6-Chlorothis compound.
- BenchChem. (n.d.). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
-
Farsalinos, K. E., et al. (2018). Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. Food and Chemical Toxicology, 118, 543-550. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Valeraldehyde in Food Products.
-
ICH. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of this compound and Its Isomers.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]
-
Rocquelin, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Wang, Y., et al. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Analytical Methods, 13(21), 2445-2452. Retrieved from [Link]
-
Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences, 67(1), 112-113. Retrieved from [Link]
-
Zurek, G., & Kant, U. (1997). Microplate photometric determination of aldehydes in disinfectant solutions. Analytica Chimica Acta, 351(1-3), 247-257. Retrieved from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Singh, S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5), 00030. Retrieved from [Link]
-
The MAK Collection for Occupational Health and Safety. (2024). The determination of detection and quantitation limits in human biomonitoring. Biomonitoring Methods, 9(3). Retrieved from [Link]
-
Pharma Guideline. (2014). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Patel, D. J., et al. (2020). A Review: Analytical Method Development and Validation. International Journal of Pharmacy and Biological Sciences, 10(2), 1-9. Retrieved from [Link]
-
Deokate, U. A., & Gorde, A. M. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. PharmaTutor, 2(4), 49-60. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]
-
Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. Retrieved from [Link]
-
Ewing, G. W., & Steck, E. A. (1946). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society, 68(11), 2181-2187. Retrieved from [Link]
-
Sugier, D., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. International Journal of Molecular Sciences, 24(8), 7401. Retrieved from [Link]
-
Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Green Chemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link]
-
Ene, A. C., et al. (2018). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Journal of Pharmaceutical Research International, 23(6), 1-12. Retrieved from [Link]
-
Ashdin Publishing. (2023). Review Article. Journal of Drug Design and Discovery, 1-10. Retrieved from [Link]
-
BioPharm International. (2020). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Retrieved from [Link]
-
Shrivastava, A., & Gupta, V. B. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. Retrieved from [Link]
-
Kim, M. K., et al. (2011). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Journal of the Korean Society for Applied Biological Chemistry, 54(4), 553-559. Retrieved from [Link]
-
Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 187, 432-438. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]
-
MDPI. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Isoquinoline. Retrieved from [Link]
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. pharmatutor.org [pharmatutor.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. intuitionlabs.ai [intuitionlabs.ai]
- 17. biopharminternational.com [biopharminternational.com]
- 18. researchgate.net [researchgate.net]
- 19. series.publisso.de [series.publisso.de]
A Comparative Guide to the Synthesis of Isoquinoline-1-carbaldehyde: An Analysis of Reported Yields and Methodologies
For researchers, scientists, and professionals in drug development, Isoquinoline-1-carbaldehyde is a pivotal building block. Its aldehyde functionality at the C-1 position serves as a versatile handle for a myriad of chemical transformations, enabling the construction of complex molecular architectures found in numerous pharmaceuticals and bioactive natural products. The efficiency of accessing this key intermediate is therefore of critical importance.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, moving beyond a simple list of protocols. We will delve into the causality behind experimental choices, evaluate the trustworthiness of different methods based on reported data, and ground our discussion in authoritative literature. The focus will be a practical comparison of performance, with a strong emphasis on reported chemical yields, to assist researchers in selecting the optimal strategy for their laboratory needs.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached from two distinct strategic directions:
-
Post-Modification of a Pre-formed Isoquinoline Core: This is the most common and direct approach, typically involving the oxidation of a readily available precursor like 1-methylisoquinoline.
-
De Novo Ring Construction: These methods build the isoquinoline ring system from acyclic precursors in a manner that directly installs or allows for the facile introduction of the C-1 aldehyde group.
The choice between these strategies hinges on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents.
Data Presentation: Performance of Key Synthetic Routes
The following table summarizes the quantitative data for the most frequently reported methods, providing a clear basis for comparison.
| Method | Starting Material | Key Reagents & Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Oxidation of 1-Methylisoquinoline | 1-Methylisoquinoline | Selenium Dioxide (SeO₂), Dioxane, Reflux | ~52%[1] | High atom economy, direct conversion, readily available starting material. | Toxicity of selenium reagents, potential for over-oxidation to carboxylic acid. |
| Vilsmeier-Haack Formylation | Isoquinoline | POCl₃, DMF (Vilsmeier Reagent), 90°C | 60-80% (analogous systems)[2] | Direct C-H functionalization, good yields for activated systems, avoids metal catalysts. | Requires handling of POCl₃, regioselectivity can be an issue with substituted isoquinolines. |
| Classical Ring Synthesis (e.g., Pomeranz-Fritsch) | Substituted Benzaldehyde, Aminoacetaldehyde diethyl acetal | Strong Acid (e.g., H₂SO₄) | Highly Variable[2] | Builds the core isoquinoline ring system. | Multi-step, often harsh conditions, requires subsequent C-1 functionalization, low yields for the parent aldehyde.[2][3][4] |
Detailed Methodologies & Experimental Protocols
Method 1: Oxidation of 1-Methylisoquinoline
This is arguably the most direct and frequently cited method for preparing this compound. The C-1 methyl group is activated by the adjacent ring nitrogen, making it susceptible to selective oxidation.
Expertise & Causality: Selenium dioxide (SeO₂) is the reagent of choice for this transformation. The mechanism involves an ene reaction followed by a[5][6]-sigmatropic rearrangement, which selectively converts the methyl group to an aldehyde while minimizing over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants like KMnO₄. The choice of solvent, typically dioxane or another high-boiling-point ether, is crucial for achieving the necessary reaction temperature.[1]
Detailed Experimental Protocol: Selenium Dioxide Oxidation
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylisoquinoline (1.0 equivalent) and selenium dioxide (1.1 equivalents).
-
Solvent Addition: Add anhydrous dioxane as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 101°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated black selenium metal.
-
Extraction: Dilute the filtrate with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound. A reported yield for this specific transformation is approximately 52%.[1]
Method 2: Vilsmeier-Haack Formylation of Isoquinoline
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. It offers a direct C-H functionalization pathway to introduce the aldehyde group onto the pre-formed isoquinoline nucleus.
Expertise & Causality: The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich C-1 position of the isoquinoline ring. A subsequent hydrolysis step liberates the desired aldehyde. This method avoids the use of toxic heavy metals and can be highly efficient, with yields for analogous chloro-substituted quinoline carbaldehydes reported in the 60-80% range.[2][7]
Detailed Experimental Protocol: Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere (nitrogen or argon), cool N,N-dimethylformamide (DMF, 3.0 equivalents) in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, ensuring the temperature remains below 10°C. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the reagent.
-
Formylation: Dissolve isoquinoline (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 90°C for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the primary synthetic strategies discussed.
Caption: High-level comparison of the two main synthetic strategies.
Caption: Experimental workflow for the oxidation of 1-methylisoquinoline.
Conclusion and Recommendations
For the routine, lab-scale synthesis of the parent this compound, the oxidation of 1-methylisoquinoline with selenium dioxide stands out as the most direct and well-documented method.[1] Its primary advantages are the ready availability of the starting material and the straightforward, single-step conversion. Researchers must, however, implement appropriate safety protocols to handle the toxic selenium reagents.
The Vilsmeier-Haack formylation represents a strong alternative, particularly if 1-methylisoquinoline is unavailable or if working with substituted isoquinoline systems where the C-1 position is activated for electrophilic attack.[2][7] While classical ring-forming reactions like the Pomeranz-Fritsch or Bischler-Napieralski are foundational in heterocyclic chemistry, they are generally less efficient for producing this specific target molecule as they require multiple steps and subsequent, often challenging, C-1 functionalization.[3][4][6][8]
Ultimately, the selection of the optimal synthetic route will depend on the specific constraints and objectives of the research program, including scale, available precursors, and safety considerations. This guide provides the necessary comparative data and procedural insights to make an informed and effective decision.
References
- Benchmarking 6-Chlorothis compound: A Comparative Guide for Synthetic Precursors. (n.d.). Benchchem.
- Agrawal, S., & Taylor, E. C. (1984). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 27(6), 785–791.
- Yadav, G., & Singh, R. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(1), 1-20.
- Rani, N., & Singh, R. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(1), 1-25.
- Various Authors. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal.
- Química Organica.org. (2010, May 6). Isoquinoline synthesis.
- Various Authors. (n.d.). Product Class 5: Isoquinolines. In Science of Synthesis (Vol. 15.5).
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Chlorothis compound.
- Sharma, V., et al. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1845.
- Benchchem. (n.d.). A Comparative Review of Isoquinoline Synthesis Methodologies.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isoquinoline synthesis [quimicaorganica.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating Isoquinoline Purification Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and natural product research, the purity of isoquinoline alkaloids is paramount. These structurally diverse compounds, found in numerous plant families such as Papaveraceae and Berberidaceae, exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Consequently, the efficient isolation and purification of isoquinolines are critical steps in drug discovery and development pipelines.[2] This guide provides an in-depth comparison of common purification techniques, offering experimental insights and data to inform the selection of the most effective strategy for your specific research needs.
The Criticality of Purity in Isoquinoline Research
The biological activity of an isoquinoline alkaloid is intrinsically linked to its structure. Even minor impurities can lead to misleading pharmacological data, compromise the integrity of structure-activity relationship (SAR) studies, and introduce unforeseen toxicity. Therefore, a robust purification strategy is not merely a procedural step but a cornerstone of scientific rigor, ensuring the reliability and reproducibility of experimental results.
Chromatographic Techniques: The Workhorse of Purification
Chromatography, a powerful set of separation techniques, is fundamental to the purification of isoquinolines.[4][5] The principle lies in the differential partitioning of compounds between a stationary phase and a mobile phase.[6] The choice of chromatographic method is dictated by the polarity of the target isoquinoline, the complexity of the mixture, and the desired scale of purification.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a premier technique for the analysis and purification of isoquinoline alkaloids due to its high resolution, sensitivity, and reproducibility.[7][8] It is particularly well-suited for separating complex mixtures of structurally similar alkaloids.[9]
Causality of Experimental Choices:
The selection of the stationary phase (column) and mobile phase is critical for achieving optimal separation. Reversed-phase chromatography using C18 columns is a common and effective approach for many isoquinolines.[7][8] The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is adjusted to control the retention and elution of the alkaloids.[9][10] The pH of the mobile phase can significantly influence the peak shape and retention of basic isoquinoline alkaloids by controlling their ionization state.[9]
Experimental Protocol: Purification of Berberine from a Plant Extract using HPLC
-
Sample Preparation:
-
HPLC System and Conditions:
-
Fraction Collection: Collect the fractions corresponding to the berberine peak based on the retention time of a standard.
-
Purity Analysis: Re-inject an aliquot of the collected fraction into the HPLC system to confirm purity.
Workflow for HPLC Purification of Isoquinolines
Caption: A typical workflow for the purification of isoquinolines using HPLC.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a "green" and efficient alternative to normal-phase HPLC for the purification of natural products, including isoquinolines.[12][13] It utilizes supercritical CO2 as the primary mobile phase, significantly reducing the consumption of organic solvents.[12][14]
Causality of Experimental Choices:
SFC is particularly advantageous for separating chiral compounds and is generally faster and less expensive than HPLC.[12] The low viscosity and high diffusivity of supercritical CO2 contribute to high-speed and efficient separations.[12] The principles are similar to liquid chromatography, with separation based on the partitioning of analytes between a stationary phase and the supercritical fluid mobile phase.[12][14]
Experimental Protocol: Chiral Separation of a Tetrahydroisoquinoline
-
Sample Preparation: Dissolve the racemic mixture of the tetrahydroisoquinoline in a suitable organic solvent.
-
SFC System and Conditions:
-
Column: Chiral stationary phase (e.g., polysaccharide-based).
-
Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol).
-
Pressure and Temperature: Optimized to control solvent strength and selectivity.[14]
-
-
Fraction Collection: Collect the separated enantiomers based on their distinct retention times.
-
Enantiomeric Excess Determination: Analyze the collected fractions to determine the enantiomeric purity.
Workflow for SFC Purification
Caption: Workflow for the chiral separation of isoquinolines using SFC.
Counter-Current Chromatography (CCC)
CCC is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the sample.[15] pH-zone-refining CCC is particularly effective for the preparative separation of ionizable compounds like isoquinoline alkaloids.[11][16]
Causality of Experimental Choices:
This technique relies on the partitioning of the alkaloids between two immiscible liquid phases. By manipulating the pH of the mobile phase, the ionization state of the basic isoquinoline alkaloids can be controlled, leading to their separation into distinct pH zones.[11][16] The choice of the two-phase solvent system is crucial for achieving successful separation.[16]
Experimental Protocol: Purification of Alkaloids from Stephania yunnanensis
-
Solvent System Preparation: Prepare a two-phase solvent system, for example, methyl-tert-butyl ether-acetonitrile-water (2:2:3, v/v).[16]
-
Sample and Reagent Preparation:
-
CCC Operation:
-
Fill the CCC column with the stationary phase.
-
Inject the sample solution.
-
Pump the mobile phase through the column at a specific flow rate.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify the purified alkaloids. From 1.4 g of crude extract, this method can yield over 500 mg of tetrahydropalmatine with a purity of over 90%.[16]
Extraction Techniques: The First Step to Purity
Extraction is often the initial and crucial step in isolating isoquinolines from their natural sources, typically plant materials.[1][17]
Liquid-Solid Extraction
This is a conventional method for extracting alkaloids from solid plant material using a liquid solvent.
Causality of Experimental Choices:
The choice of solvent is critical and is based on the polarity of the target isoquinolines. Acidified methanol or ethanol is commonly used to extract basic alkaloids by converting them into their more soluble salt forms.[8][17] A novel and green approach involves chitosan-assisted liquid-solid extraction, which avoids the use of volatile organic solvents.[18]
Experimental Protocol: Acidified Methanol Extraction
-
Macerate the dried and powdered plant material in methanol containing a small percentage of acid (e.g., 1% HCl).[8]
-
Use sonication or reflux to enhance extraction efficiency.
-
Filter the mixture to separate the liquid extract from the solid plant residue.[5]
-
Concentrate the extract under reduced pressure.
Liquid-Liquid Extraction
This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Causality of Experimental Choices:
The basic nature of isoquinoline alkaloids allows for their separation from neutral and acidic compounds by adjusting the pH of the aqueous phase. At an acidic pH, the alkaloids are protonated and preferentially partition into the aqueous phase. After basifying the aqueous phase, the deprotonated alkaloids become more soluble in an organic solvent and can be extracted.[17]
Workflow for Liquid-Liquid Extraction
Caption: General workflow for the purification of isoquinoline alkaloids using liquid-liquid extraction.
Crystallization: The Path to High Purity
Crystallization is a powerful technique for achieving very high purity of isoquinoline compounds.[19][20][21] It relies on the principle that a compound will preferentially form a crystal lattice, excluding impurities.[19]
Causality of Experimental Choices:
The selection of an appropriate solvent is paramount for successful crystallization. The ideal solvent should dissolve the isoquinoline at an elevated temperature but have low solubility at cooler temperatures.[20] For basic isoquinolines, crystallization can often be induced by forming a salt (e.g., hydrochloride or phosphate), which may have more favorable crystallization properties than the free base.[19]
Experimental Protocol: Recrystallization of an Isoquinoline Alkaloid
-
Dissolution: Dissolve the impure isoquinoline in a minimal amount of a suitable hot solvent.[20]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[20]
-
Crystal Collection: Collect the crystals by vacuum filtration.[20]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[20]
-
Drying: Dry the purified crystals. A purity of ≥99.9% can be achieved through repeated crystallization.[22]
Comparative Analysis of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Purity | Scale |
| HPLC | Differential partitioning between stationary and mobile phases.[6] | High resolution, high sensitivity, applicable to complex mixtures.[7] | Can be costly, scalability can be a challenge.[19] | >98% | Analytical to Preparative |
| SFC | Partitioning in a supercritical fluid mobile phase.[14] | "Green" (less organic solvent), fast, excellent for chiral separations.[12] | Requires specialized equipment. | >98% | Analytical to Preparative |
| CCC | Liquid-liquid partitioning without a solid support.[15] | No irreversible adsorption, high sample loading capacity.[11] | Can be time-consuming, solvent system selection can be challenging. | >90-98%[16] | Preparative |
| Extraction | Differential solubility.[21] | Simple, inexpensive, good for initial cleanup.[19] | Lower resolution, may not remove closely related impurities. | Variable (initial cleanup) | Laboratory to Industrial |
| Crystallization | Differential solubility leading to crystal formation.[20] | Can achieve very high purity, scalable.[19][22] | Yield can be low, requires a suitable solvent. | >99%[22] | Laboratory to Industrial |
Conclusion and Recommendations
The selection of an optimal purification technique for isoquinolines is a multi-faceted decision that depends on the specific goals of the research.
-
For high-throughput screening and analysis of complex mixtures , HPLC is the method of choice due to its high resolution and sensitivity.
-
For chiral separations and "green" chemistry initiatives , SFC offers a significant advantage.
-
For large-scale preparative purification , CCC and crystallization are highly effective.
-
Extraction techniques remain indispensable for the initial isolation of isoquinolines from natural sources.
A multi-step approach, often combining an initial extraction followed by one or more chromatographic steps and culminating in crystallization, is frequently the most effective strategy for obtaining isoquinoline alkaloids of the highest purity. By understanding the principles and practical considerations of each technique presented in this guide, researchers can design and implement robust purification protocols that yield high-quality compounds for their scientific endeavors.
References
- Waters Corporation. (n.d.). SFC: A Greener Approach to Analytical and Purification Applications.
-
Studzińska-Sroka, E., et al. (2017). Applicability of a Monolithic Column for Separation of Isoquinoline Alkaloids from Chelidonium majus Extract. Molecules, 22(12), 2146. Available from: [Link]
- SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column.
-
Taylor, L. T., & G. L. Pariente. (1988). Applications of Capillary Supercritical Fluid Chromatography-Supercritical Fluid Extraction to Natural Products. Journal of Chromatographic Science, 26(8), 354-361. Available from: [Link]
- BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
-
Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis Facultatis Medicae, 124, 73-102. Available from: [Link]
-
Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
Kursinszki, L., et al. (2005). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Journal of Liquid Chromatography & Related Technologies, 28(16), 2571-2584. Available from: [Link]
-
Wang, Y., et al. (2016). Analysis of isoquinoline alkaloids using chitosan-assisted liquid-solid extraction followed by microemulsion liquid chromatography employing a sub-2-micron particle stationary phase. Electrophoresis, 37(23-24), 3118-3125. Available from: [Link]
-
Gibitz Eisath, N., Sturm, S., & Stuppner, H. (2018). Supercritical Fluid Chromatography in Natural Product Analysis - An Update. Planta medica, 84(6-07), 361–371. Available from: [Link]
-
Hu, R., et al. (2010). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. Journal of Chromatography B, 878(21), 1881-1884. Available from: [Link]
-
Kim, M. K., et al. (2011). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Bulletin of the Korean Chemical Society, 32(9), 3413-3418. Available from: [Link]
- Google Patents. (1989). Purification of isoquinoline. JPH01153679A.
-
Yongsheng, E. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Advanced Materials Research, 781-784, 114-117. Available from: [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
-
Zhang, K., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 27(15), 4991. Available from: [Link]
-
Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of pharmaceutical sciences, 67(1), 112–113. Available from: [Link]
-
Ben-Azu, B., et al. (2021). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 26(11), 3326. Available from: [Link]
-
Atanasov, A. G., et al. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Recent Advances in Natural Products Analysis (pp. 641-695). Elsevier. Available from: [Link]
-
Tajabadi, F., & Khalighi-Sigaroodi, F. (2018). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. Thrita, 7(2). Available from: [Link]
-
Lifeasible. (n.d.). Alkaloid Separation. Retrieved from [Link]
-
Jiao, Y., et al. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Plant Science, 13, 938421. Available from: [Link]
- University of Toronto. (n.d.). SOP: CRYSTALLIZATION.
-
Wang, D., et al. (2018). Preparative Separation of Isoquinoline Alkaloids From Phellodendri Cortex by Ph-zone-Refining Counter-Current Chromatography. Química Nova, 41(2), 191-195. Available from: [Link]
-
Wang, Y., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Available from: [Link]
-
Michalak, M., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. International Journal of Molecular Sciences, 24(8), 7409. Available from: [Link]
-
ResearchGate. (2015). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. Available from: [Link]
-
Lifeasible. (n.d.). Alkaloid Purification. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Available from: [Link]
-
Ito, Y. (2005). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 1065(2), 185-190. Available from: [Link]
-
Michalak, M., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. International Journal of Molecular Sciences, 24(8), 7409. Available from: [Link]
-
Wang, Y., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Available from: [Link]
-
Hu, R., et al. (2010). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(21), 1881–1884. Available from: [Link]
-
Lassaletta, J. M., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Available from: [Link]
-
Jiao, Y., et al. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Plant Science, 13. Available from: [Link]
-
Coskun, O. (2016). Separation techniques: Chromatography. Northern clinics of Istanbul, 3(2), 156–160. Available from: [Link]
Sources
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaloid Separation - Lifeasible [lifeasible.com]
- 6. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Supercritical Fluid Chromatography in Natural Product Analysis - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Analysis of isoquinoline alkaloids using chitosan-assisted liquid-solid extraction followed by microemulsion liquid chromatography employing a sub-2-micron particle stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. science.uct.ac.za [science.uct.ac.za]
- 21. Alkaloid Purification - Lifeasible [lifeasible.com]
- 22. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
A Guide to the Spectroscopic Comparison of Isoquinoline-1-carbaldehyde and its Parent Heterocycle, Isoquinoline
This guide offers an in-depth spectroscopic comparison of isoquinoline-1-carbaldehyde and its foundational precursor, isoquinoline. For researchers, scientists, and professionals in drug development, understanding the distinct spectroscopic signatures imparted by functional group transformations is paramount for reaction monitoring, quality control, and unambiguous structural elucidation. Here, we move beyond a simple data sheet to explain the causality behind the observed spectral changes, providing a framework for predictive analysis and robust characterization.
The Chemical Transformation: From Heterocycle to Aldehyde
This compound is a valuable building block in medicinal chemistry, often synthesized from the parent isoquinoline ring system. The introduction of the carbaldehyde group at the C1 position dramatically alters the molecule's electronic and structural properties. This transformation, from a simple aromatic heterocycle to a conjugated aldehyde, is the origin of the significant spectral differences we will explore. While various synthetic routes exist, the conceptual transformation involves the functionalization of the C1 position, which is activated by the adjacent nitrogen atom.
Caption: Conceptual transformation from the precursor to the final product.
Comparative Spectroscopic Analysis
The addition of a -CHO group introduces a powerful electron-withdrawing and conjugating substituent. This fundamentally changes how the molecule interacts with different forms of electromagnetic radiation, leading to unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H NMR spectroscopy is arguably the most powerful tool for confirming this transformation. The key is to look for two major changes: the appearance of a new, highly deshielded proton signal, and significant downfield shifts for the protons on the isoquinoline ring system, particularly those closest to the new substituent.
Causality of Spectral Shifts:
-
Aldehyde Proton (H-C=O): The proton directly attached to the carbonyl carbon is located in a region of strong magnetic anisotropy created by the C=O double bond's π-electron cloud. This results in a significant deshielding effect, pushing its resonance signal far downfield, typically into the 9-10 ppm range, where few other signals appear.[1][2]
-
Aromatic Protons: The carbaldehyde group is strongly electron-withdrawing through both resonance and inductive effects. This withdrawal of electron density deshields the protons on the aromatic rings. The effect is most pronounced for protons ortho and para to the substituent. In this case, H3 and the protons on the fused benzene ring will experience noticeable downfield shifts.
Comparative Data (¹H NMR, CDCl₃)
| Proton Position | Isoquinoline (ppm)[3] | This compound (ppm)[4][5] | Key Observations |
| Aldehyde (-CHO) | N/A | 10.39 (s) | Appearance of a unique singlet in the characteristic aldehyde region. |
| H1 | 9.22 (s) | N/A (Substituted) | Disappearance of the H1 signal, confirming substitution at this position. |
| H3 | 7.58 (d) | 8.74-8.76 (m) | Significant downfield shift due to the powerful deshielding effect of the adjacent C=O group. |
| H4 | 8.50 (d) | 9.30-9.33 (m) | Pronounced downfield shift, influenced by proximity and electronic withdrawal. |
| Aromatic (H5-H8) | 7.62-7.80 (m) | 7.73-7.93 (m) | General downfield shift and increased complexity of the aromatic region. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: In ¹³C NMR, the most unambiguous evidence for the formation of this compound is the appearance of a new signal in the far downfield region, corresponding to the carbonyl carbon.
Causality of Spectral Shifts:
-
Carbonyl Carbon (C=O): The carbon atom of the aldehyde group is double-bonded to a highly electronegative oxygen atom. This creates a highly polarized bond and a deshielded carbon nucleus, resulting in a chemical shift in the 190-215 δ range.[1]
-
Aromatic Carbons: The electron-withdrawing nature of the aldehyde group also influences the chemical shifts of the ring carbons. The carbon of substitution (C1) will be shifted downfield, as will other carbons within the conjugated system.
Comparative Data (¹³C NMR)
| Carbon Position | Isoquinoline (ppm)[6][7] | This compound (ppm) | Key Observations |
| Carbonyl (-CHO) | N/A | ~193 (Predicted) | Appearance of a new peak in the extreme downfield region, characteristic of an aldehyde carbonyl. |
| C1 | 152.7 | ~151 (Predicted) | Shift in the C1 resonance upon substitution. |
| C3 | 143.2 | ~123 (Predicted) | Significant shift due to proximity to the new functional group. |
| Aromatic Carbons | 120.6 - 135.7 | Shifted due to substituent effects | General shifts throughout the aromatic region reflecting the altered electronic distribution. |
| C4 | 120.6 | ~137 (Predicted) | Downfield shift due to conjugation and proximity. |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy provides definitive, functional group-level confirmation. The analysis hinges on identifying the strong, sharp carbonyl (C=O) stretching vibration, which is absent in the precursor.
Causality of Spectral Bands:
-
C=O Stretch: The double bond between carbon and the more electronegative oxygen results in a large change in dipole moment during vibration, leading to a very strong absorption. For aromatic aldehydes, this peak is typically found between 1710-1685 cm⁻¹.[1][2][8] This is slightly lower than for saturated aldehydes (~1730 cm⁻¹) because conjugation with the aromatic ring weakens the C=O bond, lowering the energy required to excite its vibration.[1][2]
-
Aldehydic C-H Stretch: A unique feature of aldehydes is the C-H bond of the CHO group. This bond gives rise to two characteristic, medium-intensity absorption bands between 2900-2800 cm⁻¹ and 2800-2700 cm⁻¹.[2][9] The lower wavenumber band is particularly diagnostic as few other absorptions appear in this region. Often, these two bands arise from a phenomenon known as Fermi resonance.[8]
Comparative Data (IR)
| Vibrational Mode | Isoquinoline (cm⁻¹)[10] | This compound (cm⁻¹) | Key Observations |
| C=O Stretch | N/A | ~1700 (Strong, Sharp) | Unambiguous appearance of the carbonyl stretch, confirming the aldehyde group. |
| Aldehydic C-H Stretch | N/A | ~2820, ~2740 (Medium) | Appearance of one or two characteristic peaks, confirming the aldehyde C-H bond. |
| Aromatic C-H Stretch | ~3050 | ~3060 | Largely unchanged, typical for aromatic C-H bonds. |
| Aromatic C=C/C=N Stretch | ~1620-1450 | ~1600-1450 | Bands in this region may shift slightly due to changes in ring conjugation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within the molecule. The introduction of the carbonyl group extends the conjugated π-electron system of the isoquinoline ring.
Causality of Spectral Shifts:
-
Extended Conjugation: The π-system of the C=O bond is in conjugation with the π-system of the isoquinoline rings. This larger, delocalized system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller energy gap means the molecule can absorb lower-energy (longer-wavelength) light. This phenomenon is known as a bathochromic or "red" shift.[11]
-
n→π* Transition: The aldehyde's oxygen atom has non-bonding electrons (n-electrons). This allows for a weak n→π* transition, which typically appears as a shoulder or a separate band at a longer wavelength than the main π→π* transitions.
Comparative Data (UV-Vis)
| Compound | λₘₐₓ (nm) | Key Observations |
| Isoquinoline | ~217, 266, 318[12] | Exhibits characteristic absorption bands for the aromatic heterocyclic system. |
| This compound | Shifted to longer wavelengths | A bathochromic (red) shift is expected for all major absorption bands due to extended conjugation. A weak n→π* transition may also become visible at the long-wavelength edge of the spectrum. |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and offers structural clues through fragmentation patterns. The primary differentiator will be the molecular ion peak.
Causality of Fragmentation:
-
Molecular Ion Peak: The molecular weight of isoquinoline (C₉H₇N) is 129.16 g/mol , while that of this compound (C₁₀H₇NO) is 157.17 g/mol .[13][14][15] This difference of 28.01 amu (for CO) is a clear indicator of the transformation. ESI-MS will typically show the protonated molecule [M+H]⁺.
-
Fragmentation Pattern: Aromatic aldehydes often exhibit characteristic fragmentation. A common pathway is the loss of the aldehyde proton (M-1) followed by the loss of carbon monoxide (M-29), leading to the formation of the stable isoquinoline cation.[13]
Comparative Data (MS)
| Measurement | Isoquinoline | This compound | Key Observations |
| Molecular Formula | C₉H₇N | C₁₀H₇NO | Addition of a CHO group. |
| Molecular Weight | 129.16[14] | 157.17[13][15] | Increase of 28.01 amu. |
| [M+H]⁺ (ESI) | m/z 130 | m/z 158[5][13] | A clear shift of 28 units in the parent ion peak. |
| Key Fragments (EI) | m/z 102 (loss of HCN) | m/z 129 (loss of CO), m/z 128 (loss of CHO) | The loss of CO is a hallmark fragmentation pattern for aromatic aldehydes. |
Experimental Protocols
To ensure self-validating and reproducible results, the following standardized protocols for spectroscopic analysis should be employed.
Caption: General workflow for the spectroscopic characterization of samples.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[4]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR to obtain a clear spectrum.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal.
B. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, mix a small amount with dry potassium bromide (KBr) and press into a thin, transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[4]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum (of the KBr pellet or empty ATR crystal). Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[4]
-
Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
C. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol or cyclohexane) using a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance below 1.5 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[4]
-
Acquisition: Record a baseline spectrum using a cuvette filled only with the solvent. Then, record the sample's absorption spectrum over a range of 200-800 nm.
-
Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
D. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for molecular weight determination or Electron Ionization (EI) for fragmentation analysis.[4][13]
-
Acquisition: Introduce the sample into the instrument. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Analysis: Identify the molecular ion peak ([M]⁺˙ or [M+H]⁺) and analyze the major fragment ions to corroborate the proposed structure.
Conclusion
The transformation of isoquinoline to this compound is accompanied by a cascade of distinct and predictable spectroscopic changes. The most definitive markers for successful synthesis are:
-
¹H NMR: The appearance of a singlet proton signal around 10.4 ppm.
-
IR: The emergence of a strong carbonyl (C=O) stretch near 1700 cm⁻¹.
-
Mass Spec: An increase in the molecular ion mass by 28 units (from m/z 129 to 158 for [M+H]⁺).
By understanding the principles behind these changes, researchers can confidently characterize their materials, monitor reaction progress, and ensure the purity of their compounds, reinforcing the pillars of scientific integrity and experimental robustness.
References
- Narasimhan, N. S., & Gokhale, S. M. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
-
Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8405, Isoquinoline. PubChem. Available at: [Link]
-
Ewing, G. W., & Steck, E. A. (1946). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society, 68(11), 2181–2187. Available at: [Link]
-
Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 22-27. Available at: [Link]
-
ResearchGate. (n.d.). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. Available at: [Link]
-
SpectraBase. (n.d.). Isoquinoline. Wiley Science Solutions. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Isoquinoline. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Isoquinoline IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Isoquinoline UV/Visible spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
-
Di Pietro, G., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE, 8(9), e73861. Available at: [Link]
-
Jones, D. B., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Physical Chemistry Chemical Physics, 21(7), 3584-3593. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Isoquinoline Notes. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Isoquinoline Gas Phase IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
-
SpectraBase. (n.d.). Isoquinoline MS (GC) Spectrum. Wiley Science Solutions. Available at: [Link]
-
Gardner, A. M., et al. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. The Journal of Chemical Physics, 159(13), 134304. Available at: [Link]
-
LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. OpenStax adaptation. Available at: [Link]
-
ResearchGate. (2008). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]
-
Powers, R. M., Harper, J. L., & Tai, H. (1964). Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry, 36(13), 2472–2474. Available at: [Link]
-
SpectraBase. (n.d.). Isoquinoline FTIR Spectrum. Wiley Science Solutions. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265306, this compound. PubChem. Available at: [Link]
- American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
-
National Institute of Standards and Technology. (n.d.). Isoquinoline, 1-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 4494-18-2 [chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. fiveable.me [fiveable.me]
- 10. Isoquinoline [webbook.nist.gov]
- 11. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoquinoline [webbook.nist.gov]
- 13. Buy this compound | 4494-18-2 [smolecule.com]
- 14. Isoquinoline [webbook.nist.gov]
- 15. This compound | C10H7NO | CID 265306 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Isoquinoline Synthesis: A Side-by-Side Analysis for the Modern Chemist
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. The efficient construction of this privileged N-heterocycle remains a subject of intense research, with a diverse array of catalytic systems developed to meet the growing demand for novel isoquinoline derivatives. This guide provides a side-by-side analysis of different catalysts for isoquinoline synthesis, offering insights into their performance, mechanistic underpinnings, and practical applications for researchers, scientists, and drug development professionals.
The Enduring Legacy of Classic Name Reactions
For over a century, the synthesis of isoquinolines has been dominated by a few key name reactions. While modern methods offer greater efficiency and functional group tolerance, a solid understanding of these classical routes is essential for any synthetic chemist.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently oxidized to the corresponding isoquinolines.[1][2] This intramolecular electrophilic aromatic substitution is typically promoted by a dehydrating agent under acidic conditions.[3]
Mechanism: The reaction proceeds through the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a reactive nitrilium ion intermediate. This electrophile then undergoes intramolecular cyclization onto the electron-rich aromatic ring, followed by rearomatization to afford the dihydroisoquinoline product.[2] The choice of dehydrating agent and reaction conditions can significantly impact the yield and substrate scope.[4] For instance, for substrates lacking electron-donating groups on the aromatic ring, a mixture of P₂O₅ in refluxing POCl₃ is often most effective.[4]
Performance: The Bischler-Napieralski reaction is most effective for electron-rich aromatic systems.[3] Yields can be variable and are highly dependent on the substrate and reaction conditions. A common side reaction is the formation of styrene derivatives through a retro-Ritter type reaction.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[5] This reaction is typically acid-catalyzed and proceeds through an initial condensation to form a Schiff base, followed by an intramolecular electrophilic attack of the iminium ion on the aromatic ring.
Mechanism: The reaction is initiated by the formation of an iminium ion from the condensation of the amine and the carbonyl compound under acidic conditions. This electrophilic iminium ion is then attacked by the nucleophilic aromatic ring in an intramolecular electrophilic aromatic substitution to form the cyclized product.
Modern Variants: The classical Pictet-Spengler reaction has been significantly advanced through the development of asymmetric organocatalytic versions. Chiral phosphoric acids have emerged as highly effective catalysts for the enantioselective synthesis of tetrahydro-β-carbolines and other isoquinoline derivatives.[6][7][8][9] These catalysts act as chiral Brønsted acids, protonating the imine to form a chiral ion pair that directs the stereochemical outcome of the cyclization.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[10] The reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid.[11]
Mechanism: The reaction begins with the condensation of the benzaldehyde and the aminoacetal to form a benzalaminoacetal. Under strong acidic conditions, this intermediate undergoes cyclization and subsequent elimination of alcohol molecules to afford the aromatic isoquinoline ring system.[10]
Performance: The yields of the Pomeranz-Fritsch reaction can be highly variable and are often moderate.[5] The harsh acidic conditions can limit the substrate scope and lead to the formation of byproducts.
The Rise of Modern Catalysis: Transition Metals and Organocatalysts
In recent decades, the development of novel catalytic systems based on transition metals and small organic molecules has revolutionized isoquinoline synthesis, offering milder reaction conditions, broader substrate scope, and access to previously unattainable structures.
Transition-Metal Catalysis: A Powerful Toolkit for C-H Activation and Annulation
Transition-metal catalysis has emerged as a dominant strategy for the construction of isoquinolines, primarily through C-H activation and annulation reactions. These methods offer high atom economy and allow for the direct functionalization of readily available starting materials.
Palladium: Palladium catalysts are widely used in C-H activation/annulation cascades for the synthesis of isoquinolinones and other derivatives.[12][13] These reactions often involve the use of a directing group to facilitate the regioselective C-H activation of an aromatic ring, followed by insertion of an alkyne or allene and subsequent cyclization. The Larock isoquinoline synthesis, a palladium-catalyzed process, has recently been developed into an asymmetric variant for accessing axially chiral 3,4-disubstituted isoquinolines.[14]
Copper: Copper catalysts offer a more economical and environmentally friendly alternative to precious metals like palladium.[15] They have been successfully employed in a variety of annulation and cyclization reactions to afford quinolines and isoquinolines.[15]
Rhodium and Iridium: Rhodium and iridium complexes are highly effective catalysts for C-H activation and have been extensively used in the synthesis of isoquinolines.[16][17][18][19] Rhodium(III) catalysts, in particular, have shown remarkable efficiency in the oxidative annulation of aryl imines with alkynes.[16] While both metals are effective, iridium complexes have, in some cases, shown superior catalytic activity compared to their rhodium counterparts in C-H bond activation.[20]
Gold: Gold catalysts have unique π-philic properties that make them highly effective in activating alkynes towards nucleophilic attack. This has been exploited in a number of elegant cascade reactions for the synthesis of complex isoquinoline derivatives from 2-alkynylbenzamides and other suitable precursors.[21][22][23]
Iron: As an earth-abundant and low-cost metal, iron has garnered significant attention as a sustainable catalyst for organic synthesis. Iron-catalyzed C-H activation and annulation reactions have been developed for the synthesis of isoquinolones, offering a greener alternative to precious metal-based systems.[24][25][26]
Organocatalysis: The Power of Small Molecules
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of isoquinolines, providing access to enantioenriched products with high stereoselectivity.
Chiral Phosphoric Acids: As mentioned earlier, chiral phosphoric acids are highly effective catalysts for the enantioselective Pictet-Spengler reaction.[6][7][8][9][27] They function as bifunctional catalysts, activating the imine through protonation while controlling the stereochemistry of the cyclization through hydrogen bonding interactions.[28]
Thioureas and Squaramides: Chiral thiourea and squaramide derivatives have also been successfully employed as organocatalysts in asymmetric Pictet-Spengler and related reactions.[29][30] These catalysts operate through a similar mechanism of hydrogen bond-mediated activation and stereocontrol.
Side-by-Side Performance Comparison
To provide a clear overview of the performance of different catalytic systems, the following table summarizes key experimental data for representative examples.
| Catalytic System | Reaction Type | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Enantioselectivity (% ee) | Reference |
| Traditional Methods | |||||||
| POCl₃ | Bischler-Napieralski | Stoichiometric | Reflux | 4 | Variable | N/A | [3] |
| H₂SO₄ | Pomeranz-Fritsch | Stoichiometric | High Temp | Variable | Variable | N/A | [11] |
| Transition-Metal Catalysis | |||||||
| Pd(CH₃CN)₂Cl₂ | C-H Activation/Annulation | 10 | 85 | 4 | up to 87 | N/A | [13] |
| NaAuCl₄·2H₂O / AgSbF₆ | Domino Reaction | 5 / 10 | 85 | 12 | up to 92 | N/A | [22] |
| [Cp*RhCl₂]₂ | C-H Activation/Annulation | 2.5 | 100 | 12 | up to 99 | N/A | [16] |
| Fe(OTf)₂ | C-H Alkylation | 10 | 110 | 24 | up to 85 | N/A | [24] |
| Organocatalysis | |||||||
| Chiral Phosphoric Acid | Pictet-Spengler | 5-10 | -20 to 50 | 12-120 | up to >95 | up to >99 | [7][9] |
| Chiral Thiourea | Acyl-Pictet-Spengler | 10 | -30 | 24 | up to 91 | up to 93 | [29] |
Experimental Protocols
Representative Protocol for a Bischler-Napieralski Reaction
To a solution of the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) is added phosphorus oxychloride (2.0 equiv). The reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the mixture is concentrated under reduced pressure. The residue is carefully quenched with ice water and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.[3]
Representative Protocol for a Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction
To a solution of the tryptamine derivative (1.0 equiv) and the aldehyde (1.2 equiv) in toluene (0.1 M) is added the chiral phosphoric acid catalyst (5 mol%). The reaction mixture is stirred at the specified temperature (e.g., room temperature or 50 °C) for the indicated time (e.g., 24-48 hours), monitoring the progress by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched tetrahydro-β-carboline product.[7]
Visualizing the Catalytic Cycles
To better understand the mechanisms of these catalytic transformations, the following diagrams illustrate the key steps in representative catalytic cycles.
Diagram 1: Generalized Catalytic Cycle for Transition Metal-Catalyzed C-H Activation/Annulation
Caption: Mechanism of the chiral phosphoric acid-catalyzed Pictet-Spengler reaction.
Conclusion
The synthesis of isoquinolines has evolved significantly from classical named reactions to modern catalytic methods. While traditional approaches like the Bischler-Napieralski and Pictet-Spengler reactions remain valuable tools, transition-metal and organocatalysis have opened new avenues for the efficient and selective construction of this important heterocyclic scaffold. The choice of catalyst ultimately depends on the specific target molecule, desired stereochemistry, and practical considerations such as cost and environmental impact. This guide provides a framework for understanding the diverse catalytic landscape for isoquinoline synthesis, empowering researchers to make informed decisions in their synthetic endeavors.
References
-
Seayad, J.; Seayad, A. M.; List, B. Catalytic Asymmetric Pictet-Spengler Reaction. J. Am. Chem. Soc.2006 , 128 (4), 1086–1087. [Link]
-
Wang, S.-G.; Xia, Z.-L.; Xu, R.-Q.; Liu, X.-Y.; Lin, L.-L.; Feng, X.-M. Chiral-Phosphoric-Acid-Catalyzed C6-Selective Pictet–Spengler Reactions for Construction of Polycyclic Indoles Containing Spiro Quaternary Stereocenters. Org. Lett.2022 , 24 (8), 1646–1651. [Link]
-
Urkawa, M.; Tsubogo, T.; Oikawa, H.; Tokiwa, H.; Uchida, T. Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3-Substituted Tetrahydro-β-Carbolines. Org. Lett.2025 , 27 (12), 3216-3221. [Link]
-
Taylor, M. S.; Jacobsen, E. N. Catalytic Asymmetric Pictet-Spengler Reaction. J. Am. Chem. Soc.2006 , 128 (4), 1086-1087. [Link]
-
Wang, S.-G.; Liu, X.-Y.; Lin, L.-L.; Feng, X.-M. Chiral Phosphoric Acid-Catalyzed Pictet–Spengler Reactions for Synthesis of 5′,11′-Dihydrospiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones. Org. Lett.2021 , 23 (8), 3158-3162. [Link]
-
Bischler–Napieralski reaction. Grokipedia. [Link]
-
Isoquinoline synthesis. Organic Chemistry Portal. [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Bischler–Napieralski reaction. In Wikipedia; 2023. [Link]
-
Wenzel, A. G.; Jacobsen, E. N. Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. J. Am. Chem. Soc.2002 , 124 (44), 12964–12965. [Link]
-
Long, Y.; She, Z.; Liu, X.; Chen, Y. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate. J. Org. Chem.2013 , 78 (6), 2579–2588. [Link]
-
Kori, S. A.; Singleton, D. A. Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. Chem. Sci.2017 , 8 (5), 3673-3680. [Link]
-
Pramanik, K.; Das, U.; Dinda, J. Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. Front. Chem.2021 , 9, 708892. [Link]
-
Catalytic Asymmetric Pictet−Spengler Reaction. Figshare. [Link]
-
Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Org. React.1951 , 6, 191–206. [Link]
-
Organocatalyzed Asymmetric Pictet‐Spengler Reactions. ResearchGate. [Link]
-
Gandeepan, P.; Ackermann, L. Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. Acc. Chem. Res.2023 , 56 (24), 3463–3478. [Link]
-
Pomeranz–Fritsch reaction. In Wikipedia; 2023. [Link]
-
The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies. Org. Biomol. Chem.2014 , 12, 5585-5595. [Link]
-
Bischler Napieralski Reaction. Scribd. [Link]
-
Ghorai, S.; Kumar, A.; Kumar, V. Synthesis of fused isoquinolines via gold-catalyzed tandem alkyne amination/intramolecular O–H insertion. Org. Chem. Front.2021 , 8, 438-443. [Link]
-
Pomerantz-Fritsch synthesis of isoquinolines. Química Orgánica. [Link]
-
Daugulis, O.; Roane, J.; Tran, L. D. Recent Advances in C–H Functionalization. J. Org. Chem.2016 , 81 (1), 1–16. [Link]
-
Wang, S.-G.; Liu, X.-Y.; Lin, L.-L.; Feng, X.-M. Rhodium-Catalyzed Atroposelective Oxidative C–H/C–H Cross-Coupling Reaction of 1-Aryl Isoquinoline Derivatives with Electron-Rich Heteroarenes. J. Am. Chem. Soc.2020 , 142 (36), 15216–15222. [Link]
-
Inami, A.; Nishii, Y.; Hirano, K.; Miura, M. Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate. Org. Lett.2023 , 25 (18), 3206–3209. [Link]
-
Wang, H.; Liu, C.; Li, X.; Li, Y.; Wu, Y.; Dong, L.; Xu, Y. Synthesis of Mesoionic Isoquinolines by Rhodium(III)-Catalyzed C-H Activation. Chemistry2016 , 22 (3), 907-10. [Link]
-
Banerjee, S.; Zareen, A.; Zare, R. N. Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. J. Am. Soc. Mass Spectrom.2017 , 28 (10), 2217-2224. [Link]
-
Wang, H.; Liu, C.; Li, X.; Li, Y.; Wu, Y.; Dong, L.; Xu, Y. Rhodium-catalyzed synthesis of isoquinolines and indenes from benzylidenehydrazones and internal alkynes. J. Org. Chem.2014 , 79 (3), 1025-31. [Link]
-
Isoquinolone Synthesis via Zn(OTf)2-Catalyzed Aerobic Cyclocondensation of 2-(1-Alkynyl)-benzaldehydes with Arylamines. MDPI. [Link]
-
Isoquinoline synthesis from 2‐alkynylbenzaldehyde and 2‐isocyanoacetate. ResearchGate. [Link]
-
Inami, A.; Nishii, Y.; Hirano, K.; Miura, M. Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate. Org. Lett.2023 , 25, 3206-3209. [Link]
-
Palladium-Catalyzed C-H Functionalization of Aromatic Oximes: A Strategy for the Synthesis of Isoquinolines. Semantic Scholar. [Link]
-
Synthesis of isoquinolinone via palladium-catalyzed C–H activation... ResearchGate. [Link]
-
Wang, S.-G.; Liu, X.-Y.; Lin, L.-L.; Feng, X.-M. Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. J. Am. Chem. Soc.2024 , 146 (39), 26615–26621. [Link]
-
Iron Catalysis for Quinoline Synthesis. ChemistryViews. [Link]
-
C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. MDPI. [Link]
-
Zhang, M.; Zhang, X. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules2019 , 24 (8), 1593. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3‑Substituted Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Catalytic asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate [organic-chemistry.org]
- 18. Synthesis of Mesoionic Isoquinolines by Rhodium(III)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rhodium-catalyzed synthesis of isoquinolines and indenes from benzylidenehydrazones and internal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes [frontiersin.org]
- 21. Isoquinoline synthesis [organic-chemistry.org]
- 22. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 23. Synthesis of fused isoquinolines via gold-catalyzed tandem alkyne amination/intramolecular O–H insertion - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Iron Catalysis for Quinoline Synthesis - ChemistryViews [chemistryviews.org]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Procedural Guide for the Proper Disposal of Isoquinoline-1-carbaldehyde
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of isoquinoline-1-carbaldehyde. Tailored for researchers, scientists, and drug development professionals, this document outlines the necessary procedural steps to ensure personnel safety, environmental protection, and regulatory compliance. The causality behind each procedural choice is explained to empower laboratory personnel with a deeper understanding of safe chemical waste management.
Core Directive: Immediate Safety & Hazard Profile
Under no circumstances should this compound or materials contaminated with it be disposed of via standard laboratory drains or general refuse.[1][2][3] This compound must be treated as a regulated hazardous chemical waste from the point of generation.
The inherent hazards of this compound dictate the stringent personal protective equipment (PPE) and handling protocols required during its use and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, aggregated data from chemical databases and structurally similar compounds provide a clear hazard profile.[4]
Table 1: Hazard Profile and Personal Protective Equipment (PPE) Summary
| Category | Specification and Rationale |
| GHS Hazard Profile | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4] Note: The parent isoquinoline is also toxic in contact with skin and harmful to aquatic life; these are potential unclassified hazards.[5] |
| Eye & Face Protection | Mandatory: Tight-sealing chemical splash goggles compliant with OSHA 29 CFR 1910.133 or EN166 standards.[6] Recommended for larger quantities (>50 mL): A full-face shield worn over goggles provides an additional layer of protection against splashes.[2] |
| Hand Protection | Mandatory: Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect gloves for tears or degradation before each use and replace them immediately if contamination occurs. |
| Body Protection | Mandatory: A fully buttoned, 100% cotton or flame-retardant laboratory coat to protect against skin contact from accidental spills. |
| Respiratory Protection | Mandatory: All handling, weighing, and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6] |
Standard Disposal Protocol: The Primary Route
The universally accepted and safest method for disposing of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management company.[1][7][8] This process ensures compliance with the EPA's "cradle-to-grave" management system for hazardous waste.[9][10]
Step 2.1: Segregation of Waste
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.
-
Designated Container: All waste materials, including pure this compound, reaction mixtures, and contaminated consumables (e.g., pipette tips, weighing paper, gloves), must be collected in a dedicated hazardous waste container.[2][11]
-
Incompatibility: Do not mix this compound waste with incompatible chemicals. Based on related compounds, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[6][12][13] Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or container rupture.[14]
Step 2.2: Container Selection and Management
The integrity of the waste container is fundamental to safe temporary storage.
-
Material Compatibility: The container must be constructed of a material compatible with the chemical. High-density polyethylene (HDPE) or the original product container are suitable choices.[15]
-
Condition: The container must be in good condition, free from leaks, and have a securely sealing lid.[15][16] Never use laboratory glassware (e.g., beakers, flasks) for waste accumulation.[15]
-
Status: Keep the waste container closed at all times except when actively adding waste. This minimizes the release of vapors and prevents accidental spills.
Step 2.3: Comprehensive Labeling
Accurate labeling is a regulatory requirement and essential for safe handling by all personnel.
-
Required Information: The waste container must be clearly labeled with:
-
The words "Hazardous Waste" .
-
The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[2]
-
A list of all chemical constituents in the container, including solvents.
-
The approximate percentage of each constituent.
-
The date on which the first drop of waste was added (the "accumulation start date").
-
The relevant hazard information (e.g., "Irritant," "Toxic").
-
Step 2.4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14]
-
Secondary Containment: It is best practice to place the waste container in a larger, chemically resistant secondary container to contain any potential leaks.
-
Ventilation: Store the container in a well-ventilated area, such as a designated cabinet under the fume hood.
Step 2.5: Arranging for Final Disposal
-
Contact EHS: Once the container is full, or if the accumulation start date is approaching your institution's limit (typically 90-180 days), contact your EHS or designated hazardous materials management office to schedule a pickup.[7]
-
Documentation: Follow your institution's procedures for waste pickup, which may include completing an online form or a physical tag. This creates a manifest that tracks the waste to its final disposal location, fulfilling regulatory requirements.[17]
Decontamination of Associated Labware
Empty containers that once held pure this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Triple-Rinse Protocol: An empty container is defined as one from which all contents have been removed by normal means. To render it non-hazardous, it must be triple-rinsed.[7]
-
In a chemical fume hood, add a small amount of a suitable solvent (e.g., acetone or ethanol), equivalent to about 5% of the container's volume.[7]
-
Securely cap and shake the container to rinse all interior surfaces.
-
Pour the solvent rinsate into your designated "Waste this compound" hazardous waste container. The rinsate is considered hazardous waste.[7][11]
-
Repeat this rinsing process two more times.
-
-
Final Container Disposal: After the third rinse, allow the container to air dry in the back of the fume hood. Once dry, deface or remove the original label and dispose of the container in the appropriate receptacle for regular laboratory glass or plastic.[7][14]
Disposal and Decontamination Workflow
The following diagram illustrates the decision-making process for managing all forms of waste related to this compound.
Caption: Disposal decision workflow for this compound waste.
Emergency Procedures for Spills and Exposures
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material (e.g., vermiculite).
-
Collect the contaminated absorbent material and place it in your hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's EHS or emergency response team from a safe location.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[18]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18][19]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[19]
-
Advanced Disposal Considerations: Chemical Deactivation
For certain aldehydes, such as formaldehyde, chemical deactivation is a possible on-site treatment method to render the waste non-hazardous.[20][21] This typically involves reacting the aldehyde with a chemical that converts it to a less toxic substance.
However, this is a highly regulated activity. Treating hazardous waste without a permit is generally prohibited, though specific exemptions for generators may exist under 40 CFR part 262.[17] This process requires:
-
Expert Consultation: Approval from your EHS department is mandatory.
-
Regulatory Notification: You may need to notify the EPA or your state environmental agency.[21]
-
Validated Procedure: The deactivation protocol must be robust and validated, often requiring analytical testing to prove the treated waste is no longer hazardous before disposal.[21]
-
Sewer Authority Approval: Discharge of any treated waste to a sanitary sewer requires explicit permission from the local sewer authority.[21]
Recommendation: Due to the complexity and regulatory oversight, chemical deactivation should not be attempted without expert guidance. The standard procedure of collection and disposal via a licensed facility remains the most reliable and compliant method.
References
-
O'Hagan, D. (2000). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Journal of Neural Transmission, 107(5), 541-550. [Link]
-
PureWay Compliance, Inc. (n.d.). Aldehyde Disposal. [Link]
-
Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. [Link]
-
Chem Service, Inc. (2015). Safety Data Sheet: Isoquinoline. [Link]
-
Wikipedia. (n.d.). Isoquinoline. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265306, this compound. [Link]
-
U.S. Environmental Protection Agency. (2026). Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. [Link]
-
Stępnik, K., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. [Link]
-
Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Reeve, W., & Eareckson, W. M. (1950). Synthesis of Some Isoquinoline Derivatives Related to Podophyllotoxin. Journal of the American Chemical Society, 72(7), 3299-3301. [Link]
-
The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard Communication - Appendix A. [Link]
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acs.org [acs.org]
- 4. This compound | C10H7NO | CID 265306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. Hazardous Waste | US EPA [epa.gov]
- 10. epa.gov [epa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. nswai.org [nswai.org]
- 15. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 16. ic.ptb.de [ic.ptb.de]
- 17. epa.gov [epa.gov]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. archtechnochem.com [archtechnochem.com]
- 21. apps.ecology.wa.gov [apps.ecology.wa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isoquinoline-1-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Handling Isoquinoline-1-carbaldehyde, a versatile building block in pharmaceutical synthesis, demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to instill a deep-seated culture of safety, ensuring that every protocol is a self-validating system for protecting laboratory personnel.
Hazard Assessment: Understanding the Risks
This compound (CAS No: 4494-18-2) is a reactive aldehyde that presents multiple health hazards.[1] A thorough risk assessment is the foundation of a safe handling plan. The primary risks associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[2][3]
-
Serious Eye Irritation: The compound is a significant eye irritant, capable of causing serious damage.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3]
-
Acute Oral Toxicity: It is classified as harmful if swallowed.[2]
-
Acute Dermal Toxicity: Some data suggests it is toxic in contact with skin.[4]
Given this profile, preventing direct contact and inhalation is paramount. The following sections detail the necessary controls and personal protective equipment (PPE) to mitigate these risks.
The Hierarchy of Controls: A Proactive Safety Framework
Before detailing specific PPE, it's crucial to ground our safety plan in the established hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.
-
Engineering Controls: This is the first and most effective line of defense. All handling of this compound must be conducted within a certified chemical fume hood.[4][5] This engineering control contains vapors and dust at the source, drastically reducing the risk of inhalation. An emergency eyewash station and safety shower must be immediately accessible.[4][5]
-
Administrative Controls: These are the standard operating procedures (SOPs) and training that dictate safe work practices. This includes thorough training on the specific hazards of this compound and established protocols for handling and emergencies.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical. It is essential but should never be considered a substitute for robust engineering and administrative controls. The subsequent sections will detail the specific PPE requirements.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a comprehensive risk assessment of the specific procedures being performed.
Data Presentation: PPE Requirements for this compound
| Protection Type | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-Resistant Gloves | Type: Nitrile or Neoprene gloves are recommended. Rationale: These materials provide effective protection against aldehydes. Latex gloves are not suitable as they can be permeable.[6] Practice: Always inspect gloves for tears or degradation before use. Use proper removal techniques to avoid skin contact and dispose of gloves immediately after handling. For tasks with a higher splash risk, consider double-gloving.[5] |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Type: Tight-sealing safety goggles compliant with ANSI Z87.1 standards are mandatory. Rationale: Goggles protect against splashes and dust. A full-face shield must be worn over the goggles during any procedure with a significant splash risk (e.g., transferring solutions, handling larger quantities).[6] |
| Body Protection | Laboratory Coat | Type: A fully buttoned, long-sleeved laboratory coat is required. Rationale: This provides a critical barrier against accidental splashes and contact with contaminated surfaces.[6] |
| Respiratory Protection | NIOSH-Approved Respirator (if required) | Type: Not typically required when handling small quantities within a certified fume hood. Rationale: The fume hood provides primary respiratory protection. However, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used for large spills or if engineering controls are insufficient or fail.[4][6] |
| Foot Protection | Closed-Toe Shoes | Type: Shoes constructed of impervious material that cover the entire foot.[6] Rationale: Protects feet from spills. Cloth or leather shoes are not appropriate as they can absorb chemicals.[6] |
Experimental Protocol: Step-by-Step Safe Handling
This protocol outlines the essential steps for safely weighing and handling this compound powder in a laboratory setting.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are unobstructed and accessible.[5]
-
Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement.
-
Decontaminate the work surface within the fume hood before and after use.
-
-
Donning PPE:
-
Put on your laboratory coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Wash and dry hands thoroughly before putting on the correct size of nitrile gloves. Ensure gloves are pulled over the cuffs of the lab coat.[6]
-
-
Handling the Compound:
-
Perform all manipulations of the solid compound deep within the chemical fume hood.
-
Carefully open the container, avoiding any sudden movements that could create airborne dust.
-
Use a clean spatula to transfer the desired amount of this compound to a tared weigh boat or directly into the reaction vessel.
-
Avoid creating dust during transfer.[4]
-
-
Post-Handling:
-
Securely close the main container immediately after use.
-
Clean any contaminated equipment (like the spatula) within the fume hood.
-
Wipe down the work surface with an appropriate solvent and cleaning agent.
-
Properly dispose of all contaminated disposable materials (gloves, weigh boats) in a designated hazardous waste container.[7]
-
-
Doffing PPE:
-
Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Remove your lab coat.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.
-
Mandatory Visualization: Safe Handling Workflow
The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Response and Disposal Plan
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][8] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]
-
Inhalation: Move the affected person to fresh air.[3][10] If breathing is difficult or has stopped, provide artificial respiration.[9] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
-
Spill Response: For minor spills within a fume hood, use an inert absorbent material to contain the spill. For major spills, evacuate the area and contact your institution's environmental health and safety department immediately.[8]
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.[7]
-
Containment: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[7]
-
Disposal: Arrange for pickup and disposal through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[10]
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]
-
RPS Group. (n.d.). Aldehydes exposure analysis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | C10H7NO | CID 265306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdc.gov [cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 9. nj.gov [nj.gov]
- 10. ISOQUINOLINE-5-CARBALDEHYDE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
